Metallothionein
Description
Structure
2D Structure
Properties
CAS No. |
98526-74-0 |
|---|---|
Molecular Formula |
C77H129N27O36S7 |
Molecular Weight |
2233.5 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]hexanoic acid |
InChI |
InChI=1S/C77H129N27O36S7/c1-30(86-51(114)13-81-62(124)38(19-106)95-71(133)44(25-143)92-55(118)17-85-65(127)43(24-142)98-67(129)36(11-56(119)120)90-50(113)12-79)59(121)94-40(21-108)68(130)97-41(22-109)69(131)100-48(29-147)74(136)104-57(32(3)110)75(137)101-45(26-144)70(132)87-31(2)60(122)93-37(18-105)61(123)82-14-52(115)88-34(8-9-49(80)112)66(128)99-47(28-146)73(135)103-58(33(4)111)76(138)102-46(27-145)72(134)96-39(20-107)63(125)83-16-54(117)91-42(23-141)64(126)84-15-53(116)89-35(77(139)140)7-5-6-10-78/h30-48,57-58,105-111,141-147H,5-29,78-79H2,1-4H3,(H2,80,112)(H,81,124)(H,82,123)(H,83,125)(H,84,126)(H,85,127)(H,86,114)(H,87,132)(H,88,115)(H,89,116)(H,90,113)(H,91,117)(H,92,118)(H,93,122)(H,94,121)(H,95,133)(H,96,134)(H,97,130)(H,98,129)(H,99,128)(H,100,131)(H,101,137)(H,102,138)(H,103,135)(H,104,136)(H,119,120)(H,139,140)/t30-,31-,32-,33-,34-,35+,36?,37-,38-,39+,40-,41-,42+,43?,44-,45-,46+,47?,48-,57-,58+/m0/s1 |
InChI Key |
DIGQNXIGRZPYDK-WKSCXVIASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=N[C@@H](CS)C(=N[C@@H](C)C(=N[C@@H](CO)C(=NCC(=N[C@@H](CCC(=N)O)C(=NC(CS)C(=N[C@H]([C@H](C)O)C(=N[C@H](CS)C(=N[C@H](CO)C(=NCC(=N[C@H](CS)C(=NCC(=N[C@H](CCCCN)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CO)N=C([C@H](C)N=C(CN=C([C@H](CO)N=C([C@H](CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC(C(C(=NC(CS)C(=NC(CO)C(=NCC(=NC(CS)C(=NCC(=NC(CCCCN)C(=O)O)O)O)O)O)O)O)N=C(C(CS)N=C(C(CCC(=N)O)N=C(CN=C(C(CO)N=C(C(C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CS)N=C(C(CO)N=C(C(CO)N=C(C(C)N=C(CN=C(C(CO)N=C(C(CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Metallothionein: A Historical and Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins with a high affinity for heavy metal ions. First identified in the mid-20th century, their discovery opened a new chapter in our understanding of metal homeostasis, detoxification, and cellular defense mechanisms. This in-depth technical guide provides a comprehensive overview of the history of metallothionein's discovery, detailing the seminal experiments, the brilliant minds behind them, and the foundational data that paved the way for decades of research into this enigmatic and vital protein. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a historical narrative but also a technical foundation, including experimental methodologies and quantitative data from the pioneering studies.
The Initial Discovery: A Cadmium-Binding Protein in the Equine Kidney
The story of this compound begins in 1957 with a publication by Marvin Margoshes and Bert L. Vallee of the Harvard Medical School.[1][2] Their research, published in the Journal of the American Chemical Society, reported the identification of a cadmium-binding protein isolated from the renal cortex of horses.[1][2] At the time, the biological significance of cadmium was poorly understood, and its accumulation in tissues was a subject of scientific curiosity.
The initial hypothesis driving this research was to determine whether cadmium was present in biological systems as a contaminant or if it was coordinated to a macromolecule, suggesting a potential natural function.[3] The work of Margoshes and Vallee provided the first concrete evidence for the latter.
Key Observations from the 1957 Study:
-
A low-molecular-weight protein was isolated from equine kidney cortex.
-
This protein was found to be rich in cadmium.
-
The discovery suggested a specific biological handling mechanism for this heavy metal.
Naming and Early Characterization: The Birth of "this compound"
Following the initial discovery, Jeremias H.R. Kägi and Bert L. Vallee continued to investigate this novel protein. In 1960, they published a more detailed characterization in the Journal of Biological Chemistry and formally proposed the name "this compound".[4] The name was derived from its high metal ("metallo") and sulfur ("thio") content, reflecting its most prominent chemical characteristics.[5]
Their work in the early 1960s laid the groundwork for our modern understanding of this compound's basic properties. They established that it was a small protein, rich in cysteine residues, and capable of binding not only cadmium but also zinc.
Quantitative Data from Early Characterization Studies
The initial studies by Kägi and Vallee provided the first quantitative data on the composition of this compound. These findings were crucial for establishing it as a unique metalloprotein.
| Property | Reported Value (from early studies) | Reference |
| Metal Content | ||
| Cadmium (Cd) | 2.9% by dry weight | [5] |
| Zinc (Zn) | 0.6% by dry weight | [5] |
| Sulfur Content | 4.1 - 4.7% by dry weight | [5] |
| Molecular Weight | ~6500 Da | [6] |
| Amino Acid Profile | High Cysteine Content (~30%) | [4][6] |
| Absence of Aromatic Amino Acids | [5] |
Experimental Protocols of the Foundational Studies
Tissue Homogenization and Extraction
The initial step involved the processing of equine kidney cortex.
-
Tissue Preparation: The cortical tissue from horse kidneys was dissected and minced.
-
Homogenization: The tissue was homogenized in a suitable buffer (e.g., a neutral pH buffer) to create a cell lysate. This was likely performed using a mechanical homogenizer in cold conditions to minimize protein degradation.
-
Centrifugation: The homogenate was subjected to high-speed centrifugation to pellet cellular debris, nuclei, and mitochondria, resulting in a supernatant fraction containing soluble proteins.
Protein Precipitation and Fractionation
The soluble protein fraction was then subjected to techniques to separate proteins based on their physicochemical properties.
-
Ethanol/Chloroform Precipitation: A common method used in early protein purification was the addition of organic solvents. An ethanol/chloroform mixture was likely used to precipitate a large portion of the cellular proteins, while this compound, being a small and stable protein, may have remained in the supernatant.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: This technique, also known as "salting out," was a standard method for fractionating proteins based on their solubility at high salt concentrations. Different concentrations of ammonium sulfate would have been used to selectively precipitate protein fractions.
Chromatographic Purification
The partially purified protein fraction was then subjected to various chromatographic techniques to isolate this compound to a higher degree of purity.
-
Size-Exclusion Chromatography (Gel Filtration): This technique separates proteins based on their molecular size. A column packed with a porous gel matrix (e.g., Sephadex) would have been used. Larger proteins would elute first, while smaller proteins like this compound would enter the pores of the gel and elute later.
-
Ion-Exchange Chromatography: This method separates proteins based on their net charge. A column with a charged resin (e.g., DEAE-cellulose) would have been used. Proteins with a net opposite charge to the resin would bind and could be eluted by changing the salt concentration or pH of the buffer.
Characterization of the Purified Protein
Once a purified sample of this compound was obtained, its properties were characterized using the analytical techniques of the era.
-
Metal Analysis: The metal content (cadmium and zinc) was determined using techniques such as emission spectrography.
-
Amino Acid Analysis: The amino acid composition was determined after acid hydrolysis of the protein, revealing the high cysteine content and the absence of aromatic amino acids.
-
Molecular Weight Estimation: The molecular weight was estimated using techniques like ultracentrifugation or based on its behavior during size-exclusion chromatography.
The Induction of this compound: Piscator's Contribution
A pivotal discovery in the early history of this compound was made by Magnus Piscator in 1964.[7][8] Piscator demonstrated that exposure of rabbits to cadmium led to an increased synthesis of this compound in the liver.[7][8] This finding was significant for several reasons:
-
It established that this compound expression was inducible by heavy metals.
-
It provided strong evidence for a role of this compound in response to metal exposure.
-
It suggested a protective or detoxification function for the protein.
Piscator's experiments involved the repeated administration of small doses of cadmium to rabbits and subsequent analysis of their liver tissue, which showed elevated levels of a cadmium-binding protein with properties similar to the one isolated from horse kidneys.
Early Hypotheses on the Function of this compound
The discovery and initial characterization of this compound led to several early hypotheses regarding its biological function. These initial ideas have shaped the direction of this compound research for decades.
-
Detoxification of Heavy Metals: The high affinity of this compound for toxic heavy metals like cadmium and mercury led to the most prominent early hypothesis: that its primary function was to sequester these metals and protect the cell from their toxic effects.
-
Homeostasis of Essential Metals: The presence of zinc in the native protein suggested a role in the metabolism and storage of essential metals. It was proposed that this compound could act as a reservoir for zinc and copper, releasing them when needed for the synthesis of metalloenzymes and other proteins.
-
Transport of Metals: Another early idea was that this compound might be involved in the transport of metals within the cell or between tissues.
Mandatory Visualizations
Experimental Workflow for the Initial Isolation of this compound
Caption: A high-level overview of the experimental workflow for the initial isolation and characterization of this compound.
Early Hypotheses on this compound Function
Caption: A diagram illustrating the two primary early hypotheses regarding the function of this compound.
Conclusion
The discovery of this compound by Margoshes and Vallee, and its subsequent characterization and the discovery of its inducibility by Kägi, Vallee, and Piscator, were landmark achievements in biochemistry and toxicology. These pioneering studies not only identified a new class of proteins but also laid the foundation for understanding the intricate cellular mechanisms for handling heavy metals. The early quantitative data and experimental approaches, though rudimentary by today's standards, were remarkably insightful and continue to be the bedrock of modern this compound research. For professionals in drug development and related fields, understanding this history is crucial, as the roles of this compound in metal-related diseases, oxidative stress, and cancer continue to be areas of active investigation and therapeutic interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. The role of zinc in alcohol dehydrogenase. V. The effect of metal-binding agents on thestructure of the yeast alcohol dehydrogenase molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a cadmium- and zinc-containing protein from equine renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [ON CADMIUM IN NORMAL HUMAN KIDNEYS WITH A REPORT ON THE ISOLATION OF METALLOTHIONEINE FROM CADMIUM-EXPOSED RABBIT LIVERS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound and Cadmium Toxicology—Historical Review and Commentary - PMC [pmc.ncbi.nlm.nih.gov]
Metallothionein Gene Structure and Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins crucial for metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1][2] Their expression is tightly regulated at the transcriptional level by a variety of stimuli, including heavy metals, glucocorticoids, cytokines, and reactive oxygen species.[3][4] Understanding the intricate mechanisms governing metallothionein gene structure and regulation is paramount for elucidating their roles in cellular physiology and pathology, and for developing novel therapeutic strategies targeting these pathways. This technical guide provides a comprehensive overview of the core aspects of MT gene structure, the signaling pathways that control their expression, and detailed protocols for their experimental investigation.
I. This compound Gene Structure
The structure of this compound genes is highly conserved across species, typically consisting of three exons and two introns. The promoter region of these genes is complex and contains a variety of cis-acting regulatory elements that are binding sites for specific transcription factors. This intricate arrangement allows for a nuanced and rapid response to a wide array of cellular signals.
Key Regulatory Elements in the MT Promoter:
-
Metal Response Elements (MREs): These are the primary elements responsible for the induction of MT genes by heavy metals such as zinc and cadmium.[5] The consensus sequence for MREs is TGCRCNC. Multiple copies of MREs are typically found in the promoter region of MT genes, and they act cooperatively to achieve maximal induction.[6]
-
Glucocorticoid Response Elements (GREs): These elements mediate the induction of MT gene expression by glucocorticoid hormones.[3][7] The binding of the glucocorticoid receptor to GREs initiates a transcriptional response.[6]
-
Antioxidant Response Elements (AREs) / Electrophile Response Elements (EpREs): These elements are crucial for the induction of MT genes in response to oxidative stress and electrophiles.[5][8]
-
Basal Level Elements (BLEs) and GC-rich boxes: These elements are involved in maintaining the basal, or constitutive, level of MT gene expression and are binding sites for transcription factors like Sp1.[3][9]
-
Signal Transducer and Activator of Transcription (STAT) binding sites: These sites allow for the regulation of MT expression by cytokines.[8][10]
Below is a generalized diagram illustrating the structure of a typical mammalian this compound gene.
II. Regulation of this compound Gene Expression
The regulation of MT gene expression is a complex process involving multiple signaling pathways that converge on the promoter region of the gene. The primary inducers are heavy metals and oxidative stress, with the Metal-responsive Transcription Factor-1 (MTF-1) playing a central role.[1][11]
A. Regulation by Heavy Metals
The induction of MT genes by heavy metals like zinc (Zn²⁺) and cadmium (Cd²⁺) is the most well-characterized regulatory mechanism. This process is primarily mediated by MTF-1, a zinc-finger transcription factor that acts as an intracellular zinc sensor.[1][11]
The MTF-1 Signaling Pathway:
-
Basal State: Under normal physiological conditions, MTF-1 is predominantly localized in the cytoplasm in an inactive state.[12]
-
Zinc Influx: An increase in the intracellular concentration of free zinc, triggered by exposure to zinc or the displacement of zinc from other proteins by toxic metals like cadmium, leads to the binding of zinc to the zinc-finger domains of MTF-1.[13][14]
-
Conformational Change and Nuclear Translocation: Zinc binding induces a conformational change in MTF-1, exposing a nuclear localization signal. This allows MTF-1 to translocate from the cytoplasm to the nucleus.[12]
-
DNA Binding and Transcriptional Activation: In the nucleus, activated MTF-1 binds to the MREs in the promoter of MT genes.[1] This binding, often in cooperation with other transcription factors like Sp1 and Upstream Stimulatory Factor 1 (USF1), recruits the transcriptional machinery to initiate the transcription of MT mRNA.[9][15]
-
Negative Feedback: The newly synthesized this compound protein has a high affinity for zinc and other heavy metals. It chelates the excess metal ions, thereby reducing the free intracellular zinc concentration. This leads to the dissociation of zinc from MTF-1, its inactivation, and its return to the cytoplasm, thus forming a negative feedback loop.[13]
References
- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound Alleviates Oxidative Stress-Induced Endoplasmic Reticulum Stress and Myocardial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against oxidative stress-induced lysosomal destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induction in response to restraint stress. Transcriptional control, adaptation to stress, and role of glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 8. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of hepatic metallothioneins determined at isoprotein and messenger RNA levels in glucocorticoid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CpG Site-Specific Regulation of this compound-1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
Metallothionein: A Deep Dive into Protein Structure and Metal-Binding Domains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a superfamily of low molecular weight, cysteine-rich proteins, first discovered in 1957 as a cadmium-binding protein in equine renal cortex.[1][2] Ubiquitous in eukaryotes and some prokaryotes, MTs play a crucial role in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[3][4] Their unique structure, characterized by the absence of aromatic amino acids and a high cysteine content (nearly 30% of their amino acid residues), allows them to bind a variety of metal ions through metal-thiolate clusters.[1][2][5] This guide provides a comprehensive technical overview of the structure of metallothioneins, with a particular focus on their distinct metal-binding domains and the intricate nature of their metal-thiolate clusters.
Core Structure of Mammalian Metallothioneins
Mammalian MTs are typically composed of 61-68 amino acids and are characterized by a dumbbell-like three-dimensional structure.[4] This structure is not inherent to the apoprotein (apo-MT or thionein), which exists as a random coil; rather, the defined tertiary structure is induced upon binding of metal ions.[4][6] The protein folds into two independent globular domains, the N-terminal β-domain and the C-terminal α-domain, connected by a flexible linker region.[3][4]
-
The β-Domain: This N-terminal domain consists of 9 cysteine residues that coordinate three divalent metal ions (e.g., Zn²⁺ or Cd²⁺) to form an M₃Cys₉ cluster.[3][7]
-
The α-Domain: The C-terminal α-domain is larger, containing 11 cysteine residues that bind four divalent metal ions in an M₄Cys₁₁ cluster.[3][7]
The coordination of metal ions within these clusters is tetrahedral, with each metal ion being bound to four cysteine thiolate ligands. Some cysteine residues act as bridging ligands, connecting adjacent metal ions within a cluster.[8]
Metal-Thiolate Clusters and Binding Properties
The metal-thiolate clusters are the functional heart of the metallothionein protein. The precise arrangement of metals and cysteine residues has been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][9][10]
Metal Ion Stoichiometry and Affinity
While the canonical structure of MT involves the binding of seven divalent metal ions, the protein can bind a range of other metals, including monovalent ions like Cu(I) and Ag(I), with varying stoichiometries.[1][6] The binding of metals to MT is a complex process, with evidence suggesting both cooperative and sequential binding mechanisms depending on the specific metal ion.[2]
The two domains exhibit different metal binding affinities. For instance, in mammalian MTs, the α-domain has a preference for Cd(II) > Zn(II) > Cu(I), while the β-domain shows the reverse preference: Cu(I) > Zn(II) > Cd(II).[8] This differential affinity is crucial for the protein's role in metal ion homeostasis and detoxification, allowing for selective binding and release of different metals.
Quantitative Data on Metal Binding
The following table summarizes key quantitative parameters related to metal binding in mammalian metallothioneins.
| Parameter | Metal Ion | Domain | Value | Method | Reference |
| Stoichiometry | Zn(II) / Cd(II) | β-Domain | 3 metal ions | NMR, X-ray | [3][7] |
| Zn(II) / Cd(II) | α-Domain | 4 metal ions | NMR, X-ray | [3][7] | |
| Cu(I) | Combined | Up to 12-15 ions | ESI-MS | [1][11] | |
| Binding Affinity (Stability Constant) | Cu(I) | Overall | 10¹⁷ - 10¹⁹ M⁻¹ | Various | [12] |
| Cd(II) | Overall | 10¹⁵ - 10¹⁷ M⁻¹ | Various | [12] | |
| Zn(II) | Overall | 10¹¹ - 10¹⁴ M⁻¹ | Various | [12] | |
| Thermodynamics (Binding of Zn²⁺ to apo-MT) | Zn(II) | Overall | Favorable ΔS | ITC | [13] |
| Zn(II) | Overall | Unfavorable ΔH | ITC | [13] |
Note: Binding affinities can vary significantly depending on the specific isoform, pH, and experimental conditions.
Experimental Protocols for Characterizing this compound Structure
The elucidation of this compound's structure and metal-binding properties relies on a suite of sophisticated biophysical and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the solution structure of MTs.[1][9] Since MT lacks aromatic residues, ¹H-NMR spectra are less complex than for typical proteins. The use of metal isotopes, particularly ¹¹³Cd, has been a cornerstone of MT structural studies.[8][14]
Methodology Overview:
-
Protein Expression and Purification: Recombinant human MT2 is often produced using expression systems like the IMPACT system, which allows for self-cleavage of a fusion tag, yielding a pure protein.[15]
-
Reconstitution with ¹¹³Cd: The purified apo-MT is reconstituted by titration with a solution of ¹¹³CdCl₂ under anaerobic conditions to prevent oxidation of cysteine residues.[14]
-
NMR Data Acquisition: One- and two-dimensional NMR experiments (e.g., COSY, NOESY) are performed. ¹¹³Cd-¹¹³Cd homonuclear decoupling experiments are used to establish connectivities between adjacent metal ions in the clusters.[8] ¹H-¹¹³Cd heteronuclear experiments help to link the metal ions to specific cysteine residues.
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs to generate a family of conformers representing the solution structure of the protein.[8]
X-ray Crystallography
X-ray crystallography provides high-resolution static snapshots of the MT structure in a crystalline state. The first crystal structure of rat liver Cd₅,Zn₂-MT2 was a landmark achievement in understanding the protein's architecture.[3][10]
Methodology Overview:
-
Protein Crystallization: Purified, metal-loaded MT is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered single crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. For MT, single- or multi-wavelength anomalous diffraction (SAD/MAD) methods, leveraging the anomalous scattering of the bound heavy metals (like cadmium), are often used to solve the phase problem.[16]
-
Structure Determination and Refinement: The initial electron density map is calculated from the diffraction data. A model of the protein is then built into this map and refined to achieve the best possible fit with the experimental data, resulting in a high-resolution atomic model.[10]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful tool for determining the precise stoichiometry of metal binding to MTs.[17] It allows for the identification of different metalloforms (species with varying numbers of bound metal ions) coexisting in solution.[17]
Methodology Overview:
-
Sample Preparation: A solution of MT is prepared, often involving titration with the metal ion of interest.
-
ESI-MS Analysis: The sample is introduced into the mass spectrometer via electrospray ionization, a soft ionization technique that preserves the non-covalent interactions between the protein and the metal ions.[6] The mass-to-charge ratio of the resulting ions is measured, allowing for the determination of the molecular weight of the different metalloforms.
-
Data Interpretation: The resulting mass spectrum reveals a distribution of peaks, each corresponding to a specific protein-metal complex (e.g., apo-MT, M₁-MT, M₂-MT, etc.). This provides detailed information on binding stoichiometry and can offer insights into the cooperativity of metal binding.[18]
Conclusion
The unique two-domain, high-cysteine structure of this compound underpins its critical biological functions. The formation of distinct α and β metal-thiolate clusters allows for the precise coordination and differential binding of various metal ions, enabling MTs to act as key players in metal homeostasis, detoxification, and cellular defense against oxidative stress. The continued application of advanced analytical techniques like NMR, X-ray crystallography, and mass spectrometry will further unravel the intricate structure-function relationships of this fascinating and vital protein family, paving the way for potential therapeutic applications and a deeper understanding of cellular metal metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The connection of α- and β-domains in mammalian this compound-2 differentiates Zn(II) binding affinities, affects folding, and determines zinc buffering properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sites.williams.edu [sites.williams.edu]
- 7. The connection of α- and β-domains in mammalian this compound-2 differentiates Zn(II) binding affinities, affects folding, and determines zinc buffering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR analysis of the structure and metal sequestering properties of metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Refined crystal structure of Cd, Zn this compound at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Ion Mobility-Mass Spectrometry Study of Copper-Metallothionein-2A: Binding Sites and Stabilities of Cu-MT and Mixed Metal Cu-Ag and Cu-Cd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Structure elucidation of the metal-binding sites in this compound by 113Cd NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of Cd,Zn this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unravelling the mechanistic details of metal binding to mammalian metallothioneins from stoichiometric, kinetic, and binding affinity data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Metallothionein Isoforms and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins ubiquitous across the biological kingdom. Their critical role in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress has positioned them as key players in cellular health and disease. In mammals, four major isoforms (MT-1, MT-2, MT-3, and MT-4) have been identified, each with distinct tissue-specific expression patterns and specialized functions. This technical guide provides a comprehensive overview of the different metallothionein isoforms, their functional specificities, and the experimental methodologies used for their study. All quantitative data are summarized for comparative analysis, and detailed experimental protocols and signaling pathway visualizations are provided to support further research and drug development efforts.
Classification and Tissue Distribution of this compound Isoforms
The human MT family is encoded by a cluster of genes on chromosome 16.[1] The four main isoforms exhibit distinct expression profiles, which are summarized in the table below.
| Isoform | Subtypes | Primary Tissue Distribution | Key Characteristics |
| MT-1 | A, B, E, F, G, H, L, M, X | Ubiquitous, with high levels in the liver and kidneys.[2] | The most diverse group of isoforms, involved in a wide range of protective and regulatory functions. |
| MT-2 | MT-2A | Ubiquitous, with high levels in the liver and kidneys.[2] | Often co-expressed and functionally similar to MT-1 isoforms. It is frequently the most abundant MT in many tissues. |
| MT-3 | - | Primarily expressed in the central nervous system (CNS), with lower levels in the pancreas and intestines.[2] | Also known as the growth inhibitory factor (GIF), it has unique neuromodulatory functions.[2] |
| MT-4 | - | Found in stratified squamous epithelia, such as the skin and upper gastrointestinal tract.[2] | Plays a role in cellular differentiation and protection of epithelial tissues. |
Functional Diversification of this compound Isoforms
While all MTs share the fundamental properties of metal binding and antioxidant activity, the different isoforms have evolved to perform specialized roles.
Metal Homeostasis and Detoxification
The primary and most well-understood function of MTs is their ability to bind and buffer essential and toxic metals. The high cysteine content allows for the coordination of metal ions through mercaptide bonds.
Quantitative Data on Metal Binding:
The binding affinity of MTs for various metals generally follows the order: Hg²⁺ > Ag⁺ > Cu⁺ > Cd²⁺ > Pb²⁺ > Zn²⁺.[3] However, subtle differences exist between isoforms.
| Metal Ion | MT-1/MT-2 | MT-3 | Notes |
| Zn²⁺ | High affinity, crucial for zinc signaling and buffering. | Binds Zn²⁺ more weakly than MT-2.[4] | MTs can act as zinc donors to other proteins, thereby regulating their activity. |
| Cd²⁺ | High affinity, central to cadmium detoxification. | Binds Cd²⁺ more weakly than MT-2.[4] | Overexpression of MT-1/MT-2 protects against cadmium-induced toxicity. |
| Cu⁺ | Very high affinity, involved in copper homeostasis. | Similar Cu⁺ binding affinity to MT-2.[5] | MTs play a role in preventing copper-mediated oxidative damage. |
Note: Specific binding constants (Kd) are challenging to determine due to the cooperative binding nature of metals to MTs. The data presented reflects relative affinities established through competitive binding assays and isothermal titration calorimetry.
Antioxidant Functions
MTs are potent scavengers of reactive oxygen species (ROS), a function attributed to their numerous sulfhydryl groups. This antioxidant capacity is critical in protecting cells from oxidative damage.
Comparative Antioxidant Capacity:
| Isoform | Relative Antioxidant Activity | Notes |
| MT-1/MT-2 | High | The fully zinc-loaded form (Zn₇-MT) exhibits greater antioxidant capacity.[6] |
| MT-3 | High | Contributes to neuroprotection by mitigating oxidative stress in the brain. |
Studies have shown that this compound's reaction rate with hydroxyl radicals is approximately 300 times higher than that of glutathione.[1] Furthermore, MT exhibits about 50-fold higher antioxidant activity against oxidative DNA damage and about 10-fold higher antioxidant activity against lipid peroxidation compared to glutathione.[1]
Signaling Pathways Involving Metallothioneins
The expression of this compound genes is induced by a wide array of stimuli, including metals, oxidative stress, and inflammatory signals. These inducers activate specific transcription factors that bind to response elements in the MT gene promoters.
Caption: Induction of this compound expression by various stimuli.
Experimental Protocols
Quantification of this compound Isoforms by HPLC-AAS
This method allows for the separation and quantification of metal-bound MT isoforms.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain the cytosol.
-
Heat-treat the cytosol to denature high-molecular-weight proteins, followed by centrifugation.[7]
-
Saturate the supernatant with cadmium to ensure all MTs are in the Cd-bound form for consistent detection.[7]
-
-
HPLC Separation:
-
AAS Detection:
-
Couple the HPLC eluent directly to an atomic absorption spectrophotometer to detect and quantify the cadmium associated with each separated isoform peak.[9]
-
-
Quantification:
-
Generate a standard curve using purified MT isoforms with known metal content to quantify the amount of each isoform in the sample.[10]
-
Caption: Workflow for MT isoform quantification by HPLC-AAS.
Identification of this compound Isoforms by MALDI-TOF/TOF Mass Spectrometry
This mass spectrometry-based method provides high-resolution identification of MT isoforms.
Methodology:
-
Initial Sample Preparation:
-
Lyse cultured cells and subject the lysate to trypsin digestion. Most cellular proteins will be digested into small peptides.[11]
-
Due to their compact structure when metal-bound, MTs are resistant to trypsinolysis and remain intact.[12]
-
Separate the intact MTs from the digested peptides using gel filtration with an appropriate molecular weight cutoff (e.g., 4000 Da).[11]
-
-
Denaturation and Second Digestion:
-
MALDI-TOF/TOF Analysis:
-
Desalt and concentrate the resulting peptides using a method like ZipTip C18 purification.[11]
-
Mix the peptides with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto a MALDI plate.[11]
-
Acquire mass spectra in both MS and MS/MS modes. The MS mode provides the mass of the peptides, and the MS/MS mode provides fragmentation data for sequence identification.[12]
-
-
Data Analysis:
-
Identify the MT isoforms present in the sample by matching the experimentally determined peptide masses and fragmentation patterns to theoretical values in a protein database.[12]
-
Caption: Workflow for MT isoform identification by MALDI-TOF/TOF MS.
Determination of Metal Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Express and purify the MT isoform of interest.
-
Prepare the metal-free apo-MT or a specific metal-bound form (e.g., Zn₇MT).
-
Prepare a solution of the metal ion to be titrated.
-
It is critical that the protein and the metal ion solution are in identical, well-matched buffers to minimize heats of dilution.[13] Dialysis of the protein against the buffer is recommended.[14] All solutions should be degassed prior to use.[15]
-
-
ITC Experiment:
-
Place the MT solution in the sample cell of the calorimeter.
-
Load the metal ion solution into the titration syringe.
-
Perform a series of small, sequential injections of the metal solution into the protein solution while monitoring the heat released or absorbed.[16]
-
A control titration of the metal solution into the buffer alone should be performed to determine the heat of dilution.[16]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding sites) to determine the thermodynamic parameters (Ka, ΔH, and n).[16]
-
Caption: Workflow for determining metal binding thermodynamics by ITC.
Conclusion
The diverse isoforms of this compound represent a fascinating example of functional specialization within a protein family. From the ubiquitous and versatile MT-1 and MT-2 to the tissue-specific MT-3 and MT-4, each isoform contributes to the intricate network of cellular defense and regulation. A thorough understanding of their individual functions and the ability to accurately quantify and characterize them are paramount for advancing our knowledge of their roles in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic and diagnostic potential of these remarkable proteins.
References
- 1. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of this compound Isoforms and their Role in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. ESI–MS analysis of Cu(I) binding to apo and Zn7 human this compound 1A, 2, and 3 identifies the formation of a similar series of metallated species with no individual isoform optimization for Cu(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal binding and interdomain thermodynamics of mammalian this compound-3: enthalpically favoured Cu + supplants entropically favoured Zn 2+ to form ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00676F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation and quantitation of metallothioneins by high-performance liquid chromatography coupled with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Characterization of the metal composition of this compound isoforms using reversed-phase high-performance liquid chromatography with atomic absorption spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and quantitation of this compound isoforms using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid and Simple Method for Identification of this compound Isoforms in Cultured Human Prostate Cells by MALDI-TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple method for identification of this compound isoforms in cultured human prostate cells by MALDI-TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. academic.oup.com [academic.oup.com]
The Role of Metallothionein in Heavy Metal Detoxification: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins integral to cellular defense against heavy metal toxicity. Their unique structure, characterized by a high affinity for divalent and monovalent metal ions, enables them to sequester toxic heavy metals such as cadmium (Cd), mercury (Hg), and lead (Pb), thereby preventing their interaction with critical cellular components. The expression of MT genes is tightly regulated and inducible by the very metals they detoxify, primarily through the Metal-Responsive Transcription Factor-1 (MTF-1) signaling pathway. This guide provides a comprehensive technical overview of the mechanisms of MT-mediated detoxification, quantitative data on metal binding and gene induction, detailed experimental protocols for MT analysis, and visual representations of the key cellular processes involved.
Core Mechanism of Detoxification
The primary role of metallothionein in heavy metal detoxification stems from its remarkable metal-binding capacity. Comprising approximately 30% cysteine residues, MTs utilize the thiol groups (-SH) of these cysteines to form metal-thiolate clusters.[1] This sequestration mechanism effectively reduces the concentration of free, reactive metal ions in the cytoplasm, mitigating their toxic effects.
The process involves two key aspects:
-
High-Affinity Binding : MTs exhibit a high affinity for a range of heavy metals. The general order of binding affinity is Hg(II) > Ag(I) > Cu(I) > Cd(II) > Zn(II).[2][3] This preferential binding allows toxic metals like cadmium and mercury to displace the essential metal zinc from pre-existing Zn-MT complexes.[4][5]
-
Inducible Expression : Exposure to heavy metals triggers a rapid upregulation of MT gene transcription.[6] This response ensures that an adequate supply of MT protein is available to chelate the incoming toxic metal ions, forming a stable, less toxic metal-MT complex. This complex can then be sequestered and eventually degraded.[7][8]
Quantitative Data on this compound-Metal Interactions
The interaction between metallothioneins and heavy metals is quantifiable, providing a basis for understanding their detoxification efficiency. Key parameters include metal-binding stoichiometry, binding affinity constants, and the extent of gene induction upon metal exposure.
Table 1: Metal-Binding Stoichiometry of Mammalian this compound
| Metal Ion | Valence State | Binding Stoichiometry (Metal Ions per MT Molecule) | Predominant Cluster Configuration | Reference(s) |
| Zinc | Zn(II) | 7 | M₇-MT (α₄β₃) | [1][9] |
| Cadmium | Cd(II) | 7 | M₇-MT (α₄β₃) | [1][9] |
| Mercury | Hg(II) | 7 | M₇-MT | [9] |
| Lead | Pb(II) | 7 | M₇-MT | [9] |
| Copper | Cu(I) | 12 | M₁₂-MT (α₆β₆) | [9] |
| Silver | Ag(I) | 12 | M₁₂-MT (α₆β₆) | [9] |
Table 2: Binding Affinities and Induction Levels for Select Metals
| Metal | Parameter | Value | Organism/Cell Type | Reference(s) |
| Cadmium (Cd) | Binding Affinity (K_Cd) | 3.2 x 10¹⁷ M⁻¹ (at pH 7.4) | General Mammalian MT | [5] |
| MT mRNA Induction | 2 to 3-fold increase | Paracentrotus lividus embryos | [10] | |
| MT-1 mRNA Induction | 16.22-fold increase | Rat Liver | [11] | |
| Zinc (Zn) | Binding Affinity (K_Zn) | 3.2 x 10¹³ M⁻¹ (at pH 7.4) | General Mammalian MT | [5] |
| MT-2 Isoform Induction | Preferential expression over MT-1 | Chick Liver | [12][13] | |
| Various | IC₅₀ for MT Induction | CdCl₂: 72.5 µM, ZnSO₄: 225.4 µM | Human Embryonic Kidney (HEK) cells | [6] |
Signaling Pathway for MT Gene Induction
The induction of this compound synthesis in response to heavy metal stress is predominantly controlled by the Metal-Responsive Transcription Factor-1 (MTF-1). This zinc-finger transcription factor acts as a cellular metal sensor.
The activation mechanism proceeds as follows:
-
Indirect Activation by Toxic Metals : Non-essential heavy metals like cadmium do not activate MTF-1 directly. Instead, their high affinity for MT allows them to displace zinc from existing this compound pools (Zn₇MT).[4]
-
Zinc Signal : The displaced zinc ions lead to a transient increase in the intracellular concentration of free Zn(II).
-
MTF-1 Activation : These free zinc ions bind to the zinc-finger domains of MTF-1. This binding induces a conformational change in MTF-1, promoting its translocation from the cytoplasm into the nucleus.[14][15]
-
MRE Binding & Transcription : Once in the nucleus, activated MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs), which are located in the promoter regions of MT genes.[4][15]
-
Gene Expression : The binding of MTF-1 to MREs initiates the transcription of MT genes, leading to the synthesis of new MT protein to sequester the toxic metals.
Experimental Protocols
Accurate quantification of this compound protein and mRNA is crucial for studying its role in detoxification. Below are detailed methodologies for key experiments.
Quantification of this compound Protein by ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[16]
Methodology:
-
Sample Preparation:
-
Tissue Homogenates: Rinse tissue with ice-cold PBS (pH 7.0-7.2) to remove blood. Weigh the tissue, mince into small pieces, and homogenize in 5-10 mL of PBS on ice using a glass homogenizer. Subject the homogenate to sonication or two freeze-thaw cycles to ensure complete cell lysis. Centrifuge at 5000 x g for 5 minutes and collect the supernatant.[17]
-
Serum/Plasma: Collect blood and prepare serum or plasma (using EDTA or heparin as an anticoagulant) via standard centrifugation methods (e.g., 1000 x g for 15 minutes).[7]
-
-
Reagent Preparation:
-
Prepare all reagents, including standards, wash buffer, and detection reagents, according to the manufacturer's instructions. Create a standard curve by performing serial dilutions of the provided MT standard.
-
-
Assay Procedure:
-
Add 100 µL of each standard, blank, and sample to appropriate wells of the pre-coated microplate. Cover and incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well. Add 100 µL of biotin-conjugated Detection Reagent A. Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times with ~350 µL of wash buffer per well.
-
Add 100 µL of HRP-conjugated Detection Reagent B. Cover and incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of TMB Substrate Solution. Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Subtract the blank OD from all sample and standard ODs.
-
Plot the OD of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of MT in the samples by interpolating their OD values from the standard curve. Account for any sample dilution factors.
-
Quantification of this compound mRNA by RT-qPCR
This protocol outlines the steps for measuring MT gene expression levels.[18][19]
Methodology:
-
Total RNA Extraction:
-
Homogenize tissue or cell samples in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard phenol-chloroform extraction protocol.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or capillary electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers. Commercial kits (e.g., QuantiTect Reverse Transcription Kit, Qiagen) are recommended for consistency.[19]
-
The typical reaction involves incubating the RNA, primers, dNTPs, and enzyme at 42-50°C for 60 minutes, followed by enzyme inactivation at 70°C.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template, and 6 µL of nuclease-free water.
-
Use primers specific to the MT isoform of interest and a validated housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the reaction on a real-time PCR instrument with a thermal cycling profile such as: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for both the target gene (MT) and the reference gene.
-
Calculate the relative gene expression using the ΔΔCq method:
-
ΔCq = Cq(MT) - Cq(reference gene)
-
ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)
-
Fold Change = 2^(-ΔΔCq)
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of this compound in response to heavy metal exposure in a cell culture model.
Conclusion and Future Directions
Metallothioneins are critical, highly conserved proteins that form the primary intracellular defense line against heavy metal toxicity. Their function is elegantly regulated by the MTF-1 pathway, which senses metal-induced fluctuations in cellular zinc homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating heavy metal detoxification, cellular stress responses, and the development of therapeutic strategies for metal-induced pathologies. Future research should focus on the isoform-specific roles of MTs in detoxifying different metals, the interplay between MTs and other antioxidant systems, and the potential for modulating MT expression for clinical benefit in cases of heavy metal poisoning.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity of Metal-Responsive Transcription Factor 1 by Toxic Heavy Metals and H2O2 In Vitro Is Modulated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.williams.edu [sites.williams.edu]
- 6. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. This compound synthesis and degradation: relationship to cadmium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct metal-binding configurations in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress to cadmium monitored by this compound gene induction in Paracentrotus lividus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound gene expression in liver of rats exposed to cadmium and supplemented with zinc and selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and quantitation of this compound isoforms using reversed-phase high-performance liquid chromatography. | Sigma-Aldrich [merckmillipore.com]
- 13. Isolation and quantitation of this compound isoforms using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Heavy Metal Sensing by Metal Response Element-binding Transcription Factor-1 [jstage.jst.go.jp]
- 15. vumc.org [vumc.org]
- 16. file.elabscience.com [file.elabscience.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Cadmium tolerance is associated with tissue-specific plasticity of this compound gene expression in Gammarus fossarum field populations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative real-time PCR of mRNA [protocols.io]
Metallothionein: A Core Regulator in Cellular Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins with a high affinity for metal ions. Beyond their well-established role in metal homeostasis and detoxification, MTs are increasingly recognized as critical players in the cellular defense against oxidative stress. Their unique structure, characterized by a high content of thiol groups, endows them with potent antioxidant properties, enabling them to directly scavenge a variety of reactive oxygen species (ROS) and protect cells from oxidative damage. Furthermore, MTs are intricately involved in cellular signaling pathways that govern the oxidative stress response, including the NF-κB and Nrf2 pathways. This technical guide provides a comprehensive overview of the multifaceted involvement of metallothionein in cellular oxidative stress, detailing its mechanisms of action, presenting quantitative data on its antioxidant capacity, outlining key experimental protocols for its study, and visualizing its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating oxidative stress- C-related pathologies and exploring novel therapeutic strategies.
Introduction to this compound and Oxidative Stress
Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage. ROS, which include superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. However, their overproduction can lead to significant damage to lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Metallothioneins (MTs) are small proteins, typically 6-7 kDa, with a remarkable cysteine content (up to 30% of their amino acid residues). These cysteine residues are organized in clusters that coordinate with divalent metal ions, most commonly zinc (Zn²⁺) and copper (Cu⁺). This unique structure is central to their function. While initially characterized for their role in heavy metal detoxification, it is now clear that MTs are pivotal in managing cellular oxidative stress through several mechanisms:
-
Direct ROS Scavenging: The abundant thiol groups (-SH) in the cysteine residues of MTs act as potent nucleophiles, enabling them to directly neutralize a wide range of ROS.
-
Zinc Homeostasis and Redox Signaling: MTs serve as a crucial intracellular zinc reservoir. Under oxidative stress, zinc can be released from MTs, a process that is tightly linked to the cellular redox state. This released zinc can act as a signaling molecule, influencing the activity of various enzymes and transcription factors involved in the antioxidant response.
-
Modulation of Signaling Pathways: MTs interact with and modulate key signaling pathways that are central to the cellular response to oxidative stress, notably the NF-κB and Nrf2 pathways.
This guide will delve into these aspects in detail, providing the technical information necessary for a thorough understanding of MT's role in cellular oxidative stress.
Mechanisms of this compound's Antioxidant Action
The antioxidant function of this compound is multifaceted, involving both direct and indirect mechanisms.
Direct Scavenging of Reactive Oxygen Species
The high density of thiol groups in this compound makes it an exceptionally efficient scavenger of ROS. The sulfur atom in cysteine can readily donate a hydrogen atom to neutralize free radicals, becoming oxidized in the process to form thiyl radicals, which can then react with each other to form disulfide bonds. MTs have been shown to be particularly effective against the highly damaging hydroxyl radical and peroxyl radicals.
The this compound/Thionein Redox Cycle and Zinc Signaling
Under normal physiological conditions, MTs exist in their holo-form, saturated with metal ions (predominantly zinc), referred to as this compound (MT). The apo-form, devoid of metal ions, is known as thionein (T). The interconversion between these forms is a dynamic process influenced by the cellular redox state.
During oxidative stress, the cysteine-sulfur bonds in MT can be oxidized, leading to the release of zinc ions. This release of "free" zinc is a critical signaling event. The oxidized MT (thionin) can then be reduced back to thionein by cellular reducing equivalents like glutathione (B108866) (GSH), making it available to bind zinc again once the oxidative stress subsides. This MT/thionein redox cycle effectively links the cellular redox status to zinc signaling. The released zinc can, in turn, activate other antioxidant defense mechanisms. For instance, zinc is a cofactor for the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn-SOD).
Quantitative Antioxidant Capacity of this compound
Several studies have demonstrated the superior antioxidant capacity of this compound compared to other endogenous antioxidants, most notably glutathione (GSH), which is often considered the most abundant intracellular antioxidant.
| Parameter | This compound (MT) | Glutathione (GSH) | Citation |
| Hydroxyl Radical (•OH) Scavenging Activity | ~50 times greater on a molar basis | Baseline | [1] |
| Reaction Rate with Hydroxyl Radicals | ~300 times higher | Baseline | [2][3][4] |
| Peroxyl Radical Scavenging Activity | ~100 times greater on a molar basis | Baseline | [1] |
| Inhibition of Lipid Peroxidation | ~10 times greater on a molar basis | Baseline | [2] |
| Protection against Oxidative DNA Damage | ~50-fold higher antioxidant activity | Baseline | [2] |
This compound in Oxidative Stress Signaling Pathways
This compound's influence extends beyond direct ROS scavenging to the modulation of key signaling pathways that orchestrate the cellular antioxidant and inflammatory responses.
Regulation of this compound Expression
The expression of MT genes is rapidly and robustly induced by a variety of stimuli, including heavy metals and oxidative stress. A key regulator of this process is the Metal-Responsive Transcription Factor 1 (MTF-1) . Under conditions of elevated intracellular free zinc, which can occur during oxidative stress due to its release from MTs and other proteins, MTF-1 translocates to the nucleus. There, it binds to Metal Response Elements (MREs) in the promoter regions of MT genes, initiating their transcription. This creates a feedback loop where oxidative stress triggers zinc release, which in turn upregulates the synthesis of more MT, thereby bolstering the cell's antioxidant capacity.[5]
Crosstalk with the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter of numerous antioxidant and cytoprotective genes, including those for NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.[6][7][8]
There is significant crosstalk between the MT and Nrf2 pathways. Evidence suggests that Nrf2 can regulate the expression of MTs.[9][10][11][12][13] Conversely, MTs can influence Nrf2 signaling, although the precise mechanisms are still under investigation. This interplay suggests a coordinated and amplified antioxidant response mediated by these two critical systems.
Interaction with the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity, and its activity is also redox-sensitive. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including ROS, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
The role of MT in modulating NF-κB signaling is complex and appears to be context-dependent. Some studies suggest that MTs can inhibit NF-κB activation, potentially by scavenging ROS that would otherwise activate the pathway.[14] This inhibitory effect on NF-κB could contribute to the anti-inflammatory properties of MTs. However, other reports indicate that MTs, or the zinc they release, may be required for the DNA-binding activity of NF-κB, suggesting a more nuanced regulatory role.[15]
Experimental Protocols for Studying this compound in Oxidative Stress
A variety of experimental techniques are employed to investigate the role of this compound in cellular oxidative stress. Below are detailed methodologies for some of the key assays.
Quantification of this compound Protein Levels
Direct and accurate quantification of MT protein can be challenging due to the existence of multiple isoforms with high sequence similarity. Several methods are available, each with its own advantages and limitations.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a commonly used method for MT quantification due to its high sensitivity and specificity.[16] Commercially available ELISA kits typically utilize antibodies that recognize specific MT isoforms. The general principle involves immobilizing an anti-MT antibody on a microplate, adding the sample containing MT, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of MT in the sample.
-
Mass Spectrometry (MS): MS-based methods offer high specificity and the ability to distinguish between different MT isoforms.[17][18] A common approach is "bottom-up" proteomics, where proteins are first digested into peptides, which are then analyzed by MS. By identifying and quantifying unique peptides from each MT isoform, their individual abundance can be determined. This method can be adapted for absolute quantification using isotopically labeled peptide standards.[17]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) assay is a widely used method for measuring intracellular ROS.
-
Principle: DCF-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[19][20][21][22][23]
-
Protocol (for adherent cells in a 96-well plate):
-
Seed cells in a 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., phenol (B47542) red-free medium or PBS).
-
Prepare a working solution of DCF-DA (typically 10-50 µM) in the buffer.
-
Add the DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCF-DA solution and wash the cells with buffer.
-
Add buffer back to the wells and treat the cells with the experimental compounds (e.g., an oxidative stress inducer). Include positive (e.g., pyocyanin (B1662382) or H₂O₂) and negative controls.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[19][21][23]
-
Assessment of Lipid Peroxidation
Lipid peroxidation is a major consequence of oxidative damage to cell membranes. The Malondialdehyde (MDA) assay , also known as the Thiobarbituric Acid Reactive Substances (TBARS) assay, is a common method for its assessment.
-
Principle: MDA is a major product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.[5][15][24][25]
-
Protocol (general):
-
Prepare cell or tissue lysates.
-
To a known amount of lysate, add a solution of TBA in an acidic buffer. An antioxidant such as butylated hydroxytoluene (BHT) is often included to prevent further lipid peroxidation during the assay.[5]
-
Incubate the mixture at high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes).[15][24]
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.[5][15]
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Measurement of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes can be measured to assess the cellular response to oxidative stress.
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. SOD activity assays often utilize a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., nitroblue tetrazolium, NBT, or WST-1). The presence of SOD inhibits the reaction of the detector molecule with superoxide, and the degree of inhibition is proportional to the SOD activity.[26][27]
-
Protocol (using WST-1):
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the lysate to a reaction mixture containing WST-1.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at 37°C for a defined time.
-
Measure the absorbance at approximately 450 nm. A lower absorbance indicates higher SOD activity.
-
Quantify the activity relative to a standard curve of purified SOD.[27]
-
-
-
Catalase Activity Assay:
-
Principle: Catalase decomposes hydrogen peroxide into water and oxygen. One common assay method involves measuring the decrease in H₂O₂ concentration after incubation with a sample. The remaining H₂O₂ can be reacted with a chromogen to produce a colored product that is measured spectrophotometrically.[28][29][30]
-
Protocol (using a ferrous ion-based method):
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the lysate to a buffered solution of H₂O₂.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a solution containing ferrous ammonium (B1175870) sulfate (B86663) and a chromogen (e.g., sulfosalicylic acid).
-
The remaining H₂O₂ reacts with the ferrous ions to form ferric ions, which then form a colored complex with the chromogen.
-
Measure the absorbance at the appropriate wavelength (e.g., 490-500 nm). A higher absorbance indicates less catalase activity.
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition.[28]
-
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione (GSH) as a reducing agent, which is oxidized to glutathione disulfide (GSSG). A common coupled enzyme assay measures GPx activity indirectly by monitoring the regeneration of GSH from GSSG by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][31][32][33][34]
-
Protocol (coupled enzyme assay):
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the lysate to a reaction mixture containing GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate for GPx (e.g., cumene (B47948) hydroperoxide or H₂O₂).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of decrease in absorbance is proportional to the GPx activity in the sample.[33]
-
-
Visualization of this compound's Role in Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving this compound in the cellular oxidative stress response.
Caption: Experimental workflow for studying this compound's role in oxidative stress.
Caption: Regulation and antioxidant actions of this compound.
Caption: Crosstalk between the Nrf2 and this compound pathways.
Conclusion and Future Directions
This compound is a vital component of the cellular machinery that counteracts oxidative stress. Its ability to directly scavenge ROS, coupled with its integral role in zinc-mediated redox signaling and its modulation of key stress-response pathways like Nrf2 and NF-κB, positions it as a central hub in the maintenance of cellular redox homeostasis. The quantitative data clearly indicates that MT is a significantly more potent antioxidant than glutathione in several contexts.
For researchers and drug development professionals, a thorough understanding of this compound's function is crucial. Targeting the MT system, either by inducing its expression or by developing mimetics, represents a promising therapeutic strategy for a wide range of diseases with an underlying oxidative stress etiology. The experimental protocols outlined in this guide provide a foundation for the robust investigation of MT's role in various pathological models.
Future research should continue to unravel the intricate details of the crosstalk between MT and other signaling networks. Elucidating the precise mechanisms by which MT modulates Nrf2 and NF-κB signaling will be key to fully harnessing its therapeutic potential. Furthermore, the development of isoform-specific tools and assays will enable a more nuanced understanding of the distinct roles of the various this compound isoforms in health and disease. As our knowledge of this remarkable protein family grows, so too will the opportunities to leverage its protective functions for the development of novel and effective therapies against oxidative stress-related disorders.
References
- 1. Antioxidant activity of this compound compared with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 6. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Is Downstream of Nrf2 and Partially Mediates Sulforaphane Prevention of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Induction of Nrf2 and this compound as a common mechanism of hepatoprotective medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression of this compound and Nrf2 pathway genes in lung cancer and cancer-surrounding tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nwlifescience.com [nwlifescience.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Detection of this compound Proteins by Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simple method for identification of this compound isoforms in cultured human prostate cells by MALDI-TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. arigobio.com [arigobio.com]
- 25. Lipid peroxidation assessment [protocols.io]
- 26. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mmpc.org [mmpc.org]
- 30. 3hbiomedical.com [3hbiomedical.com]
- 31. 2.13. Glutathione Peroxidase (GPx) Activity Assay [bio-protocol.org]
- 32. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. raybiotech.com [raybiotech.com]
- 34. sciencellonline.com [sciencellonline.com]
Tissue-Specific Expression of Metallothionein Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue-specific expression of metallothionein (MT) isoforms. Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins involved in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1] Understanding the differential expression of MT isoforms in various tissues is crucial for their application as biomarkers and for the development of novel therapeutic strategies.
Quantitative Expression of this compound Isoforms
The expression levels of this compound isoforms vary significantly across different human tissues. MT-1 and MT-2 are the most ubiquitously expressed isoforms, with particularly high concentrations in the liver and kidneys.[1][2] In contrast, MT-3 is predominantly found in the central nervous system, and MT-4 is primarily expressed in stratified squamous epithelia.[3] The following tables summarize the available quantitative data on the protein and mRNA expression levels of MT isoforms in various human tissues.
Table 1: this compound Isoform Protein Expression in Human Tissues
| Isoform | Liver | Kidney | Brain (Cerebrum) | Skin |
| MT-1A | Detected | Detected | Detected | - |
| MT-1B | - | - | - | - |
| MT-1E | Detected | Detected | Detected | - |
| MT-1F | - | - | - | - |
| MT-1G | Detected (MT-1G1, MT-1G2) | Detected (MT-1G1, MT-1G2) | Detected (MT-1G1, MT-1G2) | - |
| MT-1H | - | Detected | - | - |
| MT-1X | Detected | Detected | Detected | - |
| MT-2A | High | High | Detected | Detected |
| MT-3 | Not Detected | Not Detected | High | Not Detected |
| MT-4 | Not Detected | Not Detected | Not Detected | High |
Data synthesized from qualitative and semi-quantitative mass spectrometry and immunohistochemistry findings.[1][4][5] Absolute quantification is challenging and varies between studies.
Table 2: this compound Isoform mRNA Expression in Human Tissues
| Isoform | Liver | Kidney | Brain | Skin |
| MT-1A | High | High | Moderate | Low |
| MT-1E | High | High | Moderate | Low |
| MT-1F | Moderate | Moderate | Low | Low |
| MT-1G | Moderate | Moderate | Moderate | Low |
| MT-1H | Low | High | Low | Low |
| MT-1X | High | High | Moderate | Moderate |
| MT-2A | Very High | Very High | High | Moderate |
| MT-3 | Not Detected | Not Detected | Very High | Not Detected |
| MT-4 | Not Detected | Not Detected | Not Detected | Very High |
Relative mRNA expression levels are inferred from various RT-qPCR and RNA-seq studies.[3][4][6] Values are generalized and can be influenced by factors such as age, sex, and environmental exposures.
Signaling Pathways Regulating this compound Expression
The expression of this compound genes is induced by a variety of stimuli, primarily heavy metals and oxidative stress. The Metal-Responsive Transcription Factor 1 (MTF-1) plays a central role in this regulation.
Heavy Metal-Induced this compound Expression
Heavy metals such as zinc, cadmium, and copper are potent inducers of MT synthesis.[7] The binding of these metals to MTF-1 triggers a conformational change, leading to its translocation into the nucleus. In the nucleus, MTF-1 binds to Metal Response Elements (MREs) in the promoter regions of MT genes, initiating their transcription.[8]
Oxidative Stress-Induced this compound Expression
Oxidative stress, characterized by an increase in reactive oxygen species (ROS), also induces MT expression.[7] This can occur through both MTF-1-dependent and independent pathways. ROS can cause the release of zinc from intracellular stores, which then activates MTF-1. Additionally, other transcription factors, such as Nrf2, can be activated by oxidative stress and contribute to the upregulation of MT genes.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metallothioneins in the Pathogenesis of Liver Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Human this compound Isoforms: A Family of Small, Highly Conserved, Cysteine-rich Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of MT4 - Staining in skin - The Human Protein Atlas [proteinatlas.org]
- 6. A Review of this compound Isoforms and their Role in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of this compound gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTF1 Pathway [gentarget.com]
- 9. Mammalian this compound-2A and Oxidative Stress [mdpi.com]
The Role of Metallothionein in Zinc and Copper Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins crucial for the homeostasis of essential metals, particularly zinc (Zn) and copper (Cu). Their unique structure, characterized by two metal-thiolate clusters, allows them to bind and release these metal ions, thereby participating in a multitude of cellular processes. These include the detoxification of heavy metals, protection against oxidative stress, and the regulation of cellular signaling pathways. This technical guide provides an in-depth overview of the core functions of metallothioneins in maintaining zinc and copper balance, detailing the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data to support our current understanding. The intricate signaling pathways governing MT expression are also visually represented to facilitate a comprehensive understanding of their regulation.
Introduction
Metallothioneins (MTs) are small, intracellular proteins with a high affinity for divalent and monovalent metal ions.[1][2] Discovered in 1957 as a cadmium-binding protein in the equine renal cortex, their primary physiological roles are now understood to be centered on the homeostasis of essential metals like zinc and copper, as well as protection against toxic heavy metals and oxidative damage.[1] Mammalian MTs are composed of 61-68 amino acids, with a remarkable 20 of these being cysteine residues that are responsible for coordinating metal ions.[2] The polypeptide chain of MT folds into two distinct domains, the α- and β-domains, which form metal-thiolate clusters.[2] This unique structure underpins their function as key regulators of intracellular metal concentrations.
Structure and Metal Binding of Metallothionein
The structure of this compound is intrinsically linked to its metal-binding capacity. The apoprotein, devoid of metals, is largely unstructured.[2] Upon metal binding, the protein folds into a characteristic dumbbell shape with two distinct domains:
-
The α-domain: This C-terminal domain contains 11 cysteine residues and typically binds four divalent metal ions (like Zn²⁺ or Cd²⁺) or up to six monovalent metal ions (like Cu⁺).[2]
-
The β-domain: This N-terminal domain contains 9 cysteine residues and binds three divalent metal ions or up to six monovalent metal ions.[2]
The binding of zinc and copper to MT is a cooperative process, with the metals being tetrahedrally coordinated by the sulfhydryl groups of the cysteine residues.[1] The stoichiometry of metal binding can vary, with mammalian MTs typically binding seven zinc ions (Zn₇MT) or up to twelve copper ions (Cu₁₂MT).[3][4]
Quantitative Data on this compound-Metal Interactions
The precise affinity of this compound for zinc and copper is critical to its function as a metal homeostatic protein. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Reference |
| Overall Apparent Binding Constant (Kb) for Zn²⁺ | ~10¹¹ M⁻¹ | [3] |
| Binding Constants (Kb) for individual Zn²⁺ ions | Vary from 3.2 x 10¹² to 6.3 x 10¹¹ M⁻¹ | [5] |
| Dissociation Constants (Kd) for Zn²⁺ in the β-domain | 10⁻⁸ to 10⁻¹¹ M | [6] |
| Cellular "Free" Zn²⁺ Concentration | 784 pM (in HT-29 cells) | [2] |
| Total Cellular this compound Concentration | 0.24 ± 0.03 µM (HCEsv cells, basal) | [7] |
| Total Cellular this compound Concentration (after Zn exposure) | 0.96 ± 0.01 µM (HCEsv cells) | [7] |
Table 1: Zinc Binding and Cellular Concentrations. This table summarizes the binding affinities of zinc to this compound and typical cellular concentrations.
| Parameter | Value | Reference |
| Estimated Binding Constant (Kb) for Cu⁺ | > 2 x 10¹⁶ M⁻¹ | [3] |
| Binding Constant (Kb) for Cu⁺ | 4.1 x 10¹⁶ M⁻¹ | [3] |
| Binding Constant (Kb) for Cu₁₂MT3 | 2.1 x 10¹⁵ M⁻¹ | [3] |
| Stoichiometry of Cu⁺ binding | Up to 12 Cu⁺ ions per MT molecule | [3] |
Table 2: Copper Binding to this compound. This table highlights the extremely high affinity of this compound for copper ions.
Role of this compound in Zinc Homeostasis
This compound plays a central role in buffering the intracellular concentration of free zinc, maintaining it in the picomolar to nanomolar range.[2][6] This is crucial as zinc is a cofactor for hundreds of enzymes and transcription factors, and its free concentration must be tightly controlled to prevent inappropriate binding and cellular toxicity.
The MTF-1 (Metal-Responsive Element-binding Transcription Factor-1) is a key zinc-sensing transcription factor that regulates the expression of MT genes.[8][9] When intracellular free zinc levels rise, zinc binds to MTF-1, leading to its translocation to the nucleus and the activation of MT gene transcription. The newly synthesized apo-MT (thionein) then binds the excess zinc, restoring homeostasis. Conversely, when zinc levels are low, zinc can be released from MT to supply zinc-dependent proteins.
Signaling Pathway for Zinc-Induced this compound Expression
Caption: Zinc-induced this compound expression pathway.
Role of this compound in Copper Homeostasis
This compound's affinity for copper is even higher than for zinc.[3] This makes it a critical player in copper detoxification and homeostasis. Excess intracellular copper can be highly toxic due to its participation in Fenton-like reactions that generate reactive oxygen species. MT sequesters excess copper, preventing this oxidative damage.
Interestingly, the induction of MT expression by copper is often indirect. Copper can displace zinc from existing Zn-MT complexes. The released zinc then activates the MTF-1 pathway, leading to the synthesis of more thionein, which can then bind the excess copper.[3]
Experimental Workflow for Studying Metal-Induced MT Expression
Caption: Workflow for analyzing this compound expression.
Experimental Protocols
Quantification of this compound mRNA by RT-qPCR
Objective: To measure the relative or absolute levels of this compound mRNA in cells or tissues following exposure to zinc or copper.
Materials:
-
TRIzol reagent or equivalent for RNA extraction.
-
Reverse transcription kit.
-
qPCR master mix with SYBR Green or TaqMan probes.
-
Primers specific for the this compound isoform(s) of interest and a reference gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets or tissue samples using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method for relative quantification or a standard curve for absolute quantification. Normalize the MT expression levels to the reference gene.[10]
Quantification of this compound Protein by Western Blot
Objective: To detect and quantify the levels of this compound protein in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for this compound (e.g., mouse anti-MT).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MT antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[2][3]
Measurement of Cellular Zinc and Copper by ICP-MS
Objective: To determine the total intracellular concentration of zinc and copper.
Materials:
-
Trace-metal-free water and plasticware.
-
Concentrated nitric acid (trace metal grade).
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Cell counting device.
Procedure:
-
Cell Harvesting and Washing: Harvest a known number of cells by trypsinization or scraping. Wash the cells three times with ice-cold, trace-metal-free PBS to remove extracellular metals.
-
Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of trace-metal-free water and lyse by sonication or freeze-thawing. Digest the lysate with concentrated nitric acid overnight at 65°C.
-
Sample Dilution: Dilute the digested samples to the appropriate concentration range for the ICP-MS using trace-metal-free water.
-
ICP-MS Analysis: Analyze the samples on the ICP-MS to determine the concentration of zinc and copper.
-
Data Analysis: Calculate the intracellular metal concentration per cell or per milligram of protein.[11]
Conclusion and Future Directions
Metallothioneins are indispensable for maintaining cellular zinc and copper homeostasis. Their ability to bind and release these essential metals allows for precise control of their intracellular availability, which is critical for a vast array of cellular functions. The intricate regulation of MT expression, primarily through the MTF-1 signaling pathway, ensures a rapid response to fluctuations in metal levels. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of metallothioneins.
Future research in this field is likely to focus on the specific roles of different MT isoforms in various tissues and disease states. A deeper understanding of the interplay between metallothioneins and other metal-trafficking proteins will be crucial. Furthermore, the development of isoform-specific therapeutic interventions that modulate MT expression or function holds promise for the treatment of diseases associated with dysregulated metal homeostasis, such as certain cancers and neurodegenerative disorders. The continued application of advanced analytical techniques will undoubtedly provide further insights into the dynamic and essential world of this compound biology.
References
- 1. bu.edu [bu.edu]
- 2. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 3. A western blotting procedure for detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Command Line | Graphviz [graphviz.org]
- 5. graphviz.org [graphviz.org]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. Quantitation of this compound mRNA by RT-PCR and chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standards for Quantitative Metalloproteomic Analysis Using Size Exclusion ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Tapestry of Metallothioneins: A Technical Guide to their Conservation and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a superfamily of low molecular weight, cysteine-rich proteins ubiquitous across the biological kingdoms, from prokaryotes to humans.[1][2][3] Their highly conserved nature underscores their fundamental role in cellular homeostasis, primarily through the binding of essential and toxic heavy metal ions.[3][4][5] This technical guide delves into the evolutionary conservation of metallothionein proteins, providing a comprehensive overview of their structural and functional preservation across diverse taxa. We will explore quantitative data on their sequence homology, detail key experimental protocols for their study, and visualize the intricate signaling pathways that govern their expression. Understanding the evolutionary journey of MTs offers profound insights into cellular defense mechanisms and presents opportunities for novel therapeutic strategies in drug development.
Structural and Functional Conservation of Metallothioneins
The hallmark of the this compound superfamily is its unique amino acid composition, characterized by a high cysteine content (up to 30%) and a lack of aromatic amino acids.[5][6] These cysteine residues are arranged in conserved motifs, typically Cys-X-Cys, Cys-Cys, or Cys-X-X-Cys (where X is an amino acid other than cysteine), which are responsible for coordinating with metal ions.[7] This structural framework allows MTs to bind a wide range of divalent and monovalent metal ions, including zinc (Zn), copper (Cu), cadmium (Cd), and mercury (Hg).[5]
The protein is typically folded into two distinct domains, the N-terminal β-domain and the C-terminal α-domain, each enclosing a metal-thiolate cluster.[8][9] The β-domain usually binds three metal ions, while the α-domain binds four.[9] This two-domain structure is a highly conserved feature among vertebrate MTs.[8][10]
Functionally, MTs are recognized for their pivotal roles in:
-
Metal Homeostasis: Regulating the intracellular concentrations of essential metals like zinc and copper, acting as donors or acceptors to metalloproteins and enzymes.[4][5]
-
Detoxification: Sequestering toxic heavy metals such as cadmium and mercury, thereby mitigating their cellular damage.[3][5]
-
Protection against Oxidative Stress: The abundance of thiol groups from cysteine residues makes MTs potent scavengers of reactive oxygen species (ROS), protecting cells from oxidative damage.[5][11][12]
Quantitative Analysis of this compound Conservation
The evolutionary conservation of metallothioneins can be quantified through various bioinformatic analyses. These analyses reveal the selective pressures acting on the MT gene family and highlight the functional constraints that have shaped their evolution.
Sequence Homology and Identity
Sequence alignment of MT orthologs across different species reveals a high degree of conservation, particularly in the cysteine residues that are critical for metal binding. While the overall sequence identity can vary, the positions of the cysteine residues are remarkably preserved.
| Organism 1 | Organism 2 | This compound Isoform | Sequence Identity (%) | Reference |
| Human | Mouse | MT-II | High | [13] |
| Turkey | Chicken | MT | 95.6 (exonic DNA) | [14] |
| Anas platyrhynchos | Cairina muschata | MT | 100 | [15] |
Evolutionary Rate Analysis (Ka/Ks Ratio)
The ratio of non-synonymous (Ka) to synonymous (Ks) substitution rates is a powerful indicator of the selective pressures on a gene. A Ka/Ks ratio:
-
< 1 indicates purifying (negative) selection, suggesting that the protein sequence is conserved.
-
= 1 suggests neutral evolution.
-
> 1 indicates positive selection, suggesting that changes in the protein sequence have been favored.
Studies on the MT gene family in various species consistently show Ka/Ks ratios significantly less than 1, indicating strong purifying selection and the functional importance of these proteins.
| Species/Genus | Gene/Gene Pair | Ka/Ks Ratio | Interpretation | Reference |
| Oryza genus | Duplicated MT genes | 0.1318 - 0.7686 | Strong negative selection | [16] |
| Zea mays | ZmMT1/ZmMT7 | 0.99 | Near neutral selection | [17] |
| Zea mays | ZmMT7/ZmMT8 | 0.74 | Purifying selection | [17] |
| Zea mays | ZmMT5/ZmMT6 | 2.60 | Positive selection | [17] |
Gene Copy Number Variation
The number of MT genes can vary significantly between species, often as a result of gene duplication events. This variation can reflect adaptations to different environmental pressures and metal exposures.
| Taxonomic Group | Species | Number of MT Genes | Reference |
| Insects | Apis mellifera (Honeybee) | 1 | [2] |
| Insects | Drosophila melanogaster | 5 | [2] |
| Mammals | Human | 13 (MT1 paralogs) | [18] |
| Plants | Oryza sativa ssp. japonica | 9 | [16] |
| Plants | Oryza sativa ssp. indica | 12 | [16] |
Experimental Protocols for Studying this compound Conservation
Investigating the evolutionary conservation of metallothioneins involves a combination of computational and experimental approaches.
Phylogenetic Analysis
Objective: To reconstruct the evolutionary relationships of MT proteins from different species.
Methodology:
-
Sequence Retrieval: Obtain MT protein sequences from public databases such as NCBI GenBank or UniProt.
-
Multiple Sequence Alignment: Align the sequences using tools like ClustalW, MAFFT, or MUSCLE to identify conserved regions and evolutionary relationships.[8]
-
Phylogenetic Tree Construction: Use methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference to construct a phylogenetic tree. Software like MEGA (Molecular Evolutionary Genetics Analysis) is commonly used for this purpose.
-
Tree Visualization and Interpretation: Visualize the tree to infer evolutionary relationships. The branching pattern reveals how different MTs are related and how the gene family has evolved.
Functional Assays for Metal Binding and Antioxidant Activity
Objective: To experimentally verify the conserved functions of MT orthologs.
3.2.1. Metal Binding Capacity
Methodology:
-
Recombinant Protein Expression: Clone the MT gene from the species of interest into an expression vector and purify the recombinant protein.
-
Metal Reconstitution: Incubate the purified apothis compound (thionein) with a molar excess of the metal of interest (e.g., ZnCl₂, CdCl₂).
-
Quantification of Bound Metal: Use techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) to determine the stoichiometry of metal ions bound per protein molecule.[19]
3.2.2. Antioxidant Activity Assay
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH, a stable free radical.
-
Incubate the purified MT protein with the DPPH solution.
-
Measure the decrease in absorbance at 517 nm, which is proportional to the radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Incubate the MT protein with the ABTS radical solution.
-
Measure the reduction in absorbance at 734 nm.
-
Signaling Pathways Regulating this compound Expression
The expression of this compound genes is tightly regulated by a complex network of signaling pathways that respond to various stimuli, including heavy metals, oxidative stress, and hormones.
Metal-Responsive Transcription Factor 1 (MTF-1) Pathway
The MTF-1 pathway is the primary mechanism for inducing MT gene expression in response to heavy metal exposure.[20]
Caption: The MTF-1 signaling pathway for this compound induction.
In the presence of excess heavy metals like zinc or cadmium, MTF-1 translocates from the cytoplasm to the nucleus.[21] In the nucleus, it binds to specific DNA sequences called Metal Response Elements (MREs) in the promoter region of MT genes, thereby activating their transcription.[20][22] This process is also modulated by phosphorylation and dephosphorylation events involving various protein kinases and phosphatases.[21][23][24]
Nrf2-Keap1 Pathway
The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response, and it also plays a role in the induction of MT expression, particularly under conditions of oxidative stress.[12]
Caption: The Nrf2-Keap1 pathway and its role in this compound regulation.
Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which targets it for degradation.[7][25] Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[25][26] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoters of various antioxidant genes, including metallothioneins, leading to their increased expression.[12]
Implications for Drug Development
The high degree of evolutionary conservation of metallothioneins highlights their potential as therapeutic targets and diagnostic biomarkers.
-
Drug Resistance: Overexpression of MTs has been implicated in resistance to certain chemotherapeutic drugs, particularly those containing heavy metals like cisplatin.[5] Targeting MT expression or function could be a strategy to overcome drug resistance in cancer therapy.
-
Neurodegenerative Diseases: Given their role in metal homeostasis and protection against oxidative stress, modulating MT levels could be a therapeutic approach for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, where metal dysregulation and oxidative damage are key pathological features.
-
Biomarkers: Altered levels of specific MT isoforms have been associated with various diseases, including cancers and heavy metal toxicity.[27][28] Developing sensitive and specific assays for MT isoforms could lead to novel diagnostic and prognostic tools.
Conclusion
The evolutionary conservation of this compound proteins is a testament to their indispensable roles in cellular function. From their conserved cysteine-rich structure to their fundamental roles in metal homeostasis and antioxidant defense, MTs represent a fascinating example of molecular evolution. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals. A deeper understanding of the evolutionary and functional intricacies of metallothioneins will undoubtedly pave the way for innovative therapeutic interventions and diagnostic strategies in the future.
References
- 1. Elevated this compound expression in long-lived species mediates the influence of cadmium accumulation on aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of insect metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromium(VI) Down-regulates Heavy Metal-induced this compound Gene Transcription by Modifying Transactivation Potential of the Key Transcription Factor, Metal-responsive Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Human this compound genes: molecular cloning and sequence analysis of the mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of avian this compound: DNA sequence analyses of the turkey this compound gene and this compound cDNAs from pheasant and quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent evolutionary history of the this compound gene Mtn in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Genome-wide analysis of this compound gene family in maize to reveal its role in development and stress resistance to heavy metal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gains, Losses and Changes of Function after Gene Duplication: Study of the this compound Family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Characterization and In Vitro Antioxidant Activity of this compound from Oratosquilla oratoria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of this compound gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How Is the Synthesis of Metallothioneins Regulated in Response to Heavy Metal Exposure? → Learn [pollution.sustainability-directory.com]
- 23. researchgate.net [researchgate.net]
- 24. Heavy metal-induced this compound expression is regulated by specific protein phosphatase 2A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitation of Human this compound Isoforms: A Family of Small, Highly Conserved, Cysteine-rich Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Metallothionein's Role in Cancer: A Technical Guide for Researchers
An In-depth Examination of Metallothionein's Dual Function in Carcinogenesis, Progression, and Therapeutic Resistance
Executive Summary
Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins with a well-established role in metal homeostasis and detoxification. Emerging evidence, however, has illuminated their complex and often contradictory involvement in cancer. Depending on the specific isoform, tumor type, and stage of the disease, MTs can function as either tumor suppressors or oncogenes. This technical guide provides a comprehensive overview of the current understanding of MTs in oncology, with a focus on their role in cancer development, progression, and as mediators of therapeutic resistance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and intricate signaling pathways governed by metallothioneins.
Introduction to Metallothioneins
First identified for their high affinity for heavy metals, metallothioneins are crucial for maintaining cellular zinc and copper homeostasis and protecting against oxidative stress. In humans, the MT family consists of four main isoforms (MT-1, MT-2, MT-3, and MT-4), encoded by a cluster of genes on chromosome 16. MT-1 and MT-2 are ubiquitously expressed, while MT-3 and MT-4 exhibit more tissue-specific expression patterns. Their dual role in cancer stems from their cytoprotective functions which, in a cancerous context, can be co-opted by tumor cells to promote survival, proliferation, and resistance to treatment.
Data Presentation: this compound Expression and Clinical Significance
The expression of metallothioneins in cancerous tissues is highly variable and isoform-specific, leading to different clinical outcomes. The following tables summarize quantitative data on MT expression in various cancers and its correlation with chemoresistance.
Table 1: Differential Expression of this compound Isoforms in Cancer
| Cancer Type | MT Isoform(s) | Expression Change in Tumor vs. Normal Tissue | Key Findings | Reference(s) |
| Hepatocellular Carcinoma (HCC) | MT1B, MT1E, MT1F, MT1G, MT1H, MT1M, MT1X, MT2A | Downregulated | Fold changes ranging from -4.402 to -28.314 have been reported for various isoforms. 77.1% of HCC tissues showed MT1M downregulation. MT1M demonstrated 76.27% sensitivity and 89.83% specificity as a diagnostic biomarker. | |
| Breast Cancer | MT-1/2, MT-2A | Upregulated | Overexpression of MT was observed in 87.9% of invasive ductal carcinomas. MT-2A is the most abundantly expressed isoform. | [1] |
| Ovarian Cancer | MT-1/2 | Upregulated (Correlated with Grade) | MT was detectable in 26% of grade 1, 48% of grade 2, and 62% of grade 3 carcinomas. | [2] |
| Bladder Cancer | MT-1/2 | Upregulated | - | |
| Prostate Cancer | MT-1/2 | Downregulated | - | |
| Thyroid Cancer | MT-1G | Downregulated | - | [3] |
| Gastric Cancer | MT-2A | Downregulated | - | [4] |
Table 2: this compound Expression and Chemoresistance
| Cancer Type | Cell Line | Chemotherapeutic Agent | Change in MT Expression in Resistant Cells | Impact on Drug Efficacy (IC50) | Reference(s) |
| Bladder Cancer | CI-7, T-24 | Cisplatin, Doxorubicin | 2.1 to 2.5-fold increase | - | [5] |
| Bladder Cancer | T24, UMUC-3 | Cisplatin | - | Parental IC50: 1.49 µM (T24), 1.07 µM (UMUC-3). Resistant IC50: 21.86 µM (T24-CR), 27.49 µM (UMUC-3-CR). | [6] |
| Breast Cancer | MCF-7 | Doxorubicin | Downregulation of MT-2A via siRNA | Increased chemosensitivity and apoptosis. | [1] |
Signaling Pathways Involving this compound
Metallothioneins exert their influence on cancer development and progression by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. In some cancers, specific MT isoforms act as tumor suppressors by inhibiting this pathway. For instance, in thyroid cancer, the restoration of MT-1G expression has been shown to inhibit the phosphorylation of both Akt and the Retinoblastoma (Rb) protein, a key cell cycle regulator downstream of the PI3K/Akt pathway.[3][7] This leads to decreased cell growth and invasiveness, and the induction of cell cycle arrest and apoptosis.[3]
References
- 1. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 2. takarabio.com [takarabio.com]
- 3. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 4. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound Lower Under-Expression in Benign Tumors than That in Malignant Tumors: Systematic Review Article and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Metallothioneins in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins with a high affinity for metal ions.[1] These proteins are crucial for maintaining cellular homeostasis of essential metals like zinc and copper, detoxifying heavy metals, and protecting against oxidative stress.[2] The central nervous system (CNS) hosts three major isoforms: MT-I and MT-II, primarily found in astrocytes, and MT-III, which is predominantly expressed in neurons.[3] A growing body of evidence implicates the dysregulation of MTs in the pathogenesis of several neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS). This technical guide provides an in-depth overview of the involvement of metallothioneins in these conditions, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of the core signaling pathways.
Data Presentation: Quantitative Analysis of Metallothionein Levels in Neurological Disorders
The following tables summarize the quantitative changes in this compound levels observed in various neurological disorders based on current research findings.
| Neurological Disorder | Brain Region/Sample | This compound Isoform | Change in Expression | Reference |
| Alzheimer's Disease | Temporal Cortex | MT-III Protein | ↓ 55% | [4] |
| Alzheimer's Disease | Whole Brain (Tg2576 mouse model) | MT-III Protein | ↓ 27% | [5] |
| Alzheimer's Disease | Temporal Cortex | MT-III mRNA | ↓ ~30% | [4] |
| Parkinson's Disease | Substantia Nigra | MT-IE, MT-IF, MT-IG, MT-IH, MT-IM, MT-IX, MT2A mRNA | ↑ | [6] |
| Amyotrophic Lateral Sclerosis | Spinal Cord | MT-I/II Immunoreactivity | Significantly Reduced | [7] |
| Amyotrophic Lateral Sclerosis | Spinal Cord | MT Immunoreactivity | Increased | [1] |
| Multiple Sclerosis | Brain Lesions (inactive) | MT-I/II Protein | Slightly Increased vs. Active Lesions | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of metallothioneins in neurological disorders are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol outlines a competitive ELISA for the quantification of MT-I/II in biological samples.
Materials:
-
Microplate pre-coated with this compound
-
MT standard (recombinant or purified)
-
Primary antibody (e.g., rabbit polyclonal anti-MT)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Sample diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples in PBS and centrifuge at 10,000 x g for 30 minutes. Collect the supernatant. For serum or plasma, filter through a 100 kDa molecular weight cut-off filter to remove larger proteins.[9]
-
Standard Curve Preparation: Prepare a serial dilution of the MT standard in sample diluent.
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well of the MT-coated microplate.
-
Add 50 µL of the primary anti-MT antibody to each well.[9]
-
Incubate for 1 hour at 37°C.[10]
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at 37°C.[10]
-
Wash the plate 5 times with wash buffer.
-
Add 90 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[10]
-
Add 50 µL of stop solution to each well.[10]
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The concentration of MT in the samples is inversely proportional to the color intensity and can be calculated from the standard curve.[9]
Western Blotting for this compound Detection
This protocol describes the detection of MT isoforms in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to MT isoform(s)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Electrophoresis and Transfer:
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Note on MT Western Blotting: MTs are small proteins and may run at the bottom of the gel. It is also important to note that some protocols suggest omitting reducing agents like 2-mercaptoethanol (B42355) in the sample buffer before electrophoresis, and instead reducing the proteins in the gel after electrophoresis but before transfer, as this can result in sharper bands.[14]
Immunohistochemistry for this compound Localization
This protocol details the localization of MTs in formalin-fixed, paraffin-embedded brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against MT
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Mounting:
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Coverslip with mounting medium.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows related to this compound in neurological disorders.
Conclusion
The intricate involvement of metallothioneins in the pathophysiology of major neurological disorders is becoming increasingly apparent. Their roles in metal ion homeostasis, antioxidant defense, and neuroinflammation position them as critical players in the delicate balance of neuronal health and degeneration. The quantitative data presented herein highlights the significant alterations in MT expression across different diseases, suggesting their potential as biomarkers. Furthermore, the detailed experimental protocols provide a foundation for researchers to robustly investigate these proteins, while the signaling pathway diagrams offer a visual framework for understanding their complex regulatory networks. Continued research into the multifaceted functions of metallothioneins is paramount for the development of novel therapeutic strategies aimed at mitigating the devastating effects of these neurological conditions.
References
- 1. This compound immunoreactivity is increased in the spinal cord of patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of zinc and this compound-3 in oxidative stress-induced lysosomal dysfunction, cell death, and autophagy in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound III is reduced in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-3 and neuronal nitric oxide synthase levels in brains from the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. The expression of metallothioneins is diminished in the spinal cords of patients with sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 1: A New Spotlight on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. k-assay.com [k-assay.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. Western Blotting for Neuronal Proteins [protocols.io]
- 13. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 14. A western blotting procedure for detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Metallothionein: A Key Modulator of the Acute-Phase Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that are crucial for metal homeostasis and protection against oxidative stress.[1][2] Long recognized for their role in detoxifying heavy metals, a growing body of evidence has solidified their status as significant acute-phase response proteins.[3] During inflammation, infection, or tissue injury, the expression of MTs is rapidly and substantially upregulated, positioning them as key players in the body's initial defense mechanisms.[3][4] This guide provides a comprehensive overview of metallothionein's role in the acute-phase response, focusing on its induction, signaling pathways, and functions, with a particular emphasis on quantitative data and detailed experimental protocols for researchers in immunology and drug development.
The most widely expressed isoforms, MT-1 and MT-2, are highly inducible by a variety of stimuli, including proinflammatory cytokines, bacterial endotoxins (lipopolysaccharides), and stress hormones.[3][5] Their induction is a critical component of the acute-phase reaction, a systemic response to inflammatory insults that also includes the production of other acute-phase proteins like C-reactive protein and serum amyloid A.[6] Functionally, MTs exert their influence through several mechanisms: they regulate the homeostasis of essential metals like zinc and copper, act as potent antioxidants by scavenging reactive oxygen and nitrogen species, and modulate immune responses.[2][3] This multifaceted functionality underscores their importance in mitigating tissue damage and controlling inflammation during the acute phase.
This technical guide will delve into the molecular mechanisms governing MT expression, the signaling cascades that are activated, and the downstream effects of MT induction. We will present quantitative data on MT induction in various experimental models, provide detailed protocols for key assays, and visualize complex signaling pathways to offer a clear and in-depth understanding of this compound's role in the acute-phase response.
Data Presentation: Quantitative Induction of this compound
The induction of this compound during the acute-phase response is a robust and well-documented phenomenon. The following tables summarize quantitative data on the upregulation of MT mRNA and protein levels in response to various inflammatory stimuli in different biological systems.
| Stimulus | Model System | Tissue/Cell Type | Fold Increase in MT mRNA | Time Point | Reference |
| Interleukin-6 (10 ng/ml) | Rat Hepatocyte Monolayers | Hepatocytes | >10 | 12 hours | [7][8] |
| Lipopolysaccharide (LPS) | Mice | Liver | >10 | 16 hours | [9] |
| Interleukin-1β (10 U/ml) | Human Prostatic Tumor Cells (DU-145) | DU-145 cells | Marked Elevation | <24 hours | [10] |
| Restraint Stress | Mice | Liver | Significant Increase | 4-5 hours | [11] |
| Manganese Chloride (MnCl₂) | Mice | Liver | Dose-dependent | 24 hours | [12] |
| Stimulus | Model System | Tissue/Cell Type | Fold Increase in MT Protein | Time Point | Reference |
| Interleukin-6 (10 ng/ml) | Rat Hepatocyte Monolayers | Hepatocytes | Significant Increase | 36 hours | [7][8] |
| Interleukin-1β (10 U/ml) | Human Prostatic Tumor Cells (DU-145) | DU-145 cells | 2-3 | 24-48 hours | [10] |
| Restraint Stress | Mice | Liver | Significant Increase | 4-5 hours | [11] |
| Lipopolysaccharide (LPS) / D-Galactosamine | Mice | Liver | Induced | Not Specified | [13] |
Signaling Pathways for this compound Induction
The induction of this compound gene expression during the acute-phase response is predominantly mediated by proinflammatory cytokines, with Interleukin-6 (IL-6) playing a central role, particularly in hepatocytes.[7] The signaling cascade initiated by these cytokines converges on the activation of specific transcription factors that bind to response elements in the promoter regions of MT genes.
IL-6 Signaling Pathway Leading to MT Induction
Interleukin-6 binds to its receptor complex, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[14] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to STAT-responsive elements in the promoter of MT genes, thereby driving their transcription.[1][15] This pathway is a major contributor to the hepatic induction of MTs during the acute-phase response.[11] Glucocorticoids can act synergistically with IL-6 to enhance MT gene expression.[7][8]
Caption: IL-6 signaling pathway for this compound induction.
Other Key Transcription Factors
Besides the JAK/STAT pathway, other transcription factors are also involved in the regulation of MT expression during the acute-phase response:
-
Nuclear Factor-kappa B (NF-κB): Proinflammatory stimuli, including LPS and cytokines like TNF-α and IL-1, are potent activators of NF-κB.[1][16] Activated NF-κB translocates to the nucleus and can modulate the expression of various inflammatory genes, including MTs.[3][17]
-
Metal-responsive Transcription Factor 1 (MTF-1): While primarily known for mediating MT induction in response to heavy metals, MTF-1 also plays a role in cytokine- and oxidative stress-induced MT expression.[1]
-
Glucocorticoid Receptor (GR): Glucocorticoids, which are stress hormones often elevated during the acute-phase response, can bind to the GR.[18] The activated GR can then bind to glucocorticoid response elements (GREs) in the MT gene promoter, enhancing transcription.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound as an acute-phase response protein.
Quantification of this compound mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring the relative expression levels of MT mRNA in cells or tissues following an inflammatory stimulus.
1. RNA Isolation:
- Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
- Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard acid guanidinium thiocyanate-phenol-chloroform extraction method.
- Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase, Promega) and oligo(dT) or random hexamer primers.
- Follow the manufacturer's instructions for the reverse transcription kit.
3. Real-Time qPCR:
- Prepare a reaction mixture containing cDNA template, forward and reverse primers for the specific MT isoform of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.
- Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in MT mRNA expression, normalized to the reference gene.
// Nodes
Start [label="Tissue/Cell Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
RNA_Isolation [label="Total RNA Isolation", fillcolor="#F1F3F4", fontcolor="#202124"];
cDNA_Synthesis [label="cDNA Synthesis\n(Reverse Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"];
qPCR [label="Real-Time qPCR\n(Amplification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis\n(ΔΔCT Method)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Result [label="Relative MT mRNA Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> RNA_Isolation;
RNA_Isolation -> cDNA_Synthesis;
cDNA_Synthesis -> qPCR;
qPCR -> Data_Analysis;
Data_Analysis -> Result;
}
Caption: Workflow for MT mRNA quantification by RT-qPCR.
Quantification of this compound Protein by ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of MT protein concentrations in biological samples.[20][21]
1. Sample Preparation:
- Prepare tissue homogenates or cell lysates in a suitable buffer.
- Centrifuge the samples to pellet cellular debris and collect the supernatant.
- Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
2. ELISA Procedure:
- Coat a 96-well microplate with a capture antibody specific for the MT isoform of interest overnight at 4°C.
- Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate again.
- Add diluted samples and a series of known concentrations of a purified MT standard to the wells and incubate for 2 hours at room temperature.
- Wash the plate.
- Add a detection antibody (conjugated to an enzyme like horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
- Wash the plate thoroughly.
- Add the enzyme substrate (e.g., TMB) and incubate until a color change develops.
- Stop the reaction with a stop solution (e.g., sulfuric acid).
- Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of MT in the samples by interpolating their absorbance values from the standard curve.
- Normalize the MT concentration to the total protein concentration of the sample.
Assessment of MT's Antioxidant Function
This protocol provides a general framework for assessing the antioxidant capacity of MT in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., hepatocytes, macrophages).
- Pre-treat the cells with an inducer of MT (e.g., IL-6, zinc) for a sufficient time to allow for MT protein expression.
- Induce oxidative stress by treating the cells with an oxidizing agent (e.g., hydrogen peroxide, paraquat).
2. Measurement of Reactive Oxygen Species (ROS):
- Following the oxidative stress challenge, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
- Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.
- A lower fluorescence intensity in MT-induced cells compared to control cells indicates enhanced ROS scavenging.
3. Cell Viability Assay:
- Assess cell viability after oxidative stress using a standard assay such as MTT, MTS, or a trypan blue exclusion assay.
- Increased cell viability in MT-induced cells compared to controls demonstrates the cytoprotective effect of MT against oxidative damage.
Conclusion
This compound is a pivotal component of the acute-phase response, acting as a multifaceted protective agent. Its rapid induction by a host of inflammatory mediators underscores its importance in the initial stages of inflammation and infection. The signaling pathways governing its expression, primarily the JAK/STAT pathway, are central to the inflammatory response. The functions of MT, including zinc homeostasis, antioxidant defense, and immunomodulation, collectively contribute to limiting tissue damage and restoring homeostasis. For researchers and professionals in drug development, understanding the intricate role of this compound in the acute-phase response opens up new avenues for therapeutic intervention. Targeting the induction or function of MT could represent a novel strategy for modulating inflammatory diseases and mitigating the damaging effects of acute inflammation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering our understanding of this critical acute-phase protein.
References
- 1. This compound 1: A New Spotlight on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Anti-Inflammatory Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a Potential Role of Metallothioneins in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound 1: A New Spotlight on Inflammatory Diseases [frontiersin.org]
- 6. Acute phase reaction and acute phase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 6 regulates this compound gene expression and zinc metabolism in hepatocyte monolayer cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin 6 regulates this compound gene expression and zinc metabolism in hepatocyte monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace metal, acute phase and metabolic response to endotoxin in this compound-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-1 beta-mediated this compound induction and cytoprotection against cadmium and cis-diamminedichloroplatinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induction by restraint stress: role of glucocorticoids and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of this compound by manganese is completely dependent on interleukin-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity of this compound-null mice to LPS/D-galactosamine-induced lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Emerging Roles of Metallothioneins in Human Pathophysiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metallothioneins: Emerging Modulators in Immunity and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound modulates lipopolysaccharide-stimulated tumour necrosis factor expression in mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound modulates lipopolysaccharide-stimulated tumour necrosis factor expression in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Genetic Variations in this compound Genes and Susceptibility to Hypertensive Disorders of Pregnancy: A Case-Control Study [frontiersin.org]
- 20. Recent developments in quantification methods for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Determination of this compound in biological fluids using enzyme-linked immunoassay with commercial antibody. | Semantic Scholar [semanticscholar.org]
Regulation of Metallothionein Expression by Metal Ions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins pivotal in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1][2][3] The expression of MT genes is intricately regulated, primarily at the transcriptional level, in response to a variety of stimuli, most notably metal ions.[2] This technical guide provides an in-depth exploration of the molecular mechanisms governing the induction of metallothionein expression by metal ions, with a focus on the core signaling pathways, key molecular players, and experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key techniques.
Core Regulatory Mechanism: The MTF-1 Pathway
The principal pathway for metal-induced transcription of this compound genes involves the Metal-responsive Transcription Factor 1 (MTF-1).[1][4][5] MTF-1 is a zinc-finger transcription factor that binds to specific DNA sequences known as Metal Response Elements (MREs) located in the promoter regions of MT genes.[5][6][7]
Key Molecular Players
-
Metallothioneins (MTs): Small, cysteine-rich proteins that bind to and sequester metal ions, playing a crucial role in maintaining intracellular metal homeostasis.[4][5] There are four main isoforms in mammals, MT-1 through MT-4, with MT-1 and MT-2 being the most ubiquitously expressed.[4]
-
Metal-responsive Transcription Factor 1 (MTF-1): A key transcriptional activator that senses intracellular free zinc levels.[1][5] It possesses a DNA-binding domain with six Cys2His2 zinc fingers.[5]
-
Metal Response Elements (MREs): Specific cis-acting DNA sequences with the consensus 5'-TGCRCNC-3' found in multiple copies within the promoter regions of MT genes.[6][8][9] MTF-1 binds to these elements to initiate transcription.
Signaling Pathway of MTF-1 Activation
Under basal conditions, MTF-1 is predominantly located in the cytoplasm in an inactive state.[10] An increase in the intracellular concentration of free zinc ions triggers the activation and nuclear translocation of MTF-1.[1][10] While zinc is the direct activator of MTF-1, other heavy metals like cadmium and copper can indirectly activate it by displacing zinc from cellular binding sites, including from this compound itself, thereby increasing the pool of free zinc.[6][11]
Once in the nucleus, MTF-1 binds to the MREs in the promoter regions of MT genes, recruiting the transcriptional machinery and initiating the synthesis of MT mRNA, which is then translated into this compound protein.[6][10] The newly synthesized this compound can then bind to the excess metal ions, thus restoring homeostasis and providing a negative feedback loop by sequestering the zinc that would otherwise activate MTF-1.[8]
In addition to metal ions, oxidative stress can also induce MT gene expression through the MTF-1 pathway, as reactive oxygen species can mobilize zinc from cellular stores.[1][12]
Quantitative Data on Metal-Induced this compound Expression
The induction of this compound expression is a dose- and time-dependent process that varies with the specific metal ion. The following tables summarize quantitative data from various studies.
Table 1: Dose-Dependent Induction of this compound by Metal Ions
| Metal Ion | Cell/Tissue Type | Concentration | Fold Induction of MT mRNA/Protein | Reference |
| Zinc Sulfate (ZnSO₄) | Rat Liver | 10 mg/kg | Increased MT expression | [13] |
| Zinc Sulfate (ZnSO₄) | Rat Liver | 50 mg/kg | Higher MT expression than 10 mg/kg | [13] |
| Zinc Sulfate (ZnSO₄) | Rat Liver | 100 mg/kg | Highest MT expression | [13] |
| Cadmium Chloride (CdCl₂) | Mouse Hepatoma (hepa1c1c7) | 5 µM (EC₅₀) | Potent induction of Mt1 mRNA | [10] |
| Arsenic (As³⁺) | Mouse Hepatoma (hepa1c1c7) | 5 µM (EC₅₀) | Potent induction of Mt1 mRNA | [10] |
| Silver (Ag) | Rainbow Trout Gill (RTG-2) cells | 100-fold lower than Zn | Activation of MT promoter | [14] |
Table 2: Time-Dependent Induction of this compound by Zinc
| Zinc Sulfate (ZnSO₄) Dose | Time Post-Injection | Observation | Reference |
| 50 mg/kg | 6 hours | Increased MT expression | [13] |
| 50 mg/kg | 18 hours | Maximum MT expression | [13] |
| 50 mg/kg | 48 hours | Decreased MT expression from peak | [13] |
Detailed Experimental Protocols
Quantification of this compound
This method is advantageous for quantifying MT, especially in samples with high copper content, as silver can effectively displace copper from MT.[15]
Protocol:
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., 0.5 M glycine (B1666218) buffer, pH 8.5).
-
Centrifugation: Centrifuge the homogenate to obtain a clear supernatant containing the cytosolic proteins, including MT.
-
Titration with Silver: Titrate the supernatant with a solution of silver nitrate (B79036) (AgNO₃) containing a radioactive tracer (e.g., ¹¹⁰ᵐAg) to saturate the metal-binding sites of MT. Saturation typically occurs at 17-18 gram-atoms of Ag⁺ per mole of MT.[15]
-
Hemolysate-Heat Treatment: Add hemolysate and heat the sample to denature and precipitate non-MT proteins.
-
Separation: Separate the Ag-MT complex from unbound silver and precipitated proteins, often by centrifugation.
-
Quantification: Measure the radioactivity of the supernatant containing the Ag-MT complex to determine the amount of MT.
ELISA is a sensitive and specific method for quantifying MT protein levels.[16][17]
Protocol:
-
Coating: Coat the wells of a microtiter plate with a capture antibody specific to this compound.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the prepared samples (e.g., cell lysates or tissue homogenates) to the wells and incubate to allow MT to bind to the capture antibody.
-
Detection Antibody: Add a detection antibody, also specific to MT but conjugated to an enzyme (e.g., horseradish peroxidase), and incubate.
-
Substrate Addition: Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric or fluorimetric).
-
Measurement: Measure the signal intensity using a plate reader and determine the MT concentration by comparing it to a standard curve.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for MTF-1 Binding
ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors like MTF-1.[18][19]
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Extract the chromatin and shear it into small fragments (typically 100-500 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to MTF-1. The antibody will bind to MTF-1 and the DNA fragments it is cross-linked to.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-MTF-1-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a high-throughput sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions enriched for MTF-1 binding, which correspond to the MREs.
Luciferase Reporter Assay for this compound Promoter Activity
This assay is used to quantify the transcriptional activity of the MT promoter in response to stimuli like metal ions.[20][21][22]
Protocol:
-
Construct Preparation: Clone the promoter region of a this compound gene upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Transfect the reporter construct into a suitable cell line. A co-transfection with a control vector expressing a different reporter (e.g., Renilla luciferase) is often performed for normalization.
-
Stimulation: Treat the transfected cells with various concentrations of metal ions.
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzyme.
-
Luciferase Assay: Add the appropriate substrate for luciferase (e.g., luciferin) to the cell lysate.
-
Luminescence Measurement: Measure the light output using a luminometer. The intensity of the light is proportional to the amount of luciferase expressed, which reflects the activity of the MT promoter.
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
The regulation of this compound expression by metal ions is a critical cellular process for maintaining metal homeostasis and protecting against toxicity. The MTF-1 signaling pathway, centered around the zinc-sensing capabilities of MTF-1 and its interaction with MREs, is the primary mechanism for this induction. Understanding these regulatory networks is essential for researchers in toxicology, molecular biology, and drug development, as aberrant this compound expression is implicated in various pathological conditions, including cancer and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate details of this compound gene regulation.
References
- 1. Regulation of this compound gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Activity of Metal-Responsive Transcription Factor 1 by Toxic Heavy Metals and H2O2 In Vitro Is Modulated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A zinc-responsive factor interacts with a metal-regulated enhancer element (MRE) of the mouse this compound-I gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in Transcriptional Regulation by Metal-Responsive Element-Binding Transcription Factor 1 [jstage.jst.go.jp]
- 9. Metal-responsive transcription factor (MTF-1) handles both extremes, copper load and copper starvation, by activating different genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of this compound I by Arsenic via Metal-activated Transcription Factor 1: CRITICAL ROLE OF C-TERMINAL CYSTEINE RESIDUES IN ARSENIC SENSING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of this compound in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of this compound in Rat Liver by Zinc Exposure: A Dose and Time Dependent Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the rainbow trout this compound-A promoter by silver and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of metallothioneins by a silver-saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: structure/antigenicity and detection/quantitation in normal physiological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in quantification methods for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encodeproject.org [encodeproject.org]
- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. CpG Site-Specific Regulation of this compound-1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Metallothionein's Pivotal Role in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins with a high affinity for divalent metal ions, particularly zinc and copper.[1][2] While traditionally recognized for their roles in metal homeostasis and detoxification, a growing body of evidence highlights their critical involvement as modulators of cellular signaling pathways. This technical guide provides an in-depth exploration of metallothionein's function in key signaling cascades, including NF-κB, p53, and Keap1-Nrf2, offering insights for researchers and professionals in drug development. We present a summary of quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the signaling pathways.
Data Presentation: Quantitative Insights into this compound's Interactions
The following tables summarize the available quantitative data regarding the interactions of this compound and its role in cellular signaling. While direct binding affinities between MT and key signaling proteins are not always readily available in the literature, the data below provides context for the environment in which these interactions occur.
Table 1: Metal Binding Affinities for this compound and p53
| Molecule | Metal Ion | Dissociation Constant (Kd) | Method | Reference |
| This compound-2A (MT2A) | Zn²⁺ | Varies by site, pM to nM range | Spectroscopic studies | [2] |
| Cd²⁺ | Tighter than Zn²⁺ | Spectroscopic studies | [2] | |
| Cu⁺ | Tighter than Cd²⁺ | Spectroscopic studies | [2] | |
| p53 (wild-type) | Zn²⁺ | ~2 nM (apparent) | Biophysical modeling | [3] |
Table 2: Dose-Dependent Effects of this compound Modulation on Cellular Processes
| Cellular Process | Modulator | Cell Line | Concentration/Dose | Observed Effect | Reference |
| NF-κB Inhibition | Pyrrolidine dithiocarbamate (B8719985) (PDTC) + Zinc | HeLa | PDTC (zinc ionophore) | Inhibition of NF-κB activity | [4] |
| Cadmium (MT inducer) | HeLa | Pre-treatment | Attenuated PDTC-induced NF-κB inhibition | [4] | |
| Dexamethasone (MT inducer) | HeLa | Pre-treatment | Attenuated PDTC-induced NF-κB inhibition | [4] | |
| p53 Reactivation | ZMC1 (Zinc Metallochaperone) | TOV112D (p53-R175H) | Peak intracellular zinc of 15 nM at 4-6h | [3] | |
| MT Induction | Cadmium Chloride | Human breast cancer cells | 10 µM for 24h | 10.79-fold induction of MT in p53-positive cells | [5] |
| Nrf2 Activation | 7-Methoxy-β-carboline (7-MB) | BEAS-2B | 6.25–50 μM | Dose-dependent activation of Nrf2 | [6] |
This compound in Key Cellular Signaling Pathways
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[7] this compound has been shown to be a negative regulator of NF-κB activity.[8] Studies in MT-null embryonic cell lines demonstrated that tumor necrosis factor (TNF)-induced activation of NF-κB DNA binding was significantly higher compared to wild-type cells.[8] Furthermore, transfection of the MT gene into MT-null cells inhibited TNF-induced IκB degradation and suppressed NF-κB-dependent gene expression.[8] The mechanism is thought to involve MT's ability to modulate intracellular zinc levels, as zinc itself can inhibit NF-κB activity.[4] By sequestering zinc, MT can attenuate this inhibition.[4]
The p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress.[9] The DNA-binding activity of p53 is dependent on a zinc ion within its core domain.[3] this compound can modulate p53 activity through zinc exchange.[1] In vitro studies have shown that the metal-free form of MT, apo-MT, can interact with wild-type p53.[1] This interaction can lead to the removal of zinc from p53, thereby altering its conformation and inhibiting its ability to bind to DNA.[10] Conversely, zinc-bound MT can potentially donate zinc to p53, which is crucial for its proper folding and function.[11] This dynamic interplay suggests that MT levels can significantly impact the tumor-suppressive functions of p53.
The Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes containing an Antioxidant Response Element (ARE) in their promoters. This compound genes are among the targets of Nrf2.[12] Studies have shown that Nrf2 can be recruited to the ARE of the MT gene promoter, leading to increased MT expression.[13] This creates a positive feedback loop where Nrf2 activation leads to increased MT levels, which in turn contributes to the overall antioxidant capacity of the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in cellular signaling.
Co-Immunoprecipitation (Co-IP) for this compound-Protein Interactions
This protocol is designed to identify and validate interactions between this compound and its putative binding partners, such as p53 or NF-κB subunits.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Anti-Metallothionein antibody (validated for IP).
-
Antibody against the protein of interest (e.g., anti-p53, anti-p50).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer).
-
Western blot reagents.
Procedure:
-
Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-MT) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest.
Luciferase Reporter Assay for Signaling Pathway Activity
This assay quantifies the effect of this compound on the transcriptional activity of signaling pathways like NF-κB and p53.
Materials:
-
Mammalian cell line of interest.
-
Reporter plasmid containing a luciferase gene downstream of response elements for the transcription factor of interest (e.g., NF-κB response elements, p53 response elements).
-
A control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Plasmid expressing this compound (or siRNA for MT knockdown).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the reporter plasmid, the control plasmid, and either the MT expression plasmid or an empty vector control (or MT siRNA/scrambled siRNA).
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the cells with an appropriate stimulus to activate the signaling pathway of interest (e.g., TNF-α for NF-κB).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity between the different experimental conditions.
Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to the this compound Promoter
This protocol is used to determine if Nrf2 directly binds to the Antioxidant Response Element (ARE) in the promoter region of the this compound gene in vivo.
Materials:
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment.
-
Anti-Nrf2 antibody (ChIP-grade).
-
IgG control antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers specific for the ARE in the MT promoter for qPCR.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers flanking the ARE in the MT promoter to quantify the amount of immunoprecipitated DNA.
Conclusion and Future Directions
Metallothioneins are emerging as multifaceted regulators of cellular signaling, extending far beyond their canonical roles in metal metabolism. Their ability to influence the activity of key transcription factors like NF-κB and p53, and to be integrated into antioxidant response pathways such as Keap1-Nrf2, positions them as crucial players in cellular homeostasis and disease pathogenesis. For drug development professionals, understanding the intricate involvement of MTs in these pathways opens up new avenues for therapeutic intervention. Modulating MT expression or its interaction with specific signaling components could offer novel strategies for treating a range of diseases, including cancer and inflammatory disorders.
Future research should focus on obtaining more precise quantitative data on the binding affinities and kinetics of MT's interactions with its signaling partners. The application of techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) will be instrumental in this endeavor. A deeper understanding of the isoform-specific functions of metallothioneins in different cellular contexts will also be critical for the development of targeted and effective therapies.
References
- 1. Interaction of this compound with tumor suppressor p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. p53 and Zinc: A Malleable Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc-induced NF-kappaB inhibition can be modulated by changes in the intracellular this compound level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential role of p53 on this compound induction in human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. es.regeneraprime.com [es.regeneraprime.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Regulatory role of this compound in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions Between this compound and p53: Potential Role in Tumorgenesis - Örebro University [oru.se]
- 10. mdpi.com [mdpi.com]
- 11. Metalloregulation of the tumor suppressor protein p53: zinc mediates the renaturation of p53 after exposure to metal chelators in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is Downstream of Nrf2 and Partially Mediates Sulforaphane Prevention of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Partial contribution of the Keap1-Nrf2 system to cadmium-mediated this compound expression in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Metallothionein: A Technical Retrospective
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In 1957, a seminal discovery in the field of bioinorganic chemistry was made by Marvin Margoshes and Bert L. Vallee at the Harvard Medical School. Their work on the equine renal cortex led to the identification of a unique, low-molecular-weight protein with an unusually high affinity for cadmium and zinc.[1][2][3] This protein, later named metallothionein, opened up new avenues of research into metal metabolism, detoxification, and the role of metals in cellular function.[2][3] This technical guide provides an in-depth look at the original discovery, detailing the experimental protocols of the time, presenting the initial quantitative data, and outlining the logical workflow that led to the isolation and characterization of this pivotal metalloprotein.
Physicochemical Characteristics of Equine Renal this compound
The initial characterization of the cadmium-binding protein from horse kidney revealed a substance with distinct properties that set it apart from other known proteins of the era. It is a class of low-molecular-weight, cysteine-rich, and high-metal-content proteins.[4] Later studies on one of the principal variants, this compound-1B, determined it to be a single-chain protein composed of 61 amino acids, with a remarkable 20 of those being cysteine residues.[5][6] The protein was found to lack aromatic amino acids. The molecular weight of metallothioneins typically ranges from 6 to 7 kDa.[7][8]
Elemental and Amino Acid Composition
The following tables summarize the key quantitative data reported in the early studies of equine this compound.
| Component | Content (% of dry weight) | Reference |
| Cadmium | 2.9% | [9] |
| Zinc | 0.6% | [9] |
| Sulfur | 4.1% | [10] |
Table 1: Elemental Composition of this compound. This table presents the initial elemental analysis of the purified protein from equine kidney cortex, highlighting the significant presence of cadmium and zinc.
| Amino Acid | Number of Residues |
| Cysteine | 20 |
| Serine | 8 |
| Lysine | 7 |
| Alanine | 7 |
| Glycine | 5 |
| Valine | 3 |
| Aspartic Acid | 2 |
| Glutamic Acid | 1 |
| Glutamine | 2 |
| Proline | 2 |
| Threonine | 1 |
| Methionine | 1 |
| Arginine | 1 |
| Asparagine | 1 |
| Total | 61 |
Table 2: Amino Acid Composition of Equine Renal this compound-1B. This table details the amino acid composition of one of the primary isoforms of this compound isolated from horse kidney, as determined in later studies. The exceptionally high cysteine content is a hallmark of this protein family.[5][6]
Experimental Protocols for the Isolation of this compound
The original method employed by Margoshes and Vallee for the isolation of the cadmium-binding protein was a multi-step fractionation procedure. The following protocol is a detailed reconstruction based on their 1957 and subsequent 1960 publications.
Tissue Preparation and Extraction
-
Starting Material: Equine renal cortex.
-
Homogenization: The tissue was homogenized in a 0.05 M sodium phosphate (B84403) buffer.
-
Extraction: The homogenate was then extracted with an equal volume of the same phosphate buffer for a duration of 1.5 hours at a temperature of 4°C.
-
Initial Separation: The resulting slurry was filtered through a Saran screen, followed by centrifugation to separate the initial extract from the tissue residue.
Ethanol (B145695) and Chloroform (B151607) Fractionation
-
Precipitation: To the supernatant obtained from the extraction step, ethanol and chloroform were added. While the exact concentrations were not specified in the readily available literature, this step was crucial for precipitating a significant fraction of proteins.
-
Centrifugation: The mixture was centrifuged to pellet the precipitated proteins. The supernatant, containing the cadmium-binding protein, was collected for the next step.
Ammonium (B1175870) Sulfate (B86663) Precipitation
-
Fractional Precipitation: The supernatant from the previous step was subjected to ammonium sulfate fractionation. This technique separates proteins based on their differential solubility in a high salt concentration.
-
Collection of Precipitate: The fraction containing the desired protein was precipitated by the addition of a specific concentration of ammonium sulfate. The precipitate was then collected by centrifugation.
Dialysis and Final Purification
-
Dialysis: The collected precipitate was redissolved and dialyzed extensively against a buffer to remove the high concentration of ammonium sulfate.
-
Final Product: The dialyzed solution contained the purified cadmium-binding protein, which was then subjected to further characterization.
Analytical Methods for Metal Quantification
-
Emission Spectrography: The metal content (cadmium, zinc, and other trace metals) of the purified protein fractions was determined using emission spectrography. In this technique, the sample is excited, causing the elements to emit light at characteristic wavelengths, which are then measured to determine their concentrations.
-
Microchemical Analysis: Cadmium and zinc concentrations were also determined using microchemical methods, which were common analytical techniques in that era for the precise quantification of specific elements.
Logical Workflow and Signaling Pathways
The discovery of this compound was a result of a systematic investigation into the biological fate of cadmium. The logical workflow of the initial isolation and characterization is depicted below. At the time of its discovery, the specific signaling pathways involving this compound were not yet elucidated. However, it was clear that its existence pointed towards a cellular mechanism for handling heavy metals.
Figure 1: Experimental workflow for the isolation of this compound.
Conclusion
The pioneering work of Margoshes and Vallee in 1957 not only led to the discovery of a new class of proteins but also laid the groundwork for decades of research into the intricate roles of metals in biology. The experimental techniques they employed, though rudimentary by today's standards, were meticulously applied to successfully isolate and provide the first characterization of this compound. This technical guide serves as a testament to their foundational research and provides a valuable historical and methodological perspective for contemporary scientists in the fields of biochemistry, toxicology, and drug development. The discovery of this compound remains a landmark achievement, underscoring the importance of fundamental research in unraveling the complexities of biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. madbarn.com [madbarn.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a cadmium- and zinc-containing protein from equine renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ammoium Sulfate Precipitation [user.eng.umd.edu]
- 6. A Single-Step Method for the Simultaneous Preparation of DNA, RNA, and Protein from Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino-acid sequence of equine renal this compound-1B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroform-methanol extraction of proteins [drummondlab.org]
Methodological & Application
Application Notes and Protocols for Metallothionein Quantification in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of metallothionein (MT) in tissue samples, a critical aspect of research in toxicology, pharmacology, and drug development. Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins involved in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress. Accurate quantification of MT levels in tissues can provide valuable insights into cellular responses to various stimuli, including drug candidates and environmental toxins.
This document outlines three commonly employed methods for MT quantification: the Silver-Thiolate Spectrophotometric Assay, the Enzyme-Linked Immunosorbent Assay (ELISA), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Each section includes a detailed experimental protocol, a summary of quantitative data in a comparative table, and workflow diagrams generated using Graphviz.
Comparison of this compound Quantification Methods
The choice of method for MT quantification depends on several factors, including the required sensitivity, specificity for different isoforms, sample throughput, and available equipment. The following table summarizes the key characteristics of the three methods described in this document.
| Feature | Silver-Thiolate Spectrophotometric Assay | Enzyme-Linked Immunosorbent Assay (ELISA) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Indirect quantification based on the binding of silver to the sulfhydryl groups of cysteine residues in MT. | Immunodetection using specific antibodies against MT isoforms. | Direct measurement of the metal content (e.g., Zn, Cu, Cd) bound to MT, often after chromatographic separation. |
| Specificity | Measures total MT content based on sulfhydryl groups; not isoform-specific. | Can be highly specific for different MT isoforms depending on the antibodies used. | Can provide information on metal content of different MT isoforms when coupled with separation techniques like HPLC.[1] |
| Sensitivity | Moderate sensitivity. | High sensitivity, with detection limits in the nanogram per milliliter (ng/mL) range.[2][3] | Very high sensitivity, capable of detecting trace amounts of metals. |
| Detection Range | Typically in the microgram (µg) range. | Wide dynamic range, often from ng/mL to µg/mL.[2][4] | Wide linear dynamic range over several orders of magnitude. |
| Sample Throughput | Moderate, can be adapted for plate-based assays. | High, suitable for analyzing a large number of samples in parallel using microplates. | Lower, as it often involves chromatographic separation prior to detection. |
| Advantages | Simple, cost-effective, and does not require specific antibodies. Superior to the cadmium-hemoglobin assay for Cu-rich MT.[5][6] | High specificity and sensitivity; commercially available kits are available. | Provides direct information on the metal composition of MT; can be used for absolute quantification.[7] |
| Disadvantages | Indirect measurement; potential interference from other thiol-containing molecules. | Can be affected by antibody cross-reactivity; may not distinguish between metal-bound and apo-MT. | Requires expensive instrumentation and specialized expertise; does not directly measure the protein component. |
Experimental Protocols
General Tissue Sample Preparation
The initial preparation of tissue samples is a critical step for all quantification methods.
-
Tissue Excision and Storage: Excise tissues of interest and immediately snap-freeze them in liquid nitrogen. Store the frozen tissues at -80°C until further processing.
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled homogenizer.
-
Add 3-4 volumes of ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the cytosolic fraction including this compound.
-
The supernatant can be used immediately for the assays or stored at -80°C.
-
Silver-Thiolate Spectrophotometric Assay
This method is based on the high affinity of silver ions for the sulfhydryl groups of cysteine residues, which are abundant in this compound. The amount of silver bound to MT is quantified spectrophotometrically and is proportional to the MT concentration. This method is advantageous for samples containing high levels of copper-bound MT, where the cadmium-saturation assay may underestimate MT concentrations.[5][6]
Materials and Reagents
-
Silver nitrate (B79036) (AgNO₃) solution (1 mg/mL in water)
-
Glycine buffer (0.5 M, pH 8.5)
-
Hemoglobin solution (2% w/v in water)
-
Trichloroacetic acid (TCA), 25% (w/v)
-
Spectrophotometer
-
Purified this compound standard (e.g., from rabbit liver)
Protocol
-
Sample Preparation: Prepare tissue homogenate supernatant as described in the "General Tissue Sample Preparation" section.
-
Silver Saturation:
-
To 100 µL of the tissue supernatant, add 100 µL of the silver nitrate solution.
-
Incubate at room temperature for 10 minutes to allow the silver to bind to MT.
-
-
Removal of Excess Silver:
-
Add 50 µL of the hemoglobin solution to the mixture. Hemoglobin binds the excess, unbound silver.
-
Incubate for another 10 minutes at room temperature.
-
-
Heat Denaturation:
-
Place the tubes in a boiling water bath for 2 minutes to denature and precipitate the hemoglobin and other non-MT proteins.
-
Immediately cool the tubes on ice for 5 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
-
Quantification of Silver in Supernatant:
-
Carefully transfer the supernatant containing the Ag-MT complex to a new tube.
-
Measure the silver content in the supernatant using atomic absorption spectrophotometry at the appropriate wavelength for silver.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of a purified MT standard.
-
Process the standards in the same manner as the tissue samples.
-
-
Calculation:
-
Determine the concentration of MT in the tissue samples by comparing their silver content to the standard curve. The results are typically expressed as µg of MT per gram of tissue.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying this compound, with the ability to differentiate between isoforms if specific antibodies are used. This protocol outlines a general procedure for a sandwich ELISA, which is a common format for commercially available MT ELISA kits.
Materials and Reagents
-
MT ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (as provided in the kit)
Protocol
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting concentrated buffers and preparing a standard curve.
-
Sample and Standard Addition:
-
Add 100 µL of each standard and diluted tissue supernatant to the appropriate wells of the pre-coated microplate.
-
Include blank wells containing only the dilution buffer.
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. Ensure complete removal of the liquid after the final wash.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate according to the kit's instructions (e.g., 1 hour at room temperature).
-
-
Washing: Repeat the washing step as described in step 3.
-
Enzyme Conjugate Incubation:
-
Add 100 µL of the enzyme conjugate (e.g., streptavidin-HRP) to each well.
-
Cover the plate and incubate as per the kit's protocol (e.g., 30 minutes at room temperature).
-
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Addition and Development:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate the plate in the dark at room temperature for the time recommended in the protocol (e.g., 15-30 minutes), allowing for color development.
-
-
Stopping the Reaction:
-
Add 50-100 µL of the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
-
Absorbance Measurement:
-
Immediately read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of MT in the tissue samples by interpolating their absorbance values from the standard curve. The results are typically expressed as ng or µg of MT per mg of total protein or per gram of tissue.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for the elemental analysis of samples, providing highly sensitive and accurate quantification of the metals bound to this compound.[7] When coupled with a separation technique like size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC), it can provide information on the metal content of different MT isoforms.[1]
Materials and Reagents
-
Size-Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer)
-
Metal standards (e.g., Zn, Cu, Cd) for ICP-MS calibration
-
Nitric acid (trace metal grade) for sample digestion (optional)
Protocol
-
Sample Preparation: Prepare tissue homogenate supernatant as described in the "General Tissue Sample Preparation" section.
-
Chromatographic Separation (Optional but Recommended):
-
Inject an aliquot of the tissue supernatant onto the SEC or HPLC column.
-
Elute the proteins using an appropriate mobile phase. This step separates MT from other proteins and potential interfering substances.
-
-
Online ICP-MS Detection:
-
The eluent from the chromatography column is directly introduced into the nebulizer of the ICP-MS.
-
The ICP-MS is set to monitor the specific isotopes of the metals of interest (e.g., ⁶⁴Zn, ⁶³Cu, ¹¹⁴Cd).
-
-
Data Acquisition:
-
Acquire the data as a chromatogram showing the intensity of the metal signal over time. The retention time of the peaks corresponding to MT-bound metals can be determined using MT standards.
-
-
Quantification:
-
External Calibration: Prepare a series of metal standards of known concentrations and analyze them by ICP-MS to generate a calibration curve.
-
Quantification of MT-bound Metals: Integrate the area of the chromatographic peaks corresponding to the metals bound to MT.
-
Calculation: Use the calibration curve to determine the concentration of each metal in the MT fraction. The concentration of MT can then be estimated based on the known metal-binding stoichiometry of MT (typically 7 metal ions per molecule).
-
-
Direct Analysis (without chromatography):
-
For total metal content in the supernatant, the sample can be directly introduced into the ICP-MS after appropriate dilution. This will not provide isoform-specific information.
-
For total tissue metal content, an acid digestion of the tissue sample may be required prior to ICP-MS analysis.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
This compound Induction Signaling Pathway
This compound gene expression is induced by a variety of stimuli, including heavy metals, oxidative stress, and inflammatory cytokines. A key pathway involves the Metal-Responsive Element (MRE)-binding Transcription Factor-1 (MTF-1).
References
- 1. youtube.com [youtube.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. ELISA Protocol [protocols.io]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Quantification of metallothioneins by a silver-saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Metallothionein Isoforms: A Detailed Western Blot Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the detection and semi-quantitative analysis of metallothionein (MT) isoforms using Western blotting. Metallothioneins are a family of low molecular weight, cysteine-rich proteins involved in metal homeostasis and protection against oxidative stress. Their small size and unique biochemical properties present challenges for standard Western blot techniques. This protocol is optimized for the resolution and efficient transfer of these small proteins, enabling reliable detection of MT isoforms.
Introduction to this compound Isoforms
Mammalian metallothioneins are classified into four main isoforms: MT-1, MT-2, MT-3, and MT-4. MT-1 and MT-2 are ubiquitously expressed, while MT-3 is found predominantly in the central nervous system and MT-4 in stratified squamous epithelia. Due to the high degree of sequence homology, particularly between MT-1 and MT-2, isoform-specific detection by immunoassay can be challenging. While mass spectrometry offers precise isoform quantification, Western blotting remains a valuable tool for assessing changes in MT protein levels.
Experimental Protocols
This protocol is divided into three main stages: Sample Preparation, Electrophoresis and Transfer, and Immunodetection. A key modification for successful MT blotting is the initial separation of non-reduced samples, followed by in-gel reduction prior to transfer to prevent the formation of diffuse bands.[1]
Sample Preparation
Proper sample preparation is critical for the successful detection of metallothioneins. The following protocols are recommended for cell cultures and tissue samples.
2.1.1. Lysis Buffer Recipes
It is crucial to work on ice throughout the lysis procedure to minimize proteolysis.[2][3][4] Add protease inhibitors to the lysis buffer immediately before use.
Table 1: Lysis Buffer Recipes
| Buffer Type | Components | Use Case |
| RIPA Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 | Whole-cell extracts, including nuclear and membrane-bound proteins.[2] |
| NP-40 Buffer | 150 mM NaCl, 1% NP-40, 50 mM Tris, pH 8.0 | Cytoplasmic and membrane-bound proteins.[2] |
Table 2: Protease and Phosphatase Inhibitor Cocktail (Add to Lysis Buffer)
| Inhibitor | Final Concentration | Target |
| Aprotinin | 2 µg/mL | Serine proteases |
| Leupeptin | 10 µg/mL | Serine and cysteine proteases |
| Pepstatin A | 1 µg/mL | Aspartic proteases |
| PMSF | 1 mM | Serine proteases |
| Sodium Orthovanadate | 1 mM | Tyrosine phosphatases |
| Sodium Fluoride | 10 mM | Serine/threonine phosphatases |
2.1.2. Lysate Preparation from Adherent Cell Culture
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microfuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.
2.1.3. Lysate Preparation from Tissue
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold lysis buffer with protease inhibitors (approximately 1 mL per 100 mg of tissue).
-
Homogenize the tissue using a Dounce homogenizer or a sonicator until no visible tissue clumps remain.
-
Follow steps 4-6 from the cell culture lysate preparation protocol.
2.1.4. Sample Preparation for SDS-PAGE (Non-Reducing)
-
To 20-30 µg of protein lysate, add 2x Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Do not boil the samples. Heat at 70°C for 10 minutes.
Tris-Tricine SDS-PAGE for Low Molecular Weight Proteins
Due to the low molecular weight of metallothioneins (6-15 kDa), a Tris-Tricine gel system is recommended for optimal resolution.[5][6][7][8][9]
Table 3: Tris-Tricine Gel Recipes
| Component | 4% Stacking Gel | 10% Spacer Gel | 16.5% Separating Gel |
| 40% Acrylamide/Bis-acrylamide (29:1) | 1.0 mL | 2.5 mL | 10.2 mL |
| Gel Buffer (3.0 M Tris pH 8.45, 0.3% SDS) | 2.5 mL | 2.5 mL | 10.0 mL |
| Glycerol | - | - | 4.0 g |
| Deionized Water | 6.5 mL | 5.0 mL | 3.8 mL |
| 10% APS | 100 µL | 50 µL | 100 µL |
| TEMED | 10 µL | 5 µL | 10 µL |
Electrophoresis Conditions:
-
Load the non-reduced samples into the wells of the polymerized Tris-Tricine gel.
-
Run the gel in Tris-Tricine-SDS running buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.3).
-
Start the electrophoresis at a constant voltage of 30V until the dye front reaches the separating gel, then increase to 100-150V.
In-Gel Reduction and Western Blot Transfer
This step is critical for obtaining sharp bands for metallothioneins.[1]
-
After electrophoresis, carefully remove the gel from the cassette.
-
Incubate the gel in transfer buffer containing 2% β-mercaptoethanol for 15-20 minutes with gentle agitation. This will reduce the disulfide bonds of the separated proteins within the gel.
-
For the transfer, use a PVDF membrane with a pore size of 0.2 µm to prevent the loss of small proteins.[9]
-
Activate the PVDF membrane in methanol (B129727) for 30 seconds, then equilibrate in transfer buffer.
-
Assemble the transfer sandwich (wet or semi-dry transfer systems can be used).
-
Perform the transfer. For wet transfer, typical conditions are 100V for 30-60 minutes at 4°C. For semi-dry transfer, follow the manufacturer's instructions, generally a shorter transfer time is required.
Immunodetection
-
Following transfer, block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Data Presentation: Quantitative Summary of this compound Isoform Expression
The following table summarizes representative data on the relative expression of this compound isoforms in different human cell lines and tissues. This data is intended to serve as a reference for expected expression patterns. Note that absolute quantification is most accurately achieved through mass spectrometry.[10][11][12]
Table 4: Relative Expression of this compound Isoforms
| Isoform | Human Kidney (HK-2 cells) | Human Brain | Estrogen Receptor-Negative Breast Cancer Cells | Estrogen Receptor-Positive Breast Cancer Cells |
| MT-1A | +++ | + | ++ | + |
| MT-1E | ++ | + | +++ | - |
| MT-1F | ++ | ++ | + | + |
| MT-1G | + | + | - | - |
| MT-1X | +++ | +++ | +++ | +++ |
| MT-2A | ++++ | ++++ | ++++ | ++++ |
| MT-3 | - | ++++ | - | - |
Scale: - (Not Detected), + (Low), ++ (Medium), +++ (High), ++++ (Very High). Data compiled from multiple sources for illustrative purposes.[10][11]
Mandatory Visualizations
Experimental Workflow
Caption: Western Blot Workflow for this compound Detection
Troubleshooting Logic for this compound Western Blots
Caption: Troubleshooting Logic for this compound Western Blots
References
- 1. A western blotting procedure for detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. Western Blot Protocols | Antibodies.com [antibodies.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. PAGE-SDS Laemmli Protocol [wolfson.huji.ac.il]
- 9. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 10. Quantitation of human this compound isoforms: a family of small, highly conserved, cysteine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Human this compound Isoforms: A Family of Small, Highly Conserved, Cysteine-rich Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metallothionein ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metallothionein (MT) ELISA kits for the quantitative determination of MT in various biological samples. Metallothioneins are cysteine-rich, low-molecular-weight proteins involved in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1] Their expression levels can be indicative of exposure to heavy metals, inflammatory diseases, and certain cancers, making them a valuable biomarker in research and drug development.[2][3]
I. Introduction to this compound and its Significance
Metallothioneins (MTs) are a superfamily of proteins characterized by their high cysteine content and remarkable ability to bind to physiological and xenobiotic heavy metals.[4] They play a crucial role in the homeostasis of essential metals like zinc and copper, and in the detoxification of toxic heavy metals such as cadmium and mercury.[5] Beyond metal metabolism, MTs are potent antioxidants, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[4][6]
The induction of MT expression is a cellular defense mechanism against various stressors, including heavy metal exposure, oxidative stress, and inflammation.[2][5] Consequently, quantifying MT levels in biological samples can provide valuable insights into toxicological exposures, disease states, and the efficacy of therapeutic interventions. In drug development, monitoring MT levels can aid in assessing the oxidative stress response to new chemical entities and understanding mechanisms of drug resistance, as MT overexpression has been linked to resistance to certain chemotherapeutic agents.[2][3]
II. Principle of the this compound ELISA Kit
The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is typically a solid-phase sandwich ELISA. The principle of the assay is as follows:
-
Capture: A microplate is pre-coated with a monoclonal or polyclonal antibody specific to this compound.
-
Binding: When the biological sample or standard is added to the wells, the MT antigen present in the sample binds to the immobilized capture antibody.
-
Detection: A second, biotin-conjugated antibody specific to a different epitope on the MT protein is added. This detection antibody binds to the captured MT, forming a "sandwich".
-
Enzyme Conjugation: Streptavidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Reaction: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in the development of a colored product.
-
Quantification: The intensity of the color is proportional to the amount of MT in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength (typically 450 nm). The concentration of MT in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of MT.[7][8]
III. Data Presentation: Quantitative Analysis of this compound
The following tables provide illustrative data on the performance characteristics of a typical this compound ELISA kit and expected concentration ranges in various biological samples.
Table 1: Typical Performance Characteristics of a this compound ELISA Kit
| Parameter | Specification |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants, Urine, Saliva |
| Detection Range | 6.25 - 400 pg/mL[9] |
| Sensitivity | < 1.0 pg/mL[9] |
| Intra-Assay Precision (CV%) | < 8%[9] |
| Inter-Assay Precision (CV%) | < 10%[9] |
| Spike Recovery | 85-115% |
| Dilution Linearity | 90-110% |
Table 2: Illustrative this compound Concentrations in Human Biological Samples
| Sample Type | Condition | Mean MT Concentration (pg/mL) ± SD | Reference Range (pg/mL) |
| Serum | Healthy Control | 25.5 ± 8.2 | 10 - 50 |
| Heavy Metal Exposure | 150.8 ± 45.3 | 80 - 250 | |
| Inflammatory Disease | 85.1 ± 22.7 | 50 - 150 | |
| Plasma | Healthy Control | 22.1 ± 7.5 | 8 - 45 |
| Heavy Metal Exposure | 142.3 ± 40.1 | 75 - 240 | |
| Urine (normalized to creatinine) | Healthy Control | 15.3 ± 5.1 ng/mg creatinine | 5 - 30 ng/mg creatinine |
| Cadmium Exposure | 98.6 ± 30.4 ng/mg creatinine | 50 - 180 ng/mg creatinine | |
| Tissue Homogenate (Liver) | Healthy Control | 5.2 ± 1.8 ng/mg protein | 2 - 10 ng/mg protein |
| Drug-Induced Oxidative Stress | 25.7 ± 8.9 ng/mg protein | 15 - 50 ng/mg protein |
IV. Experimental Protocols
A. Sample Preparation
Proper sample collection, processing, and storage are critical for accurate and reproducible results. Avoid repeated freeze-thaw cycles.[7]
1. Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[10]
-
Carefully collect the serum supernatant.
-
Store samples at -80°C if not used immediately.[11]
2. Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).[11]
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[12]
-
Collect the plasma supernatant.
-
Store samples at -80°C if not used immediately.[12]
3. Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS (pH 7.4) to remove excess blood.[12]
-
Weigh the tissue and mince it into small pieces on ice.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) at a ratio of 1g of tissue to 5-10 mL of buffer, using a glass homogenizer or an ultrasonic cell disrupter.[7]
-
Centrifuge the homogenate at 5,000-10,000 x g for 10-15 minutes at 4°C.[13]
-
Collect the supernatant.
-
Store samples at -80°C.[14]
4. Cell Culture Supernatants:
-
Centrifuge the cell culture medium at 1,000 x g for 10 minutes at 4°C to remove any cells and debris.[7]
-
Collect the supernatant.
-
Store samples at -80°C.[14]
5. Cell Lysates:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.[14]
-
Collect the supernatant.
-
Store samples at -80°C.[14]
B. This compound ELISA Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with the ELISA kit.
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with deionized or distilled water as instructed.
-
Prepare the standards by performing a serial dilution of the stock standard to create a standard curve.
Assay Procedure:
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
-
Add 100 µL of each standard, sample, and blank (sample diluent) to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 90 minutes at 37°C.[7]
-
Aspirate the liquid from each well.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.[8]
-
Aspirate and wash the wells 3 times with 300 µL of wash buffer per well.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[8]
-
Aspirate and wash the wells 5 times with 300 µL of wash buffer per well.
-
Add 90 µL of TMB substrate to each well.
-
Cover the plate and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.[10]
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, samples, and blanks.
-
Subtract the mean absorbance of the blank from the mean absorbance of all other standards and samples.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean absorbance on the y-axis. A four-parameter logistic (4-PL) curve fit is recommended.[10]
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
V. Visualization of Pathways and Workflows
A. This compound Signaling in Cellular Stress Response
The following diagram illustrates the central role of this compound in response to cellular stressors such as heavy metals and oxidative stress.
Caption: this compound induction and function in cellular stress.
B. Experimental Workflow for this compound ELISA
The diagram below outlines the key steps in performing a this compound ELISA.
Caption: Step-by-step workflow for the this compound ELISA.
C. Logical Relationship in Data Analysis
The following diagram illustrates the logical flow of data analysis for the this compound ELISA.
Caption: Logical flow of data analysis for the MT ELISA.
References
- 1. The roles of metallothioneins in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Metallothioneins in Human Pathophysiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isoforms as double agents - Their roles in carcinogenesis, cancer progression and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Role of this compound in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Rat MT-1(this compound-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. cusabio.com [cusabio.com]
- 10. cusabio.com [cusabio.com]
- 11. Fish this compound (MT) Elisa Kit – AFG Scientific [afgsci.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. ELISA sample preparation | Abcam [abcam.com]
Application Notes and Protocols for Creating Metallothionein Knockout and Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of metallothionein (MT) knockout and transgenic mouse models. These models are invaluable tools for investigating the roles of MTs in metal homeostasis, protection against oxidative stress and heavy metal toxicity, and their involvement in various disease pathologies.[1][2][3]
Introduction to Metallothioneins
Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins with a high affinity for binding to both essential and toxic heavy metals.[4] In mice, four isoforms exist (MT-1, MT-2, MT-3, and MT-4), with MT-1 and MT-2 being ubiquitously expressed.[1] Their primary functions include the detoxification of heavy metals, regulation of zinc and copper homeostasis, and protection against oxidative damage.[2][3] Genetic manipulation of MT expression in mice allows for in-depth studies of these functions.
Section 1: this compound Knockout Mouse Models
Application Notes
This compound knockout (MT-null) mice, typically with targeted disruption of both MT-1 and MT-2 genes, are instrumental in elucidating the physiological roles of these proteins.[5] These models have demonstrated increased sensitivity to the toxic effects of heavy metals such as cadmium, mercury, and arsenic.[3][5] Furthermore, MT-null mice have been shown to be more susceptible to oxidative stress, chemical carcinogenesis, and neurodegenerative diseases, highlighting the protective functions of MTs.[3][5] Phenotypic characterization of these mice has also revealed unexpected roles for MTs in energy metabolism, with some studies reporting moderate obesity and hyperleptinemia in MT-null mice.[6][7]
Data Presentation: Phenotypic Characterization of MT-1/MT-2 Knockout Mice
| Parameter | Genotype | Age | Diet | Observation | Reference |
| Body Weight | MT-null | 14 weeks | Standard | 16% higher than wild-type | [6] |
| MT-null | 5-7 weeks | Standard | Significantly heavier than wild-type | [6][7] | |
| MT-1+2 KO | 2 months | High-Fat | More susceptible to weight gain than wild-type | [8][9] | |
| Food Intake | MT-null | 14-17 weeks | Standard | 30% higher than wild-type | [7] |
| Plasma Leptin | MT-null | 7 weeks | Standard | Significantly higher than wild-type | [6][7] |
| MT-null | 22-39 weeks | Standard | Levels comparable to Zucker fatty rats | [6][7] | |
| Serum Zinc Concentration (after oral zinc dose) | MT-null | Adult | N/A | 2.3 times higher than wild-type | [10] |
| Tissue Metal Content (Heart) | MT-KO | 26 weeks | High-Fat | Slightly reduced zinc and iron levels, slightly elevated copper levels compared to wild-type on the same diet. | [11] |
| Lifespan | MT-1/MT-2 KO | N/A | Standard | Shorter lifespan compared to wild-type mice. | [12] |
Experimental Protocol: Generation of MT-1/MT-2 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells
This protocol outlines the key steps for creating this compound knockout mice using embryonic stem cell technology.
1. Targeting Vector Construction:
-
Design a targeting vector to disrupt the Mt1 and Mt2 genes. This typically involves replacing a critical exon or the entire coding sequence with a selectable marker, such as a neomycin resistance cassette.
-
The vector should contain homology arms (5-10 kb) that are isogenic to the ES cell line being used to ensure efficient homologous recombination.
2. ES Cell Culture and Electroporation:
-
Culture murine embryonic stem (ES) cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF) to maintain pluripotency.
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
3. Selection of Targeted ES Cell Clones:
-
Culture the electroporated ES cells in a medium containing a selective agent (e.g., G418 for neomycin resistance) to select for cells that have incorporated the targeting vector.
-
Pick individual drug-resistant colonies and expand them.
-
Screen the expanded clones by PCR and Southern blot analysis to identify those with the correct homologous recombination event.
4. Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a donor mouse strain (often with a different coat color for easy identification of chimeras).
-
Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.
5. Breeding and Genotyping:
-
The resulting offspring will be chimeras, identifiable by their mixed coat color.
-
Breed male chimeras with wild-type females. Germline transmission of the targeted allele will result in heterozygous offspring.
-
Genotype the offspring by PCR analysis of tail DNA to identify heterozygotes.
-
Intercross heterozygous mice to produce homozygous this compound knockout mice.
Workflow for Generating this compound Knockout Mice
Caption: Workflow for generating this compound knockout mice.
Section 2: this compound Transgenic Mouse Models
Application Notes
Transgenic mice overexpressing specific this compound isoforms are valuable for studying the protective effects of MTs. These models have been used to demonstrate that elevated levels of MT can protect against heavy metal-induced lethality and hepatotoxicity.[1] Furthermore, cardiac-specific overexpression of MT has been shown to protect against doxorubicin-induced cardiotoxicity and diabetic cardiomyopathy, in part by suppressing oxidative stress.[13] Studies using MT transgenic mice have also provided insights into the role of MT in zinc homeostasis and its impact on zinc absorption.[10]
Data Presentation: Phenotypic Characterization of MT-1 Transgenic Mice
| Parameter | Genotype | Age | Diet/Treatment | Observation | Reference |
| Serum Zinc Concentration (after oral zinc dose) | MT-Transgenic | Adult | N/A | Zinc concentration elevated only one-third as much as in wild-type controls. | [10] |
| Survival after Cadmium Exposure | MT-Transgenic | Adult | Cadmium injection | Protected against cadmium lethality and hepatotoxicity compared to wild-type. | [1] |
| Cardiac Function (Doxorubicin-induced cardiotoxicity) | Cardiac-specific MT-overexpressing | Adult | Doxorubicin | Significantly inhibited cardiac hypertrophy and morphological changes compared to non-transgenic controls. | [13] |
| Oxidative Stress (Doxorubicin-induced) | Cardiac-specific MT-overexpressing | Adult | Doxorubicin | Increased disulfide bond formation in MT, indicating a response to oxidative stress. | [14] |
| Lifespan | MT-1 overexpressing | Old | Standard or Zinc-supplemented | Significantly increased survival compared to wild-type controls. | [15] |
Experimental Protocol: Generation of this compound Transgenic Mice via Pronuclear Microinjection
This protocol details the steps for creating this compound transgenic mice by injecting a DNA construct into the pronucleus of a fertilized oocyte.
1. Transgene Construct Preparation:
-
Design a transgene construct containing the coding sequence of the desired this compound isoform (e.g., mouse Mt1) downstream of a suitable promoter. The choice of promoter will determine the tissue-specific and temporal expression pattern of the transgene.
-
The construct should also include a polyadenylation signal for proper transcript processing.
-
Isolate and purify the transgene fragment, removing the plasmid backbone.[16] The DNA should be of high quality and free of contaminants.[16]
2. Superovulation and Embryo Collection:
-
Induce superovulation in female donor mice by intraperitoneal injection of pregnant mare's serum gonadotropin (PMSG), followed 48 hours later by human chorionic gonadotropin (hCG).
-
Mate the superovulated females with fertile males.
-
The following morning, collect fertilized oocytes (zygotes) from the oviducts of plugged females.
3. Pronuclear Microinjection:
-
Using a micromanipulator and an inverted microscope, hold the zygote with a holding pipette.
-
Microinject the purified transgene DNA solution into one of the pronuclei of the zygote. Successful injection is indicated by the swelling of the pronucleus.
4. Embryo Transfer:
-
Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice. Pseudopregnancy is induced by mating females with vasectomized males.
5. Identification of Founder Mice:
-
The resulting offspring are potential founder mice.
-
Genotype the pups by PCR analysis of tail DNA to identify those that have integrated the transgene into their genome.
-
Founder mice can then be bred to establish a transgenic line.
Workflow for Generating this compound Transgenic Mice
Caption: Workflow for generating this compound transgenic mice.
Section 3: Signaling Pathways Involving this compound
PI3K/Akt/GSK3β Signaling Pathway
Metallothioneins can influence the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival, growth, and proliferation. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK3β, a key regulator of various cellular processes.
Caption: this compound's influence on the PI3K/Akt/GSK3β pathway.
NF-κB Signaling Pathway
This compound has a complex and sometimes contradictory role in regulating the NF-κB signaling pathway, a key player in inflammation and immunity. Some studies suggest that MT can act as a negative regulator of NF-κB by inhibiting the degradation of IκBα, while others indicate a positive regulatory role.[17][18][19]
Caption: The modulatory role of this compound in NF-κB signaling.
References
- 1. Emerging Roles of Metallothioneins in Beta Cell Pathophysiology: Beyond and above Metal Homeostasis and Antioxidant Response [mdpi.com]
- 2. This compound transgenic and knock-out mouse models in the study of cadmium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analysis of toxicity using this compound knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.or.jp [pharm.or.jp]
- 6. pnas.org [pnas.org]
- 7. Obesity and hyperleptinemia in this compound (-I and -II) null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity and metabolomics: metallothioneins protect against high-fat diet-induced consequences in this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound knockout and transgenic mice exhibit altered intestinal processing of zinc with uniform zinc-dependent zinc transporter-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exacerbation by knocking-out this compound gene of obesity-induced cardiac remodeling is associated with the activation of CARD9 signaling [ijbs.com]
- 12. Deficiency of this compound-1 and -2 genes shortens the lifespan of the 129/Sv mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of this compound in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound disulfides are present in this compound-overexpressing transgenic mouse heart and increase under conditions of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Survival study of this compound-1 transgenic mice and respective controls (C57BL/6J): influence of a zinc-enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Transgenic Construct for Pronuclear Injection | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 17. Regulatory role of this compound in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound mediates the level and activity of nuclear factor kappa B in murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for Immunofluorescence Staining of Metallothionein in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metallothioneins (MTs) are a class of low molecular weight, cysteine-rich proteins involved in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1][2] Their expression can be induced by various stimuli, including heavy metals, cytokines, and reactive oxygen species.[1][2][3] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of metallothionein in cultured cells, providing insights into its physiological and pathological roles.[4] These application notes provide a detailed protocol for the immunofluorescent staining of this compound in cultured cells, along with quantitative data and troubleshooting guidelines.
Data Presentation
Antibody Dilution and Incubation Parameters
| Antibody Name | Host/Isotype | Applications | Recommended Dilution for ICC/IF | Incubation Time | Vendor | Catalog Number |
| This compound Antibody (UC1MT) | Mouse / IgG1 | IHC, WB, ELISA, ICC/IF, Flow Cytometry | 1-10 µg/ml | Overnight at 4°C | Novus Biologicals | NBP1-97493[1] |
| This compound Antibody (UC1MT) | Mouse / IgG1 | IHC, WB, ICC/IF | Assay Dependent | Not Specified | Thermo Fisher Scientific | MA1-25479[5] |
| Anti-Metallothionein antibody [UC1MT] | Mouse monoclonal | WB, Flow Cytometry, ICC/IF | 1-10 µg/ml | Overnight at 4°C | Abcam | ab12228[6] |
| This compound Polyclonal Antibody | Rabbit / IgG | WB, IHC (P), IHC (F), ICC/IF, Flow, ELISA | 1:50-1:200 | Not Specified | Thermo Fisher Scientific | BS-1328R[7] |
| anti-Metallothionein antibody | Rabbit Polyclonal | IHC-P, WB | 1:50 - 1:200 (for IHC-P) | Not Specified | Arigo biolaboratories | ARG42474[8] |
General Reagent Concentrations for Immunofluorescence
| Reagent | Concentration | Purpose |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation[6][9][10] |
| Methanol (B129727) | 100% (ice-cold) | Fixation[9][11] |
| Triton X-100 | 0.1% - 1% in PBS | Permeabilization[9] |
| Normal Goat Serum | 10% in PBS with 0.1% Triton X-100 | Blocking[6][9] |
| Bovine Serum Albumin (BSA) | 1% in PBS with 0.1% PBS-Tween | Blocking[6] |
| Primary Antibody | See Table 1 | Target Detection |
| Secondary Antibody | 1:250 - 1:1000 | Signal Amplification |
| DAPI | Varies | Nuclear Counterstain |
Experimental Protocols
Detailed Methodology for Immunofluorescence Staining of this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cultured cells grown on glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA and 10% Normal Goat Serum in 0.1% PBS-Tween[6]
-
Primary Antibody against this compound (see Table 1 for options)
-
Fluorophore-conjugated Secondary Antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Humidified chamber
Procedure:
-
Cell Culture: Seed cells onto glass coverslips or chamber slides at an appropriate density to reach 60-80% confluency at the time of staining.[9]
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[6][9] Alternatively, fix with ice-cold 100% methanol for 10 minutes at -20°C.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular antigens like this compound.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[6]
-
Primary Antibody Incubation: Dilute the primary anti-metallothionein antibody in the blocking buffer according to the manufacturer's recommendations (e.g., 10 µg/ml for ab12228).[6] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[6]
-
Washing: Wash the cells three times with 0.1% PBS-Tween for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (e.g., 1:1000 for Alexa Fluor® 488 goat anti-mouse IgG).[6] Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6]
-
Washing: Wash the cells three times with 0.1% PBS-Tween for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, protected from light.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescent staining of this compound in cultured cells.
This compound Induction and Zinc Signaling Pathway
Caption: Induction of this compound and its role in zinc signaling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low expression of this compound. | Confirm protein expression by Western blot. Consider inducing MT expression with heavy metals (e.g., ZnCl₂, CdCl₂) or other stimuli.[12][13] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary antibody.[14] | |
| Improper fixation or permeabilization. | Test different fixation methods (e.g., methanol vs. PFA). Ensure permeabilization is sufficient for the antibody to access the intracellular target.[15] | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate antibody concentrations to find the optimal dilution.[14] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[14][16] | |
| Inadequate washing. | Increase the number and duration of washing steps.[15] | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a secondary antibody-only control. If staining persists, consider a different secondary antibody. Use a primary antibody validated for immunofluorescence.[14] |
| Cell autofluorescence. | Check for autofluorescence in an unstained control sample. Use fresh fixative solutions.[16] |
For further troubleshooting, it is recommended to consult comprehensive immunofluorescence guides.[12][13][14][15][16]
References
- 1. novusbio.com [novusbio.com]
- 2. A Review of this compound Isoforms and their Role in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling events for this compound induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound in cultured cells by immunoblotting and immunofluorescence using a new monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Anti-Metallothionein antibody [UC1MT] (ab12228) | Abcam [abcam.com]
- 7. This compound Polyclonal Antibody (BS-1328R) [thermofisher.com]
- 8. anti-Metallothionein antibody (ARG42474) - arigo Biolaboratories [arigobio.com]
- 9. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. IF Troubleshooting | Proteintech Group [ptglab.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. ibidi.com [ibidi.com]
Application Notes and Protocols for the Purification of Recombinant Metallothionein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and characterization of recombinant metallothionein (MT). Metallothioneins are small, cysteine-rich proteins with a high affinity for divalent heavy metal ions, playing crucial roles in metal homeostasis, detoxification, and protection against oxidative stress.[1][2][3] Their unique properties make them valuable for various research and drug development applications, including heavy metal bioremediation, as antioxidants, and in the study of neurodegenerative diseases.[1][4]
Expression of Recombinant this compound
The choice of expression system is critical for obtaining high yields of functional recombinant this compound. Escherichia coli is a commonly used host due to its rapid growth and ease of genetic manipulation.[5][6] However, yeast systems like Pichia pastoris and mammalian cell lines are also utilized, particularly for producing specific isoforms or post-translationally modified MTs.[7][8]
Key Considerations for Expression in E. coli:
-
Expression Vector: Plasmids from the pET series are frequently used, often incorporating a fusion tag (e.g., GST, MBP, or His-tag) to facilitate purification.[5]
-
Host Strain: E. coli BL21 strains are a common choice for protein expression.
-
Culture Conditions: Optimization of metal ion concentration in the culture medium can be crucial, as MTs chelate metal ions, which can affect bacterial physiology and protein production.[5] For instance, supplementing the medium with cadmium has been shown to successfully induce the expression of cadmium-binding this compound.[9]
-
Induction: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a standard inducer for lac-based promoter systems.
Table 1: Comparison of Recombinant this compound Expression Systems
| Expression System | Common Vector | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Escherichia coli | pET-GST, pEXPMTII | ~5 mg/L | Rapid growth, low cost, high yield of soluble protein. | Potential for inclusion body formation, lack of post-translational modifications. | [10] |
| Pichia pastoris | pPICZαA | ~270 mg/L | High-density fermentation, potential for post-translational modifications. | Longer expression times compared to E. coli. | [8] |
| Mammalian Cells (BHK) | MT promoter-based | Not specified | Proper protein folding and post-translational modifications. | More complex and expensive culture conditions. | [7] |
Purification Strategies for Recombinant this compound
The purification of recombinant this compound typically involves a multi-step chromatographic process to achieve high purity. A common strategy involves an initial affinity chromatography step, followed by size-exclusion and/or ion-exchange chromatography for polishing.
Common Purification Steps:
-
Cell Lysis: Disruption of host cells to release the recombinant protein.
-
Affinity Chromatography: Utilizes a fusion tag (e.g., GST, His-tag) or the intrinsic metal-binding properties of MT for initial capture. Metal-chelate affinity chromatography (e.g., Ni-NTA, Zn-chelate) is particularly effective.[5][10]
-
Size-Exclusion Chromatography (SEC): Separates proteins based on their size, effective for removing aggregates and smaller contaminants.
-
Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge. Anion-exchange chromatography is often used for MTs.[11]
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase (RP-HPLC) and ion-exchange HPLC (IEX-HPLC) can be used for high-resolution separation and purification of MT isoforms.[12][13][14]
Experimental Workflow for Recombinant this compound Purification
Caption: A general workflow for the expression, purification, and characterization of recombinant this compound.
Detailed Experimental Protocols
Protocol 1: Expression of GST-Tagged this compound in E. coli
-
Transformation: Transform E. coli BL21 cells with a pET-GST vector containing the this compound gene.
-
Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to culture at a lower temperature (e.g., 16-25°C) for several hours to overnight. To enhance the expression of metal-loaded MT, the culture medium can be supplemented with a low concentration of the desired metal salt (e.g., ZnCl₂ or CdCl₂).[5]
-
Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
Protocol 2: Purification of Recombinant this compound
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a GST-affinity column (if using a GST tag) or a metal-chelate affinity column (e.g., charged with Zn²⁺) pre-equilibrated with lysis buffer.[5]
-
Wash the column with several column volumes of wash buffer (e.g., lysis buffer with a low concentration of imidazole (B134444) for His-tagged proteins).
-
Elute the bound protein using an appropriate elution buffer (e.g., lysis buffer containing reduced glutathione (B108866) for GST-tagged proteins or a high concentration of imidazole for His-tagged proteins). For metal-chelate chromatography where MT binds directly, elution can be achieved with a high imidazole concentration (e.g., 1.5 M) or a continuous EDTA gradient.[5][10]
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions.
-
Load the concentrated protein onto a gel filtration column (e.g., Sephadex G-75) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.6).[6] This step helps to remove aggregates and other contaminants.
-
-
Ion-Exchange Chromatography (IEX):
-
For further purification, particularly to separate isoforms, perform anion-exchange chromatography.
-
Load the sample onto an anion-exchange column and elute with a linear salt gradient.
-
Characterization of Purified Recombinant this compound
Purity and Molecular Weight Determination
-
SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the apparent molecular weight.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise molecular weight of the apoprotein and to analyze the metal-to-protein stoichiometry in reconstituted metalloforms.[12]
Metal-Binding Properties
-
UV-Vis Spectroscopy: The binding of metals like zinc to apothis compound (thionein) can be monitored by the increase in absorbance in the UV range (around 218 nm).[6]
-
Atomic Absorption Spectrometry (AAS): This technique is used to quantify the metal content of the purified this compound.[15]
Table 2: Buffer Compositions for this compound Purification
| Buffer Type | Composition | Purpose | Reference(s) |
| Lysis Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, Protease Inhibitors | Cell disruption and protein extraction. | General Practice |
| Affinity Wash Buffer | Lysis buffer + low concentration of eluting agent (e.g., 20 mM Imidazole) | Removal of non-specifically bound proteins. | General Practice |
| Affinity Elution Buffer (Zn²⁺-chelate) | Lysis buffer + 1.5 M Imidazole | Elution of MT from metal-chelate resin. | [5] |
| Affinity Elution Buffer (Cu²⁺-chelate) | Continuous EDTA gradient | Elution of MT from metal-chelate resin. | [10] |
| SEC Buffer | 20 mM Tris-HCl, pH 8.6 | Separation by size and buffer exchange. | [6] |
Reconstitution of Apothis compound and Stability
Protocol 3: Reconstitution with Zinc
-
Preparation of Apo-MT: The purified this compound can be made metal-free (apothis compound or thionein) by dialysis against a low pH buffer followed by buffer exchange into a metal-free neutral buffer.
-
Reconstitution: Add a molar excess of a metal salt (e.g., ZnSO₄) to the apo-MT solution under an inert atmosphere (e.g., nitrogen) at a slightly alkaline pH (e.g., 8.6).[6]
-
Removal of Excess Metal: Remove unbound metal ions by size-exclusion chromatography.[6]
Stability and Storage
This compound is susceptible to degradation. For long-term storage, it is recommended to store purified MT in the presence of a reducing agent like dithiothreitol (B142953) (DTT) at temperatures of -70°C or lower.[16] Storing MT as a supernatant of a heat-treated homogenate can also improve stability.[16]
Signaling Pathways and Logical Relationships
This compound expression is induced by various stimuli, including heavy metals and oxidative stress. The metal-responsive element (MRE) in the promoter region of MT genes is a key regulatory component.
Simplified MT Induction Pathway
Caption: A simplified diagram of the this compound gene induction pathway.
These application notes and protocols provide a solid foundation for the successful purification and characterization of recombinant this compound for a variety of research and development purposes.
References
- 1. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications [mdpi.com]
- 2. sites.williams.edu [sites.williams.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Expression and purification of recombinant this compound of Eriocheir sinensis in E. coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for maximizing this compound promoter regulated recombinant protein production in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High level expression, efficient purification, and bioactivity of recombinant human this compound 3 (rhMT3) from methylotrophic yeast Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of human this compound-2 in Escherichia coli: cadmium tolerance of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purification of recombinant human apothis compound-3 and reconstitution with zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Separation and quantitation of metallothioneins by high-performance liquid chromatography coupled with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Importance of storage conditions for the stability of zinc- and cadmium-induced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Assays for Metallothionein Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins ubiquitous across a wide range of species. Their primary roles involve metal homeostasis, detoxification of heavy metals, and protection against oxidative stress. The unique structure of metallothioneins, characterized by a high cysteine content, allows them to bind to physiological metals like zinc and copper, as well as toxic heavy metals such as cadmium and mercury.[1] This metal-binding capacity is central to their function. Furthermore, the abundance of sulfhydryl groups makes metallothioneins potent scavengers of reactive oxygen species (ROS), contributing significantly to cellular antioxidant defenses.[1][2]
The functional activity of metallothionein is a critical parameter in various research and development areas, including toxicology, pharmacology, and the study of diseases associated with oxidative stress and metal dysregulation. This document provides detailed application notes and protocols for three distinct functional assays designed to measure different aspects of this compound activity:
-
Spectrophotometric Assay: Quantifies the concentration of sulfhydryl groups, providing an indirect measure of this compound levels.
-
Metal-Binding Capacity Assay: Directly assesses the primary function of this compound in sequestering metal ions.
-
Antioxidant Activity Assay: Measures the capacity of this compound to scavenge free radicals.
These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary tools to accurately and reliably assess this compound function in various biological samples.
Signaling Pathways Involving this compound
The expression of this compound is tightly regulated by a complex network of signaling pathways initiated by various stimuli, including metal ions, oxidative stress, and inflammatory cytokines. Understanding these pathways is crucial for interpreting the results of functional assays.
This compound Gene Expression Regulation
The transcription of this compound genes is primarily controlled by the Metal-Responsive Element-Binding Transcription Factor-1 (MTF-1).[3] In the presence of elevated intracellular zinc concentrations, MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter region of this compound genes, thereby initiating transcription. Other transcription factors, such as Upstream Stimulatory Factor-1 (USF-1), also play a role in the induction of this compound expression.[3] Conversely, transcription factors like PU.1 can act as negative regulators of this compound gene expression.[3]
Figure 1: Simplified diagram of the this compound gene expression pathway.
This compound in Cellular Protection
Once expressed, this compound exerts its protective functions through direct metal binding and antioxidant activity. By sequestering toxic heavy metals, it prevents them from interacting with and damaging cellular components. Its ability to scavenge free radicals helps to mitigate oxidative stress and maintain cellular redox balance.
Figure 2: Overview of this compound's protective functions.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results. The following are general guidelines for preparing samples from cell cultures and tissues.
From Cell Culture:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for analysis.
From Tissues:
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.
-
Homogenize the tissue in a suitable lysis buffer using a mechanical homogenizer.
-
Follow steps 4-6 from the cell culture protocol to obtain the cytosolic fraction.
Protocol 1: Spectrophotometric Assay for Sulfhydryl Content (Ellman's Assay)
This assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with sulfhydryl groups, which produces a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Reduced Glutathione (GSH) for standard curve
-
Spectrophotometer and cuvettes or 96-well microplate reader
Procedure:
-
Prepare a GSH standard curve:
-
Prepare a 1 mM stock solution of GSH in the reaction buffer.
-
Perform serial dilutions of the GSH stock solution to prepare standards ranging from 0 to 100 µM.
-
-
Prepare the DTNB working solution:
-
Dissolve 4 mg of DTNB in 1 mL of reaction buffer.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of each standard or sample to individual wells.
-
Add 180 µL of the reaction buffer to each well.
-
Add 20 µL of the DTNB working solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM GSH) from all standard and sample readings.
-
Plot the absorbance of the GSH standards versus their concentration to generate a standard curve.
-
Determine the sulfhydryl concentration in the samples from the standard curve.
-
Figure 3: Workflow for the spectrophotometric assay of sulfhydryl content.
Protocol 2: Metal-Binding Capacity Assay (Cadmium/Silver Saturation Assay)
This assay quantifies the amount of metal that can be bound by this compound in a sample. Cadmium (Cd) or silver (Ag) are commonly used due to their high affinity for the sulfhydryl groups of this compound.[4][5]
Materials:
-
Cadmium chloride (CdCl₂) or Silver nitrate (B79036) (AgNO₃) solution (e.g., 100 µg/mL in 0.25 M H₂SO₄)
-
Hemoglobin solution
-
Trichloroacetic acid (TCA)
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Sample Preparation:
-
Prepare cytosolic fractions from cells or tissues as described previously.
-
-
Saturation with Metal:
-
To a known amount of cytosolic protein, add an excess of the CdCl₂ or AgNO₃ solution.
-
Incubate for 10 minutes at room temperature to allow for the binding of the metal to this compound.
-
-
Removal of Excess Metal:
-
Add hemoglobin solution to the mixture. Hemoglobin binds the excess, unbound metal ions.
-
Heat the mixture at 100°C for 2 minutes to denature the hemoglobin and other non-heat-stable proteins.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the denatured proteins.
-
-
Quantification of Bound Metal:
-
Carefully collect the supernatant, which contains the heat-stable this compound bound to the metal.
-
Measure the concentration of the metal (Cd or Ag) in the supernatant using AAS or ICP-MS.
-
-
Data Analysis:
-
The amount of metal in the supernatant is directly proportional to the amount of functional this compound in the original sample.
-
Figure 4: Workflow for the metal-binding capacity assay.
Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Trolox or Ascorbic Acid for standard curve
-
Spectrophotometer and 96-well microplate reader
Procedure:
-
Prepare a Trolox/Ascorbic Acid standard curve:
-
Prepare a stock solution of Trolox or ascorbic acid in methanol.
-
Perform serial dilutions to prepare standards with a range of concentrations.
-
-
Prepare the DPPH working solution:
-
Dissolve DPPH in methanol to a concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each standard or sample to individual wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % scavenging activity versus the concentration of the standards to generate a standard curve.
-
Determine the antioxidant capacity of the samples, often expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Figure 5: Workflow for the DPPH radical scavenging assay.
Data Presentation
The quantitative data obtained from these functional assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Comparison of this compound Quantification Methods
| Assay Method | Principle | Typical Detection Limit | Advantages | Disadvantages |
| Spectrophotometric (Ellman's) | Colorimetric detection of sulfhydryl groups | ~1-5 µM | Simple, rapid, inexpensive | Indirect measurement, potential interference from other thiol-containing molecules |
| Metal-Binding (Cd/Ag Saturation) | Quantification of bound metal ions | ~0.1-1 µg/g tissue[6] | Direct functional measure, high specificity | Requires specialized equipment (AAS/ICP-MS), use of toxic heavy metals |
| Antioxidant (DPPH) | Colorimetric detection of radical scavenging | Dependent on sample matrix | Measures a key biological function | Indirect, can be influenced by other antioxidants in the sample |
| ELISA | Immuno-detection of MT protein | ~10 ng/g tissue[6] | High specificity and sensitivity | May not reflect functional activity, antibody cross-reactivity can be an issue |
Table 2: Example Data from this compound Functional Assays
| Sample ID | Cell Type/Tissue | Treatment | Sulfhydryl Conc. (µM) (Ellman's Assay) | Cd-Binding Capacity (µg Cd/mg protein) | Antioxidant Activity (IC50, µg/mL) (DPPH Assay) |
| 1 | HepG2 Cells | Control | 15.2 ± 1.8 | 5.6 ± 0.7 | >100 |
| 2 | HepG2 Cells | CdCl₂ (10 µM) | 45.8 ± 3.5 | 18.2 ± 2.1 | 45.3 ± 5.2 |
| 3 | Rat Liver | Control | 22.5 ± 2.1 | 8.9 ± 1.0 | 85.1 ± 9.3 |
| 4 | Rat Liver | ZnSO₄ (50 mg/kg) | 68.3 ± 5.9 | 25.4 ± 2.8 | 32.7 ± 4.1 |
(Note: The data in Table 2 are for illustrative purposes only and will vary depending on the experimental conditions.)
Conclusion
The functional assays described in these application notes provide a robust toolkit for the comprehensive assessment of this compound activity. The choice of assay will depend on the specific research question and available resources. The spectrophotometric assay offers a simple and rapid method for estimating MT levels, while the metal-binding capacity assay provides a direct measure of its primary function. The antioxidant activity assay is crucial for understanding the role of MT in combating oxidative stress. By employing these detailed protocols and presenting the data in a clear and organized manner, researchers can gain valuable insights into the multifaceted roles of this compound in health and disease.
References
- 1. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of metallothioneins by a silver-saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound determination by polarographic and cadmium-saturation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Metallothionein as a Biomarker for Heavy Metal Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins with a high affinity for heavy metal ions. Their induction by exposure to various heavy metals, including cadmium (Cd), lead (Pb), mercury (Hg), and arsenic (As), makes them a valuable biomarker for assessing heavy metal exposure and toxicity.[1][2][3][4] These application notes provide detailed protocols for the quantification of this compound, summarize quantitative data on MT induction by heavy metals, and illustrate the key signaling pathway involved in this process.
Data Presentation
The following tables summarize the quantitative relationship between heavy metal exposure and this compound levels in various biological samples.
Table 1: this compound (MT) Levels in Human Blood/Serum/Plasma after Heavy Metal Exposure
| Heavy Metal | Exposure Level/Route | Biological Matrix | Analytical Method | MT Concentration | Reference(s) |
| Cadmium (Cd) | Occupational exposure | Blood Lymphocytes | Flow Cytometry | Significant increase in MT protein levels | [5] |
| Cadmium (Cd) | Smokers vs. Non-smokers | Plasma | Not Specified | Increased plasma MT in smokers | [5] |
| Mercury (Hg) | Dental professionals (occupational) | Urine | Not Specified | Mean: 1.06 µg/L | [3][6] |
| Lead (Pb) & Cadmium (Cd) | General population | Blood | Not Specified | Positive correlation between blood Cd/Pb and MT | Not Specified |
| Arsenic (As) | Chronic oral exposure in mice | Liver | Not Specified | 2-5 fold increase in hepatic MT | [2][7] |
Table 2: this compound (MT) Levels in Animal Tissues after Heavy Metal Exposure
| Heavy Metal | Animal Model | Tissue | Exposure Details | MT Concentration | Reference(s) |
| Lead (Pb) | Toadfish (Halobatrachus didactylus) | Liver, Kidney | Intraperitoneal injection | Significant increase in hepatic and renal MT | Not Specified |
| Cadmium (Cd) | Rats | Liver, Kidney | Injection | Dose-dependent increase in MT | Not Specified |
| Mercury (Hg) | Wild mice (Mus musculus) | Brain, Cerebellum | Chronic environmental exposure | Higher immunoreactivity for MT2A | [8] |
| Arsenic (As) | Wild-type mice | Liver | Chronic oral exposure (drinking water) | Significant increase in hepatic MT | [2][7] |
Signaling Pathway of this compound Induction
Heavy metal exposure robustly induces the transcription of this compound genes primarily through the activation of the Metal-Responsive Transcription Factor 1 (MTF-1).[9][10][11][12]
MTF-1 Activation and Nuclear Translocation
Under normal physiological conditions, MTF-1 is predominantly located in the cytoplasm. Upon exposure to heavy metals such as zinc, cadmium, and copper, intracellular free metal ions increase. These metal ions can directly bind to the zinc finger domains of MTF-1, causing a conformational change that exposes a nuclear localization signal.[12] This allows MTF-1 to translocate into the nucleus. Oxidative stress induced by heavy metals can also lead to the release of zinc from intracellular stores like this compound itself, which then activates MTF-1.[12]
Transcriptional Activation of Target Genes
Once in the nucleus, activated MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs) located in the promoter regions of its target genes.[9][13] The consensus sequence for MREs is TGCRCNC.[11][13] The primary and most well-characterized target genes of MTF-1 are the this compound genes (MT-I and MT-II).[9][10][11][13] Binding of MTF-1 to the MREs of these genes initiates their transcription, leading to increased synthesis of this compound protein. Other identified target genes of MTF-1 include the zinc transporter ZnT-1 (involved in zinc efflux), and genes involved in the oxidative stress response.[11][12]
Caption: MTF-1 signaling pathway for this compound induction.
Experimental Protocols
Experimental Workflow for Biomarker Validation
A typical workflow for validating this compound as a biomarker for heavy metal exposure involves several key stages, from sample collection to data analysis.
Caption: Experimental workflow for this compound biomarker validation.
Protocol 1: Quantification of this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying this compound in biological samples.[14] Several commercial ELISA kits are available for human and other species' this compound.
Materials:
-
Commercial this compound ELISA Kit (e.g., from suppliers like Assay Genie, ELK Biotechnology, Abbkine, BlueGene Biotech)[15][16][17][18]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer (usually provided in the kit)
-
Sample diluent (usually provided in the kit)
-
Stop solution (usually provided in the kit)
-
Biological samples (serum, plasma, tissue homogenates)
Procedure (based on a typical sandwich ELISA protocol):
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples by diluting them with the provided sample diluent according to the kit's instructions.
-
Coating: The microplate wells are pre-coated with a capture antibody specific for this compound.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells. Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate as per the kit's instructions (e.g., 60 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Cover and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at 37°C for a specified time (e.g., 15-20 minutes). A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 5-10 minutes of adding the stop solution.
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.
Protocol 2: Quantification of this compound by Spectrophotometry
This method is based on the principle that the high cysteine content of this compound allows for its quantification through the binding of sulfhydryl-reactive reagents. A common approach involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Spectrophotometer
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.2)
-
DTNB solution (e.g., 10 mM in buffer)
-
Reduced glutathione (B108866) (GSH) for standard curve
-
Trichloroacetic acid (TCA)
-
Biological samples (tissue homogenates)
Procedure:
-
Sample Preparation: Homogenize the tissue sample in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.6, containing 0.5 M sucrose (B13894) and protease inhibitors). Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant).
-
Protein Precipitation: Add an equal volume of cold 20% (w/v) TCA to the cytosol to precipitate high-molecular-weight proteins. Incubate on ice for 10 minutes and then centrifuge. This compound, being heat-stable and of low molecular weight, will remain in the supernatant.
-
Standard Curve Preparation: Prepare a series of known concentrations of reduced glutathione (GSH) in the Tris-HCl buffer.
-
Colorimetric Reaction:
-
To a set of tubes, add an aliquot of the TCA supernatant from the samples or the GSH standards.
-
Add the Tris-HCl buffer to a final volume.
-
Add the DTNB solution and mix.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance of the standards and samples at 412 nm against a blank containing buffer and DTNB.
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the GSH standards against their concentrations.
-
Determine the concentration of sulfhydryl groups in the samples from the standard curve.
-
Calculate the this compound concentration based on the assumption that approximately one-third of the amino acid residues in this compound are cysteine. The exact conversion factor may need to be determined based on the specific this compound isoform and its known cysteine content.
Potential Interferences:
-
Other sulfhydryl-containing molecules in the sample can interfere with the assay. The TCA precipitation step helps to remove many of these.
-
Turbidity in the sample can lead to inaccurate absorbance readings. Ensure samples are properly centrifuged.[19]
-
The presence of reducing agents in the sample preparation buffers can react with DTNB.
Conclusion
This compound serves as a sensitive and reliable biomarker for assessing exposure to a range of heavy metals. The choice of quantification method will depend on the required sensitivity, specificity, and available equipment. The provided protocols and data offer a comprehensive resource for researchers and professionals in the fields of toxicology, environmental health, and drug development to effectively utilize this compound as a biomarker in their studies.
References
- 1. This compound Blocks Oxidative DNA Damage Induced by Acute Inorganic Arsenic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An investigation of modifying effects of this compound single-nucleotide polymorphisms on the association between mercury exposure and biomarker levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. An Investigation of Modifying Effects of this compound Single-Nucleotide Polymorphisms on the Association between Mercury Exposure and Biomarker Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound expression in the central nervous system in response to chronic heavy metal exposure: possible neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-responsive transcription factor (MTF-1) handles both extremes, copper load and copper starvation, by activating different genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target gene search for the metal-responsive transcription factor MTF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. Identification of novel activators of the metal responsive transcription factor (MTF-1) using a gene expression biomarker in a microarray compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sdbonline.org [sdbonline.org]
- 14. Detection of this compound Proteins by Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Human MT1E(this compound 1E) ELISA Kit [elkbiotech.com]
- 17. Human this compound-1L (MT1L) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 18. Human this compound ELISA kit (E01M0030) - Shanghai BlueGene Biotech CO., LTD. [elisakit.cc]
- 19. benchchem.com [benchchem.com]
Application of Metallothionein in Bioremediation of Heavy Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of metallothioneins (MTs) in the bioremediation of heavy metals. It includes detailed application notes, experimental protocols, and quantitative data to support research and development in this field.
Application Notes
Metallothioneins are a class of low-molecular-weight, cysteine-rich proteins with a high affinity for binding to both essential and toxic heavy metal ions.[1][2] This unique characteristic makes them ideal candidates for bioremediation applications aimed at removing heavy metal contaminants from the environment.[3] The primary mechanism of action involves the sulfhydryl groups of the cysteine residues, which chelate metal ions, effectively sequestering them and reducing their bioavailability and toxicity.[1][4]
The expression of metallothionein genes is often induced by the presence of heavy metals, making MT levels a potential biomarker for environmental metal pollution.[3][5] Genetic engineering has been widely employed to enhance the bioremediation capacity of various organisms, such as bacteria, yeast, and plants, by overexpressing MT genes.[6][7] These engineered organisms can accumulate significantly higher concentrations of heavy metals compared to their wild-type counterparts.
Key Applications:
-
Wastewater Treatment: Genetically engineered microorganisms expressing MTs can be used in bioreactors or as immobilized biofilters to remove heavy metals like cadmium, copper, lead, zinc, and nickel from industrial wastewater.[1][5]
-
Soil and Sediment Remediation (Phytoremediation): Transgenic plants expressing MT genes have shown increased tolerance to and accumulation of heavy metals, offering a strategy for cleaning up contaminated soils.[1][8]
-
Biosensors: The induction of MT expression in response to heavy metals is being explored for the development of whole-cell biosensors to detect and monitor metal contamination in aquatic environments.[9]
Advantages of this compound-Based Bioremediation:
-
High Efficiency: MTs exhibit a strong binding affinity for a range of heavy metals.[1]
-
Cost-Effective: Utilizing microorganisms for bioremediation can be more economical than conventional chemical and physical methods.[5]
-
Environmentally Friendly: Bioremediation is a more sustainable approach with a lower environmental footprint.
Quantitative Data
The following tables summarize the performance of various this compound-based bioremediation systems as reported in the literature.
Table 1: Heavy Metal Removal Efficiency using this compound-Expressing Microorganisms
| Organism | This compound Source | Target Metal(s) | Removal Efficiency / Binding Capacity | Reference |
| Escherichia coli | Human this compound 3 | Copper (Cu), Zinc (Zn), Cadmium (Cd) | 87.2% (Cu), 32.8% (Zn), 27.3% (Cd) reduction in water | [5] |
| Escherichia coli | Tetrahymena thermophila MTT5 | Cadmium (Cd) | 4.9-fold greater Cd adsorption than wild type | [10] |
| Escherichia coli | MTA | Nickel (Ni) | Seven-fold increase in Ni absorption from wastewater | [1] |
| Pseudomonas aeruginosa | Endogenous | Cadmium (Cd) | 94.7% removal from solution | [11] |
| Synechococcus sp. PCC 7942 | Endogenous | Cu(II), Pb(II), Ni(II), Cd(II), Cr(III) | 11.3 mg/g (Cu), 30.4 mg/g (Pb), 3.2 mg/g (Ni), 7.2 mg/g (Cd), 5.4 mg/g (Cr) biomass | [5] |
Experimental Protocols
Protocol 1: Development of a Recombinant Bacterium for Heavy Metal Bioremediation
This protocol outlines the general steps for genetically engineering Escherichia coli to express a this compound gene for enhanced heavy metal accumulation.
1. Gene Cloning and Vector Construction: a. Isolate or synthesize the this compound (MT) gene of interest (e.g., from human, mouse, yeast, or a metal-hyperaccumulating plant). b. Clone the MT gene into a suitable bacterial expression vector (e.g., pET series or pGEX series). The vector should contain a strong inducible promoter (e.g., T7 or tac promoter) to control MT expression. c. For surface display, the MT gene can be fused with a gene encoding an outer membrane protein, such as Lpp-OmpA.[6][10]
2. Transformation of E. coli: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the recombinant expression vector. b. Select for transformed colonies on appropriate antibiotic-containing agar (B569324) plates. c. Verify the presence of the insert in positive colonies using colony PCR and DNA sequencing.
3. Protein Expression and Verification: a. Grow a verified transformed colony in liquid culture (e.g., LB broth) with the appropriate antibiotic. b. Induce MT expression by adding an inducer (e.g., IPTG for the lac operon) when the culture reaches the mid-logarithmic growth phase. c. After a period of induction (typically 4-6 hours), harvest the cells by centrifugation. d. Verify the expression of the MT protein using SDS-PAGE and Western blot analysis with an antibody specific to the MT or a fusion tag.[12][13]
4. Heavy Metal Biosorption Assay: a. Resuspend the harvested bacterial cells (both recombinant and wild-type control) in a solution containing a known concentration of the target heavy metal (e.g., CdCl₂ or CuSO₄). b. Incubate the suspension for a defined period under controlled conditions (temperature, pH). c. Separate the bacterial cells from the solution by centrifugation or filtration. d. Measure the remaining concentration of the heavy metal in the supernatant using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS). e. Calculate the amount of metal adsorbed by the cells by subtracting the final concentration from the initial concentration. The adsorption capacity can be expressed as mg of metal per gram of bacterial biomass.
Protocol 2: Immobilization of Recombinant Bacteria in Bio-beads
This protocol describes the immobilization of MT-expressing bacteria in alginate beads for use in bioreactors.[5]
1. Preparation of Bacterial Culture: a. Grow the recombinant E. coli expressing this compound to a high cell density. b. Harvest the cells by centrifugation and wash them with a sterile saline solution. c. Resuspend the cell pellet to a desired concentration.
2. Immobilization in Calcium Alginate: a. Mix the bacterial suspension with a sterile sodium alginate solution (e.g., 2-4% w/v). b. Extrude the mixture dropwise into a gently stirring calcium chloride solution (e.g., 0.1-0.2 M) using a syringe or a peristaltic pump. c. Allow the resulting beads to harden in the CaCl₂ solution for at least 30 minutes. d. Collect the beads by filtration and wash them with sterile distilled water to remove excess calcium chloride.
3. Application in a Bioreactor: a. Pack the immobilized bio-beads into a column to create a packed-bed bioreactor. b. Pump the contaminated water through the column at a controlled flow rate. c. Collect the effluent and analyze the heavy metal concentration to determine the removal efficiency.
Visualizations
Signaling Pathway: Metal-Induced this compound Expression
Caption: Metal-induced activation of MTF-1 and subsequent this compound gene expression.
Experimental Workflow: Bioremediation Agent Development
Caption: Workflow for developing a this compound-based bioremediation agent.
Logical Relationship: Metal Binding Pathways
Caption: Distinct metal-binding pathways for this compound.[14]
References
- 1. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A review on this compound research in marine and estuarine realms: past paradigms and future vistas [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Microalgal Metallothioneins and Phytochelatins and Their Potential Use in Bioremediation [frontiersin.org]
- 10. Bioremediation potential of cadmium by recombinant Escherichia coli surface expressing this compound MTT5 from Tetrahymenathermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diversity, structure and regulation of microbial this compound: metal resistance and possible applications in sequest… [ouci.dntb.gov.ua]
- 13. Diversity, structure and regulation of microbial this compound: metal resistance and possible applications in sequestration of toxic metals - Metallomics (RSC Publishing) [pubs.rsc.org]
- 14. Defining the metal binding pathways of human this compound 1a: balancing zinc availability and cadmium seclusion - Metallomics (RSC Publishing) [pubs.rsc.org]
Application Notes: Metallothionein as a Potential Therapeutic Agent
Introduction
Metallothioneins (MTs) are a family of low-molecular-weight (6-7 kDa), cysteine-rich proteins with a high affinity for metal ions.[1][2][3] In humans, four main isoforms (MT-1, MT-2, MT-3, and MT-4) are encoded by genes on chromosome 16q13.[1][2] MT-1 and MT-2 are expressed in nearly all tissues, MT-3 is found predominantly in the central nervous system, and MT-4 is located in stratified squamous epithelia.[4] Their primary, well-established functions include metal ion homeostasis and detoxification of heavy metals like cadmium, mercury, and lead.[2][5][6] Beyond these roles, MTs are powerful antioxidants, capable of scavenging free radicals and protecting against oxidative stress far more effectively than glutathione (B108866) in certain contexts.[3][7][8] These multifaceted properties position metallothionein as a compelling therapeutic candidate for a range of pathological conditions, including neurodegenerative disorders, cardiovascular diseases, cancer, and heavy metal toxicity.
Therapeutic Area: Neurodegenerative Diseases
Changes in MT levels have been observed in several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[9][10] The therapeutic potential of MT in this area stems from its ability to counteract key pathological drivers: metal dyshomeostasis, oxidative stress, and inflammation.[11][12]
-
Mechanism of Action: In neurodegenerative conditions, an imbalance of metal ions like copper, iron, and zinc can lead to oxidative stress and protein aggregation.[11] MTs can chelate these excess metal ions, preventing them from participating in harmful redox reactions.[13] For instance, MTs can bind copper, potentially attenuating copper-induced aggregation of α-synuclein in Parkinson's disease.[13] Their potent antioxidant capacity directly neutralizes reactive oxygen species (ROS), protecting neurons from oxidative damage.[8][9] Furthermore, MTs exhibit anti-inflammatory properties, which may involve the modulation of microglial activation.[13] Studies in animal models of ALS have shown that increasing MT levels—whether through genetic overexpression, induction, or direct administration—leads to delayed disease onset and prolonged survival.[14]
Therapeutic Area: Cardiovascular Diseases
MTs have demonstrated significant cardioprotective effects in various models of cardiac injury, including diabetic cardiomyopathy, myocardial infarction, and sepsis-induced cardiac dysfunction.[15][16][17]
-
Mechanism of Action: A primary mechanism is the mitigation of oxidative stress, a common pathway in many cardiovascular pathologies.[15] In diabetic cardiomyopathy, zinc supplementation was shown to prevent cardiac damage predominantly by inducing cardiac MT expression.[15] In models of myocardial infarction, cardiac-specific overexpression of MT improved cardiac function, reduced infarct size, and decreased cardiomyocyte apoptosis.[16] This protection was linked to the activation of the mTORC2 signaling pathway, which in turn inhibits the pro-apoptotic gene Bim through phosphorylation of the transcription factor FoxO3a.[16] MT can also protect against nicotine-induced cardiac dysfunction by reducing ROS accumulation and fibrosis.[18]
Therapeutic Area: Cancer
The role of MTs in cancer is complex and often described as a "double-edged sword".[19][20]
-
Protective and Anti-Cancer Role: In normal cells, MTs' antioxidant functions protect against DNA damage, a key step in carcinogenesis.[1][7] Some MT isoforms, such as MT1G and MT1M, can act as tumor suppressors by inducing apoptosis and inhibiting cell proliferation, migration, and invasion in cancers like hepatocellular carcinoma and esophageal squamous cell carcinoma.[7][8]
-
Pro-Tumor and Chemoresistance Role: Conversely, many tumors exhibit high levels of MT expression.[21] This overexpression can promote tumor growth, progression, and metastasis.[1][2] Critically, MTs contribute significantly to chemoresistance. By binding to and sequestering platinum-based drugs (e.g., cisplatin) and other chemotherapeutics, MTs prevent these agents from reaching their cellular targets, thereby reducing their efficacy.[20][21] This has led to the development of strategies to inhibit MTs or downregulate their expression to sensitize cancer cells to treatment.[5] Studies using MT-null cells have confirmed that the absence of MT increases sensitivity to agents like cisplatin (B142131) and melphalan.[22]
Therapeutic Area: Heavy Metal Detoxification
This is the most traditional therapeutic application of MTs. Their high cysteine content allows for efficient binding and sequestration of toxic heavy metals.[6][23][24]
-
Mechanism of Action: When toxic metals like cadmium (Cd) or mercury (Hg) enter a cell, MTs bind them, forming stable, non-toxic complexes.[6] This action prevents the metals from interacting with and damaging essential cellular components like enzymes and structural proteins.[6] The metal-MT complex can then be safely handled by the cell, often being sequestered in lysosomes for degradation.[8][25] This function is crucial for mitigating the toxic effects of environmental heavy metal exposure.[23]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the therapeutic potential of this compound.
Table 1: Preclinical Efficacy of this compound and its Inducers
| Therapeutic Area | Model | Agent & Administration Route | Dose Regimen | Key Quantitative Outcome | Reference |
| Diabetic Cardiomyopathy | Streptozotocin-induced diabetic mice (C57BL/6J) | Zinc Sulfate (inducer of MT), Intraperitoneal | 5 mg/kg every other day for 3 months | Prevented significant cardiac morphological impairment and fibrosis observed in untreated diabetic mice. | [15] |
| Nicotine-Induced Cardiac Dysfunction | Adult male FVB mice | Nicotine, Intraperitoneal | 2 mg/kg/day for 10 days | MT overexpression prevented a ~20% reduction in fractional shortening and restored depressed peak shortening amplitude in cardiomyocytes. | [18] |
| Myocardial Infarction | Wild-type (FVB) and MT-overexpressing (MT-TG) mice | Myocardial Infarction (LAD ligation) | N/A | Infarct size was ~50% smaller in MT-TG mice compared to FVB mice 24h post-MI. | [16] |
| Sepsis-Induced Cardiac Dysfunction | Lipopolysaccharide (LPS)-treated mice | LPS, Intraperitoneal | 4 mg/kg | MT overexpression ablated the ~30% decrease in fractional shortening and the ~40% decrease in peak cardiomyocyte shortening caused by LPS. | [17] |
Table 2: this compound and Chemosensitivity
| Cell Type | Agent | Key Finding | Reference |
| Embryonic fibroblasts from MT-I/II null mice (MT -/-) | Cisplatin | MT -/- cells were ~3-fold more sensitive to a 2-hour exposure compared to wild-type cells. | [22] |
| Embryonic fibroblasts from MT-I/II null mice (MT -/-) | Melphalan | MT -/- cells were ~2-fold more sensitive to a 2-hour exposure compared to wild-type cells. | [22] |
| MDA-MB-231 breast cancer cells | AA-BR-157 (MT2A degrader) | Degrader achieved a DC50 (concentration for 50% degradation) of 200 nM with a Dmax (maximum degradation) of 90%. | [26] |
Protocols
Protocol 1: Quantification of this compound in Tissue by HPLC-AAS
This protocol is adapted from methods for separating and quantifying MT isoforms using high-performance liquid chromatography (HPLC) coupled with atomic absorption spectrophotometry (AAS).[27] It relies on the principle of separating MT-I and MT-II isoforms and quantifying them based on the concentration of a saturating metal, like cadmium (Cd).
Materials:
-
Tissue sample (e.g., rat liver)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 8.0)
-
100 mM Cadmium Chloride (CdCl₂) solution
-
HPLC system with an anion-exchange column
-
Atomic Absorption Spectrophotometer (AAS)
-
Purified MT-I and MT-II standards
-
Centrifuge, water bath, sonicator
Procedure:
-
Cytosol Preparation: a. Homogenize a known weight of tissue in 4 volumes of ice-cold homogenization buffer. b. Centrifuge the homogenate at 10,000 x g for 20 min at 4°C. c. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 min at 4°C to obtain the cytosolic fraction (supernatant).
-
Sample Saturation and Denaturation: a. To the cytosolic fraction, add CdCl₂ solution to a final concentration of 50 ppm Cd to saturate the MTs. b. Heat the sample in a boiling water bath for 1-2 minutes to denature heat-labile proteins. c. Immediately cool the sample on ice, then centrifuge at 10,000 x g for 10 min to pellet the denatured proteins. d. Collect the supernatant containing the heat-stable, Cd-saturated MTs.
-
Standard Curve Preparation: a. Prepare a series of dilutions of purified MT-I and MT-II standards. b. Saturate the standards with Cd and heat-denature them using the same procedure as the samples (Steps 2a-c).
-
HPLC-AAS Analysis: a. Set up the HPLC system with an appropriate anion-exchange column and a mobile phase gradient suitable for separating MT-I and MT-II. b. Couple the HPLC eluent outlet directly to the nebulizer of the AAS. c. Set the AAS to detect cadmium at its specific wavelength (e.g., 228.8 nm). d. Inject the prepared standards to establish retention times and generate standard curves based on peak area versus MT concentration. e. Inject the prepared tissue samples.
-
Quantification: a. Identify the peaks for MT-I and MT-II in the sample chromatograms based on the retention times of the standards. b. Calculate the concentration of each isoform in the sample by comparing the peak areas to the respective standard curves. c. Express the final concentration as µg of MT per gram of tissue.
Protocol 2: In Vivo Induction of Cardiac this compound via Zinc Supplementation
This protocol describes a method to induce MT expression in the heart of mice for studying its cardioprotective effects, based on the methodology used in diabetic cardiomyopathy models.[15]
Materials:
-
Experimental animals (e.g., C57BL/6J mice)
-
Zinc Sulfate (ZnSO₄), sterile solution for injection
-
Phosphate-buffered saline (PBS) or 0.9% saline, sterile
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: a. Acclimate mice to the facility for at least one week prior to the start of the experiment. b. House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Preparation of Dosing Solution: a. Prepare a sterile solution of ZnSO₄ in saline or PBS at a concentration that allows for the administration of 5 mg/kg in a reasonable injection volume (e.g., 100-200 µL). For example, for a 25g mouse, the dose is 0.125 mg. A 1.25 mg/mL solution would require a 100 µL injection. b. Prepare a vehicle control solution (saline or PBS).
-
Induction of Disease Model (Optional): a. If studying a specific disease, induce the pathology according to an established protocol. For example, to model diabetic cardiomyopathy, a single intraperitoneal injection of streptozotocin (B1681764) (STZ) can be administered.[15]
-
Administration of Zinc Sulfate: a. Divide animals into experimental groups (e.g., Control, Control+Zinc, Disease, Disease+Zinc). b. Administer ZnSO₄ (5 mg/kg) or vehicle via intraperitoneal (IP) injection. c. Follow the dosing regimen as required by the study. A typical regimen for long-term induction is one injection every other day.[15] d. Continue the regimen for the desired duration (e.g., 3 months for chronic studies).
-
Monitoring and Endpoint Analysis: a. Monitor animal health, body weight, and any disease-specific parameters throughout the study. b. At the study endpoint, euthanize the animals and harvest tissues (e.g., heart). c. Analyze the heart tissue to confirm MT induction (e.g., via Western blot or Protocol 1) and to assess therapeutic outcomes (e.g., histology for fibrosis, functional analysis via echocardiography prior to euthanasia).
References
- 1. d-nb.info [d-nb.info]
- 2. The roles of metallothioneins in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of metallothioneins in cell therapy and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 1: A New Spotlight on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 6. What Is a this compound and Its Role in Heavy Metal Detoxification? → Learn [pollution.sustainability-directory.com]
- 7. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metallothioneins and the central nervous system: from a deregulation in neurodegenerative diseases to the development of new therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. This compound is a Potential Therapeutic Strategy for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. This compound Protects the Heart Against Myocardial Infarction via the mTORC2/FoxO3a/Bim Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiac Overexpression of this compound Rescues Cardiac Contractile Dysfunction and Endoplasmic Reticulum Stress But Not Autophagy in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac-Specific Overexpression of this compound Rescues Nicotine-Induced Cardiac Contractile Dysfunction and Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging Roles of Metallothioneins in Human Pathophysiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound isoforms as double agents - Their roles in carcinogenesis, cancer progression and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of this compound in oncogenesis and cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound null cells have increased sensitivity to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. upgradedformulas.com [upgradedformulas.com]
- 25. pathwaymap.com [pathwaymap.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Separation and quantitation of metallothioneins by high-performance liquid chromatography coupled with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
designing specific primers for metallothionein isoform qPCR
An Application Note and Protocol for Designing Isoform-Specific qPCR Primers for Metallothionein Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins crucial for metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1][2][3] The existence of multiple MT isoforms with high sequence homology presents a significant challenge for accurate gene expression analysis using quantitative real-time PCR (qPCR). This document provides a comprehensive guide and detailed protocols for designing and validating highly specific qPCR primers for individual MT isoforms, ensuring reliable and reproducible quantification of their transcripts.
Introduction to this compound and Its Isoforms
The this compound family in mammals consists of four main isoforms (MT-1, MT-2, MT-3, and MT-4), each with distinct expression patterns and potential functional specializations. MT-1 and MT-2 are ubiquitously expressed and are the primary isoforms involved in response to heavy metals and oxidative stress.[4] MT-3 is predominantly expressed in the brain, while MT-4 is found in stratified squamous epithelia. Due to the high degree of sequence similarity among these isoforms, designing primers that can differentiate between them is critical for accurately studying their individual roles in health and disease.
This compound Induction Signaling Pathway
The expression of MT genes is induced by a wide array of stimuli, including heavy metals (like cadmium and zinc), oxidative stress, and inflammatory cytokines.[2][5][6] A primary regulatory pathway involves the Metal-Responsive Transcription Factor-1 (MTF-1). In the presence of elevated intracellular zinc, MTF-1 translocates to the nucleus, where it binds to specific DNA sequences known as Metal Response Elements (MREs) located in the promoter regions of MT genes, thereby initiating their transcription.[4] Similarly, oxidative stress can induce MT transcription through Antioxidant Response Elements (AREs).[6]
Caption: this compound gene induction pathway via heavy metals.
Experimental Workflow for Primer Design and Validation
A systematic approach is essential for developing robust and specific qPCR assays for MT isoforms. The workflow encompasses bioinformatic design, followed by rigorous experimental validation to ensure primer specificity and efficiency.
Caption: Workflow for MT isoform-specific qPCR primer design.
Detailed Protocols
Protocol 1: Bioinformatic Design of Isoform-Specific Primers
-
Sequence Retrieval: Obtain the mRNA sequences for all relevant MT isoforms of the species of interest from a public database like NCBI (GenBank) or Ensembl.
-
Multiple Sequence Alignment: Use a tool like Clustal Omega or MUSCLE to align the mRNA sequences. This will visually highlight conserved and divergent regions.
-
Identify Unique Regions: The key to isoform specificity is to target regions with the most sequence divergence. The best strategy is to design primers that span an exon-exon junction unique to a single isoform.[7][8] This prevents amplification from both other isoforms and contaminating genomic DNA (gDNA).[8]
-
Primer Design: Input the unique sequence into a primer design tool such as Primer3 or the IDT PrimerQuest™ Tool.[7] Adhere to the general parameters for qPCR primer design.
| Parameter | Recommendation | Rationale |
| Primer Length | 18-24 nucleotides | Ensures specificity and proper annealing.[9] |
| GC Content | 40-60% | Promotes stable binding.[8][9] |
| Melting Temp (Tm) | 60-65°C | Both primers should have a Tm within 2-3°C of each other.[8] |
| Amplicon Size | 70-150 base pairs | Optimal for qPCR efficiency.[8] |
| 3' End | Avoid runs of >2 G's or C's | Reduces risk of non-specific priming.[10] |
| Secondary Structures | Avoid hairpins and self-dimers | Prevents interference with primer annealing to the template.[9][11] |
-
In Silico Specificity Check: Before ordering, verify the specificity of your designed primer pairs using NCBI's Primer-BLAST tool against the RefSeq RNA database of the target organism. This tool predicts potential off-target amplicons.
Protocol 2: Total RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from cells or tissues using a reputable kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0). Check RNA integrity via gel electrophoresis or a bioanalyzer.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating gDNA.[12]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[12] Include a "no reverse transcriptase" (-RT) control to check for gDNA contamination in subsequent qPCR steps.
Protocol 3: qPCR Assay and Primer Validation (Melt Curve Analysis)
-
Reaction Setup: Prepare the qPCR reaction mix. A typical reaction is outlined below.
| Component | Final Concentration | Volume (20 µL reaction) |
| 2x SYBR Green Master Mix | 1x | 10 µL |
| Forward Primer (10 µM) | 200-500 nM | 0.4 - 1.0 µL |
| Reverse Primer (10 µM) | 200-500 nM | 0.4 - 1.0 µL |
| cDNA Template | ~10-100 ng | 2 µL |
| Nuclease-Free Water | - | Up to 20 µL |
-
Thermal Cycling: Use a standard three-step cycling protocol. An example is provided below.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing | 60-62°C | 30 sec | |
| Extension | 72°C | 30 sec | |
| Melt Curve Analysis | 60°C to 95°C | (Instrument default) | 1 |
-
Melt Curve Analysis: At the end of the qPCR run, analyze the melt (or dissociation) curve. A single, sharp peak indicates the amplification of a single, specific product.[13] The presence of multiple peaks suggests non-specific amplification or primer-dimer formation.[13]
Protocol 4: Determination of Primer Efficiency (Standard Curve)
-
Create a Standard Curve: Prepare a 5- to 7-point serial dilution (e.g., 1:5 or 1:10) of a pooled cDNA sample that is known to express your target MT isoform.
-
Run qPCR: Run the qPCR assay for each dilution point in triplicate.
-
Analyze Results: Plot the Cq (quantification cycle) values against the logarithm of the template concentration. The qPCR instrument software can typically generate this plot and calculate the reaction efficiency from the slope of the line.
-
Acceptance Criteria: A slope of -3.32 indicates 100% efficiency. The acceptable range for primer efficiency is typically 90-110% (a slope between -3.58 and -3.10) with a correlation coefficient (R²) > 0.99.[13]
Protocol 5: Confirmation of Amplicon Specificity (Agarose Gel)
-
Run Gel: Take the product from a completed qPCR reaction and run it on a 2-3% agarose gel stained with a DNA dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Analyze Bands: Visualize the gel under UV light. A single band of the expected amplicon size confirms the specificity of the primers. The absence of a band in the no-template control (NTC) and -RT control lanes confirms the absence of contamination.
Data Presentation and Interpretation
Properly validated primers will yield reliable and interpretable data.
| Validation Test | Ideal Result | Interpretation |
| Melt Curve Analysis | Single, sharp peak | Specific amplification of one product. |
| Standard Curve | Efficiency: 90-110%; R² > 0.99 | Primers are efficient and the assay is quantitative. |
| Agarose Gel | Single band of correct size | Confirms amplicon identity and assay specificity. |
| Controls (NTC, -RT) | No amplification (Cq > 38) | No contamination from reagents or gDNA. |
Conclusion
The accurate measurement of individual this compound isoform expression is crucial for understanding their specific biological roles. The high sequence homology across the MT family necessitates a rigorous approach to qPCR primer design and validation. By following the detailed protocols outlined in this application note—from careful in silico design targeting unique exon-exon junctions to thorough experimental validation of specificity and efficiency—researchers can generate reliable and reproducible gene expression data, advancing our understanding of MTs in toxicology, cancer research, and drug development.
References
- 1. Defining the metal binding pathways of human this compound 1a: balancing zinc availability and cadmium seclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Screening the partial coding region of this compound isoform-2 gene in Zebu cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of this compound Transcription by 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Primers for multiple Isoforms - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 8. idtdna.com [idtdna.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. qPCR primer design revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchhub.com [researchhub.com]
Metallothionein Induction Assay in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metallothionein (MT) induction assays in a cell culture setting. This assay is a valuable tool for assessing cellular responses to various stimuli, including heavy metal exposure, oxidative stress, and certain therapeutic agents.
Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins.[1] They play a crucial role in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1] The induction of MT gene expression is a key cellular defense mechanism. Monitoring the induction of MTs can provide valuable insights into toxicological studies, drug efficacy and safety evaluations, and research into cellular stress responses.
Data Presentation
The following tables summarize quantitative data on this compound induction in response to various inducers in different cell lines.
Table 1: Induction of this compound mRNA by Zinc and Cadmium in HepG2 Cells
| Inducer | Concentration | Incubation Time | Fold Increase in MT-2A mRNA | Reference |
| Zinc Sulfate (ZnSO₄) | 150 µM | Overnight | 20- to 30-fold | [2] |
| Cadmium Chloride (CdCl₂) | 5 µM | Overnight | 20- to 30-fold | [2] |
| Zinc (Zn) | 170 µM | Not Specified | Comparable to 0.1 µM Cd | [3] |
| Cadmium (Cd) | 0.1 µM | Not Specified | Comparable to 170 µM Zn | [3] |
| Cadmium (Cd) | 10 µM | Not Specified | Potent Inducer | [3] |
Table 2: Induction of this compound Protein by Zinc in HepG2 Cells
| Inducer | Concentration | Incubation Time | Fold Increase in MT Protein | Reference |
| Zinc Sulfate (ZnSO₄) | 150 µM | Overnight | 4- to 5-fold | [2] |
| Zinc Sulfate (ZnSO₄) | 150 µM | 24 hours post-removal | 20- to 30-fold | [2] |
Table 3: Induction of this compound in Various Cell Lines
| Cell Line | Inducer | Concentration | Incubation Time | Fold Increase | Measurement | Reference |
| Malignant Pleural Mesothelioma (MSTO-211H) | Zinc | 70 µM | 77 hours | 0.25 (2-ΔCp) | MT-2A mRNA | [4] |
| Malignant Pleural Mesothelioma (NCI-H2052) | Zinc | 70 µM | 77 hours | 1.2 (2-ΔCp) | MT-2A mRNA | [4] |
| Normal Human Urothelial (NHU) cells | Cadmium Chloride (CdCl₂) | 10 µM | 72 hours | ~6-fold | MT-1A protein | [5] |
| Rat Liver Slices | Cadmium Chloride (CdCl₂) | 10 µM | Not Specified | 140% increase | Cadmium-binding protein | [6] |
| Rat Liver Slices | Cadmium Chloride (CdCl₂) | 20 µM | Not Specified | 220% increase | Cadmium-binding protein | [6] |
| Rat Lymphocytes | Cadmium Chloride (CdCl₂) | 3.4 mg/kg (in vivo) | 24 hours | 9-fold | MT-1 mRNA | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the this compound induction assay.
Protocol 1: General this compound Induction Assay in Cell Culture
This protocol outlines the basic workflow for treating cultured cells with an inducer and preparing them for subsequent analysis of this compound levels.
1. Cell Culture and Seeding:
- Culture the desired cell line (e.g., HepG2, HeLa, or a cell line relevant to the research) in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment. For quantitative reverse transcription PCR (RT-qPCR), a density of 6.0 × 10⁴ cells/well in a 12-well plate is a common starting point.[4] For a luciferase reporter assay, a density of 3.3 × 10⁴ cells/well in a 24-well plate can be used.[4]
- Allow the cells to adhere and grow for approximately 48 hours before treatment.[4]
2. Treatment with Inducers:
- Prepare stock solutions of the inducers (e.g., zinc sulfate, cadmium chloride) in a suitable solvent (e.g., sterile water or culture medium).
- Dilute the stock solutions to the desired final concentrations in fresh, pre-warmed culture medium.
- Remove the old medium from the cells and replace it with the medium containing the inducer. Include a vehicle control (medium with the solvent used for the inducer).
- Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and inducer.
3. Cell Lysis and Sample Collection:
- After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- For mRNA analysis, lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA extraction kit).
- For protein analysis, lyse the cells using a lysis buffer appropriate for the downstream application (e.g., RIPA buffer for Western blotting or a specific lysis buffer for mass spectrometry). Scrape the cells and transfer the lysate to a microfuge tube.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Store the lysates at -80°C until further analysis.
Protocol 2: Quantification of this compound mRNA by RT-qPCR
This protocol describes how to measure the relative expression levels of this compound mRNA.
1. RNA Isolation:
- Isolate total RNA from the cell lysates using a commercial RNA extraction kit or a standard protocol like the TRIzol method.
- Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[8]
3. Quantitative PCR (qPCR):
- Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the specific this compound isoform of interest (e.g., MT-1A, MT-2A), and a suitable SYBR Green or probe-based qPCR master mix.
- Use primers for a housekeeping gene (e.g., β-actin, GAPDH) as an internal control for normalization.
- Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]
- Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.[8]
Protocol 3: Quantification of this compound Promoter Activity using a Luciferase Reporter Assay
This protocol is for assessing the transcriptional activation of the this compound gene.
1. Plasmid Transfection:
- Co-transfect the cells with a reporter plasmid containing the this compound promoter region upstream of a luciferase gene (e.g., Firefly luciferase) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
- Use a suitable transfection reagent and follow the manufacturer's protocol.
2. Induction and Cell Lysis:
- After 24-48 hours of transfection, treat the cells with the inducer as described in Protocol 1.
- Following treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.[10]
3. Luciferase Activity Measurement:
- Add the Firefly luciferase substrate to a portion of the cell lysate and measure the luminescence using a luminometer.[11]
- Subsequently, add the Renilla luciferase substrate to the same sample and measure the luminescence again.[10]
- Calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal.
Visualizations
The following diagrams illustrate the signaling pathway for this compound induction and the experimental workflow.
Caption: Signaling pathway for this compound induction.
Caption: Experimental workflow for a this compound induction assay.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 2A induction by zinc protects HEPG2 cells against CYP2E1-dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of metallothioneins and ZnT-1 transporter expression in human hepatoma cells HepG2 exposed to zinc and cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Specificity of the this compound-1 Response by Cadmium-Exposed Normal Human Urothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of cadmium exposure in rats by induction of lymphocyte this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. med.emory.edu [med.emory.edu]
Unraveling Metallothionein's Dance: A Guide to Studying its Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Metallothioneins (MTs) are small, cysteine-rich proteins crucial for metal homeostasis, detoxification, and protection against oxidative stress. Their ability to interact with a diverse range of proteins is fundamental to these functions. Understanding these interactions is paramount for elucidating cellular processes and for the development of novel therapeutics targeting pathways influenced by MT. This document provides detailed application notes and protocols for key techniques used to investigate metallothionein-protein interactions.
I. Biophysical Techniques for Quantifying Binding Affinity and Thermodynamics
A powerful suite of biophysical techniques allows for the precise measurement of the binding affinity and thermodynamic parameters of this compound-protein interactions. These methods provide quantitative data essential for understanding the stability and nature of these complexes.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
| Interacting Partner | This compound Isoform | Binding Affinity (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference |
| Zn(II) | Rabbit MT1/MT2 | Two-site binding | - | - | [1] |
| Pb(II) | Human MT-3 | 3.3 µM (KITC = 3 x 105 M-1) | -9 | - | [2] |
| Cu(I) | Human MT-3 | - | Enthalpically-favored | Entropically-disfavored | [3][4] |
| Cd(II) | Human MT-3 | - | - | - | [5] |
Note: The table presents a selection of available data. Further literature review is recommended for specific protein-MT interactions.
-
Sample Preparation:
-
Dialyze purified this compound and the interacting protein partner extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Degas all solutions thoroughly to prevent bubble formation in the calorimeter cell.
-
Determine the precise concentrations of both protein solutions using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the this compound solution (typically in the µM range) into the sample cell.
-
Load the interacting protein solution (typically 10-20 fold higher concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 1-5 µL each) of the titrant (interacting protein) into the sample cell containing this compound.
-
Allow the system to reach equilibrium between each injection. The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site or two-site binding model) using the analysis software provided with the instrument to determine Kd, ΔH, and stoichiometry (n).
-
Caption: Workflow for Isothermal Titration Calorimetry.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor chip in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Inject the purified this compound (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the surface via its amine groups.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Analyte Injection:
-
Inject a series of concentrations of the interacting protein (analyte) in a suitable running buffer (e.g., HBS-EP) over the immobilized this compound surface.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time) for each analyte concentration.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Workflow for Surface Plasmon Resonance.
II. In Vitro and In Vivo Techniques for Identifying Interaction Partners
Several techniques can be employed to identify novel protein interaction partners of this compound. These methods are crucial for mapping the MT interactome and discovering new biological functions.
A. Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo protein-protein interactions. An antibody against a specific this compound isoform is used to pull down the MT, along with any proteins that are bound to it within the cell lysate.
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the this compound isoform of interest overnight at 4°C.
-
Add protein A/G beads and incubate for a further 1-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected interacting partner.
-
Alternatively, for the discovery of novel interactors, the entire eluate can be analyzed by mass spectrometry.
-
Caption: Logical flow of a Co-Immunoprecipitation experiment.
B. Pull-Down Assay
Pull-down assays are an in vitro method to identify protein-protein interactions. A purified, tagged this compound (the "bait") is used to capture interacting proteins (the "prey") from a cell lysate or a mixture of purified proteins.
-
Bait Protein Immobilization:
-
Express and purify a tagged version of this compound (e.g., GST-MT or His-MT).
-
Incubate the purified tagged MT with affinity beads (e.g., glutathione-agarose for GST-tags or Ni-NTA agarose (B213101) for His-tags) to immobilize the bait protein.[8][9]
-
Wash the beads to remove any unbound bait protein.
-
-
Incubation with Prey:
-
Prepare a cell lysate (prey source) as described for Co-IP.
-
Incubate the immobilized bait protein with the cell lysate to allow for the formation of bait-prey complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bait-prey complexes from the beads using a specific elution buffer (e.g., glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Caption: Workflow for a Pull-Down Assay.
C. Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method for identifying protein-protein interactions in vivo. This compound is used as the "bait" to screen a cDNA library of potential "prey" proteins.
-
Plasmid Construction:
-
Clone the coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses it to a DNA-binding domain (DBD).
-
A cDNA library from the tissue or cell type of interest is cloned into a "prey" vector (e.g., pGADT7), which fuses the library proteins to a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform the bait plasmid and the prey library plasmids into a suitable yeast reporter strain.
-
-
Screening for Interactions:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine).
-
If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.
-
This transcription factor then activates the expression of reporter genes, allowing the yeast to grow on the selective media.
-
-
Identification of Positive Clones:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
Caption: Principle of the Yeast Two-Hybrid System.
III. Fluorescence-Based Techniques
Fluorescence spectroscopy offers a sensitive means to study this compound-protein interactions by monitoring changes in the fluorescence properties of intrinsic or extrinsic fluorophores upon binding.
A. Intrinsic Tryptophan Fluorescence Quenching
Metallothioneins lack tryptophan residues, making them ideal for studying interactions with tryptophan-containing proteins. The binding of MT can quench the intrinsic fluorescence of tryptophan in the interacting protein, and this change can be used to determine binding parameters.
-
Sample Preparation:
-
Prepare solutions of the tryptophan-containing protein and this compound in a suitable buffer.
-
-
Fluorescence Measurements:
-
Excite the tryptophan residues of the protein (typically around 295 nm) and record the emission spectrum (typically 300-400 nm).
-
Titrate the protein solution with increasing concentrations of this compound and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant and binding affinity.
-
B. Förster Resonance Energy Transfer (FRET)
FRET can be used to measure the distance between two fluorophores. By labeling this compound and a potential interacting partner with a FRET donor-acceptor pair, their interaction can be monitored by the appearance of FRET.
IV. Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful tool for identifying proteins in complex mixtures and can be coupled with other techniques to study this compound-protein interactions.
A. MS Analysis of Co-IP and Pull-Down Eluates
As mentioned previously, the protein complexes isolated by Co-IP or pull-down assays can be identified by MS. This involves digesting the proteins with a protease (e.g., trypsin) and analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are then used to identify the proteins present in the sample.
B. Native Mass Spectrometry
Native MS allows for the study of intact protein complexes in the gas phase. This technique can be used to determine the stoichiometry of this compound-protein complexes and to gain insights into their structure and stability.[10]
V. This compound in Cellular Signaling
Metallothioneins are increasingly recognized as key players in cellular signaling pathways, particularly in response to oxidative stress and metal exposure.
Oxidative Stress Response Pathway
Reactive oxygen species (ROS) can induce the expression of this compound. This induction is mediated by the activation of transcription factors such as MTF-1 and AP-1, which bind to specific response elements in the MT gene promoter.[3]
Caption: Simplified Oxidative Stress-Induced MT Expression Pathway.
By employing the techniques and protocols outlined in this guide, researchers can gain valuable insights into the intricate network of this compound-protein interactions, paving the way for a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Emerging Roles of Metallothioneins in Human Pathophysiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of this compound Transcription by 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Unravelling the mechanistic details of metal binding to mammalian metallothioneins from stoichiometric, kinetic, and binding affinity data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Metallothionein Western Blotting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Metallothionein (MT) Western blots.
Frequently Asked Questions (FAQs)
Q1: Why is obtaining a strong signal for this compound in a Western blot often challenging?
A1: Detecting this compound (MT) can be difficult due to its low molecular weight (around 6-7 kDa) and its unique biochemical properties. Its small size can lead to issues with retention on standard polyacrylamide gels and transfer membranes. Additionally, MTs are a family of highly conserved, cysteine-rich proteins, and their expression levels can vary significantly between different tissues and cell types.
Q2: What are the most common reasons for a low or absent this compound signal?
A2: The most frequent causes for a weak MT signal include:
-
Low Protein Expression: The tissue or cell type being analyzed may have naturally low levels of MT expression.[1]
-
Inefficient Protein Extraction: Standard lysis buffers may not be optimal for extracting this small, metal-binding protein.
-
Protein Degradation: MT can be susceptible to degradation by proteases during sample preparation.
-
Poor Electrophoresis and Transfer: Due to its small size, MT can easily be lost during electrophoresis or transferred through the membrane.
-
Suboptimal Antibody Performance: The primary antibody may have low affinity or be used at a suboptimal concentration.
-
Issues with Reduction and Alkylation: The high cysteine content of MT means that proper reduction is crucial for accurate migration and antibody binding.
Q3: In which tissues are this compound levels typically highest?
A3: this compound expression is generally highest in organs involved in detoxification and metal metabolism, such as the liver and kidneys.[2][3] MT1 and MT2 are the most common isoforms and are found in most tissues, while MT3 is primarily expressed in the brain, and MT4 is found in stratified squamous epithelial cells.[4]
Q4: Can the metal bound to this compound affect its detection?
A4: Yes, the type of metal bound to MT can influence its stability and conformation. For instance, cadmium-bound MT is more resistant to degradation than zinc-bound MT or the metal-free form (thionein).[1] Some protocols even recommend replacing zinc with cadmium prior to electrophoresis to achieve more consistent results.[5]
Troubleshooting Guide for Low this compound Signal
This section addresses specific issues you may encounter during your this compound Western blot experiments.
Problem 1: No or very faint band at the expected molecular weight for this compound.
Possible Cause & Solution
-
Insufficient Protein Load:
-
Solution: Increase the total protein loaded per lane. For tissues with low MT expression, loading 50-100 µg of total protein may be necessary. Consider enriching your sample for low molecular weight proteins.
-
-
Inefficient Protein Transfer:
-
Solution: Due to its small size, use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) to prevent the protein from passing through. Optimize transfer time and voltage; shorter transfer times at higher voltage or longer transfers at lower voltage can be tested. Adding 20% methanol (B129727) to the transfer buffer can improve the binding of small proteins to the membrane.
-
-
Suboptimal Antibody Concentration:
-
Inactive Antibody:
-
Solution: Ensure the antibody has been stored correctly and is within its expiration date. Test the antibody on a positive control, such as a lysate from a cell line or tissue known to express high levels of MT (e.g., liver or kidney).
-
Problem 2: Diffuse or smeared bands instead of a sharp band.
Possible Cause & Solution
-
Improper Sample Reduction:
-
Solution: this compound has a high cysteine content, and improper reduction can lead to smearing. Ensure complete reduction by using a sufficient concentration of a reducing agent like 2-mercaptoethanol (B42355) (BME) or dithiothreitol (B142953) (DTT) in your sample buffer and boiling the samples for at least 5 minutes. Some protocols suggest that reduction of MT with BME before SDS-PAGE can lead to diffuse bands, and instead recommend reducing the protein in the gel after electrophoresis but before transfer.[5]
-
-
High Gel Percentage and Running Conditions:
-
Solution: Use a high-percentage Tris-Tricine gel (e.g., 15-20%) specifically designed for resolving low molecular weight proteins. Run the gel at a lower voltage for a longer duration to improve resolution.
-
Problem 3: High background noise obscuring the signal.
Possible Cause & Solution
-
Inadequate Blocking:
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Test different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Ensure the blocking buffer is fresh.
-
-
Primary or Secondary Antibody Concentration Too High:
-
Solution: Reduce the concentration of your primary and/or secondary antibodies. High antibody concentrations can lead to non-specific binding and high background.
-
-
Insufficient Washing:
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST) for all wash steps.
-
Data Presentation
Table 1: Relative Expression of this compound Isoforms in Human Tissues
| Isoform | Primary Tissues of Expression | Relative Expression Level |
| MT-1/MT-2 | Liver, Kidney, Pancreas, Intestine | High |
| Most other tissues | Low to Moderate | |
| MT-3 | Brain (neurons and astrocytes) | Moderate (tissue-specific) |
| MT-4 | Stratified squamous epithelia (e.g., skin, tongue) | Moderate (tissue-specific) |
This table provides a general overview of relative expression levels, which can vary based on physiological conditions and exposure to inducers.
Table 2: Recommended Starting Conditions for this compound Western Blot
| Parameter | Recommendation |
| Total Protein Load | 30 - 100 µg |
| Gel Percentage | 15-20% Tris-Tricine |
| Membrane Pore Size | 0.2 µm PVDF or Nitrocellulose |
| Primary Antibody Dilution | 1:200 to 1:1000 (titrate for optimal results)[6][7][8][9] |
| Secondary Antibody Dilution | 1:2000 to 1:10000 |
| Positive Control | Liver or kidney tissue lysate; metal-induced cell lysate |
Experimental Protocols
Detailed Protocol for this compound Western Blotting
This protocol is a starting point and may require optimization for your specific samples and antibodies.
1. Sample Preparation and Protein Extraction: a. Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice. b. Sonicate the lysate briefly to shear DNA and reduce viscosity. c. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE: a. Mix 30-100 µg of protein with 4X Laemmli sample buffer containing 10% 2-mercaptoethanol. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load samples onto a 15-20% Tris-Tricine polyacrylamide gel. d. Run the gel at a constant voltage of 80-120V until the dye front reaches the bottom.
3. Protein Transfer: a. Equilibrate the gel and a 0.2 µm PVDF membrane in transfer buffer (containing 20% methanol) for 15 minutes. b. Assemble the transfer stack and perform a semi-dry or wet transfer. For wet transfer, a common condition is 100V for 60 minutes at 4°C. Optimization is critical for small proteins. c. After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to verify transfer efficiency.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-Metallothionein antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.
Mandatory Visualization
Caption: Experimental workflow for this compound Western blotting.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. This compound Expression Is Suppressed in Primary Human Hepatocellular Carcinomas and Is Mediated through Inactivation of CCAAT/Enhancer Binding Protein α by Phosphatidylinositol 3-Kinase Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallothioneins in the Pathogenesis of Liver Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A western blotting procedure for detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Polyclonal Antibody (BS-1328R) [thermofisher.com]
- 7. Anti-Metallothionein Antibody (A13812) | Antibodies.com [antibodies.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound Monoclonal Antibody (UC1MT) (MA1-25479) [thermofisher.com]
optimizing metallothionein immunofluorescence fixation and permeabilization
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metallothionein (MT) immunofluorescence (IF). Our aim is to help you overcome common hurdles in fixation and permeabilization to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my this compound IF protocol?
A1: The first step is to review the datasheet for your specific primary antibody.[1] Manufacturers often provide a recommended protocol that has been validated for that particular antibody. If the information is not available, start with a standard protocol using 4% paraformaldehyde (PFA) fixation, as it is a common starting point for preserving cell morphology.[2]
Q2: Which type of fixative is best for this compound immunofluorescence?
A2: The choice of fixative depends on the specific this compound antibody and its epitope. The two main types of fixatives are cross-linking agents and organic solvents.[3]
-
Cross-linking fixatives (e.g., Paraformaldehyde/Formaldehyde): These are generally recommended for preserving cellular structure and are a good starting point for many antibodies.[2] However, they can sometimes mask the epitope your antibody is supposed to detect.[4]
-
Organic Solvents (e.g., Methanol (B129727), Acetone): These fixatives work by dehydrating and precipitating proteins.[3] They also permeabilize the cell membrane simultaneously.[3] Some antibodies show better results with methanol fixation, especially those targeting proteins associated with organelles or the cytoskeleton.[2] However, these can be harsh and may alter protein structure or lead to the loss of soluble proteins.[4]
Always consult your antibody's datasheet first. If the recommended fixative doesn't work, you may need to test others.
Q3: When is a permeabilization step necessary?
A3: A separate permeabilization step is required when using a cross-linking fixative like PFA.[2] Cross-linking hardens the sample but leaves the cell membrane intact, preventing the antibody from reaching intracellular targets like this compound.[2] If you use an organic solvent like methanol or acetone (B3395972) for fixation, a separate permeabilization step is generally not needed as these solvents also permeabilize the membranes.[3]
Q4: What are the most common permeabilization agents and how do I choose one?
A4: The most common permeabilization agents are detergents. The choice depends on the nature of the cellular membrane and the location of your target protein.
-
Triton™ X-100: A harsh, non-ionic detergent that permeabilizes all cellular membranes, including the nuclear membrane. It's a common choice but can sometimes lyse cells or disrupt membrane proteins if used at high concentrations or for too long.[5]
-
Saponin (B1150181): A milder detergent that selectively removes cholesterol from the plasma membrane, leaving organellar membranes largely intact.[2] This process is reversible, so saponin must be present in the antibody incubation and wash buffers.
-
Tween® 20: A mild, non-ionic detergent often used for washing steps but can also be used for permeabilization.[5]
For intracellular proteins like this compound, Triton™ X-100 or Tween® 20 are common starting points.[6]
Troubleshooting Guide
Problem 1: Weak or No Signal
If you are experiencing a weak signal or a complete absence of staining, several factors could be at play.
| Potential Cause | Suggested Solution |
| Improper Fixation | The fixative may be masking the epitope. If using PFA, try reducing the fixation time or concentration.[1] Alternatively, test an organic solvent fixative like ice-cold methanol.[2][3] |
| Inadequate Permeabilization | If using a cross-linking fixative, ensure the permeabilization step is sufficient. You can try increasing the detergent concentration or the incubation time.[6] For example, if 0.1% Triton X-100 is not effective, you could try increasing it to 0.2-0.5%.[6][7] |
| Antibody Concentration Too Low | The primary antibody concentration may be insufficient. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[1] |
| Antibody Incompatibility | Ensure your primary and secondary antibodies are compatible (e.g., use a goat anti-mouse secondary for a mouse primary antibody).[1] |
| Photobleaching | Fluorophores can fade with prolonged exposure to light. Minimize light exposure and use an anti-fade mounting medium.[1] |
Problem 2: High Background or Non-Specific Staining
High background can obscure your specific signal, making data interpretation difficult.
| Potential Cause | Suggested Solution |
| Over-fixation | Excessive cross-linking of proteins can lead to non-specific antibody binding.[7] Try reducing the fixation time. For example, if you are fixing with 4% PFA for 30 minutes, reduce it to 10-15 minutes.[7] |
| Over-permeabilization | Using too high a concentration of detergent or permeabilizing for too long can damage cells and expose sticky intracellular components.[7] Reduce the concentration or incubation time of your permeabilization agent. |
| Insufficient Blocking | Non-specific protein-protein interactions can be a major source of background. Ensure you are using an adequate blocking step (e.g., 1-5% BSA or normal serum from the host species of the secondary antibody) for at least 1 hour. |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration. |
| Autofluorescence | Some tissues or cells naturally fluoresce.[1] This can be checked by examining an unstained sample under the microscope. Glutaraldehyde-based fixatives are known to cause autofluorescence.[1] |
Experimental Protocols & Data
Standard Fixation & Permeabilization Protocols
Here are two standard protocols that can be used as a starting point for optimizing this compound immunofluorescence.
Protocol 1: Paraformaldehyde (PFA) Fixation with Triton™ X-100 Permeabilization
This is a widely used method suitable for many antibodies and cell types.
-
Fixation: Incubate cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[6][7]
-
Blocking: Proceed with blocking solution (e.g., 1% BSA, 10% normal goat serum in PBS-Tween) for at least 1 hour.
-
Antibody Incubation: Incubate with the primary antibody according to the manufacturer's instructions.
Protocol 2: Methanol Fixation
This method is an alternative that simultaneously fixes and permeabilizes the cells.
-
Fixation/Permeabilization: Incubate cells with ice-cold 100% methanol for 10-20 minutes at -20°C.[3]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Proceed directly to the blocking step.
-
Antibody Incubation: Incubate with the primary antibody.
Quantitative Data Summary
The following tables provide a summary of common concentration ranges and incubation times for fixation and permeabilization reagents. These should be optimized for your specific cell type and antibody.
Table 1: Fixation Parameters
| Fixative | Concentration | Incubation Time | Temperature | Notes |
| Paraformaldehyde (PFA) | 1% - 4% | 10 - 30 min | Room Temp | Good for morphology preservation.[6][7] Requires a separate permeabilization step.[2] |
| Methanol | 90% - 100% | 10 - 30 min | 4°C or -20°C | Simultaneously fixes and permeabilizes.[8] Can alter some epitopes. |
| Acetone | 100% | 10 - 20 min | 4°C or -20°C | Milder than methanol but also a precipitating fixative. |
Table 2: Permeabilization Parameters (for use with cross-linking fixatives)
| Agent | Concentration | Incubation Time | Temperature | Notes |
| Triton™ X-100 | 0.1% - 0.6% | 10 - 15 min | Room Temp or 37°C | Permeabilizes all membranes.[6][7] |
| Saponin | 0.1% - 0.5% | 10 - 30 min | Room Temp | Milder and reversible.[5][6] Must be included in subsequent steps. |
| Tween® 20 | 0.1% - 0.2% | 15 - 30 min | Room Temp or 37°C | A mild detergent.[5][6] |
Visualized Workflows
General Immunofluorescence Workflow
The following diagram illustrates the key stages of a typical immunofluorescence experiment.
Caption: A generalized workflow for an immunofluorescence experiment.
Fixation & Permeabilization Decision Tree
This diagram provides a logical approach to selecting an appropriate fixation and permeabilization strategy.
Caption: A decision tree for selecting a fixation and permeabilization method.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Immunofluorescence troubleshooting - Cell Biology [protocol-online.org]
- 8. Flow Cytometry Protocol with Alcohol Permeabilization: R&D Systems [rndsystems.com]
Technical Support Center: Purification of Metallothioneins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing metallothionein (MT) aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation during purification?
A1: this compound (MT) aggregation during purification is primarily caused by the oxidation of its numerous cysteine residues, which leads to the formation of intermolecular disulfide bonds.[1] Another significant factor is the loss of bound metal ions (like zinc or cadmium), as the metal-free form, apothionein, is structurally less stable and more prone to aggregation.[2] Hydrophobic interactions can also contribute to the aggregation process.
Q2: How do reducing agents help in preventing MT aggregation?
A2: Reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are crucial for preventing the oxidation of cysteine residues in this compound.[3][4] By maintaining the sulfhydryl groups in a reduced state, these agents inhibit the formation of disulfide bridges that lead to protein aggregation.
Q3: What is the optimal pH range for purifying this compound?
A3: The optimal pH for this compound purification is typically in the neutral to slightly basic range, from pH 7.4 to 8.6.[4][5] This pH range helps to maintain the stability of the metal-thiolate clusters and the overall protein structure. Acidic conditions (pH < 7) can lead to the dissociation of metal ions, increasing the risk of aggregation.
Q4: Can the ionic strength of the buffer affect MT stability?
A4: Yes, the ionic strength of the purification buffers can significantly impact the solubility and stability of this compound. The presence of salt, such as sodium chloride (NaCl), can help to minimize non-specific ionic interactions that may lead to aggregation. While optimal salt concentrations can be protein-specific, a concentration of 100-150 mM NaCl is often a good starting point.[6][7]
Q5: Is it better to purify this compound in its metal-bound (holo) or metal-free (apo) form?
A5: It is generally recommended to purify this compound in its metal-bound (holo-form) state. The binding of metal ions like zinc (Zn²⁺) or cadmium (Cd²⁺) confers a stable tertiary structure to the protein.[2] The metal-free form (apothionein) lacks this stable structure and is significantly more susceptible to aggregation.[2]
Troubleshooting Guides
Issue 1: Low Protein Yield After Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Protein aggregation and precipitation | Include reducing agents in all buffers. | Prevents the formation of intermolecular disulfide bonds. |
| Maintain a buffer pH between 7.4 and 8.6. | Ensures the stability of the metal-protein complex. | |
| Add a low concentration of a stabilizing osmolyte like glycerol (B35011) (5-20%). | Glycerol can help to stabilize the native protein structure and prevent aggregation.[8] | |
| Inefficient elution from chromatography column | Optimize the salt gradient (for ion-exchange) or imidazole (B134444) concentration (for His-tagged MT). | Ensures complete elution of the target protein from the resin. |
| Decrease the flow rate during elution. | Allows more time for the protein to dissociate from the column matrix.[8] | |
| Protein degradation | Add protease inhibitors to the lysis buffer. | Prevents proteolytic cleavage of the this compound. |
Issue 2: Protein Precipitation During Concentration
| Possible Cause | Troubleshooting Step | Rationale |
| High protein concentration leading to aggregation | Concentrate the protein in smaller batches. | Avoids exceeding the solubility limit of the protein. |
| Add stabilizing additives to the buffer before concentration. | Additives like L-arginine (50-100 mM) can suppress aggregation. | |
| Buffer conditions are not optimal | Perform a buffer exchange into a formulation known to be stable for your specific MT. | The optimal buffer composition can vary between different this compound isoforms. |
| Ensure the presence of a reducing agent (e.g., 1-5 mM TCEP). | TCEP is a stable and effective reducing agent that can prevent oxidation during concentration.[4] | |
| Loss of bound metal ions | Add a low concentration of the appropriate metal salt (e.g., 10-50 µM ZnSO₄) to the buffer. | Helps to keep the this compound in its stable, metal-saturated state. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound purification.
Table 1: Recommended Concentrations of Common Buffer Additives
| Additive | Recommended Concentration | Purpose |
| Dithiothreitol (DTT) | 1-10 mM | Prevents oxidation of cysteine residues.[3] |
| TCEP | 1-5 mM | A more stable alternative to DTT for preventing oxidation.[4] |
| Sodium Chloride (NaCl) | 100-500 mM | Modulates ionic strength to improve solubility.[5] |
| Glycerol | 5-20% (v/v) | Acts as a stabilizing osmolyte to prevent aggregation.[8] |
| L-Arginine | 50-100 mM | Suppresses protein aggregation. |
Table 2: Comparison of Purification Conditions
| Parameter | Condition 1 | Condition 2 | Rationale for Choice |
| pH | 7.4 | 8.6 | pH 8.6 can enhance binding to anion-exchange columns.[5] |
| Reducing Agent | 5 mM DTT | 1 mM TCEP | TCEP is more stable and does not absorb at 280 nm.[4] |
| Salt Concentration | 150 mM NaCl | 500 mM NaCl | Higher salt can be beneficial for hydrophobic interaction chromatography.[5] |
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography of this compound
-
Column: A strong anion-exchange column (e.g., Q-Sepharose).
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.6, 1 mM TCEP.[4][5]
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.6, 1 M NaCl, 1 mM TCEP.[4][5]
-
Sample Preparation: Ensure the sample is in the Equilibration Buffer. Centrifuge or filter the sample to remove any precipitates.
-
Loading: Load the sample onto the equilibrated column at a low flow rate.
-
Wash: Wash the column with 5-10 column volumes of Buffer A.
-
Elution: Elute the bound this compound using a linear gradient of 0-100% Buffer B over 20-30 column volumes.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using SDS-PAGE and/or UV absorbance at 254 nm (for cadmium-MT) or 220 nm (for zinc-MT).
Protocol 2: Size-Exclusion Chromatography of this compound
-
Column: A size-exclusion column with an appropriate fractionation range for low molecular weight proteins (e.g., Superdex 75).
-
Running Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.[7]
-
Column Equilibration: Equilibrate the column with at least 2 column volumes of Running Buffer.
-
Sample Preparation: Concentrate the this compound-containing sample and filter it through a 0.22 µm filter.
-
Injection: Inject a small volume of the sample (typically 1-2% of the column volume) onto the column.
-
Elution: Elute the protein isocratically with the Running Buffer.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound. This step is also useful for buffer exchange.
Visualizations
Caption: A typical experimental workflow for this compound purification.
Caption: A logical troubleshooting guide for addressing this compound aggregation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. interchim.fr [interchim.fr]
- 4. From methodological limitations to the function of metallothioneins - a guide to approaches for determining weak, moderate, and tight affinity zinc sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Standards for Quantitative Metalloproteomic Analysis Using Size Exclusion ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Metallothionein ELISA Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of their metallothionein (MT) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low sensitivity in a this compound ELISA?
A1: Low sensitivity, characterized by weak or no signal, is a frequent issue. The primary causes include suboptimal antibody concentrations, insufficient incubation times or temperatures, and improper sample preparation. It is crucial to ensure all reagents are brought to room temperature before use and that the protocol's specified incubation periods are strictly followed.[1][2][3]
Q2: How can I reduce high background in my this compound ELISA?
A2: High background can mask the true signal and is often due to insufficient washing, non-specific binding of antibodies, or contaminated reagents.[4] Increasing the number of wash cycles, adding a soaking step during washing, and using a high-quality blocking buffer can significantly reduce background noise.[4] Ensure your wash buffer is freshly prepared and that all wells are completely aspirated between steps.
Q3: My standard curve is poor. What could be the problem?
A3: A poor standard curve can result from inaccurate pipetting, improper standard dilution, or degradation of the standard.[1] Always use calibrated pipettes and fresh tips for each standard dilution. Briefly centrifuge the standard vial before reconstitution to ensure all powder is at the bottom. Prepare the standard curve fresh for each assay and avoid repeated freeze-thaw cycles.
Q4: Can the type of sample affect the sensitivity of the this compound ELISA?
A4: Yes, the sample matrix can significantly impact the assay. Samples with high lipid content or hemolysis are not suitable for many ELISA assays.[1] It is also important to consider that this compound is prone to oxidation and polymerization, which can lead to an overestimation of the protein.[2] Treating samples with a reducing agent like mercaptoethanol can help prevent this.
Q5: What is a checkerboard titration and how can it help improve my assay?
A5: A checkerboard titration is an optimization method used to determine the optimal concentrations of capture and detection antibodies simultaneously.[5][6][7] By testing various dilutions of each antibody in a grid-like pattern, you can identify the combination that provides the best signal-to-noise ratio, thereby enhancing the sensitivity of your assay.
Troubleshooting Guides
Problem: Low Signal or No Signal
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform a checkerboard titration to determine the optimal concentrations for both capture and detection antibodies. |
| Insufficient Incubation Time or Temperature | Ensure all incubation steps are carried out for the recommended duration and at the specified temperature. Bring all reagents to room temperature before starting.[1][2] |
| Improper Sample Preparation | For urine samples, consider adding mercaptoethanol (e.g., 50mM) to prevent this compound polymerization.[2] For tissue homogenates, ensure complete lysis and centrifugation to remove debris. |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| Incorrect Filter Wavelength | Verify that the microplate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB). |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles. Add a 30-60 second soak with wash buffer between each aspiration step. Ensure complete removal of wash buffer after each wash. |
| Non-Specific Antibody Binding | Optimize the blocking buffer. You can try different blocking agents (e.g., BSA, non-fat dry milk) or increase the blocking incubation time. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each experiment. |
| High Detection Antibody Concentration | Titrate the detection antibody to a lower concentration. |
| Cross-reactivity | Ensure the secondary antibody is specific to the primary antibody and has been cross-adsorbed against other species if necessary. |
Problem: Poor Standard Curve
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes with properly fitting tips. Change tips for each dilution. |
| Improper Standard Dilution | Briefly centrifuge the standard vial before reconstitution. Ensure the standard is completely dissolved before making serial dilutions. Prepare fresh dilutions for each assay. |
| Degraded Standard | Aliquot the reconstituted standard and store at -80°C to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic fit). |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol helps determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
-
Coat the Plate: Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL). Add 100 µL of each dilution to different columns of a 96-well plate. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with 200 µL of wash buffer per well.
-
Block: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Antigen: Add a known concentration of this compound standard to all wells. Incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Detection Antibody: Prepare serial dilutions of the detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in blocking buffer. Add 100 µL of each dilution to different rows of the plate. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Enzyme-Conjugate: Add the enzyme-conjugated secondary antibody at its recommended dilution. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Develop and Read: Add the substrate and stop solution according to the manufacturer's instructions. Read the absorbance at the appropriate wavelength.
-
Analyze: Create a grid of the OD values. The optimal antibody concentrations will be those that give the highest signal for the antigen-containing wells and the lowest signal for the blank wells.
Protocol 2: Optimizing Washing Steps to Reduce Background
This protocol aims to minimize non-specific binding and reduce background noise.
-
Perform a Standard ELISA: Set up your this compound ELISA as you normally would.
-
Modify Washing Protocol: Divide the plate into sections to test different washing procedures:
-
Section A (Standard): Wash 3 times with 200 µL of wash buffer.
-
Section B (Increased Washes): Wash 5 times with 200 µL of wash buffer.
-
Section C (Soaking Step): Wash 3 times with 200 µL of wash buffer, but allow the buffer to soak in the wells for 1 minute during each wash.
-
Section D (Increased Volume): Wash 3 times with 300 µL of wash buffer.
-
-
Develop and Read: Complete the remaining ELISA steps as usual.
-
Analyze: Compare the background signal (wells with no antigen) across the different washing conditions. Select the protocol that provides the lowest background without significantly reducing the specific signal.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of optimization steps on ELISA results. Actual results will vary depending on the specific antibodies, reagents, and samples used.
Table 1: Effect of Detection Antibody Dilution on Signal-to-Noise Ratio
| Detection Antibody Dilution | Average OD (Standard) | Average OD (Blank) | Signal-to-Noise Ratio (Standard OD / Blank OD) |
| 1:1000 | 2.850 | 0.450 | 6.3 |
| 1:2000 | 2.500 | 0.200 | 12.5 |
| 1:4000 | 1.800 | 0.100 | 18.0 |
| 1:8000 | 0.950 | 0.080 | 11.9 |
In this example, a 1:4000 dilution of the detection antibody provides the optimal signal-to-noise ratio.
Table 2: Effect of Incubation Time on Optical Density (OD)
| Incubation Time (minutes) | Average OD (High Standard) | Average OD (Low Standard) |
| 30 | 1.250 | 0.300 |
| 60 | 2.100 | 0.650 |
| 90 | 2.800 | 0.950 |
| 120 | 2.950 | 1.100 |
This data suggests that a 90-minute incubation provides a strong signal without reaching saturation.
Visualizing Experimental Workflows and Pathways
Caption: A workflow for troubleshooting and optimizing a this compound ELISA.
Caption: Simplified signaling pathway for this compound induction.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bosterbio.com [bosterbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bosterbio.com [bosterbio.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. cytodiagnostics.com [cytodiagnostics.com]
Technical Support Center: Metallothionein qPCR Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metallothionein (MT) gene expression analysis using quantitative real-time PCR (qPCR).
Frequently Asked Questions (FAQs)
Q1: Which normalization strategy is best for this compound qPCR data?
A1: The most reliable strategy is to use validated reference genes that are stably expressed across your specific experimental conditions. It is crucial to empirically validate the stability of chosen reference genes for each experimental setup, as their expression can vary with tissue type, developmental stage, and treatment conditions.[1][2][3] For increased accuracy, using the geometric mean of multiple validated reference genes is recommended over a single reference gene.[1]
Q2: What are some commonly used reference genes for qPCR, and are they suitable for this compound studies?
A2: Commonly used housekeeping genes include glyceraldehyde-3-phosphate dehydrogenase (GAPDH), β-actin (ACTB), and 18S ribosomal RNA (18S rRNA).[4] However, their expression can be unstable under certain conditions, including heavy metal exposure, which is often a variable in this compound studies.[3][5][6] Therefore, their suitability must be validated for each experiment.
Q3: Are there any validated reference genes specifically for this compound studies under metal stress?
A3: Yes, several studies have identified more stable reference genes for use in experiments involving heavy metal stress. The choice of the best reference gene is highly dependent on the organism and the specific experimental conditions. For example, in soybean under cadmium stress, Fbox and UKN2 were found to be stable in roots and leaves, respectively.[5][6] In switchgrass exposed to various heavy metals, U2AF and CYP5 were identified as stable reference genes depending on the specific metal and tissue.[7] For rat tissues under toxicological exposure, Hprt and Sdha have been shown to be among the most stable genes.[2][3]
Q4: Can I normalize my data without using reference genes?
A4: While less common for gene expression studies, normalization to the initial amount of total RNA is a possible method. This involves accurately quantifying the input RNA for each sample. However, this method does not account for variations in reverse transcription efficiency.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low amplification of this compound target | 1. Poor RNA quality or low template concentration.[9] 2. Inefficient cDNA synthesis.[10] 3. Suboptimal primer design or annealing temperature.[9][10] 4. Insufficient induction of this compound expression. | 1. Verify RNA integrity and purity. Consider concentrating your RNA sample. 2. Repeat cDNA synthesis, ensuring optimal enzyme and primer concentrations.[10] 3. Redesign primers and optimize the annealing temperature using a gradient PCR. 4. Confirm the effectiveness of your inducing agent (e.g., metal concentration and exposure time). |
| High variability in Cq values between technical replicates | 1. Pipetting errors.[9] 2. Bubbles in reaction wells.[11] 3. Poorly mixed reaction components.[11] | 1. Ensure accurate and consistent pipetting. Use calibrated pipettes. 2. Centrifuge the plate before running the qPCR to remove bubbles.[11] 3. Thoroughly mix the master mix before aliquoting.[11] |
| Amplification in the No-Template Control (NTC) | 1. Contamination of reagents (water, primers, master mix).[9][10] 2. Primer-dimer formation.[9] | 1. Use fresh, nuclease-free water and aliquoted reagents. Maintain separate pre- and post-PCR work areas.[9] 2. Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product. If present, redesign primers.[9] |
| Reference gene expression is unstable across samples | 1. The chosen reference gene is affected by the experimental treatment.[1][3] 2. Inconsistent sample quality or quantity. | 1. Validate a panel of candidate reference genes using software like geNorm or NormFinder to identify the most stable ones for your specific conditions.[12] 2. Ensure consistent RNA extraction and accurate quantification across all samples. |
Experimental Protocols
Total RNA Extraction (using a column-based kit)
This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions.
-
Sample Homogenization: Homogenize cell or tissue samples in the lysis buffer provided with the kit. For tissues, mechanical disruption (e.g., bead beating or rotor-stator homogenizer) is recommended.
-
Lysate Filtration: Centrifuge the lysate to pellet debris and transfer the supernatant to a new tube.
-
Ethanol (B145695) Addition: Add ethanol (typically 70%) to the cleared lysate to promote RNA binding to the column membrane.
-
Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica (B1680970) membrane.
-
Washing: Perform the recommended wash steps with the provided wash buffers to remove contaminants like proteins and DNA. This usually involves one or more centrifugation steps.
-
DNase Treatment (Optional but Recommended): To remove any residual genomic DNA, an on-column DNase digestion can be performed according to the kit's protocol.
-
Final Wash: Perform a final wash to remove the DNase and any remaining contaminants.
-
Elution: Add nuclease-free water to the center of the membrane and centrifuge to elute the purified RNA.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
cDNA Synthesis (Reverse Transcription)
This protocol is a general guideline for two-step RT-qPCR.
-
Reaction Setup: In a nuclease-free tube, combine the following components on ice:
-
Total RNA (e.g., 1 µg)
-
Random hexamers and/or oligo(dT) primers
-
dNTPs
-
Nuclease-free water to the final volume
-
-
Denaturation and Annealing: Heat the mixture to 65-70°C for 5 minutes, then place it on ice for at least 1 minute. This denatures the RNA secondary structure and allows the primers to anneal.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
Reverse transcriptase buffer
-
Reverse transcriptase enzyme
-
RNase inhibitor
-
-
Combine and Incubate: Add the master mix to the RNA/primer mixture. Incubate at the recommended temperature for the reverse transcriptase (e.g., 42-50°C) for 30-60 minutes.
-
Enzyme Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70-85°C for 5-15 minutes.
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
qPCR Reaction Setup
This protocol is for a typical SYBR Green-based qPCR assay.
-
Master Mix Preparation: Prepare a master mix for the number of reactions plus extra to account for pipetting errors. For each reaction, combine:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (to a final concentration of 100-500 nM)
-
Reverse Primer (to a final concentration of 100-500 nM)
-
Nuclease-free water
-
-
Aliquot Master Mix: Aliquot the master mix into your qPCR plate or tubes.
-
Add Template: Add the cDNA template to each well. For a no-template control (NTC), add nuclease-free water instead of cDNA.
-
Seal and Centrifuge: Seal the plate or tubes, and briefly centrifuge to collect the contents at the bottom and remove any bubbles.
-
Run qPCR: Place the plate in the real-time PCR instrument and run the appropriate cycling protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify product specificity.[13]
Signaling Pathways and Experimental Workflows
References
- 1. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Reference Genes for Normalization of Gene Expression Using Quantitative RT-PCR under Aluminum, Cadmium, and Heat Stresses in Soybean | PLOS One [journals.plos.org]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Normalisation & Housekeeping Genes in qPCR [gene-quantification.de]
- 9. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 10. pcrbio.com [pcrbio.com]
- 11. neb.com [neb.com]
- 12. pjoes.com [pjoes.com]
- 13. Investigation of TNFα Level and this compound Gene Expression in Livers of Rats Exposed to Dietary Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Individual Metallothionein Isoforms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of individual metallothionein (MT) isoforms.
Troubleshooting Guides
Quantifying individual this compound (MT) isoforms can be challenging due to their high sequence homology, similar physicochemical properties, and low abundance. This guide addresses common issues encountered during experimental procedures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of MT isoforms using chromatography (e.g., HPLC) | - Inadequate column chemistry for resolving isoforms with similar charges.- Non-optimal mobile phase composition (pH, ionic strength).- Co-elution with other proteins. | - Utilize reversed-phase HPLC, which can separate isoforms with similar charges, though it may have a slow sample turnover time.[1][2]- Optimize the elution gradient and buffer conditions.[3]- Employ ion-exchange chromatography, adjusting pH and buffer concentrations for better separation.[3][4]- Consider a two-step separation, such as size-exclusion chromatography followed by ion-exchange HPLC.[5] |
| Inconsistent or non-reproducible results with immunoassays (e.g., ELISA) | - Antibody cross-reactivity between MT-1 and MT-2 isoforms.[6][7]- Variability in antibody affinity for different isoforms.[6]- Matrix effects from complex biological samples.- Improper sample preparation leading to MT degradation. | - Use isoform-specific monoclonal antibodies if available. Note that developing antibodies that can distinguish between all human MT-1 and MT-2 isoforms has been challenging due to their similar antigenicity.[8]- Characterize the specificity and affinity of your antibodies for each isoform.[6]- Perform affinity purification of antibodies to remove cross-reactive populations.[6]- Include appropriate controls and standards for each isoform being measured.- Optimize sample dilution and consider using blocking agents to minimize matrix effects. |
| Difficulty in detecting and quantifying isoforms by mass spectrometry | - Low abundance of certain MT isoforms.- Ion suppression effects from the sample matrix.- Inefficient ionization of MT peptides.- Oxidation of methionine residues affecting peptide mass. | - Employ a bottom-up proteomics approach by analyzing N-terminal tryptic peptides, which have unique masses for each isoform.[8][9]- Use strong cation exchange chromatography to enrich for these hydrophilic N-terminal peptides.[8]- Treat samples with dimethyl sulfide (B99878) to reverse methionine oxidation.[8]- Utilize isotopically labeled internal standards for absolute quantification.[8]- Couple liquid chromatography with mass spectrometry (LC-MS) to separate peptides before detection.[9] |
| Inaccurate quantification using metal saturation assays | - These methods measure total MT content based on metal-binding capacity and cannot distinguish between isoforms.[8]- Incomplete saturation of MT with the chosen metal (e.g., cadmium, silver). | - Use this method for total MT quantification and complement it with a technique that provides isoform-specific information (e.g., LC-MS or specific immunoassays).[6]- Ensure complete removal of unbound metal ions before measurement. |
| Low signal or poor separation in capillary electrophoresis (CE) | - Suboptimal buffer composition or pH.- Adsorption of MT to the capillary wall. | - Optimize the electrolyte buffer composition.[10]- Use coated capillaries to prevent protein adsorption.[11]- Micellar electrokinetic capillary chromatography (MECC) can be effective for separating both charge-different and charge-similar isoforms.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to find antibodies that can distinguish between all the different MT-1 and MT-2 isoforms?
A1: The high degree of sequence homology and structural similarity among the MT-1 and MT-2 isoforms makes it challenging to generate antibodies that can specifically recognize a single isoform without cross-reacting with others.[8] Many commercially available antibodies, like the widely used E9 clone, recognize both MT-1 and MT-2.[9][12] While some isoform-specific antibodies have been developed, they are not always broadly available or may not cover all existing isoforms.[6][13]
Q2: Can I use a metal saturation assay to determine the concentration of individual MT isoforms?
A2: No, metal saturation assays, such as those using cadmium or silver, quantify the total amount of this compound based on the metal-binding capacity of the cysteine residues.[8] These methods do not provide information on the relative abundance of individual isoforms. To quantify specific isoforms, you need to use techniques like isoform-specific immunoassays or mass spectrometry.[6][9]
Q3: What is the most reliable method for absolute quantification of individual MT isoforms?
A3: A bottom-up mass spectrometry-based approach is currently considered one of the most reliable methods for the absolute quantification of individual MT isoforms.[8] This method involves the tryptic digestion of the protein and the subsequent analysis of the unique N-terminal peptides of each isoform. By using isotopically labeled synthetic peptides as internal standards, accurate and absolute quantification can be achieved.[8]
Q4: How can I improve the separation of MT isoforms in my chromatography experiments?
A4: To improve chromatographic separation, consider the following:
-
Column Choice: Reversed-phase high-performance liquid chromatography (RP-HPLC) has been successful in separating isoforms with similar charges.[1][14] Ion-exchange chromatography is another option, where optimization of pH and buffer concentration is crucial.[3][4]
-
Gradient Optimization: A carefully optimized gradient of the mobile phase can significantly enhance resolution.
-
Column Switching: A multi-dimensional approach, such as combining gel permeation and ion-exchange chromatography, can provide better separation.[3]
Q5: Are there any alternatives to chromatography and immunoassays for separating MT isoforms?
A5: Yes, capillary electrophoresis (CE) techniques, particularly micellar electrokinetic capillary chromatography (MECC), have proven to be rapid and effective for separating MT isoforms.[1][2][10] CE offers the advantage of high resolution and short analysis times.
Experimental Protocols
Quantification of MT Isoforms by Competitive ELISA
This protocol is a generalized procedure based on principles described in the literature.[6]
-
Coating of Microplate: Coat a 96-well microplate with a known amount of purified MT-1 or MT-2 standard and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition Reaction: Prepare a mixture of your sample (or standard) and a specific primary antibody (e.g., polyclonal sheep anti-MT-1). The concentration of the antibody should be predetermined to be in the linear range of the assay. Incubate this mixture for a set period.
-
Incubation with Coated Plate: Add the pre-incubated sample/antibody mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature to allow the free antibody to bind to the coated antigen.
-
Washing: Wash the plate thoroughly to remove any unbound antibodies and sample components.
-
Addition of Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-sheep IgG-HRP). Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of MT in the sample is inversely proportional to the signal.
Bottom-Up Mass Spectrometry for MT Isoform Quantification
This protocol outlines the key steps for a bottom-up MS approach.[8][9]
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Add isotopically labeled N-terminal MT peptide standards for absolute quantification.
-
-
Tryptic Digestion: Digest the protein sample with trypsin overnight at 37°C.
-
Peptide Fractionation (Optional but Recommended):
-
Use strong cation exchange (SCX) chromatography to enrich for the hydrophilic N-terminal MT peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reversed-phase liquid chromatography (RP-LC) coupled to a mass spectrometer.
-
Use a suitable gradient to achieve good separation of the peptides.
-
Acquire mass spectra in a data-dependent acquisition mode, or for targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
-
Data Analysis:
-
Identify the unique N-terminal peptides for each MT isoform based on their mass-to-charge ratio (m/z).
-
Quantify the abundance of each peptide by integrating the area under the peak in the extracted ion chromatogram.
-
Calculate the absolute concentration of each MT isoform by comparing the signal of the endogenous peptide to that of the corresponding isotopically labeled internal standard.
-
Visualizations
Caption: A general experimental workflow for the quantification of individual this compound isoforms using a bottom-up mass spectrometry approach.
Caption: A diagram illustrating the core challenges and their methodological consequences in the quantification of individual this compound isoforms.
References
- 1. Separation of this compound isoforms by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Separation of this compound into isoforms by column switching on gel permeation and ion-exchange columns with high-performance liquid chromatography-atomic-absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and quantitation of this compound isoforms from liver of untreated rats by ion-exchange high-performance liquid chromatography and atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyphenated techniques for the characterization and quantification of this compound isoforms (Journal Article) | ETDEWEB [osti.gov]
- 6. Quantification of this compound isoforms using an enzyme-linked immunosorbent assay (ELISA) with two specific antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterogeneity of antibodies to this compound isomers and development of a simple enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Human this compound Isoforms: A Family of Small, Highly Conserved, Cysteine-rich Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of this compound isoforms by capillary electrophoresis: optimisation of protein separation conditions using micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of this compound isoforms on capillary zone electrophoresis by adding anti-metallothionein antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Determination of this compound in biological fluids using enzyme-linked immunoassay with commercial antibody. | Semantic Scholar [semanticscholar.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Characterization of horse kidney this compound isoforms by electrospray MS and reversed-phase HPLC-electrospray MS - Analyst (RSC Publishing) [pubs.rsc.org]
metallothionein protein stability and long-term storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metallothionein (MT) proteins. The information is designed to address common challenges related to protein stability and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term stability, this compound should be stored at or below -70°C.[1][2] Studies have shown that MT in heat-treated liver homogenate supernatants is stable for at least 4 months when stored at -70°C or -196°C.[1] In contrast, storage at -20°C leads to rapid degradation of the protein.[1][2] Lyophilized (freeze-dried) this compound can be stored in hermetic vials at -80°C for extended periods without significant oxidation.[3]
Q2: How does the formulation of the storage buffer affect this compound stability?
The composition of the storage buffer is critical. Due to its high cysteine content, this compound is susceptible to oxidation.[2][4] Therefore, it is highly recommended to include a reducing agent, such as dithiothreitol (B142953) (DTT), in the storage buffer to prevent oxidation and aggregation.[1][2] The protein is also more stable in a more concentrated form, such as a 1:5 dilution of a heat-treated tissue homogenate, compared to highly dilute solutions.[1][2]
Q3: Can I store this compound in its apo-form (without bound metals)?
Apo-metallothionein (thionein) is significantly less stable and more susceptible to proteolytic degradation than its metal-bound counterparts.[5][6] Lysosomal proteases, such as cathepsins, degrade apo-MT much more rapidly.[6][7] Therefore, for long-term storage, it is advisable to store this compound in its metal-bound form (e.g., Zn-MT or Cd-MT).
Q4: Does the type of bound metal ion influence the stability of this compound?
Yes, the specific metal ion bound to this compound has a profound impact on its stability and in vitro half-life. The resistance to degradation generally follows this order: Cd-MT > Zn-MT > apo-MT.[5] For instance, the half-life of Au-induced this compound is significantly shorter (0.75 hours) compared to Zn-induced (10 hours) and Cd-induced (24 hours) forms in cell culture.[8] Copper-bound MT (Cu-MT) has also been shown to be stable.[9]
Q5: What is the effect of pH on this compound stability?
The pH of the solution significantly affects this compound stability. At acidic pH values (e.g., below 3.5), the protein is susceptible to proteolytic degradation by enzymes like pepsin.[10] However, the stability of metal-MT complexes can also be pH-dependent. For example, certain lead-MT complexes are more stable in weakly acidic conditions.[11] For general storage, maintaining a neutral to slightly alkaline pH is recommended to preserve the protein's integrity.
Troubleshooting Guides
Issue 1: My this compound sample shows signs of aggregation after thawing.
-
Possible Cause: Oxidation of the cysteine-rich protein, leading to the formation of disulfide bonds and subsequent aggregation.
-
Troubleshooting Steps:
-
Add a reducing agent: Before freezing, ensure your storage buffer contains a sufficient concentration of a reducing agent like DTT. If not already present, it can be added to the thawed sample, though prevention is better.
-
Avoid repeated freeze-thaw cycles: Aliquot the protein solution into smaller, single-use volumes before the initial freezing to minimize the number of times the sample is thawed and refrozen.
-
Check storage temperature: Confirm that the samples have been consistently stored at -70°C or below.
-
Issue 2: I am observing a loss of this compound concentration over time during storage.
-
Possible Cause 1: Degradation due to improper storage temperature.
-
Troubleshooting Steps:
-
Possible Cause 2: Proteolytic degradation, especially if the sample is in the apo-form or stored in a crude lysate.
-
Troubleshooting Steps:
Issue 3: My this compound appears to have lost its metal-binding capacity.
-
Possible Cause: Oxidation of the thiol groups in the cysteine residues, which are essential for metal coordination.
-
Troubleshooting Steps:
-
Assess the redox state: Use a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the number of free sulfhydryl groups and determine if they have been oxidized.
-
Reduce and re-metalate: Treat the protein with a reducing agent like DTT to break any disulfide bonds, followed by buffer exchange to remove the reducing agent and then incubation with a solution of the desired metal salt (e.g., ZnSO₄ or CdCl₂) to reconstitute the metal-protein complex.
-
Data Summary Tables
Table 1: Influence of Storage Temperature on this compound Stability
| Storage Temperature | Condition | Duration | Stability/Recovery | Reference |
| -20°C | Heat-treated rat liver homogenate | 100 days | Unstable | [1] |
| -70°C | Heat-treated rat liver homogenate | 100 days | >98% recovery | [1][2] |
| -196°C | Heat-treated rat liver homogenate | 100 days | >98% recovery | [1] |
| -80°C | Lyophilized | Long-term | Stable | [3] |
Table 2: In Vitro Half-life of Different Metallo-forms of this compound
| Metallo-form | System | Half-life | Reference |
| Au-MT | Chinese hamster ovary cells | 0.75 hours | [8] |
| Zn-MT | Chinese hamster ovary cells | 10 hours | [8] |
| Cd-MT | Chinese hamster ovary cells | 24 hours | [8] |
Experimental Protocols & Visualizations
Protocol: Assessment of this compound Stability via SDS-PAGE
This protocol can be used to qualitatively assess the integrity and potential degradation of this compound samples over time.
-
Sample Preparation: Thaw stored this compound aliquots (from different time points if available) on ice.
-
Protein Quantification: Determine the protein concentration of each aliquot using a suitable method like the Bradford or BCA assay.
-
SDS-PAGE Sample Preparation: Mix a standardized amount of protein from each aliquot with Laemmli sample buffer. It is crucial to perform this under non-reducing conditions initially to observe aggregation (disulfide-linked polymers), and then in parallel with a reducing agent (like DTT or β-mercaptoethanol) to see if the aggregates resolve.
-
Electrophoresis: Load the samples onto a high-percentage Tris-Tricine or Tris-Glycine polyacrylamide gel suitable for resolving low molecular weight proteins.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Analysis: Compare the bands from different time points. Degradation will be indicated by the appearance of lower molecular weight bands or a decrease in the intensity of the main this compound band. Aggregation will be seen as high molecular weight bands at the top of the gel in the non-reducing lanes, which should diminish or disappear in the reducing lanes.
Diagram: this compound Degradation Pathway
Caption: Cellular degradation pathway of this compound.
Diagram: Experimental Workflow for Long-Term Storage
Caption: Recommended workflow for preparing this compound for long-term storage.
References
- 1. Importance of storage conditions for the stability of zinc- and cadmium-induced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Cadmium Toxicology—Historical Review and Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the sensitivity of metallothioneins to oxidation during isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis and degradation: relationship to cadmium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo studies on the degradation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound turnover in mammalian cells. Implications in metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of metal ions on the stability of this compound in the degradation by cellular fractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound in gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yield in Recombinant Metallothionein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of recombinant metallothionein (MT) expression.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound expression is very low or undetectable. What are the initial troubleshooting steps?
A1: Low or no expression of recombinant this compound can stem from several factors. A logical first step is to verify the integrity of your expression plasmid through sequencing. Once the construct is confirmed, optimizing codon usage for your expression host, such as E. coli, can dramatically improve protein yield. Additionally, ensure that your promoter system is appropriate and tightly regulated. Finally, systematically optimize induction conditions, including the concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), induction temperature, and duration.[1][2][3][4]
Q2: How does metal induction affect this compound expression, and what concentrations should I use?
A2: this compound expression is inducible by heavy metals like zinc (Zn²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).[5][6][7] The presence of these metal ions activates transcription factors, such as Metal-responsive Transcription Factor 1 (MTF-1), which in turn upregulates MT gene expression.[5][8] The optimal metal concentration for induction is a balance between maximizing expression and minimizing metal toxicity to the host cells. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific construct and host system. For example, in E. coli, cadmium has been shown to be a more potent inducer of human this compound-2 than zinc or copper.[7][9] In mammalian cells, maintaining a specific intracellular Cd²⁺ concentration can maximize productivity.[10]
Q3: My this compound is expressed but forms insoluble inclusion bodies. How can I increase the yield of soluble protein?
A3: Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue in recombinant protein expression.[1] To improve the solubility of this compound, consider the following strategies:
-
Lower the induction temperature: Reducing the temperature to 15-25°C slows down protein synthesis, allowing more time for proper folding.[4][11]
-
Optimize inducer concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein production and aggregation. Titrating the IPTG concentration (e.g., from 0.05 mM to 1 mM) can help find a balance between yield and solubility.[4][12][13]
-
Use a solubility-enhancing fusion tag: Tags like Maltose Binding Protein (MBP) can improve the solubility of the fusion protein.[14]
-
Co-express molecular chaperones: Chaperones can assist in the proper folding of your target protein.
If inclusion bodies persist, they can be isolated, solubilized using denaturants like urea (B33335) or guanidine-HCl, and then refolded into their active conformation.[15][16][17][18]
Q4: What is codon optimization, and why is it important for this compound expression?
A4: Codon optimization is the process of altering the codons in a gene sequence to match the codon usage preference of the expression host, without changing the amino acid sequence of the protein. Different organisms have different frequencies of transfer RNAs (tRNAs) for synonymous codons. If your this compound gene contains codons that are rare in the expression host, it can lead to ribosome stalling and premature termination of translation, resulting in low protein yield.[19] By optimizing the codon usage, you can significantly enhance the translational efficiency and overall yield of your recombinant this compound.[19][20][21]
Troubleshooting Guides
Guide 1: Optimizing Induction Conditions
This guide provides a systematic approach to optimizing induction parameters for maximizing soluble this compound expression.
Problem: Low yield of soluble this compound.
Potential Causes & Solutions:
| Parameter | Issue | Recommended Action |
| Inducer Concentration (e.g., IPTG) | Suboptimal concentration can lead to either insufficient expression or protein aggregation. | Perform a titration experiment with IPTG concentrations ranging from 0.05 mM to 1.0 mM to identify the optimal level.[4][12][13][22] |
| Induction Temperature | High temperatures (e.g., 37°C) can promote rapid protein synthesis and misfolding. | Test a range of lower induction temperatures, such as 15°C, 25°C, and 30°C, to facilitate proper protein folding.[4][11][23] |
| Cell Density at Induction (OD600) | Inducing at a suboptimal cell density can impact the metabolic state of the cells and protein yield. | Test induction at different OD600 values, typically in the mid-log phase (e.g., 0.5-0.8).[4] |
| Induction Duration | Insufficient or excessive induction time can affect the final yield. | Perform a time-course experiment (e.g., 4, 8, 12, 16 hours) post-induction to determine the optimal harvest time. |
| Metal Ion Concentration (for inducible promoters) | Inappropriate metal ion concentration can be toxic to cells or insufficient for maximal induction. | Titrate the concentration of the inducing metal ion (e.g., ZnSO₄ or CdCl₂) to find the best balance between induction and cell viability.[10][24] |
Guide 2: Enhancing Protein Solubility
This guide focuses on strategies to minimize inclusion body formation and increase the yield of soluble this compound.
Problem: this compound is expressed in insoluble inclusion bodies.
Workflow for Improving Solubility:
Caption: Workflow for troubleshooting low soluble this compound yield.
Experimental Protocols
Protocol 1: Small-Scale Expression and Induction Optimization
This protocol outlines a method for testing different induction conditions in parallel to identify the optimal parameters for your this compound construct.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with your this compound expression plasmid.
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
IPTG stock solution (e.g., 1 M).
-
Metal salt stock solution (e.g., 100 mM ZnSO₄ or 10 mM CdCl₂), if applicable.
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 50 mL of fresh LB medium to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with vigorous shaking until the OD600 reaches 0.5-0.8.[4]
-
Divide the culture into smaller, equal volumes (e.g., 5 mL) in separate flasks or tubes.
-
Induce each sub-culture with a different condition (e.g., varying IPTG concentrations, temperatures, and/or metal ion concentrations).
-
Incubate the cultures for a set period (e.g., 4-16 hours).
-
After incubation, measure the final OD600 of each culture.
-
Harvest the cells by centrifugation.
-
Lyse a small, normalized amount of cells from each condition and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein expression levels in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.
Protocol 2: Purification of Soluble His-tagged this compound
This protocol describes the purification of a soluble, His-tagged this compound using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet expressing His-tagged this compound.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA or other IMAC resin.
-
Chromatography column.
Procedure:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to pellet cell debris and insoluble proteins.
-
Equilibrate the IMAC resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
Protocol 3: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol provides a general procedure for recovering this compound from inclusion bodies.
Materials:
-
Inclusion body pellet.
-
Wash Buffer (e.g., Tris-HCl buffer with 1-2% Triton X-100).[16]
-
Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in a suitable buffer with a reducing agent like DTT).[15][16]
-
Refolding Buffer (e.g., a buffer with a gradually decreasing concentration of the denaturant).
-
Dialysis tubing or other buffer exchange system.
Procedure:
-
Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and membranes.[16]
-
Centrifuge and discard the supernatant. Repeat the wash step if necessary.
-
Solubilize the washed inclusion bodies in Solubilization Buffer.
-
Incubate with gentle agitation until the pellet is completely dissolved.
-
Clarify the solubilized protein solution by centrifugation.
-
Initiate refolding by gradually removing the denaturant. This can be achieved through dialysis against a series of buffers with decreasing denaturant concentrations, or by rapid dilution into a large volume of refolding buffer.
-
After refolding, concentrate the protein and analyze its purity and folding status.
Visualizations
Metal-Induced this compound Expression Pathway
Caption: Signaling pathway of metal-induced this compound expression.
General Experimental Workflow for Recombinant this compound Expression
Caption: A general experimental workflow for recombinant this compound production.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of this compound gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling events for this compound induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of human this compound-2 in Escherichia coli: cadmium tolerance of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for maximizing this compound promoter regulated recombinant protein production in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Heavy metal accumulation by recombinant mammalian this compound within Escherichia coli protects against elevated metal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 16. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 17. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing optimal: inequalities in codon optimization algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electrochemical Detection of Metallothionein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the electrochemical detection of metallothionein (MT), with a primary focus on avoiding interference.
Troubleshooting Guides
This section addresses specific issues that may arise during the electrochemical detection of this compound, offering step-by-step solutions to diagnose and resolve these problems.
Problem 1: Noisy or Unstable Baseline
Possible Causes:
-
Contaminated Electrode Surface: Adsorption of proteins or other molecules from the sample or environment onto the electrode surface.
-
Electrolyte Solution Issues: Dissolved oxygen, improper pH, or contaminated reagents in the supporting electrolyte.
-
Instrumental Noise: Poor electrical connections or grounding issues with the potentiostat.
Troubleshooting Steps:
-
Electrode Cleaning and Preparation:
-
Thoroughly clean the working electrode according to the manufacturer's instructions. For solid electrodes (e.g., glassy carbon), this may involve polishing with alumina (B75360) slurry followed by sonication in ethanol (B145695) and deionized water.
-
For mercury-based electrodes, ensure a fresh, clean mercury drop is used for each measurement.
-
Condition the electrode in the supporting electrolyte by cycling the potential until a stable baseline is achieved.
-
-
Electrolyte and Reagent Check:
-
Prepare fresh supporting electrolyte using high-purity reagents and deionized water.
-
Deoxygenate the electrolyte by purging with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes before measurement and maintain an inert atmosphere over the solution during the experiment.
-
Verify the pH of the supporting electrolyte.
-
-
Instrument and Connection Verification:
-
Ensure all cable connections to the potentiostat and the electrochemical cell are secure.
-
Check that the potentiostat is properly grounded.
-
If possible, test the system with a known redox standard (e.g., ferricyanide/ferrocyanide) to confirm proper instrument function.
-
Problem 2: Poorly Defined or Absent this compound Peak
Possible Causes:
-
Low MT Concentration: The concentration of MT in the sample is below the detection limit of the method.
-
Oxidation of Thiol Groups: The cysteine residues in MT are oxidized, preventing the electrochemical reaction.
-
Interference from Other Molecules: High concentrations of other proteins or electroactive species are masking the MT signal.
-
Improper Electrochemical Parameters: The selected potential window, scan rate, or pulse amplitude are not optimal for MT detection.
Troubleshooting Steps:
-
Sample Concentration and Preparation:
-
If possible, concentrate the sample to increase the MT concentration.
-
Incorporate a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), into the sample or supporting electrolyte to ensure the MT thiol groups are in a reduced state.
-
Implement a sample pretreatment protocol (see --INVALID-LINK--) to remove interfering substances.
-
-
Optimization of Electrochemical Parameters:
-
Consult the literature for optimal parameters for the specific electrochemical technique being used (e.g., DPV, CPSA).
-
Systematically vary parameters such as deposition potential and time (for stripping techniques), pulse amplitude, and scan rate to enhance the MT signal.
-
-
Standard Addition:
-
Perform a standard addition experiment by spiking the sample with a known concentration of a this compound standard. This can help confirm if the absence of a peak is due to low concentration or matrix effects.
-
Problem 3: Overlapping Peaks and Inaccurate Quantification
Possible Causes:
-
Presence of Other Thiols: Other thiol-containing molecules, such as glutathione (B108866) (GSH), can produce electrochemical signals that overlap with the MT peak.
-
Interference from Metal Ions: Free metal ions in the sample can interfere with the electrochemical detection of the metal-MT complex.
-
Complex Sample Matrix: Biological fluids like serum contain numerous electroactive components that can generate signals in the same potential range as MT.
Troubleshooting Steps:
-
Sample Pretreatment:
-
Utilize a sample pretreatment method like heat treatment or acetone (B3395972) precipitation to remove high-molecular-weight proteins and other interfering substances. Heat treatment is often preferred for quantitative recovery of metal-binding proteins.[1]
-
Consider size-exclusion chromatography to separate MT from smaller interfering molecules like glutathione.
-
-
Electrode Surface Modification:
-
Modify the electrode surface with an anti-fouling layer, such as polyethylene (B3416737) glycol (PEG) or zwitterionic polymers, to minimize the adsorption of interfering proteins.
-
-
Advanced Data Analysis:
-
If peak overlap is unavoidable, consider using chemometric methods, such as multivariate calibration, to deconvolute the overlapping signals and improve quantification accuracy.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the electrochemical detection of this compound in biological samples?
A1: The most common interfering substances include:
-
High-molecular-weight proteins: Such as albumin and immunoglobulins, which are abundant in biological fluids like serum and can adsorb to the electrode surface, causing fouling and masking the MT signal.
-
Low-molecular-weight thiols: Glutathione (GSH) is a major interferent as it is also electroactive and often present at much higher concentrations than MT, leading to overlapping signals.
-
Other electroactive molecules: Ascorbic acid and uric acid are common electroactive species in biological samples that can interfere with voltammetric measurements.
-
Metal ions: Free heavy metal ions can interfere with the detection of MT, particularly in methods that rely on the electrochemical signal of the metal bound to the protein.
Q2: How can I remove high-molecular-weight proteins from my sample?
A2: Two common and effective methods are:
-
Heat Treatment: Heating the sample (e.g., at 99°C for 15 minutes) denatures and precipitates larger proteins, which can then be removed by centrifugation. This method has been shown to provide good quantitative recovery of this compound.[1]
-
Acetone Precipitation: Adding cold acetone to the sample causes proteins to precipitate. The protein pellet, containing MT, can be separated by centrifugation and then redissolved in a suitable buffer. While effective for purification, recovery rates may be lower than with heat treatment.[1]
Detailed protocols for these methods are provided in the --INVALID-LINK-- section.
Q3: Glutathione is interfering with my this compound measurement. How can I minimize its effect?
A3: Minimizing glutathione interference can be challenging due to its high concentration in many biological samples. Here are some strategies:
-
Sample Pretreatment: While heat treatment and acetone precipitation primarily target larger proteins, they may not completely remove smaller molecules like glutathione. Size-exclusion chromatography can be a more effective method for separating MT from GSH based on their size difference.
-
Electrochemical Technique Optimization: In some cases, careful optimization of the electrochemical parameters (e.g., pH of the supporting electrolyte, deposition potential) may help to better resolve the MT and GSH signals.
-
Background Subtraction: If a sample blank (a similar matrix without MT) is available, its signal can be subtracted from the sample signal to help correct for the GSH contribution.
Q4: What is the purpose of adding a reducing agent like TCEP to the sample?
A4: The electrochemical signal of this compound is dependent on the free sulfhydryl groups of its cysteine residues. These groups can become oxidized during sample collection, storage, and preparation. A reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is added to reduce any disulfide bonds that may have formed, ensuring that the cysteine residues are in their reduced state and available for the electrochemical reaction. This typically results in a significant enhancement of the MT signal.
Q5: Can I use an internal standard to correct for interference?
A5: The use of internal standards in electrochemical analysis can be complex. An ideal internal standard would have similar electrochemical behavior to this compound but a distinct and well-resolved signal. It should also be affected by the sample matrix in the same way as MT. Finding such a standard for MT detection is challenging. While not a common practice for direct voltammetric measurement of MT, in hyphenated techniques (e.g., chromatography-electrochemistry), an internal standard might be more feasible.
Data on Interference Mitigation
The following tables summarize quantitative data on the effectiveness of various interference mitigation strategies.
| Mitigation Method | Interfering Substance | Effect on MT Signal | Effectiveness in Interference Reduction | Impact on Detection Limit (LOD) | Reference |
| Heat Treatment | High-molecular-weight proteins | Quantitative recovery of MT | Effectively removes denatured proteins | Improves LOD by reducing background noise and fouling | [1] |
| Acetone Precipitation | High-molecular-weight proteins | Lower recovery than heat treatment (~90% with DTT) | Purifies MT from larger proteins | May increase LOD due to sample loss | [1] |
| Electrode Modification (PEG) | Non-specific protein adsorption | Preserves MT signal | Significantly reduces fouling from proteins like albumin | Lowers LOD in complex media | |
| Electrode Modification (Zwitterionic Polymers) | Non-specific protein adsorption | Maintains MT signal | Highly effective at preventing protein adsorption | Improves LOD and sensor stability in biological fluids |
Note: Quantitative data on the percentage of interference reduction and specific changes in LOD are often study-dependent and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Heat Treatment for Removal of High-Molecular-Weight Proteins
This protocol is adapted from methods used for preparing biological samples for the electrochemical analysis of this compound.
Materials:
-
Biological sample (e.g., serum, tissue homogenate)
-
Thermomixer or water bath capable of reaching 99-100°C
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (capable of >15,000 x g)
-
Pipettes and tips
Procedure:
-
Transfer a known volume of your sample into a microcentrifuge tube.
-
Place the tube in a thermomixer or boiling water bath set to 99°C.
-
Incubate for 15 minutes, with occasional stirring or vortexing if using a thermomixer.
-
Immediately transfer the tube to an ice bath and cool to 4°C.
-
Centrifuge the sample at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the heat-stable, lower-molecular-weight proteins, including this compound. The pellet contains the denatured, high-molecular-weight proteins.
-
The supernatant is now ready for electrochemical analysis. It may be diluted in a suitable supporting electrolyte.
Protocol 2: Acetone Precipitation for Protein Purification and Concentration
This protocol is a general method for precipitating proteins and can be adapted for MT purification.
Materials:
-
Biological sample
-
Acetone (ACS grade or higher), pre-chilled to -20°C
-
Acetone-compatible microcentrifuge tubes (e.g., polypropylene)
-
Refrigerated microcentrifuge (capable of >13,000 x g)
-
Appropriate buffer for redissolving the protein pellet
Procedure:
-
Place your protein sample in an acetone-compatible tube on ice.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex briefly to mix and then incubate at -20°C for 60 minutes. For very dilute samples, a longer or colder (e.g., -80°C) incubation may improve recovery.
-
Centrifuge the mixture at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.
-
Allow the pellet to air-dry for 5-10 minutes to evaporate the residual acetone. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your electrochemical analysis. Vortex thoroughly to ensure the pellet is fully dissolved.
Visualizations
Experimental Workflow for Sample Pretreatment
Caption: Workflow for sample pretreatment prior to electrochemical detection of this compound.
Troubleshooting Logic for Poor MT Signal
Caption: Troubleshooting flowchart for diagnosing issues with poor this compound signals.
References
Technical Support Center: Optimizing L-Buffers for Metallothionein Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful extraction of metallothioneins (MTs).
Frequently Asked Questions (FAQs)
Q1: What is metallothionein, and why is its extraction challenging?
This compound (MT) is a family of low molecular weight (6-7 kDa), cysteine-rich proteins. These proteins are crucial for metal homeostasis (binding physiological metals like zinc and copper) and detoxification of heavy metals (like cadmium and mercury).[1][2] The primary challenge in their extraction lies in their high cysteine content (~30% of amino acid residues), which makes them susceptible to oxidation and aggregation.[1] Additionally, preserving their native metal-bound state is critical for functional studies.
Q2: What are the essential components of a lysis buffer for this compound extraction?
An effective lysis buffer for MTs must maintain pH, prevent proteolysis, and keep the cysteine residues in a reduced state to prevent oxidation and aggregation. Key components include:
-
Buffering Agent (e.g., Tris-HCl): Maintains a stable pH, typically around physiological pH (7.4), to preserve protein structure and function.
-
Salts (e.g., NaCl): Provide ionic strength to the buffer, which can help to maintain protein solubility.
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): This is arguably the most critical component. These agents prevent the oxidation of the numerous cysteine thiol groups, which is essential for preventing protein aggregation and maintaining the metal-binding capacity of MT.[3]
-
Protease Inhibitors: A cocktail of inhibitors is necessary to prevent degradation of MTs by proteases released during cell lysis.[4] Since MTs are metalloproteins, it is often recommended to use an EDTA-free inhibitor cocktail to avoid stripping the bound metal ions.
-
Detergents (optional, mild): Low concentrations of non-ionic detergents like Tween 20 or Triton X-100 can be used to aid cell lysis, but harsh detergents should be avoided as they can denature the protein.
Q3: Why is a heat treatment step included in many this compound extraction protocols?
Metallothioneins are remarkably heat-stable proteins.[5] Many protocols include a step of heating the cell lysate (e.g., at 70-85°C for 10-15 minutes).[6][7] This step serves as a highly effective purification method, as most other cellular proteins will denature and precipitate out of solution upon heating, leaving the soluble, heat-stable MTs in the supernatant after centrifugation.[5][7]
Q4: Can I use a standard RIPA buffer for this compound extraction?
While RIPA buffer is excellent for general whole-cell lysates, its harsh detergents (like SDS) may not be ideal for extracting this compound in its native, functional state. The goal for MT extraction is typically to preserve the delicate metal-thiolate clusters.[8] A gentler lysis buffer, often without strong ionic detergents, supplemented with reducing agents, is preferred. However, if the downstream application is a denaturing gel (like SDS-PAGE for Western blotting), a buffer containing SDS can be used.[5]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Potential Cause | Recommended Solution | Citation |
| Proteolytic Degradation | Add a broad-spectrum, EDTA-free protease inhibitor cocktail to the lysis buffer immediately before use. Perform all extraction steps at 4°C to minimize protease activity. | [4] |
| Oxidation and Aggregation | Ensure a sufficient concentration of a fresh reducing agent (e.g., 1-5 mM DTT or β-mercaptoethanol) is present in the lysis buffer. Oxidation of cysteine residues leads to disulfide bond formation and aggregation, causing loss of soluble protein. | [3] |
| Incomplete Cell Lysis | Optimize the lysis method. If using sonication, ensure sufficient duration and power while keeping the sample on ice to prevent heating. If using detergents, consider adding a low concentration of a mild, non-ionic detergent. | [9] |
| Loss During Centrifugation | MT aggregates may pellet with cell debris. Ensure the lysis buffer is optimized for solubility (correct pH, ionic strength, and presence of reducing agents). Verify centrifugation speed and time; overly harsh centrifugation can pellet smaller aggregates. | [3][10] |
Issue 2: Protein Aggregation Observed in Lysate
| Potential Cause | Recommended Solution | Citation |
| Incorrect Buffer pH | This compound is least soluble at its isoelectric point (pI). Ensure the buffer pH is at least 1 unit above or below the pI of the specific MT isoform to maintain a net charge and promote solubility. | [3][11] |
| Oxidation of Cysteine Residues | This is a primary cause of aggregation. Increase the concentration of the reducing agent (DTT, BME) in your lysis and subsequent purification buffers. Prepare buffers fresh. | [3] |
| High Protein Concentration | High concentrations can promote aggregation. Work with more dilute lysates by increasing the volume of lysis buffer used per cell pellet. If concentration is necessary, do it as the final step and consider adding stabilizing agents like glycerol (B35011) (up to 20%). | [9][11] |
| Loss of Metal Cofactors | The metal-free form of MT (apothionein) is less stable and more prone to aggregation than the metal-bound form (holo-MT). Avoid strong chelating agents like EDTA in the lysis buffer. The stability of MT is influenced by the metals bound to it. | [12][13] |
Issue 3: Loss of Metal-Binding Capacity or Inconsistent Assay Results
| Potential Cause | Recommended Solution | Citation |
| Presence of Chelating Agents | Avoid EDTA/EGTA in the lysis buffer, as they can strip the native zinc and copper ions from the this compound's binding sites. If protease inhibition is needed, use an EDTA-free cocktail. | [6] |
| Oxidation of Thiol Groups | The thiol (-SH) groups of cysteine are essential for coordinating metal ions. If they become oxidized, the protein loses its ability to bind metals. Always include fresh reducing agents in your buffers. | [1] |
| pH-Induced Metal Dissociation | The affinity of MTs for metal ions is pH-dependent.[5] Drastic changes in pH during the extraction process can lead to the release of bound metals. Maintain a consistent and appropriate pH throughout the procedure. | [5] |
Data Presentation
Table 1: Impact of Lysis Buffer Components on this compound Extraction Quality
This table summarizes the expected qualitative outcomes when key components are included or omitted from the lysis buffer, based on established biochemical principles.
| Component | Inclusion in Buffer | Expected Impact on Yield | Expected Impact on Purity | Expected Impact on Functionality |
| Protease Inhibitors | Recommended | Higher (Prevents degradation) | No direct impact | Higher (Prevents cleavage) |
| Reducing Agents (DTT/BME) | CRITICAL | Significantly Higher (Prevents aggregation/loss) | No direct impact | Preserved (Maintains metal-binding sites) |
| Heat Treatment (Post-Lysis) | Recommended | Higher (Reduces loss from co-precipitation) | Significantly Higher (Removes most other proteins) | Preserved (MT is heat-stable) |
| Strong Detergents (e.g., SDS) | Not for native protein | Variable (May improve lysis but cause denaturation) | Lower (May solubilize other proteins) | Lost (Denatures protein) |
| Chelating Agents (e.g., EDTA) | AVOID | No direct impact | No direct impact | Lost (Strips essential metal ions) |
Experimental Protocols & Visualizations
General Workflow for this compound Extraction
The following diagram outlines the standard procedure for extracting this compound from cultured cells, incorporating the critical heat treatment step.
Caption: Workflow for this compound Extraction and Enrichment.
Detailed Protocol: Extraction from Cultured Cells
This protocol is a standard method leveraging the heat-stable nature of this compound.
-
Cell Harvesting:
-
Culture cells to the desired density. If inducing MT expression, treat with an appropriate agent (e.g., ZnSO₄, CdCl₂) prior to harvesting.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS) to remove culture medium.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 3-5 volumes of ice-cold Lysis Buffer.
-
Lysis Buffer Recipe: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM DTT (or 5 mM β-mercaptoethanol), 1x EDTA-free Protease Inhibitor Cocktail.
-
Note: Add DTT/BME and protease inhibitors immediately before use.
-
-
Homogenize the cell suspension. Sonication on ice (e.g., 3-4 cycles of 15 seconds ON, 30 seconds OFF) is a common method. Keep the sample cold at all times.
-
-
Initial Clarification:
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet insoluble cell debris.
-
Carefully collect the supernatant, which contains the crude cytosolic protein fraction.
-
-
Heat Treatment and Final Clarification:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Incubate the supernatant in a heat block or water bath at 85°C for 10 minutes. This will denature most proteins.[6]
-
Immediately place the sample on ice for at least 10 minutes to cool.
-
Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Carefully collect the final supernatant. This fraction is enriched with heat-stable proteins, primarily this compound.
-
-
Downstream Processing:
Lysis Buffer Component Functions
This diagram illustrates the critical roles of each component in an optimized lysis buffer for this compound extraction.
Caption: Key components and functions in a this compound lysis buffer.
Troubleshooting Logic Flowchart
This flowchart provides a logical path for diagnosing and solving common issues during MT extraction.
Caption: Troubleshooting flowchart for common this compound extraction issues.
References
- 1. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--aspects related to copper and zinc metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal binding and interdomain thermodynamics of mammalian this compound-3: enthalpically favoured Cu+ supplants entropically favoured Zn2+ to form Cu4+ clusters under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of metal ions on the stability of this compound in the degradation by cellular fractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standard isolation procedure for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Metallothionein Activity Assays: Technical Support Center
Welcome to the Technical Support Center for Metallothionein (MT) Activity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during this compound activity assays, offering potential causes and solutions in a question-and-answer format.
General Assay Issues
Q1: My this compound results are highly variable between replicates. What are the possible causes and solutions?
A1: High variability in replicate measurements can stem from several factors throughout the experimental workflow.
-
Pipetting Inaccuracy: Inconsistent volumes of samples, standards, or reagents will lead to significant variability.
-
Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and standard to avoid cross-contamination. When adding reagents to a 96-well plate, do so in a consistent and timely manner.
-
-
Inadequate Mixing: Incomplete mixing of samples and reagents can result in localized concentration differences.
-
Solution: Gently vortex or mix all samples and reagent solutions before use and after adding components.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments can affect reaction rates.
-
Solution: Use an incubator to ensure a stable and uniform temperature. Allow all reagents and samples to come to room temperature before starting the assay.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature variations.
-
Solution: Avoid using the outermost wells for samples and standards. Instead, fill them with buffer or water to create a more uniform environment.
-
Spectrophotometric Assays (e.g., Ellman's Reagent-based)
Q2: My absorbance readings are unstable or drifting. What should I do?
A2: Unstable or drifting absorbance readings in spectrophotometric assays can be frustrating. Here are common causes and how to address them:
-
Instrument Warm-up: The spectrophotometer's lamp may not have reached a stable operating temperature.
-
Solution: Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements.
-
-
Air Bubbles: Bubbles in the cuvette or microplate well can scatter light and cause erratic readings.[1]
-
Solution: Visually inspect for and remove any air bubbles by gently tapping the cuvette or plate.[1]
-
-
Sample Precipitation: The sample may not be fully solubilized or could be precipitating over time.
-
Solution: Ensure complete solubilization of your sample. If precipitation is suspected, centrifuge the sample and measure the supernatant.
-
-
Contaminated Reagents: Contamination in buffers or reagents can lead to unwanted side reactions.
-
Solution: Prepare fresh buffers and reagent solutions using high-purity water and reagents.
-
Q3: The absorbance values are too high and outside the linear range of the instrument. How can I resolve this?
A3: High absorbance readings can lead to inaccurate quantification.
-
Sample Concentration: The concentration of this compound in your sample may be too high.
-
Solution: Dilute your sample and re-run the assay. For optimal results, absorbance values should generally fall between 0.1 and 1.0.[2]
-
-
Incorrect Blanking: The spectrophotometer was not properly blanked.
-
Solution: Ensure you are using the correct blank solution, which should contain all assay components except the analyte (this compound).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Q4: I'm observing high background in my this compound ELISA. What could be the cause?
A4: High background in an ELISA can mask the true signal and reduce assay sensitivity.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents.
-
Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer after each wash. Soaking the wells with wash buffer for a short period can also be beneficial.
-
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., increasing the concentration of BSA or using a commercial blocking solution).
-
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Solution: Optimize the antibody concentrations by performing a titration experiment.
-
Q5: My ELISA is showing a weak or no signal. What are the potential reasons?
A5: A weak or absent signal can be due to several factors.
-
Reagent Issues: Reagents may be expired, improperly stored, or inactive.
-
Solution: Check the expiration dates of all reagents. Ensure they have been stored at the recommended temperatures. Prepare fresh substrate solutions before use.
-
-
Incorrect Antibody Pair: The capture and detection antibodies may not be compatible.
-
Solution: Use a validated antibody pair recommended by the manufacturer.
-
-
Low this compound Concentration: The concentration of this compound in the sample may be below the detection limit of the assay.
-
Solution: Concentrate the sample or use a more sensitive assay format. The detection limit for some ELISAs can be as low as 10 ng/ml.[3]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound concentrations in various biological samples. These values can serve as a reference for expected results.
Table 1: this compound Concentrations in Human Tissues
| Tissue | Mean Concentration (µg/g wet weight) | Reference |
| Kidney Cortex | 495 | [4] |
| Liver | 471 +/- 306 | [5] |
| Pancreas | ~100-200 | [4] |
| Small Intestine | ~50-150 | [4] |
| Lung | ~20-50 | [4] |
| Brain | ~10-30 | [4] |
| Heart | ~5-15 | [4] |
| Spleen | 3.8 | [4] |
| Muscle | ~5-10 | [4] |
| Blood (Plasma) | Varies widely, can be influenced by factors like smoking. | [6][7] |
Table 2: this compound Concentrations in Rat Tissues
| Tissue | Condition | Mean Concentration | Reference |
| Liver | Control | 2-4 µmol/kg | [8] |
| Liver | Cadmium-induced | Up to 0.2% of wet weight | [8] |
| Liver | Untreated | MT-II detected | [9] |
| Liver | Cd or Zn treated | Both MT-I and MT-II detected | [9] |
| Kidney | Control | - | - |
| Kidney | X-irradiation | 2-fold increase in MT-Zn | [10] |
Experimental Protocols
Detailed methodologies for key this compound activity assays are provided below.
Spectrophotometric Quantification of this compound (Ellman's Reagent-Based)
This method quantifies the sulfhydryl groups in this compound using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Cysteine or Glutathione standards
-
Sample containing this compound
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standards of a known sulfhydryl-containing compound (e.g., cysteine) in the reaction buffer.
-
To each standard, add the Ellman's Reagent solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Prepare your sample in the reaction buffer. Dilute if necessary to fall within the linear range of the standard curve.
-
-
Assay:
-
Add the Ellman's Reagent solution to your prepared sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of sulfhydryl groups in your sample by interpolating from the standard curve.
-
The concentration of this compound can be estimated based on the number of cysteine residues per molecule (typically 20 for mammalian MTs).
-
Competitive ELISA for this compound Quantification
This protocol describes a competitive ELISA where this compound in the sample competes with a known amount of labeled this compound for binding to a limited number of capture antibody sites. The signal is inversely proportional to the amount of this compound in the sample.
Materials:
-
Microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standard
-
Sample containing this compound
-
Primary antibody against this compound
-
Enzyme-labeled secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a microtiter plate with a known concentration of this compound standard in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a mixture of your sample (or standard) and the primary antibody against this compound.
-
Add this mixture to the coated and blocked wells.
-
Incubate for 2 hours at room temperature. During this step, the this compound in the sample will compete with the coated this compound for binding to the primary antibody.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add the enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in your samples from the standard curve.
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for this compound activity assays.
Caption: MTF-1 signaling pathway for this compound induction.
Caption: Nrf2 signaling pathway involved in this compound regulation.
Caption: General experimental workflow for this compound activity assays.
References
- 1. Recent developments in quantification methods for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of this compound in biological fluids using enzyme-linked immunoassay with commercial antibody. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, cadmium, copper and zinc levels of human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of this compound by high-performance liquid chromatography with fluorescence detection using an isocratic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Turnover of metallothioneins in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and quantitation of metallothioneins by high-performance liquid chromatography coupled with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased this compound content in rat liver and kidney following X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with metallothionein detection in complex biological samples
Welcome to the Technical Support Center for Metallothionein Detection. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when measuring this compound (MT) in complex biological samples.
Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for common immunoassays used in this compound detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: I am getting no signal or a very weak signal in my MT ELISA.
-
Question: Did you use the correct reagents and incubation times?
-
Answer: Double-check that all reagents were added in the correct order and that incubation times were sufficient. Substrate development time is typically between 10-30 minutes but should be optimized for your specific system. Also, ensure that the substrate is appropriate for the enzyme conjugate (e.g., TMB for peroxidase).
-
-
Question: Was the plate reader set up correctly?
-
Answer: Verify the wavelength and filter settings on your plate reader are correct for the substrate used (e.g., 450 nm for TMB).[1]
-
-
Question: Could the target protein concentration be too low?
-
Question: Were the reagents stored and prepared correctly?
Issue: My MT ELISA is showing high background.
-
Question: Was the plate washing sufficient?
-
Answer: Inadequate washing between steps is a common cause of high background. Ensure all wells are completely aspirated and washed thoroughly according to the protocol.[1]
-
-
Question: Is the antibody concentration too high?
-
Answer: An excessive concentration of the detection antibody can lead to non-specific binding. Perform a dilution series to determine the optimal antibody concentration.[3]
-
-
Question: Was there any cross-reactivity or contamination?
-
Answer: The detection antibody may be cross-reacting with other components in the sample or coating antibody. Ensure you are using fresh, uncontaminated buffers.[4]
-
Issue: I'm observing high variability (poor precision) between my replicate wells.
-
Question: Was your pipetting accurate?
-
Question: Was there uneven evaporation from the wells?
-
Answer: Use plate sealers during all incubation steps to prevent evaporation, which can concentrate reagents in the outer wells and lead to an "edge effect".[4]
-
-
Question: Were the reagents mixed properly?
ELISA Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Insufficient incubation time | Ensure adequate incubation times as per the protocol.[1] |
| Low target protein concentration | Increase the amount of sample or use a more sensitive assay.[2] | |
| Inactive reagents | Check storage conditions and expiration dates of kit components.[1][5] | |
| High Background | Insufficient washing | Increase the number and thoroughness of wash steps. |
| Antibody concentration too high | Optimize the working concentration of the detection antibody. | |
| Contaminated buffers | Prepare fresh wash and reagent buffers. | |
| Poor Precision | Inaccurate pipetting | Calibrate pipettes and use proper pipetting techniques.[1][2] |
| "Edge effect" due to evaporation | Use plate sealers during incubations. | |
| Incomplete mixing of reagents | Ensure all solutions are thoroughly mixed before use.[5] |
Western Blot
Issue: I can't detect any this compound band on my Western blot.
-
Question: Did you use a non-reducing condition for SDS-PAGE?
-
Answer: this compound's low molecular weight (6-7 kDa) and unusual structure can make it difficult to resolve. Some protocols suggest that reduction of MT with agents like 2-mercaptoethanol (B42355) prior to SDS-PAGE can result in diffuse bands.[6] However, reduction after electrophoresis and before transfer is recommended.[6]
-
-
Question: Is your antibody specific and validated for Western Blot?
-
Answer: Not all antibodies work well for this application. Researchers have reported difficulties detecting MT with certain commercial antibodies despite detecting quantifiable amounts of mRNA via qPCR.[7] Check the antibody datasheet to ensure it has been validated for Western blotting.
-
-
Question: Was the protein transfer successful?
Issue: I am seeing multiple non-specific bands.
-
Question: Is your primary antibody concentration optimized?
-
Question: Was the blocking step adequate?
-
Answer: Inadequate blocking can result in the antibody binding non-specifically to the membrane. Use an appropriate blocking agent (e.g., 5% non-fat milk or BSA) and ensure a sufficient blocking time.[3]
-
-
Question: Could the sample be degraded or modified?
-
Answer: Incomplete reduction of the sample can lead to bands at unexpected molecular weights.[8] Ensure fresh reducing agent is used in the sample buffer.
-
Western Blot Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading during sample storage. How can I improve its stability?
A: this compound is a cysteine-rich protein and is highly susceptible to degradation and oxidation.[10] Storing whole tissue or un-processed samples at -20°C or even -70°C can lead to rapid degradation.[10][11] To ensure stability, follow these key steps:
-
Heat Treatment: Homogenize the tissue and heat-treat the supernatant. This step helps to precipitate many high-molecular-weight proteins and proteases.[12]
-
Low-Temperature Storage: Store the heat-treated supernatant at -70°C or, ideally, at -196°C (liquid nitrogen). Storage at -20°C is not recommended as it results in significant loss of MT.[10][11]
-
Use of Reducing Agents: Add a thiol-protecting agent like dithiothreitol (B142953) (DTT) to the supernatant before storage to prevent oxidation of the cysteine residues.[10][11]
-
Avoid High Dilutions: Storing samples in highly diluted forms can lead to instability. It is recommended to store supernatants at dilutions no greater than 1:5 (w/v).[10][11]
Recommended Sample Preparation and Storage Protocol
Q2: I need to measure specific this compound isoforms. Are immunoassays suitable for this?
A: This is a significant challenge in the field. The high degree of sequence similarity between MT-1 and MT-2 isoforms makes it difficult to develop antibodies that can reliably distinguish between them.[13] This often leads to cross-reactivity issues with ELISA and Western blot.[14] While some isoform-specific antibodies are available and have been used successfully, their specificity must be rigorously validated.[15] For reliable and accurate quantification of individual isoforms, methods like mass spectrometry or high-performance liquid chromatography (HPLC) are generally preferred.[13][16]
Q3: What are the main methods for quantifying this compound, and how do they compare?
A: There are several methods available, each with distinct advantages and disadvantages. The choice of method depends on factors like the need for isoform specificity, sample type, and available equipment.
Comparison of this compound Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| ELISA | Immunodetection using specific antibodies.[17] | High throughput, relatively low cost, simple procedure.[17] | Often lacks isoform specificity, results can be difficult to compare between labs due to lack of a standard reference material.[13][18] |
| Western Blot | Separation by size (SDS-PAGE) followed by immunodetection. | Provides molecular weight information. | Semi-quantitative, can be difficult for low MW proteins like MT, antibody variability.[6][7] |
| HPLC | Chromatographic separation of isoforms, often by reversed-phase columns.[16] | Excellent for separating and quantifying specific isoforms.[16] | Requires specialized equipment, can be lower throughput. |
| Mass Spectrometry | Measures mass-to-charge ratio of MT peptides for absolute quantification.[13] | Highly specific and sensitive, can quantify individual isoforms without specific antibodies.[13] | Requires expensive instrumentation and complex sample preparation. |
| Electrochemical Methods | Detects MT based on the electrochemical properties of its cysteine-thiol groups.[19] | High sensitivity.[19] | Can be susceptible to interference from other sulfur-containing molecules. |
| Metal-Saturation Assays | Quantifies MT based on its capacity to bind metals like cadmium (¹⁰⁹Cd).[20] | Does not rely on antibodies. | Indirectly measures MT, involves handling of radioactive isotopes.[20] |
Q4: Can the metal content of this compound affect its detection?
A: Yes, the metal composition can influence the protein's structure and stability, which may impact detection.[21] For example, in some Western blotting protocols, it is necessary to replace the native zinc with cadmium to achieve consistent results.[6] When using immunoassays, it's important to know whether the antibody's epitope is conformation-dependent and if its binding is affected by the type of metal bound to the MT. The apo-protein (thionein, without bound metals) may have a different conformation than the holo-protein (metal-bound MT).[21]
Q5: What is the role of Metal-Responsive Element (MRE) and Metal Transcription Factor 1 (MTF-1) in MT detection?
A: MTF-1 is a transcription factor that binds to MREs in the promoter region of this compound genes to initiate their transcription.[22] This process is typically induced by elevated intracellular levels of free zinc.[22] While you do not directly detect MTF-1 or MREs when measuring the MT protein, understanding this signaling pathway is crucial for interpreting your results. For instance, an increase in MT protein levels in your sample is likely a downstream consequence of the activation of the MTF-1/MRE pathway in response to metal exposure or oxidative stress. Therefore, changes in MT levels can serve as an indirect biomarker for the activation of this protective cellular mechanism.
MTF-1/MRE Signaling Pathway
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. mabtech.com [mabtech.com]
- 5. cloud-clone.us [cloud-clone.us]
- 6. A western blotting procedure for detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Importance of storage conditions for the stability of zinc- and cadmium-induced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Specificity of the this compound-1 Response by Cadmium-Exposed Normal Human Urothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and quantitation of this compound isoforms using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of this compound Proteins by Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of this compound determination by polarographic and cadmium-saturation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Role of this compound in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metallothionein Gene Primer Specificity
Welcome to the technical support center for improving the specificity of metallothionein (MT) gene primers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the accuracy of their experiments involving MT gene amplification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific amplification when using this compound gene primers?
Non-specific amplification in PCR, which manifests as multiple bands on a gel, can stem from several factors. A primary cause is a suboptimal annealing temperature. If the temperature is too low, primers can bind to partially complementary sequences in the DNA template, leading to the amplification of unintended fragments.[1][2] Poor primer design is another frequent issue. Primers that have a tendency to form secondary structures, are not specific enough to the target sequence, or bind to other genomic regions can result in multiple amplicons.[1] Other contributing factors include using an excessive concentration of primers or template DNA, contamination, and running too many PCR cycles.[1][3]
Q2: How can I design highly specific primers for a particular this compound isoform?
Designing isoform-specific primers for this compound genes requires careful consideration of their sequence homology. Start by aligning the mRNA sequences of the different MT isoforms to identify unique regions for your target isoform. These unique sequences are ideal locations for placing the 3' end of your primers, as this is the most critical region for polymerase extension.
Key primer design considerations include:
-
GC Content: Aim for a GC content between 35-65%.[4]
-
Length: Primers should typically be 18-24 nucleotides long.[5]
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be closely matched, ideally within 1-2°C of each other.[6] The optimal Tm for standard PCR is generally between 55°C and 65°C.[6]
-
Secondary Structures: Avoid sequences that can form hairpins or self-dimers.[4]
-
3' End: A G or C at the 3' end can enhance priming efficiency. However, avoid more than three G or C bases at the 3' end to prevent non-specific binding.[4][7]
Utilize primer design software, such as Primer3, and perform a BLAST search to ensure your designed primers are specific to your target MT isoform and do not have significant homology with other genes or isoforms.[1]
Q3: What is Touchdown PCR and how can it improve the specificity of my MT gene amplification?
Touchdown PCR is a technique that enhances PCR specificity by using a gradually decreasing annealing temperature during the initial cycles.[8][9] The first few cycles start with an annealing temperature that is several degrees higher than the calculated Tm of the primers.[8][10] This high temperature ensures that only the primers with perfect complementarity to the target sequence will bind and be extended. In subsequent cycles, the annealing temperature is incrementally lowered, which increases the efficiency of amplification as the amount of the specific product accumulates.[9][10] This method is particularly useful for preventing the amplification of non-specific products and minimizing the formation of primer-dimers.[11][12]
Q4: When should I consider using PCR additives like DMSO or betaine?
PCR additives can be beneficial when amplifying GC-rich templates or sequences prone to forming strong secondary structures, which can be a characteristic of some this compound gene regions.[13][14]
-
Dimethyl Sulfoxide (DMSO): DMSO helps to reduce the formation of secondary structures in the DNA template.[14][] It is typically used at a concentration of 2-10%.[13] However, be aware that high concentrations of DMSO can inhibit Taq polymerase activity.[13][]
-
Betaine: Betaine is an isostabilizing agent that equalizes the melting temperatures of GC and AT base pairs, which helps to reduce the formation of secondary structures in GC-rich regions.[16] It is often used at a concentration of 0.5-2M.[17]
It is recommended to empirically test different concentrations of these additives to find the optimal condition for your specific primer-template combination.[13]
Troubleshooting Guides
Problem 1: Multiple bands are visible on the agarose (B213101) gel after PCR.
This indicates non-specific amplification. Follow this troubleshooting workflow:
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. mybiosource.com [mybiosource.com]
- 3. bento.bio [bento.bio]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing PCR Reaction Conditions for High Fidelity and Yield [labx.com]
- 7. genscript.com [genscript.com]
- 8. neb.com [neb.com]
- 9. bento.bio [bento.bio]
- 10. How is "Touchdown PCR" used to increase PCR specificity? [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. genelink.com [genelink.com]
- 14. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Metallothionein Protein
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of metallothionein (MT) protein. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound's instability is primarily due to its high cysteine content, making it highly susceptible to oxidation. The metal-free form of the protein, known as apothis compound or thionein, has a disordered structure and is particularly vulnerable to proteolytic degradation.[1][2] The stability of this compound is significantly influenced by the specific metal ions bound to it.
Q2: Which form of this compound is the most stable?
A2: The stability of this compound is dependent on the metal ion it binds. The order of resistance to degradation is generally Cadmium-MT (Cd-MT) > Zinc-MT (Zn-MT) > thionein (apo-MT).[3] Copper-bound MT (Cu-MT) is also noted to be stable.[4]
Q3: What are the optimal short-term and long-term storage temperatures for this compound?
A3: For long-term storage (months), temperatures of -70°C or -196°C are recommended. Storage at -20°C leads to rapid degradation of the protein.[5][6] For short-term storage, keeping the protein on ice during experimental procedures is advisable.
Q4: Why is my this compound solution showing aggregation?
A4: Aggregation of this compound can occur due to oxidation of its numerous cysteine residues, leading to the formation of intermolecular disulfide bonds. This is more likely to happen if the protein loses its bound metal ions or is stored in oxidizing conditions. Cu-MT, in particular, can undergo oxidation to form insoluble polymers.[7]
Q5: Should I use a reducing agent when working with this compound?
A5: Yes, the use of a reducing agent like dithiothreitol (B142953) (DTT) is highly recommended, especially when working with Zn-MT.[5][6] DTT helps to maintain the cysteine residues in a reduced state, preventing oxidation and aggregation.
Troubleshooting Guide
Issue 1: Loss of Metal Cofactors During Handling and Storage
-
Problem: You observe a decrease in the metal-to-protein ratio in your this compound sample, or a loss of biological activity that is dependent on the metal cofactor.
-
Possible Causes:
-
Exposure to oxidizing conditions can lead to the oxidation of the cysteine-sulfur bonds that coordinate the metal ions, resulting in metal release.[8]
-
The presence of strong chelating agents in your buffers (e.g., high concentrations of EDTA) can strip metal ions from the protein.
-
Repeated freeze-thaw cycles can denature the protein and lead to the loss of metal cofactors.
-
-
Solutions:
-
Work in an oxygen-depleted environment, such as under a nitrogen or argon blanket, to minimize oxidation.[5]
-
Always include a reducing agent like DTT in your buffers.[5][6]
-
Avoid buffers with high concentrations of strong chelating agents.
-
Aliquot your this compound samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Issue 2: Protein Degradation
-
Problem: You observe a significant decrease in the concentration of intact this compound over time, confirmed by methods like SDS-PAGE or ELISA.
-
Possible Causes:
-
Improper storage temperature. Storage at -20°C is known to cause rapid degradation.[5][6]
-
Contamination with proteases, particularly during protein extraction from tissues. Lysosomes are a major source of enzymes that degrade this compound.[4]
-
The apo-form of this compound is much more susceptible to proteolysis than the metal-bound forms.[1][9]
-
-
Solutions:
-
Store samples at or below -70°C for long-term stability.[5][6]
-
When extracting this compound from tissues, work quickly at low temperatures and consider using protease inhibitors. A heat treatment step of the tissue homogenate can also help to inactivate proteases.[5]
-
Ensure that the protein remains saturated with its metal cofactor to maintain its folded and more degradation-resistant structure.
-
Issue 3: Inconsistent Results in Quantification Assays
-
Problem: You are getting variable and non-reproducible measurements of this compound concentration.
-
Possible Causes:
-
The chosen quantification method may not be suitable for the specific form of this compound in your sample. For example, the widely used cadmium-hemoglobin (Cd-hem) assay can underestimate the concentration of this compound that contains a high proportion of copper.[10]
-
Oxidation and polymerization of this compound can lead to an overestimation of the protein by some immunochemical methods.[6]
-
Incomplete saturation of the protein with the metal used in saturation-based assays.
-
-
Solutions:
-
For samples containing significant amounts of Cu-MT, a silver-saturation assay (Ag-hem) may provide more accurate results than the Cd-hem assay.[10]
-
Mass spectrometry-based methods can provide absolute quantification of specific this compound isoforms.[11]
-
Ensure complete reduction of the protein with DTT before performing quantification assays to minimize interference from oxidized species.
-
When using saturation assays, ensure that the metal ion is in sufficient excess to completely saturate all metal-binding sites.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -70°C or -196°C for long-term storage.[5][6] | Prevents degradation; storage at -20°C is detrimental.[5][6] |
| Concentration | Store as a concentrated solution. | Dilute solutions are less stable.[5][6] |
| Reducing Agent | Include dithiothreitol (DTT).[5][6] | Prevents oxidation of cysteine residues. |
| Atmosphere | Consider storage under an inert gas (e.g., argon).[5] | Minimizes oxidation. |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Can cause protein denaturation and metal loss. |
Experimental Protocols
1. Quantification of this compound by Silver Saturation Assay (Ag-hem)
This method is based on the principle of saturating the metal-binding sites of this compound with radioactive silver (Ag+) and then separating the Ag-MT complex from excess, unbound silver.
-
Materials:
-
Purified this compound sample or tissue homogenate supernatant.
-
Radioactive 110mAg solution.
-
Glycine buffer (0.5 M, pH 8.5).
-
Hemolysate (prepared from red blood cells).
-
Trichloroacetic acid (TCA).
-
Gamma counter.
-
-
Methodology:
-
To your sample containing this compound, add a saturating amount of 110mAg solution.
-
Incubate the mixture to allow for the displacement of bound metals and the binding of silver to the protein.
-
Add hemolysate to the mixture. The hemoglobin will bind the excess, unbound 110mAg.
-
Heat the samples to denature and precipitate the hemoglobin-110mAg complex.
-
Centrifuge the samples to pellet the precipitated hemoglobin.
-
The supernatant, containing the heat-stable 110mAg-MT complex, is carefully collected.
-
The radioactivity in the supernatant is measured using a gamma counter.
-
The concentration of this compound is calculated based on the amount of bound 110mAg, assuming a specific stoichiometry of silver binding to this compound.
-
2. Assessment of this compound Integrity by Gel Filtration Chromatography
This technique separates molecules based on their size and can be used to check for aggregation or degradation of the this compound protein.
-
Materials:
-
This compound sample.
-
Gel filtration column (e.g., Sephadex G-75).
-
Appropriate chromatography buffer (e.g., Tris-HCl with a reducing agent).
-
Chromatography system (e.g., FPLC or HPLC).
-
UV detector.
-
-
Methodology:
-
Equilibrate the gel filtration column with the chromatography buffer.
-
Load the this compound sample onto the column.
-
Elute the proteins from the column with the chromatography buffer at a constant flow rate.
-
Monitor the elution profile using a UV detector (typically at 254 nm for metal-thiolate bonds and 280 nm for aromatic amino acids, though MT lacks the latter).
-
A single, sharp peak at the expected elution volume for a ~6-7 kDa protein indicates a homogenous and non-aggregated sample. The presence of peaks at earlier elution times suggests aggregation, while peaks at later times may indicate degradation products.
-
Visualizations
Caption: A general experimental workflow for handling and preparing this compound samples.
Caption: A troubleshooting decision tree for common issues in this compound experiments.
References
- 1. This compound in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanistic details of metal binding to mammalian metallothioneins from stoichiometric, kinetic, and binding affinity data - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03319B [pubs.rsc.org]
- 3. This compound synthesis and degradation: relationship to cadmium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of metal ions on the stability of this compound in the degradation by cellular fractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of storage conditions for the stability of zinc- and cadmium-induced this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Loss of the metal binding properties of this compound induced by hydrogen peroxide and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of this compound in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of metallothioneins by a silver-saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Metallothionein and Glutathione
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular defense system against oxidative stress, both metallothionein (MT) and glutathione (B108866) (GSH) are crucial thiol-containing antioxidants. While glutathione is often lauded as the master antioxidant, a growing body of evidence suggests that this compound, a cysteine-rich, low-molecular-weight protein, possesses a significantly more potent and multifaceted antioxidant capacity. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
Quantitative Comparison of Antioxidant Capacity
Experimental studies have consistently demonstrated the superior antioxidant capabilities of this compound across various measures of oxidative stress. The following table summarizes key quantitative comparisons from in vitro studies.
| Antioxidant Activity Metric | This compound (MT) vs. Glutathione (GSH) | Reference |
| Hydroxyl Radical (•OH) Scavenging | The reaction rate constant of MT with hydroxyl radicals is approximately 300-340 times higher than that of GSH.[1][2] | [1][2] |
| Oxidative DNA Damage Protection | MT is approximately 50 times more effective than GSH in protecting DNA from oxidative attack by microsomes.[1][2][3] | [1][2][3] |
| Inhibition of Lipid Peroxidation | MT exhibits about 10 times greater inhibitory activity against microsomal lipid peroxidation compared to GSH.[1][2][3] | [1][2][3] |
| Peroxyl Radical (ROO•) Scavenging | MT is approximately 100 times more effective than GSH in scavenging peroxyl radicals.[3] | [3] |
| Superoxide (B77818) Radical (O2•−) Scavenging | This compound-II (a major isoform) demonstrates a 6-fold higher capacity to scavenge superoxide radicals than this compound-I.[4] In vitro experiments show MT is superior to GSH in scavenging superoxide radicals.[4] | [4] |
Mechanisms of Antioxidant Action
This compound (MT):
This compound's potent antioxidant activity stems from its unique structure, which is rich in cysteine residues (approximately 30% of its amino acid composition). These cysteine residues' sulfhydryl groups are highly effective at directly scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] The thiolate clusters within the MT molecule can readily donate electrons to neutralize free radicals. Furthermore, MT plays a crucial role in maintaining zinc and copper homeostasis. By binding these redox-active metals, MT prevents their participation in Fenton-like reactions, which are a major source of hydroxyl radicals.
Glutathione (GSH):
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in most cells. Its antioxidant function is primarily mediated by the sulfhydryl group of its cysteine residue. GSH can directly scavenge free radicals and is a critical cofactor for several antioxidant enzymes, most notably glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, while GSTs are involved in the detoxification of a wide range of xenobiotics and electrophilic compounds.
Signaling Pathways
Both this compound and glutathione are intricately linked to the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
References
A Comparative Guide to Metallothioneins and Phytochelatins in Heavy Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular defense against heavy metal toxicity, two classes of cysteine-rich molecules, metallothioneins (MTs) and phytochelatins (PCs), are of paramount importance. While both function as potent chelators of toxic metal ions, their origins, structures, and mechanisms of action are fundamentally distinct.[1] This guide provides an in-depth, objective comparison of their performance in heavy metal chelation, supported by experimental data, to inform research and development in toxicology, environmental science, and pharmacology.
Fundamental Distinctions at a Glance
Metallothioneins and phytochelatins, despite their analogous roles in mitigating heavy metal stress, are products of entirely different biosynthetic pathways.[2][3][4][5] MTs are genetically encoded proteins, synthesized via transcription and translation, a process that is tightly regulated at the genetic level.[1][2] In contrast, PCs are peptides synthesized enzymatically by the enzyme phytochelatin (B1628973) synthase (PCS), which utilizes glutathione (B108866) (GSH) as a substrate.[6][7][8][9][10] This core difference dictates their respective distribution in the biological world and their modes of regulation. MTs are found across a wide range of organisms, including animals, while PCs are predominantly found in plants, fungi, and some invertebrates.[1][7][8][11]
Quantitative Comparison of Heavy Metal Chelation
The effectiveness of a chelator is primarily determined by its binding affinity (the strength of the metal-ligand bond) and its binding capacity (the number of metal ions it can bind). The following tables summarize available quantitative data for various metallothioneins and phytochelatins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as pH, temperature, and buffer composition.
Table 1: Heavy Metal Binding Affinities (Stability Constants, K)
| Chelator | Metal Ion | Stability Constant (K) or log K | Experimental Method | Reference |
| Metallothionein (MT) | ||||
| Mammalian MT-2 | Zn²⁺ | K ≈ 6.3 x 10¹¹ M⁻¹ (for 4 ions) | Competition with fluorescent ligands | [11] |
| Mammalian MT-3 | Zn²⁺ | Average K ≈ 6.2 x 10¹⁰ M⁻¹ | Isothermal Titration Calorimetry (ITC) | [11] |
| Mammalian MT-3 | Pb²⁺ | Higher affinity than Zn²⁺ | Isothermal Titration Calorimetry (ITC) | [11] |
| Rabbit MT | Cd²⁺ | Apparent K ≈ 6-12.5 x 10¹⁴ M⁻¹ | Not Specified | |
| General MT Affinity Order | Various | Hg(II) > Ag(I) > Cu(I) > Cd(II) > Zn(II) | Various | |
| Freshwater Crab MT (ShMT) | Cu, Cd, Zn | Affinity Order: Cu > Cd > Zn | Not Specified | |
| Phytochelatin (PC) | ||||
| Glutathione (GSH) | Cd²⁺ | log K⁷.⁴ = 4.8 | Spectrophotometry | |
| Phytochelatin 2 (PC₂) | Cd²⁺ | log K⁷.⁴ = 6.2 | Spectrophotometry | |
| Phytochelatin 4 (PC₄) | Cd²⁺ | log K⁷.⁴ = 7.5 | Spectrophotometry | |
| Phytochelatin 6 (PC₆) | Cd²⁺ | log K⁷.⁴ = 5.5 | Spectrophotometry | |
| General PC Affinity Order | Various | Thermodynamic Stability: Zn²⁺ ≥ Cu²⁺ ≥ Fe²⁺ > Mg²⁺ > Ca²⁺ | Not Specified | |
| Phytochelatin 2 (PC₂) | Hg²⁺ | Affinity constant for Hg-thiolate anions ≈ 10¹⁵ to 10²⁰ M⁻¹ | Inferred from literature | [6] |
| Phytochelatin 2 (PC₂) | Pb²⁺ | Similar or slightly higher stability than Zn²⁺ complexes | Inferred from competition experiments | [2] |
Table 2: Heavy Metal Binding Capacities
| Chelator | Metal Ion | Stoichiometry (Metal:Chelator) | Experimental Method | Reference |
| This compound (MT) | ||||
| Mammalian MT | Zn²⁺ or Cd²⁺ | Up to 7:1 | Various | |
| Mammalian MT | Hg²⁺ | 7, 11, or 18:1 (isoform dependent) | Not Specified | |
| Phytochelatin (PC) | ||||
| Phytochelatins | As(III) | ~1:3 (As:SH groups) | In vivo and in vitro assays | [3] |
| Phytochelatin 2 (PC₂) | Hg²⁺ | 2:1 (Hg:PC₂) | HPLC-MS/ICP-MS | [6] |
| Phytochelatin 2 (PC₂) | Pb²⁺ | Forms both 1:1 and 2:1 complexes (Pb:PC₂) | Nano-ESI-MS | [2] |
| Phytochelatins | Cd²⁺ | Stability of Cd-PCn complexes increases from PC₂ to PC₅ | Isothermal Titration Calorimetry (ITC) | [11] |
Biosynthesis and Regulation: Distinct Signaling Pathways
The induction and synthesis of metallothioneins and phytochelatins are governed by distinct cellular signaling pathways, reflecting their different molecular nature.
This compound Gene Induction
The expression of MT genes is primarily regulated by the Metal-Responsive Transcription Factor 1 (MTF-1). In the presence of heavy metals such as zinc, MTF-1 undergoes a conformational change, translocates to the nucleus, and binds to Metal Response Elements (MREs) in the promoter regions of MT genes, thereby initiating their transcription.[6] Other stressors, including oxidative stress, can also induce MT gene expression.
Phytochelatin Synthesis
Phytochelatin synthesis is a post-translational process catalyzed by the enzyme phytochelatin synthase (PCS).[4] This enzyme is constitutively present in the cell and is allosterically activated by the presence of heavy metal ions. PCS catalyzes the transfer of the γ-glutamylcysteine moiety from a glutathione (GSH) molecule to another GSH or a growing phytochelatin chain, thereby elongating the PC peptide.
Experimental Protocols for Comparative Analysis
Objective and reproducible experimental design is crucial for the comparative assessment of metallothioneins and phytochelatins. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Heavy Metal Binding Affinity by Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of thermodynamic parameters for the binding of a heavy metal to a chelator.
Objective: To quantify the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of metal-chelator interactions.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
-
Purified this compound or synthesized phytochelatin
-
Heavy metal salt solution (e.g., CdCl₂, Pb(NO₃)₂) of known concentration
-
Chelation buffer (e.g., Tris-HCl, HEPES), pH 7.4, treated with Chelex 100 to remove trace metals
-
Syringes and sample cells for ITC
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified MT or PC against the chelation buffer to ensure buffer matching between the syringe and the cell.
-
Accurately determine the concentration of the MT or PC solution.
-
Prepare a stock solution of the heavy metal in the same chelation buffer.
-
Degas all solutions prior to use to prevent bubble formation in the ITC cell.
-
-
ITC Experiment Setup:
-
Load the MT or PC solution (e.g., 20-50 µM) into the sample cell.
-
Load the heavy metal solution (e.g., 200-500 µM, typically 10-fold higher concentration than the chelator) into the titration syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) of the metal solution into the chelator solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Protocol 2: Spectrophotometric Assay for Competitive Heavy Metal Chelation
This protocol uses a metal-indicator complex to determine the chelating capacity of MTs or PCs.
Objective: To quantify the in vitro chelating efficacy of a test compound by observing the spectral changes of a metal-indicator complex.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Heavy metal salt solution
-
Metallochromic indicator (e.g., Ferrozine for Fe²⁺, PAR for various metals)
-
Purified this compound or synthesized phytochelatin
-
Appropriate buffer solution
Methodology:
-
Formation of Metal-Indicator Complex:
-
In a cuvette, mix the heavy metal solution with the indicator solution in the appropriate buffer to form a colored complex.
-
Allow the reaction to reach equilibrium.
-
Measure the absorbance at the wavelength of maximum absorbance (λₘₐₓ) of the metal-indicator complex. This is the initial absorbance (A₀).
-
-
Chelation Reaction:
-
To the cuvette containing the metal-indicator complex, add a known concentration of the MT or PC solution.
-
Mix thoroughly and allow the solution to reach a new equilibrium. The MT or PC will compete with the indicator for the metal ion, causing a decrease in the concentration of the metal-indicator complex and a change in absorbance.
-
Measure the final absorbance (Aբ).
-
-
Calculation of Chelation Percentage:
-
The percentage of metal chelated by the MT or PC can be calculated using the following formula: % Chelation = [(A₀ - Aբ) / A₀] x 100
-
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and phytochelatin efficacy in heavy metal chelation.
Conclusion
Both metallothioneins and phytochelatins are highly effective heavy metal chelators, each with unique characteristics. MTs, as gene-encoded proteins, are part of a highly regulated system involved in both detoxification and the homeostasis of essential metals. Their complex, folded structure allows for the formation of stable metal-thiolate clusters. PCs, on the other hand, are rapidly synthesized enzymatically in response to metal exposure, providing a quick defense mechanism, particularly in plants and fungi. The choice of which molecule to study or utilize for applications such as bioremediation or as a therapeutic target will depend on the specific context, including the organism, the type of heavy metal, and the desired regulatory control. This guide provides a foundational framework for researchers to navigate the complexities of these two important classes of biological chelators.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Characterization of Lead–Phytochelatin Complexes by Nano-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochelatins, a class of heavy-metal-binding peptides from plants, are functionally analogous to metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superior adsorption capacity of g-C₃N₄ for heavy metal ions from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complexation of Arsenite with Phytochelatins Reduces Arsenite Efflux and Translocation from Roots to Shoots in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and stability of phytochelatins induced by cadmium and lead in the marine diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
Metallothionein as a Clinical Biomarker for Cadmium Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metallothionein (MT) with other key clinical biomarkers for assessing cadmium (Cd) toxicity, particularly nephrotoxicity. The objective is to offer a data-driven resource for selecting the most appropriate biomarkers for research and clinical applications. This guide includes a summary of quantitative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Cadmium Toxicity and the Role of this compound
Cadmium is a toxic heavy metal that poses a significant threat to human health, primarily targeting the kidneys.[1][2] Chronic exposure can lead to renal tubular dysfunction.[3] Metallothioneins (MTs) are low-molecular-weight, cysteine-rich proteins that play a dual role in cadmium toxicology.[4][5] They are involved in the detoxification of heavy metals by binding to cadmium ions, but the cadmium-metallothionein (Cd-MT) complex itself can be transported to the kidneys, where it can induce damage.[4][5][6] The induction of MT synthesis by cadmium exposure has led to its investigation as a potential biomarker for toxicity.[7]
Comparison of Clinical Biomarkers for Cadmium Toxicity
The selection of a biomarker for cadmium toxicity depends on the specific application, such as early detection of renal injury, assessment of body burden, or monitoring of exposed populations. This section compares this compound with established and emerging biomarkers.
Table 1: Quantitative Comparison of Biomarkers for Cadmium-Induced Nephrotoxicity
| Biomarker | Sample Type | Typical Performance Characteristics | Advantages | Disadvantages |
| This compound (MT) | Urine, Blood | Urinary levels correlate with hepatic and renal cadmium burdens.[8] Urinary MT is a better predictor of cadmium dose than urinary β2-microglobulin or cadmium.[9] | Reflects the body's detoxification response to cadmium.[7] Can indicate both exposure and early toxic effect.[9] | Levels can be influenced by other metals and stressors.[10] The Cd-MT complex itself contributes to nephrotoxicity.[4] |
| Beta-2-Microglobulin (β2M) | Urine, Serum | A sensitive indicator of cadmium-induced tubular injury.[1] Urinary levels >300 µg/g creatinine (B1669602) suggest possible early kidney disease in exposed workers.[1] | Well-established biomarker for tubular dysfunction. | Not specific to cadmium toxicity; can be elevated in other renal diseases. |
| Alpha-1-Microglobulin (α1M) | Urine | A reliable marker for tubular proteinuria, indicating tubular damage. | Stable in urine.[11] Can be measured from spot urine samples when adjusted for creatinine.[11] | Diurnal variation and gender differences need to be considered.[11] |
| Retinol-Binding Protein (RBP) | Urine | Increased urinary levels are indicative of tubular dysfunction.[12] | A sensitive marker for tubular damage.[12] | Non-specific; levels can be elevated due to various causes of decreased tubular reabsorption.[1] |
| Kidney Injury Molecule-1 (KIM-1) | Urine | A very early and sensitive biomarker of cadmium-induced kidney injury.[13][14] Appears in urine 4-5 weeks before proteinuria and 1-3 weeks before urinary MT.[14] | Highly specific to proximal tubule injury.[13] Detects injury at a potentially reversible stage.[14] | Newer biomarker, may have less historical data compared to β2M and α1M. |
| N-acetyl-β-D-glucosaminidase (NAG) | Urine | Urinary activity increases in a dose-dependent manner with cadmium exposure.[15] A sensitive marker of renal dysfunction.[15] | Can indicate early tubular damage.[16] | The B isoenzyme (NAG-B) may be a more specific indicator of cadmium-induced cellular alterations.[17] |
| Urinary Cadmium (U-Cd) | Urine | Reflects long-term exposure and total body burden.[1] Thresholds for renal dysfunction vary from 2 to 10 µg/g creatinine. | Good indicator of cumulative exposure. | Does not directly measure toxic effect; renal dysfunction can increase its excretion.[18] |
| Blood Cadmium (B-Cd) | Blood | Indicates recent exposure.[1] A whole blood level of 5 µg/L or higher is considered hazardous by OSHA.[1] | Useful for assessing recent or acute exposure.[1] | Does not correlate well with total body burden or chronic toxicity.[1] |
Signaling Pathways in Cadmium-Induced Nephrotoxicity
Cadmium exerts its toxic effects on renal proximal tubule cells through a complex interplay of signaling pathways, primarily involving oxidative stress, apoptosis, and inflammatory responses.
Caption: Cadmium-induced nephrotoxicity signaling pathway.
Experimental Workflows and Protocols
Accurate and reproducible measurement of biomarkers is critical for their clinical validation. This section provides an overview of the experimental workflow for biomarker analysis and detailed protocols for key assays.
Caption: General workflow for clinical biomarker analysis.
Experimental Protocol 1: Determination of Urinary Beta-2-Microglobulin (β2M) by ELISA
This protocol is based on a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Microplate pre-coated with anti-human β2M antibody
-
Human β2M standards and controls
-
Biotinylated anti-human β2M antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 0.2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Sample diluent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions. Bring all reagents to room temperature before use.
-
Sample Preparation: Centrifuge urine samples to remove particulate matter. Dilute urine samples (e.g., 1:10) with sample diluent.[19]
-
Standard and Sample Addition: Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the microplate.[16]
-
Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at a specified temperature (e.g., room temperature).[16]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer.
-
Biotinylated Antibody Addition: Add 50 µL of biotinylated anti-human β2M antibody to each well.[16]
-
Incubation: Cover the plate and incubate for a specified time (e.g., 1 hour) at a specified temperature (e.g., room temperature).[16]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 50 µL of streptavidin-HRP conjugate to each well.[16]
-
Incubation: Cover the plate and incubate for a specified time (e.g., 30 minutes) at a specified temperature (e.g., room temperature).[16]
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 50 µL of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 10-20 minutes) until color develops.[16]
-
Stop Reaction: Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.[16]
-
Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of β2M in the samples by interpolating from a standard curve generated from the absorbance values of the standards.
Experimental Protocol 2: Determination of Urinary Alpha-1-Microglobulin (α1M) by Immunoturbidimetric Assay
This protocol is based on the agglutination of latex particles coated with anti-human α1M antibodies.
Materials:
-
Latex reagent (suspension of latex microparticles coated with anti-human α1M antibody)
-
Buffer reagent
-
α1M calibrators and controls
-
Saline solution (0.9% NaCl)
-
Clinical chemistry analyzer capable of turbidimetric measurements (e.g., at 570 nm)
Procedure:
-
Reagent and Sample Preparation: Bring all reagents to room temperature. Centrifuge urine samples to remove any sediment.[20]
-
Calibration: Prepare a series of calibrator dilutions using saline solution as instructed by the manufacturer.[21]
-
Assay Procedure (automated analyzer):
-
The analyzer pipettes a specific volume of the sample (e.g., urine) and the buffer reagent into a cuvette.
-
After a short incubation, the latex reagent is added.
-
The analyzer monitors the change in absorbance (turbidity) over a specific time period as the agglutination reaction occurs.
-
-
Calculation: The change in absorbance is proportional to the concentration of α1M in the sample. The concentration is automatically calculated by the analyzer based on the calibration curve.[22]
Experimental Protocol 3: Determination of Urinary N-acetyl-β-D-glucosaminidase (NAG) Activity by Colorimetric Assay
This protocol is based on the enzymatic hydrolysis of a specific substrate by NAG, leading to the release of a colored product.
Materials:
-
Substrate: 3-cresolsulfonphthaleinyl-N-acetyl-β-D-glucosaminide, sodium salt
-
Buffer solution (e.g., citrate (B86180) buffer)
-
Stop reagent
-
NAG standards or controls
-
Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm
Procedure:
-
Reagent Preparation: Prepare the buffer, substrate, and stop solutions as described in the assay kit instructions.
-
Sample Preparation: Centrifuge turbid urine samples.[23]
-
Assay Reaction:
-
Pipette the substrate solution into test tubes or microplate wells.
-
Pre-incubate at 37°C for a few minutes.
-
Add the urine sample and mix.
-
Incubate for a precise time (e.g., 15 minutes) at 37°C.[23]
-
-
Stop Reaction: Add the stop reagent to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at 580 nm.[23]
-
Calculation: Calculate the NAG activity in the sample based on the change in absorbance and the extinction coefficient of the product, or by using a standard curve. The activity is typically expressed in U/L or U/g creatinine.
Conclusion
The validation of this compound as a clinical biomarker for cadmium toxicity is an ongoing area of research. While it shows promise in reflecting the body's response to cadmium, its utility is enhanced when used in conjunction with other established and emerging biomarkers. Beta-2-microglobulin and alpha-1-microglobulin are reliable indicators of tubular dysfunction, while KIM-1 offers the advantage of very early detection of kidney injury. The choice of biomarker should be guided by the specific research or clinical question, considering the trade-offs between sensitivity, specificity, and the stage of toxicity being assessed. The standardized protocols provided in this guide aim to facilitate reproducible and comparable results across different studies, ultimately contributing to a better understanding and management of cadmium-induced nephrotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbiomemedicine.com [microbiomemedicine.com]
- 6. Cadmium Complexed with β2-Microglubulin, Albumin and Lipocalin-2 rather than this compound Cause Megalin:Cubilin Dependent Toxicity of the Renal Proximal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Urinary this compound as an indicator of cadmium body burden and of cadmium-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and occupational exposure to cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. Expression of kidney injury molecule-1 (Kim-1) in relation to necrosis and apoptosis during the early stages of Cd-induced proximal tubule injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kidney injury molecule-1 is an early biomarker of cadmium nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of Novel Urinary Biomarkers of Cadmium Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinary N-acetyl-beta-D-glucosaminidase isoenzymes as biomarker of renal dysfunction caused by cadmium in a general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary Activities of N-acetyl-ß-D-glucosaminidase and Its Isoenzyme B in Cadmium-Exposed Rats [pjoes.com]
- 17. Association between NAG-B and cadmium in urine with no evidence of a threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Immunoturbidimetric assay for alpha 1-acid glycoprotein in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Urinary N-acetyl-beta -D-glucosaminidase and its isoenzymes A & B in workers exposed to cadmium at cadmium plating - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biolatex.com [biolatex.com]
- 22. m.youtube.com [m.youtube.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Metal Binding Affinity of Metallothionein Isoforms
For Researchers, Scientists, and Drug Development Professionals
Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins crucial for metal homeostasis and detoxification.[1][2][3] Mammals express four major isoforms, MT-1, MT-2, MT-3, and MT-4, which exhibit tissue-specific expression patterns and varying affinities for different metal ions.[1][4] Understanding the nuances of metal binding among these isoforms is critical for elucidating their specific biological roles and for the development of therapeutics targeting metal-related pathologies. This guide provides a comparative analysis of the metal binding affinities of metallothionein isoforms, supported by experimental data and detailed methodologies.
Quantitative Comparison of Metal Binding Affinities
The metal binding affinities of this compound isoforms are often expressed in terms of dissociation constants (Kd). A lower Kd value indicates a higher binding affinity. The data presented below summarizes the affinities of various MT isoforms for essential (Zinc, Copper) and toxic (Cadmium) heavy metals.
| Isoform | Metal Ion | Dissociation Constant (Kd) or Affinity | Experimental Method | Reference |
| Human MT-1 | Zn(II) | Average Kd (Kdav) of 10⁻¹² to 10⁻¹¹ M | Competition with fluorescent probes (e.g., thiosemicarbazone KTSM2) | [5] |
| Human MT-2 | Zn(II) | Average Kd (Kdav) of 10⁻¹² to 10⁻¹¹ M; Differentiated affinities from low pico- to nanomolar range | Competition with fluorescent probes; Isothermal Titration Calorimetry (ITC) | [4][5] |
| Human MT-3 | Zn(II) | Binds Zn(II) more weakly than MT-2 | Electrospray Ionization Mass Spectrometry (ESI-MS) competition experiments | [6] |
| Human MT-1A | Cu(I) | Forms Cu₄, Cu₆, and Cu₁₃ species cooperatively | Electrospray Ionization Mass Spectrometry (ESI-MS) | [7] |
| Human MT-2 | Cu(I) | Forms Cu₄, Cu₆, and Cu₁₃ species cooperatively; Similar Cu+ affinities and binding thermodynamics to MT-3 | ESI-MS; Isothermal Titration Calorimetry (ITC) | [7][8] |
| Human MT-3 | Cu(I) | Forms Cu₄, Cu₆, and Cu₁₀ species cooperatively | Electrospray Ionization Mass Spectrometry (ESI-MS) | [7] |
| Mammalian MTs | Cd(II) | Average Kd (Kdav) of ~10⁻¹³ and ~10⁻¹⁵ M for two binding events | pH-dependent spectroscopic studies | [5] |
| Human MT-2 | Cd(II) | Binds Cd(II) with higher affinity than MT-3 | ESI-MS competition experiments | [6] |
| Human MT-3 | Cd(II) | Binds Cd(II) more weakly than MT-2 | ESI-MS competition experiments | [6] |
Note: The binding of metals to metallothioneins is a complex process, often involving cooperative binding to two distinct metal-thiolate clusters within the α and β domains of the protein.[4][9] The affinities can be influenced by the specific experimental conditions, such as pH and the presence of competing ligands.[5][10]
Experimental Protocols
The determination of metal binding affinities for this compound isoforms relies on a variety of sophisticated biophysical techniques. Below are detailed methodologies for some of the key experiments cited.
1. Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a metal ion to a this compound. This technique allows for the determination of the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Principle: A solution of the metal ion is titrated into a solution containing the this compound isoform in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured.
-
Methodology:
-
Recombinant this compound is expressed and purified to homogeneity. The protein concentration is accurately determined.
-
The protein is made metal-free (apothionein or thionein) by treatment with a strong chelating agent followed by dialysis or size-exclusion chromatography.
-
The apothionein solution is placed in the sample cell of the ITC instrument, and a concentrated solution of the metal salt is loaded into the injection syringe.
-
A series of small, sequential injections of the metal solution are made into the protein solution.
-
The heat change after each injection is measured and plotted against the molar ratio of metal to protein.
-
The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[9][10]
-
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for studying the stoichiometry of metal-protein complexes. It can be used in competition experiments to determine the relative binding affinities of different this compound isoforms for a particular metal.
-
Principle: ESI-MS gently transfers protein-metal complexes from solution into the gas phase, allowing for their mass-to-charge ratio to be determined. This reveals the number of metal ions bound to each protein molecule.
-
Methodology for Competition Assay:
-
Two different purified this compound isoforms are mixed in equimolar amounts in a suitable buffer.
-
A solution of the metal ion is gradually titrated into the mixture of the two isoforms.
-
At various points during the titration, an aliquot of the solution is analyzed by ESI-MS.
-
The relative intensities of the peaks corresponding to the metal-bound species of each isoform are measured.
-
The isoform that preferentially binds the metal at lower concentrations is considered to have a higher affinity.[6][7]
-
3. Competition with Fluorescent Probes
This method utilizes a fluorescent dye that changes its fluorescence properties upon binding to a metal ion. The this compound competes with the fluorescent probe for the metal, and the change in fluorescence is used to determine the binding affinity.
-
Principle: The displacement of a metal ion from a fluorescent probe-metal complex by apothionein leads to a change in the fluorescence signal.
-
Methodology:
-
The fluorescence properties of the metal-bound fluorescent probe are characterized.
-
Apothionein is added to a solution containing the pre-formed metal-probe complex.
-
The change in fluorescence intensity is monitored as the this compound sequesters the metal from the probe.
-
The data is analyzed using binding equations that account for the competition between the protein and the probe to calculate the dissociation constant of the metal-metallothionein complex.[5]
-
Signaling Pathway and Experimental Workflow
The expression of this compound genes, particularly MT-1 and MT-2, is regulated by the presence of metal ions through the Metal-Responsive Element (MRE)-binding Transcription Factor-1 (MTF-1).[11][12] The following diagram illustrates this signaling pathway.
Caption: MTF-1 signaling pathway for zinc-induced this compound expression.
The following diagram illustrates a general experimental workflow for comparing the metal binding affinities of different this compound isoforms.
Caption: Workflow for comparing this compound isoform metal binding affinities.
References
- 1. A Review of this compound Isoforms and their Role in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Phytochelatins and metallothioneins: roles in heavy metal detoxification and homeostasis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Metal binding of this compound-3 versus this compound-2: lower affinity and higher plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metal binding and interdomain thermodynamics of mammalian this compound-3: enthalpically favoured Cu + supplants entropically favoured Zn 2+ to form ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00676F [pubs.rsc.org]
- 9. Metal binding and interdomain thermodynamics of mammalian this compound-3: enthalpically favoured Cu+ supplants entropically favoured Zn2+ to form Cu4+ clusters under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Difference in Zinc Concentrations Required for Induction among this compound Isoforms Can Be Explained by the Different MTF1 Affinities to MREs in Its Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Difference in Zinc Concentrations Required for Induction among this compound Isoforms Can Be Explained by the Different MTF1 Affinities to MREs in Its Promoter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Regulation of Metallothionein Genes
For Researchers, Scientists, and Drug Development Professionals
Metallothioneins (MTs) are a superfamily of low-molecular-weight, cysteine-rich proteins critical for metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1][2][3] Their expression is tightly regulated in response to a wide array of stimuli, including metal ions, hormones, and oxidative stress.[2][4] Understanding the nuances of MT gene regulation across different species is vital for toxicology, environmental biomonitoring, and the development of therapeutic strategies that target cellular stress responses. This guide provides a comparative analysis of MT gene regulation, supported by experimental data and detailed protocols.
Core Regulatory Mechanisms: A Tale of Conservation and Divergence
The transcriptional regulation of MT genes, while sharing a core inducible mechanism, exhibits significant diversity across phylogenetic branches. In vertebrates, the system is well-characterized, whereas in invertebrates and plants, alternative and sometimes simpler pathways have evolved.
The MTF-1/MRE System: A Vertebrate Hallmark
In mammals and fish, the primary pathway for the induction of MT genes by heavy metals (like zinc and cadmium) and oxidative stress is mediated by the Metal-Responsive Element-binding Transcription Factor-1 (MTF-1) .[3][5] MTF-1 is a zinc-finger transcription factor that acts as a cellular zinc sensor.[5] Under basal conditions, MTF-1 is predominantly cytoplasmic. Upon exposure to inducers, intracellular free zinc levels rise, leading to the activation and nuclear translocation of MTF-1.[6] In the nucleus, MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs) located in the promoter regions of MT genes, thereby initiating transcription.[2][6] The mouse Mt1 gene promoter, for instance, contains five MREs, with MTF-1 showing the highest affinity for the MREd element.[7] This MTF-1/MRE pathway is a central and highly conserved regulatory axis in vertebrates for responding to metal stress.[3][5]
Invertebrate and Plant Variations
The MTF-1/MRE system is not universally conserved. While a homolog of MTF-1 exists in Drosophila with approximately 50% amino acid similarity to mouse MTF-1, other invertebrates utilize different transcription factors.[6]
-
Caenorhabditis elegans : The nematode C. elegans lacks a clear MTF-1 homolog. Instead, the cell-specific intestinal expression of its MT genes (mtl-1 and mtl-2) is controlled by the GATA transcription factor ELT-2 .[8] The promoters of these genes contain GATA elements, which are essential for their transcription.[8]
-
Tetrahymena thermophila : In this ciliate protozoan, MT gene promoters contain conserved motifs similar to AP-1 (Activator Protein-1) binding sites, suggesting that bZIP-type transcription factors may be involved in their regulation in response to metal stress.[9]
-
Plants : Plant MT gene regulation is also distinct. For example, in Arabidopsis thaliana, different MT isoforms show varied responses to heavy metals and abiotic stresses like cold and salt stress.[10][11] Their promoters contain a complex array of cis-regulatory elements that differ significantly from the MRE-centric model of vertebrates.
The promoter regions of vertebrate MT genes are notably complex, often containing binding sites for other transcription factors besides MTF-1. These include Antioxidant Response Elements (AREs), Glucocorticoid Response Elements (GREs), and binding sites for STAT factors, allowing for integration of various stress and hormonal signals.[6]
Induction of Metallothionein Gene Expression
The induction of MT gene expression is a multi-faceted process triggered by a diverse range of chemical and physical stressors.
Heavy Metal Induction
The most conserved and potent inducers of MT genes across nearly all species are heavy metal ions.[2] This response is a primary defense mechanism against metal toxicity.
-
Vertebrates : In mammals and fish, metals such as zinc (Zn), cadmium (Cd), and copper (Cu) robustly induce MT expression, primarily through the MTF-1 pathway.[5][12][13]
-
Invertebrates : Similarly, invertebrates like the mollusk Phascolosoma esculenta and the insect Oxya chinensis show significant upregulation of MT mRNA in response to zinc and other heavy metals.[14][15]
-
Plants : The response in plants can be more varied. While some rice MT genes are upregulated by various heavy metals, certain Arabidopsis MT genes can be downregulated by the same metals.[10]
Oxidative Stress Response
MTs are potent scavengers of reactive oxygen species (ROS), and their expression is induced by oxidative stress.[5][16] This induction provides a crucial cytoprotective effect. The mechanism often involves MTF-1, which can be activated indirectly by ROS, and other transcription factors like Nrf2 that bind to AREs in the MT promoter.[5][16][17] In human retinal pigment epithelial cells, for example, an oxidizing agent significantly increased MT-1 mRNA expression, a response that was further amplified by hepatocyte growth factor (HGF).[18]
Hormonal and Inflammatory Regulation
In vertebrates, MT gene expression is also modulated by hormones and inflammatory signals. Glucocorticoids, a class of steroid hormones released during stress, can induce MT transcription, a process mediated by the glucocorticoid receptor binding to GREs in the MT promoter.[19] Cytokines such as interleukins and interferons are also known to induce MT expression, linking these proteins to the inflammatory response.[3][20]
Quantitative Data on MT Gene Induction
The following table summarizes the fold-change in MT gene expression in response to various inducers across different species and tissues.
| Species | Tissue/Cell Line | Inducer (Concentration) | Gene | Fold Induction (mRNA) | Reference |
| Human | Retinal Pigment Epithelial Cells | 100µM tert-butyl hydroperoxide (5h) | MT-1 | ~8-fold | [18] |
| Human | HEK Cells | Cadmium Chloride (CdCl₂) | MT | Dose-dependent increase | [21][22] |
| Human | HEK Cells | Zinc Sulfate (ZnSO₄) | MT | Dose-dependent increase | [21][22] |
| Mouse | Liver | Restraint Stress | MT-I | Up to 25-fold | [19] |
| Rat | Inguinal Adipose Tissue | Progesterone | Mt-1, Mt-2A | Significant Increase | [23] |
| Rice (Oryza sativa) | Seedling | Abscisic Acid (ABA) | OsMT4 | ~80-fold | [10] |
| Javanese Medaka (Oryzias javanicus) | Liver | Ag, Cd, Cu, Zn | OjaMT | Dose-dependent increase | [13] |
| Phascolosoma esculenta | Coelomocytes | 84 mg/L Zn | PeMT | Time-dependent increase | [14] |
Experimental Protocols
Quantification of MT mRNA Expression using Real-Time PCR (qRT-PCR)
This protocol outlines the essential steps for measuring MT mRNA levels in response to an inducer.
I. Materials:
-
Tissue or cell samples (control and treated)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (containing SYBR Green or probe)
-
Primers specific for the MT gene of interest and a reference (housekeeping) gene
-
Real-time PCR instrument
II. Methodology:
-
RNA Extraction:
-
Homogenize tissue samples or lyse cells in the appropriate buffer provided by the RNA extraction kit.
-
Follow the manufacturer's protocol to isolate total RNA. This typically involves phase separation, precipitation, and washing steps.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Incubate the reaction mixture according to the kit's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and an inactivation step at 70°C for 10 min).
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (for either the MT gene or the reference gene), and the synthesized cDNA template.
-
Perform the reaction in a real-time PCR cycler. A typical thermal profile includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 60s).
-
A melt curve analysis should be performed at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the MT gene and the reference gene in control and treated samples.
-
Calculate the relative expression of the MT gene using the ΔΔCt method. The fold change is typically calculated as 2-ΔΔCt.
-
Electrophoretic Mobility Shift Assay (EMSA) for MTF-1 Binding
EMSA is used to detect the binding of transcription factors (like MTF-1) to specific DNA sequences (like MREs).
I. Materials:
-
Nuclear protein extract from control and treated cells
-
DNA probe: A short, double-stranded oligonucleotide containing the MRE consensus sequence, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Unlabeled ("cold") competitor probe (identical to the labeled probe)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Binding buffer (containing components like Tris-HCl, MgCl₂, glycerol)
-
Polyacrylamide gel (non-denaturing)
-
Electrophoresis apparatus and buffer (e.g., TBE)
-
Detection system (autoradiography film for radioactivity, or streptavidin-HRP for biotin)
II. Methodology:
-
Nuclear Extract Preparation:
-
Isolate nuclei from cells treated with an inducer (e.g., zinc) and from untreated control cells.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the extracts using a standard assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
In separate tubes, combine the nuclear extract, binding buffer, and non-specific competitor DNA. Incubate on ice for 10-15 minutes.
-
Add the labeled MRE probe to the reaction mixture.
-
For competition assays, add an excess of the unlabeled MRE probe to a separate reaction before adding the labeled probe. This will compete for MTF-1 binding and demonstrate specificity.
-
Incubate the complete reaction mixture at room temperature for 20-30 minutes to allow protein-DNA binding.
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage until the loading dye has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe. For radioactive probes, expose the membrane to X-ray film. For biotinylated probes, use a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. An increase in the intensity of this band in treated samples compared to controls signifies induced binding.
-
Visualizations of Pathways and Workflows
Caption: Conserved MTF-1 signaling pathway in vertebrates.
Caption: Experimental workflow for MT gene expression analysis.
Caption: Logical comparison of MT gene promoter elements.
References
- 1. Positive and negative regulators of the this compound gene (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Characteristics, functions, and applications of this compound in aquatic vertebrates [frontiersin.org]
- 5. Regulation of this compound gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CpG Site-Specific Regulation of this compound-1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of this compound gene transcription. Identification of upstream regulatory elements and transcription factors responsible for cell-specific expression of the this compound genes from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | AP-1 (bZIP) Transcription Factors as Potential Regulators of this compound Gene Expression in Tetrahymena thermophila [frontiersin.org]
- 10. Comparative expression analysis of genes encoding metallothioneins in response to heavy metals and abiotic stresses in rice (Oryza sativa) and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metallothioneins 1 and 2 Have Distinct but Overlapping Expression Patterns in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onesearch.neu.edu [onesearch.neu.edu]
- 13. Heavy metal-induced differential gene expression of this compound in Javanese medaka, Oryzias javanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression and Functional Analysis of the this compound and Metal-Responsive Transcription Factor 1 in Phascolosoma esculenta under Zn Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Induction of this compound by Stress and its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound 1: A New Spotlight on Inflammatory Diseases [frontiersin.org]
- 21. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heavy metal-induced this compound expression is regulated by specific protein phosphatase 2A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gender-Dependent Effect of Progesterone on the Expression of this compound Genes in Rat Inguinal Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Metallothionein as a Cancer Biomarker: A Comparative Guide to Sensitivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Metallothionein (MT), a family of low-molecular-weight, cysteine-rich proteins, has garnered significant interest in oncology for its potential role as a biomarker. Involved in metal homeostasis, detoxification, and protection against oxidative stress, its expression is frequently altered in cancerous tissues. This guide provides a comprehensive evaluation of the sensitivity and specificity of this compound as a cancer biomarker, comparing its performance with established markers and offering detailed experimental protocols for its detection.
Performance of this compound as a Diagnostic Biomarker
The diagnostic accuracy of this compound varies considerably across different cancer types. While it shows promise in certain malignancies, its utility as a standalone diagnostic marker is still under investigation. The following tables summarize the available quantitative data on the sensitivity and specificity of this compound in various cancers.
Table 1: Diagnostic Accuracy of this compound in Liver Cancer
| Cancer Type | This compound Isoform | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
| Hepatocellular Carcinoma (HCC) | Total MT | Electrochemical | 74% | 75% | 0.864 | [1] |
| Hepatocellular Carcinoma (HCC) | MT1M | Immunohistochemistry | 76.27% | 89.83% | Not Reported | |
| Hepatoblastoma | Total MT | Electrochemical | 84% | 86% | 0.868 | [1] |
Table 2: Performance of this compound in Other Cancers (Qualitative and Limited Quantitative Data)
| Cancer Type | Key Findings on this compound Expression | Comparison with Other Biomarkers | Quantitative Data (Sensitivity/Specificity) | Reference |
| Prostate Cancer | Elevated MT levels observed in all tested patients, even with normal PSA levels.[2] Expression of MT protein is significantly reduced in tumor cell lines compared to non-tumor lines, while serum levels are significantly enhanced in patients. | Shows potential as an alternative or adjunct to Prostate-Specific Antigen (PSA). | Specific sensitivity and specificity data are limited. | [2][3] |
| Breast Cancer | Expression detected in a significant portion of invasive ductal breast cancers.[2] Higher expression is generally predictive of a worse patient outcome.[2][4] | Primarily evaluated for its prognostic rather than diagnostic utility. | Not available in the reviewed literature. | [2][4] |
| Lung Cancer | MT concentrations are significantly elevated in lung tumor tissue compared to non-malignant tissue.[5] | Suggested as a potential biomarker for early detection. | Specific sensitivity and specificity data for diagnosis are lacking. | [5] |
| Colorectal Cancer | Several MT genes (MT1B, MT1F, MT1G, MT1H, MT1L, and MT1X) are significantly downregulated in tumor tissues. | Downregulation suggests potential as a diagnostic marker. | Not available in the reviewed literature. |
Comparative Analysis with Established Cancer Biomarkers
A crucial aspect of evaluating a new biomarker is its performance relative to current standards. Data directly comparing the sensitivity and specificity of this compound with established biomarkers is emerging.
Table 3: Comparison of this compound with Other Biomarkers in Liver Cancer
| Cancer Type | Biomarker | Sensitivity | Specificity | Reference |
| Hepatocellular Carcinoma (HCC) | This compound | 74% | 75% | [1] |
| Hepatocellular Carcinoma (HCC) | Alpha-fetoprotein (AFP) | - | - | |
| Hepatoblastoma | This compound | 84% | 86% | [1] |
| Hepatoblastoma | Alpha-fetoprotein (AFP) | - | - |
Note: Direct comparative sensitivity and specificity values for AFP from the same studies were not available in the provided search results.
For other cancers, while direct statistical comparisons are scarce, the differential expression of MT in tumors where established markers have limitations (e.g., normal PSA in some prostate cancer patients) suggests its potential complementary role.[2]
Experimental Protocols
Accurate and reproducible measurement of this compound is critical for its evaluation as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) for quantification in body fluids and Immunohistochemistry (IHC) for localization in tissue samples.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
This protocol provides a general framework for a sandwich ELISA. Specific details may vary based on the commercial kit used.
Materials:
-
Microplate pre-coated with anti-human MT antibody
-
Patient serum samples
-
Standard MT protein of known concentration
-
Biotin-conjugated anti-human MT antibody
-
Horseradish Peroxidase (HRP)-conjugated streptavidin
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the standard MT protein to generate a standard curve. Dilute patient serum samples as required.
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of biotin-conjugated anti-human MT antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 3.
-
HRP-Streptavidin: Add 100 µL of HRP-conjugated streptavidin to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.
-
Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of MT in the patient samples by interpolating their absorbance values on the standard curve.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol outlines the general steps for IHC staining. Optimization of antibody concentrations and incubation times is crucial.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum)
-
Primary antibody (monoclonal or polyclonal anti-MT)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Incubate the sections with the blocking solution for 30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-MT antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: After washing, incubate the sections with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Chromogen Development: Incubate the sections with DAB chromogen substrate until the desired brown color intensity is reached.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of MT staining within the tumor cells.
Signaling Pathways and Experimental Workflows
This compound in Cancer Signaling
This compound is implicated in several signaling pathways crucial for cancer development and progression. Its ability to regulate zinc homeostasis and scavenge reactive oxygen species (ROS) allows it to influence pathways such as NF-κB and p53.
Caption: this compound's role in cancer signaling pathways.
Experimental Workflow for Biomarker Evaluation
The evaluation of a potential cancer biomarker like this compound follows a structured workflow from sample collection to data analysis.
Caption: A typical workflow for evaluating a cancer biomarker.
Conclusion
This compound shows considerable promise as a cancer biomarker, particularly in liver cancer, where it demonstrates good sensitivity and specificity. Its role in other cancers is still being elucidated, with current evidence pointing more towards its prognostic value. The differential expression of MT in various tumors suggests its potential as a complementary diagnostic tool, especially in cases where established biomarkers may be less effective. Further large-scale validation studies are required to establish definitive diagnostic cut-off values and to clarify its role in a multi-marker panel for the early detection and management of cancer. The provided experimental protocols offer a standardized approach for researchers to contribute to this growing body of evidence.
References
- 1. This compound Isoform 3 Overexpression Is Associated with Breast Cancers Having a Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a prognostic biomarker in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of alpha-methylacyl-CoA racemase, this compound and prostate specific antigen as prostate cancer prognostic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound expression in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Metallothionein Isoforms
For Researchers, Scientists, and Drug Development Professionals
Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins with crucial roles in metal homeostasis and protection against oxidative stress. In the central nervous system (CNS), a clear hierarchy of neuroprotective efficacy is emerging among the different MT isoforms. This guide provides an objective comparison of the neuroprotective effects of MT-1, MT-2, MT-3, and MT-4, supported by experimental data and detailed methodologies to aid in research and development of novel therapeutic strategies for neurodegenerative diseases.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the key quantitative and qualitative differences in the neuroprotective actions of MT isoforms based on available experimental evidence.
| Feature | Metallothionein-1 (MT-1) | This compound-2 (MT-2) | This compound-3 (MT-3) | This compound-4 (MT-4) |
| Primary Location in CNS | Astrocytes, microglia, endothelial cells.[1][2] | Astrocytes, microglia, endothelial cells.[1][2] | Predominantly neurons.[3] | Stratified squamous epithelia (limited CNS data).[3] |
| Inducibility | Highly inducible by metals, cytokines, and oxidative stress.[2][3] | Highly inducible by metals, cytokines, and oxidative stress.[2][3] | Not readily inducible by the same stimuli as MT-1/2.[3] | Poorly characterized in the CNS. |
| Neuroprotection in Stroke | Reduces infarct volume and cerebral edema in animal models of focal cerebral ischemia.[1] | Reduces infarct volume and neurological deficits in animal models of focal cerebral ischemia.[4] | Limited data, some studies suggest a potential role. | No significant data available. |
| Role in Alzheimer's Disease | Upregulated in reactive astrocytes surrounding amyloid plaques.[2] May indirectly protect by reducing inflammation and oxidative stress.[2] | Upregulated in reactive astrocytes surrounding amyloid plaques.[2] May reduce Aβ-induced neurotoxicity.[5] | Reduced levels in Alzheimer's disease brains.[6][7] Directly interacts with and inhibits the aggregation of amyloid-beta (Aβ) peptides.[6] | No significant data available. |
| Role in Parkinson's Disease | Protects dopaminergic neurons against toxins like MPTP and 6-OHDA.[8] | Protects dopaminergic neurons and mitigates rotenone-induced neurodegeneration.[9] | May play a role in regulating dopamine (B1211576) and protecting against dopamine quinone toxicity. | No significant data available. |
| Antioxidant Activity | Scavenges reactive oxygen species (ROS) and reduces oxidative damage.[2][8] | Potent ROS scavenger, protects against oxidative stress-induced apoptosis.[8] | Possesses antioxidant properties and protects neurons from oxidative damage.[6] | Presumed antioxidant activity due to cysteine residues, but CNS-specific data is lacking. |
| Metal Ion Homeostasis | Regulates zinc and copper homeostasis, preventing metal-induced toxicity.[8] | Regulates zinc and copper homeostasis.[8] | Modulates zinc and copper, particularly in the synaptic environment.[6] | Role in CNS metal homeostasis is not well understood. |
| Anti-inflammatory Effects | Reduces the expression of pro-inflammatory cytokines.[8] | Suppresses microglial activation and reduces neuroinflammation.[8] | Exhibits anti-inflammatory properties.[10] | No significant data available. |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of MT isoforms are provided below.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice for Stroke Modeling
This protocol is widely used to induce focal cerebral ischemia to study the neuroprotective effects of MT-1 and MT-2.[11][12][13][14]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 silk sutures
-
Coated monofilament (e.g., 6-0 nylon suture with a silicone-coated tip)
-
Laser-Doppler flowmeter
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Insert the coated monofilament into the ECA and advance it to the ICA until a significant drop in cerebral blood flow (typically >70%) is confirmed by Laser-Doppler flowmetry, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Close the incision and monitor the animal for recovery.
-
Assess infarct volume 24-72 hours post-occlusion using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).
In Vitro Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T)
This assay is used to quantify the inhibitory effect of MT-3 on Aβ fibril formation.[15][16][17]
Materials:
-
Synthetic Aβ peptide (e.g., Aβ1-42)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection
Procedure:
-
Prepare monomeric Aβ peptide by dissolving lyophilized Aβ in HFIP, evaporating the solvent to create a peptide film, and then dissolving the film in DMSO followed by dilution in cold PBS.
-
In a 96-well plate, mix the Aβ solution with different concentrations of the test compound (e.g., MT-3) or a vehicle control.
-
Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.
-
The percentage inhibition of aggregation by the test compound can be calculated by comparing the fluorescence in the presence and absence of the compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the ability of MT isoforms to protect neuronal cells from various toxic insults.[18][19][20]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
96-well cell culture plates
-
Neurotoxic agent (e.g., H₂O₂, 6-OHDA, Aβ oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the MT isoform for a specified period.
-
Expose the cells to the neurotoxic agent. Include appropriate controls (untreated cells, cells treated with the toxin alone).
-
After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm. Higher absorbance corresponds to greater cell viability.
Measurement of Oxidative Stress (Malondialdehyde - MDA Assay)
This assay quantifies lipid peroxidation, a marker of oxidative stress, and can be used to evaluate the antioxidant capacity of MT isoforms in brain tissue.[21][22][23]
Materials:
-
Brain tissue homogenate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue in a suitable buffer.
-
Add TCA to the homogenate to precipitate proteins, then centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes). This reaction forms a pink-colored MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA or by using an extinction coefficient.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound neuroprotection.
Caption: Neuroprotective signaling pathways of MT-1/2 and MT-3.
References
- 1. Focusing on the protective effects of this compound-I/II in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the central nervous system: roles in protection, regeneration and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of this compound Isoforms and their Role in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Roles of Metallothioneins in Central Nervous System Diseases [jstage.jst.go.jp]
- 5. Characterization of the role of this compound-3 in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound III is reduced in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound III Decreases the Proliferation of Astrocytes and Enhances Pathological Improvements in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 17. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Metallothionein in Chemoresistance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanisms of chemoresistance is paramount in the quest for more effective cancer therapies. One protein that has garnered significant attention in this area is metallothionein (MT). This guide provides a comprehensive comparison of experimental data validating the role of MT in chemoresistance, alongside alternative mechanisms, supported by detailed experimental protocols and visual workflows.
Metallothioneins are a family of low molecular weight, cysteine-rich proteins with a high affinity for heavy metal ions. Their primary functions include detoxification of heavy metals and protection against oxidative stress. However, a growing body of evidence implicates MTs in the development of resistance to various chemotherapeutic agents, particularly platinum-based drugs and anthracyclines.
This compound's Impact on Chemosensitivity: A Quantitative Look
Experimental evidence consistently demonstrates that elevated levels of this compound correlate with decreased sensitivity to chemotherapeutic drugs. This has been shown through various in vitro and in vivo models, including studies involving the knockdown, knockout, or overexpression of MT genes. The following tables summarize key quantitative data from these studies.
| Cell Line | Chemotherapeutic Agent | MT Modulation | Change in IC50 or Cell Viability | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | MT-2A siRNA Knockdown | Significant reduction in cell viability at the IC50 concentration of doxorubicin. | [1] |
| Malignant Pleural Mesothelioma (MPM) Cell Lines (MSTO-211H, NCI-H2052) | Cisplatin (B142131) | MT2A siRNA Knockdown | Significantly induced apoptotic rates during cisplatin treatment.[2][3] | [2][3] |
| Human Ovarian Carcinoma (2008) | Cisplatin | Cadmium-induced MT overexpression | 4.1-fold increase in resistance to cisplatin. | |
| Human Teratocarcinoma (T7800) | Cisplatin | Selection for cDDP resistance | Significantly higher MT mRNA and protein, leading to increased resistance. | [4] |
Comparative Analysis: this compound vs. Other Chemoresistance Mechanisms
While this compound plays a significant role, it is one of several mechanisms that cancer cells employ to resist chemotherapy. Understanding its contribution in the context of other well-established resistance pathways is crucial for developing effective countermeasures.
| Mechanism | Key Proteins/Genes | Mechanism of Action | Overlap/Interaction with this compound |
| Drug Efflux Pumps | ABC Transporters (e.g., MDR1/P-gp, MRP1, ABCG2) | Actively transport chemotherapeutic drugs out of the cell, reducing intracellular concentration. | Some studies suggest potential co-regulation, but direct functional interaction is not well-established. Both can contribute independently to a multidrug-resistant phenotype. |
| Enhanced DNA Repair | ERCC1, BRCA1/2 | Repair DNA damage induced by chemotherapeutic agents, particularly platinum compounds. | MT's antioxidant function can protect DNA from initial damage, potentially reducing the burden on DNA repair pathways. |
| Glutathione (GSH) System | Glutathione, Glutathione S-transferases (GSTs) | Detoxifies drugs and reactive oxygen species through conjugation and antioxidant activity. | MT and GSH are both major intracellular thiol-containing molecules. They can have complementary roles in detoxifying electrophilic drugs and scavenging reactive oxygen species. Some studies suggest MT is a more potent antioxidant than GSH. |
Experimental Protocols: Methodologies for Validation
Reproducible and rigorous experimental design is fundamental to validating the role of this compound in chemoresistance. Below are detailed protocols for key assays cited in the supporting literature.
siRNA-Mediated Knockdown of this compound
This protocol outlines a general procedure for reducing MT expression in cancer cell lines using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
siRNA targeting the desired MT isoform (e.g., MT2A) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30-50 pmol of siRNA into 125 µL of Opti-MEM™ Medium in a microcentrifuge tube. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 2.5 mL of fresh, antibiotic-free complete medium.
-
Add the 250 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, assess the knockdown efficiency by quantitative real-time PCR (qRT-PCR) or Western blotting for the target MT protein.
-
Proceed with downstream assays such as cell viability or apoptosis assays.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Transfected or untreated cancer cells in a 96-well plate
-
Chemotherapeutic agent of interest (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Treatment: After the desired treatment period with the chemotherapeutic agent, carefully aspirate the medium from each well.
-
MTT Incubation:
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.
-
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams have been generated using Graphviz.
Caption: Key signaling pathways and mechanisms involved in this compound-mediated chemoresistance.
Caption: A typical experimental workflow for validating the role of this compound in chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of this compound-knockdown on cisplatin resistance in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 4. This compound levels in ovarian tumours before and after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
functional differences between metallothionein and other antioxidant enzymes
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular defense network against oxidative stress, a variety of molecules play crucial roles in maintaining redox homeostasis. While classical antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are well-recognized for their catalytic prowess in detoxifying reactive oxygen species (ROS), another protein, metallothionein (MT), offers a unique and multifaceted protective function. This guide provides a detailed comparison of the functional differences between this compound and these key antioxidant enzymes, supported by experimental data and methodologies.
Functional Distinctions: A Tale of Two Defense Strategies
The primary functional difference lies in their mechanism of action. SOD, CAT, and GPx are highly specific enzymes with active sites tailored for catalytically converting specific ROS into less harmful substances. In contrast, this compound is a low-molecular-weight, cysteine-rich protein that acts as a direct scavenger of a broad range of free radicals and also plays a pivotal role in metal ion homeostasis and detoxification.[1][2]
This compound (MT): The Versatile Guardian
This compound's antioxidant capacity stems from its high cysteine content, with the thiol groups (-SH) of cysteine residues readily donating electrons to neutralize free radicals.[2] This allows MT to scavenge a variety of ROS, including hydroxyl radicals and superoxide anions.[2][3] Notably, the reaction rate of MT with hydroxyl radicals is significantly higher than that of glutathione (GSH), a major intracellular antioxidant.[2] Furthermore, MT's ability to bind and sequester pro-oxidant heavy metal ions like cadmium and mercury prevents them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): The Specialized Catalysts
These enzymes operate in a coordinated cascade to neutralize the primary products of oxidative metabolism.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻), a primary ROS generated during mitochondrial respiration, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4][5]
-
Catalase (CAT): Located predominantly in peroxisomes, catalase efficiently decomposes hydrogen peroxide into water and oxygen.[6][7] It exhibits a very high turnover number, meaning a single molecule can process millions of hydrogen peroxide molecules per second.[6][7]
-
Glutathione Peroxidase (GPx): This family of enzymes reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[8]
Quantitative Comparison of Antioxidant Properties
Direct comparison of the kinetic parameters of a stoichiometric scavenger like MT with catalytic enzymes is challenging. However, experimental data provides insights into their relative potency and capacity.
| Parameter | This compound (MT) | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione Peroxidase (GPx) |
| Primary Function | Direct free radical scavenging, metal ion homeostasis and detoxification.[1][2] | Catalytic dismutation of superoxide anions (O₂⁻) to H₂O₂ and O₂.[4][5] | Catalytic decomposition of hydrogen peroxide (H₂O₂) to H₂O and O₂.[6][7] | Catalytic reduction of H₂O₂ and lipid hydroperoxides using GSH.[8] |
| Mechanism | Stoichiometric scavenging via cysteine thiol groups. | Enzymatic catalysis involving a metal cofactor (Cu, Zn, Mn, or Fe). | Enzymatic catalysis involving a heme prosthetic group.[7] | Enzymatic catalysis involving a selenocysteine (B57510) active site.[8] |
| Substrate Specificity | Broad (hydroxyl radicals, superoxide anions, etc.).[2][3] | Highly specific for superoxide anions.[4] | Highly specific for hydrogen peroxide.[7] | Specific for hydrogen peroxide and organic hydroperoxides.[8] |
| Relative Antioxidant Activity | Significantly higher hydroxyl radical scavenging activity compared to glutathione.[2][9] | High catalytic efficiency for superoxide dismutation. | Extremely high turnover number for H₂O₂ decomposition.[6][7] | Efficient reduction of a broad range of hydroperoxides. |
| Typical Intracellular Concentration | Varies widely depending on cell type and induction state; can be significantly induced by stressors.[10] | Isoform-dependent and varies by cellular compartment and tissue.[11][12][13] | Highest in peroxisomes of liver, kidney, and erythrocytes.[14] | Ubiquitously expressed, with GPx1 being the most abundant cytosolic form.[8] |
| Induction by Oxidative Stress | Strongly induced by oxidative stress, heavy metals, and inflammatory cytokines.[15][16] | Gene expression can be upregulated in response to oxidative stress.[17][18] | Gene expression can be modulated by oxidative stress.[17][18] | Gene expression can be induced by oxidative stress.[17][18] |
Signaling Pathways and Regulation
The expression of this compound and classical antioxidant enzymes is tightly regulated by distinct signaling pathways, often initiated by cellular stress.
This compound Induction Pathway
The induction of MT genes is primarily regulated by the Metal-Responsive Transcription Factor 1 (MTF-1). Under conditions of elevated intracellular free zinc or oxidative stress, MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter region of MT genes, initiating their transcription.[15][16][19][20] Additionally, the Antioxidant Response Element (ARE), regulated by the transcription factor Nrf2, is also involved in the induction of MT expression in response to oxidative stress.[21]
Antioxidant Enzyme Regulation
The regulation of SOD, CAT, and GPx gene expression is also influenced by oxidative stress, often through the Nrf2-ARE pathway.[22][23] Upon exposure to ROS, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to AREs in the promoter regions of these antioxidant enzyme genes, leading to their increased transcription.
Experimental Protocols
Accurate assessment of antioxidant capacity is crucial for research and drug development. Below are summarized methodologies for key experiments.
Preparation of Tissue Homogenate and Cell Lysates
A general workflow for preparing samples for antioxidant activity assays is as follows:
1. Tissue Homogenate Preparation
-
Excise tissue and immediately place in ice-cold phosphate-buffered saline (PBS).
-
Wash the tissue to remove blood and blot dry.
-
Weigh the tissue and homogenize in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for analysis.
2. Cell Lysate Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Disrupt the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate to remove cellular debris.
-
Collect the supernatant for analysis.
This compound Quantification
This compound levels can be quantified using various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive and specific method that uses antibodies to detect and quantify MT.
-
Spectrophotometric methods: These assays are often based on the reaction of sulfhydryl groups with specific reagents.
Superoxide Dismutase (SOD) Activity Assay
This assay is typically based on the inhibition of a superoxide-generating system.
-
Principle: A system (e.g., xanthine (B1682287)/xanthine oxidase) generates superoxide radicals, which reduce a detector molecule (e.g., nitroblue tetrazolium, NBT) to a colored product. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.
-
Procedure:
-
Prepare a reaction mixture containing buffer, xanthine, and NBT.
-
Add the sample (cell or tissue lysate).
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the change in absorbance at a specific wavelength (e.g., 560 nm) over time.
-
Calculate the percentage of inhibition and determine SOD activity relative to a standard.
-
Catalase (CAT) Activity Assay
The most common method for measuring catalase activity is based on the decomposition of hydrogen peroxide.
-
Principle: The rate of disappearance of hydrogen peroxide is monitored spectrophotometrically at 240 nm.
-
Procedure:
-
Prepare a reaction mixture containing a phosphate (B84403) buffer (pH 7.0).
-
Add the sample to the buffer.
-
Initiate the reaction by adding a known concentration of hydrogen peroxide.
-
Immediately measure the decrease in absorbance at 240 nm for a set period.
-
Calculate catalase activity based on the rate of H₂O₂ decomposition.
-
Glutathione Peroxidase (GPx) Activity Assay
GPx activity is often measured using a coupled enzyme assay.
-
Principle: GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored at 340 nm and is proportional to the GPx activity.
-
Procedure:
-
Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.
-
Add the sample.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate GPx activity based on the rate of NADPH consumption.
-
Conclusion
This compound and the classical antioxidant enzymes SOD, CAT, and GPx represent two distinct yet complementary strategies for cellular defense against oxidative stress. While the enzymes offer high catalytic efficiency against specific reactive oxygen species, this compound provides a broader, stoichiometric scavenging capacity and integrates antioxidant defense with metal ion homeostasis. Understanding these functional differences is paramount for researchers and drug development professionals seeking to modulate the cellular antioxidant response in various pathological conditions. The experimental protocols outlined in this guide provide a foundation for the accurate assessment and comparison of these vital protective systems.
References
- 1. This compound: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Free radical scavenging actions of hippocampal this compound isoforms and of antimetallothioneins: an electron spin resonance spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide dismutase - Wikipedia [en.wikipedia.org]
- 5. The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Catalase - Wikipedia [en.wikipedia.org]
- 8. Glutathione peroxidase - Wikipedia [en.wikipedia.org]
- 9. Antioxidant activity of this compound compared with reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-3 as a multifunctional player in the control of cellular processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activity of Superoxide Dismutase, Its Relationship with the Concentration of Zinc and Copper and the Prevalence of rs2070424 Superoxide Dismutase Gene in Women with Polycystic Ovary Syndrome—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in the Activity and Concentration of Superoxide Dismutase Isoenzymes (Cu/Zn SOD, MnSOD) in the Blood of Healthy Subjects and Patients with Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of this compound gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of this compound gene expression by hypoxia involves metal response elements and metal transcription factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of this compound transcription by the metal-responsive transcription factor MTF-1: identification of signal transduction cascades that control metal-inducible transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The transcription factor MTF-1 is essential for basal and heavy metal-induced this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Is Downstream of Nrf2 and Partially Mediates Sulforaphane Prevention of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. news-medical.net [news-medical.net]
comparative study of metallothionein induction by different heavy metals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the induction of metallothionein (MT), a family of cysteine-rich, low-molecular-weight proteins, by various heavy metals. The objective is to offer a consolidated resource of experimental data and methodologies to aid in research and development related to metal toxicity, cellular defense mechanisms, and therapeutic interventions.
Introduction to this compound Induction
Metallothioneins play a crucial role in the homeostasis of essential metals like zinc and copper, and in the detoxification of toxic heavy metals such as cadmium and mercury.[1] The synthesis of MTs is transcriptionally induced by a variety of stimuli, most notably by exposure to heavy metals. This induction is a primary cellular defense mechanism against metal-induced toxicity. The potency of different heavy metals to induce MT expression varies significantly, a factor of critical importance in toxicology and pharmacology.
The principal regulatory pathway for metal-induced MT gene expression involves the Metal-Responsive Transcription Factor-1 (MTF-1).[2] In the presence of elevated intracellular levels of certain heavy metals, MTF-1 translocates to the nucleus, binds to specific DNA sequences known as Metal Response Elements (MREs) in the promoter regions of MT genes, and activates their transcription.[2]
Comparative Efficacy of Heavy Metals in Inducing this compound
The ability of heavy metals to induce MT synthesis is not uniform. The following tables summarize quantitative data from various studies, comparing the induction of MT protein and mRNA by cadmium (Cd), zinc (Zn), copper (Cu), and mercury (Hg) in different experimental models.
This compound Protein Induction
| Cell Type/Tissue | Metal | Concentration | Exposure Time | Fold Induction (relative to control) | Reference |
| Rat Primary Hepatocytes | Zinc (Zn) | Not specified | Not specified | 22 | [3] |
| Mercury (Hg) | Not specified | Not specified | 6.4 | [3] | |
| Cadmium (Cd) | Not specified | Not specified | 4.8 | [3] | |
| Cobalt (Co) | Not specified | Not specified | 2.4 | [3] | |
| Nickel (Ni) | Not specified | Not specified | 2.2 | [3] | |
| Human Embryonic Kidney (HEK) Cells | Cadmium (CdCl₂) | 50 µM | 12 h | Approx. 8-10 | [4] |
| Zinc (ZnSO₄) | 100 µM | 12 h | Approx. 6-8 | [4] | |
| Copper (CuSO₄) | 200 µM | 12 h | Approx. 4-6 | [4] | |
| Chick Liver (in vivo) | Chromium (Cr³⁺) | Not specified | Not specified | 10.2 | [5] |
| Manganese (Mn) | Not specified | Not specified | 9.0 | [5] | |
| Iron (Fe) | Not specified | Not specified | 6.8 | [5] | |
| Cobalt (Co) | Not specified | Not specified | 2.9 | [5] | |
| Nickel (Ni) | Not specified | Not specified | 2.5 | [5] |
This compound mRNA Induction
| Cell Type/Tissue | Metal | Concentration | Exposure Time | Fold Induction (relative to control) | Reference |
| HeLa Cells | Zinc (Zn) | 100 µM | 6 h | Varies by isoform (e.g., ~10-25 for MT1E, MT1G, MT1X, MT2A) | [6] |
| C. elegans | Cadmium (Cd) | Not specified | 48 h | Significant induction of mtl-1 and mtl-2 | [7] |
| Zinc (Zn) | Not specified | 48 h | Less potent induction than Cd | [7] | |
| Mouse Liver (in vivo, CdSO₄ exposure) | Cadmium (Cd) | Not specified | Not specified | Two-fold higher than in kidney | [8] |
| Mouse Kidney (in vivo, CdSO₄ exposure) | Cadmium (Cd) | Not specified | Not specified | Lower than in liver | [8] |
Signaling Pathway of Metal-Induced MT Expression
The induction of this compound genes by heavy metals is primarily mediated by the Metal-Responsive Transcription Factor-1 (MTF-1). The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key experiments cited in the literature for the quantification of this compound.
Quantification of this compound mRNA by RT-qPCR
This protocol outlines the steps for measuring MT mRNA levels, a common method to assess gene expression changes upon heavy metal exposure.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, HEK293) at an appropriate density and allow them to adhere. Treat cells with varying concentrations of heavy metal salts (e.g., CdCl₂, ZnSO₄, CuSO₄) for a specified duration. Include an untreated control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy Mini Kit) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers specific for the this compound isoform of interest, and a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9]
-
Data Analysis: Calculate the relative quantification of MT mRNA expression using the comparative CT (2-ΔΔCT) method.[10]
Quantification of this compound Protein by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying protein levels.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard protein assay (e.g., Bradford, BCA).
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Block non-specific binding sites.
-
Add diluted samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known standards. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.[11]
Conclusion
The induction of this compound is a highly regulated cellular response to heavy metal exposure, with different metals exhibiting varying potencies. Cadmium and zinc are consistently shown to be strong inducers of MT expression across various cell types and organisms. The quantitative data and standardized protocols presented in this guide are intended to facilitate further research into the intricate roles of metallothioneins in cellular physiology and toxicology. The provided diagrams of the signaling pathway and experimental workflows offer a visual aid for understanding these complex processes.
References
- 1. Recent Studies on this compound: Protection Against Toxicity of Heavy Metals and Oxygen Free Radicals [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Induction of this compound in rat primary hepatocyte cultures: evidence for direct and indirect induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heavy Metal-induced this compound Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of hepatic this compound by intraperitoneal metal injection: an associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Difference in Zinc Concentrations Required for Induction among this compound Isoforms Can Be Explained by the Different MTF1 Affinities to MREs in Its Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Juggling cadmium detoxification and zinc homeostasis: A division of labour between the two C. elegans metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to different forms of cadmium in mice: differences in this compound and alphafetoprotein mRNA induction in liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Functional Analysis of the this compound and Metal-Responsive Transcription Factor 1 in Phascolosoma esculenta under Zn Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Protein-Protein Interactions: A Guide for Metallothionein and its Signaling Partners
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling cellular signaling and developing targeted therapeutics. This guide provides a comparative overview of experimental methods to validate the interaction between metallothionein (MT), a key player in metal homeostasis and cellular defense, and the pivotal signaling proteins p53 and NF-κB.
Metallothioneins (MTs) are small, cysteine-rich proteins that, beyond their role in binding heavy metals, are increasingly recognized for their involvement in regulating critical signaling pathways. Their interaction with tumor suppressor p53 and the inflammatory transcription factor NF-κB has significant implications for cancer biology and inflammatory diseases. Validating these interactions requires robust and quantitative methodologies. This guide delves into the specifics of co-immunoprecipitation, surface plasmon resonance, and Förster resonance energy transfer as applied to the study of MT and its signaling partners.
Comparative Analysis of this compound-Signaling Protein Interactions
The following table summarizes key quantitative data for the interaction of this compound with p53 and highlights the qualitative nature of the currently understood interaction with NF-κB.
| Interacting Proteins | Experimental Method | Binding Affinity (Kd) | Key Findings |
| This compound & p53 | Surface Plasmon Resonance (SPR) | 1.4 x 10⁻⁸ M[1] | Apo-MT demonstrates a high affinity for wild-type p53, an interaction that can hinder the binding of p53 to its consensus DNA sequence.[1] |
| This compound & NF-κB | Co-Immunoprecipitation (Co-IP), GST Pull-down | Not Quantitatively Determined | MT has been shown to interact with the p65 subunit of NF-κB, with conflicting reports on whether it acts as a positive or negative regulator of NF-κB activity.[2][3][4][5][6][7] |
Experimental Protocols for Validating Interactions
Detailed methodologies are crucial for the reproducibility and reliability of experimental findings. Below are protocols for key techniques used to validate the interaction between this compound and its signaling partners.
Co-Immunoprecipitation (Co-IP) for this compound and p53/NF-κB
Co-immunoprecipitation is a powerful technique to demonstrate in-vivo protein-protein interactions.
Protocol for MT-p53 Co-Immunoprecipitation:
-
Cell Culture and Lysis:
-
Culture cells known to express both this compound and p53 (e.g., MCF-7 breast cancer cells) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-metallothionein antibody (or anti-p53 antibody for reverse Co-IP) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using an anti-p53 antibody (or anti-MT antibody) to detect the co-immunoprecipitated protein.
-
Protocol for MT-NF-κB (p65) Co-Immunoprecipitation:
This protocol is adapted from general Co-IP procedures and findings suggesting an interaction between MT and the p65 subunit of NF-κB.[2][3]
-
Cell Culture, Treatment, and Lysis:
-
Culture cells expressing both MT and NF-κB (e.g., HEK293T or specific cancer cell lines).
-
Consider treating cells with an inducer of NF-κB signaling (e.g., TNF-α) to promote the interaction.
-
Lyse cells as described in the MT-p53 protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-metallothionein antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads with lysis buffer.
-
Elute the protein complexes.
-
-
Analysis:
-
Analyze the eluate by Western blotting using an anti-p65 antibody.
-
Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
Protocol for MT-p53 Interaction Analysis:
-
Chip Preparation:
-
Immobilize recombinant this compound onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Inject varying concentrations of purified p53 protein over the chip surface.
-
Use a running buffer that maintains the stability and activity of both proteins (e.g., HBS-EP buffer).
-
-
Data Acquisition and Analysis:
-
Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Förster Resonance Energy Transfer (FRET) for In-Vivo Interaction Studies
FRET microscopy can visualize and quantify protein interactions in living cells.
Protocol for Intramolecular FRET to Study MT Conformation (FRET-MT): [8]
-
Construct Design:
-
Create a fusion protein construct where this compound is flanked by a FRET donor (e.g., ECFP) and an acceptor (e.g., EYFP) fluorescent protein.[8]
-
-
Cell Transfection and Imaging:
-
Transfect the FRET-MT construct into the cells of interest.
-
Image the cells using a fluorescence microscope equipped for FRET imaging.
-
-
Data Analysis:
-
Measure the FRET efficiency by monitoring the ratio of acceptor to donor fluorescence. Changes in FRET efficiency can indicate conformational changes in MT upon metal binding or release, which is a prerequisite for its interaction with other proteins.[8]
-
Protocol for Intermolecular FRET to Study MT-p53 Interaction:
-
Construct Design:
-
Create two separate constructs: one with MT fused to a FRET donor (e.g., MT-ECFP) and another with p53 fused to a FRET acceptor (e.g., p53-EYFP).
-
-
Co-transfection and Imaging:
-
Co-transfect both constructs into cells.
-
Image the cells and measure the FRET efficiency in regions where both proteins are co-localized.
-
-
Data Analysis:
-
A significant FRET signal indicates that the two proteins are in close proximity (typically within 1-10 nm), suggesting a direct interaction.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: this compound's interaction with p53 can inhibit its DNA binding activity.
Caption: this compound can modulate the activity of the NF-κB signaling pathway.
Caption: A streamlined workflow for co-immunoprecipitation experiments.
References
- 1. This compound 2A an interactive protein linking phosphorylated FADD to NF-κB pathway leads to colorectal cancer formation - Marikar - Chinese Clinical Oncology [cco.amegroups.org]
- 2. This compound 2A an interactive protein linking phosphorylated FADD to NF-κB pathway leads to colorectal cancer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. This compound mediates the level and activity of nuclear factor kappa B in murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Regulatory role of this compound in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound 1: A New Spotlight on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in nitric oxide signaling as revealed by a green fluorescent fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Metallothionein Knockout vs. Transgenic Models: A Comparative Guide for Researchers
For researchers in toxicology, neuroscience, and drug development, selecting the appropriate animal model is a critical decision that profoundly influences experimental outcomes. When investigating the multifaceted roles of metallothioneins (MTs)—small, cysteine-rich proteins pivotal in metal homeostasis and oxidative stress—the choice between knockout and transgenic models presents distinct advantages and limitations. This guide provides an objective comparison of these models, supported by experimental data, detailed protocols, and visual workflows to aid in informed model selection.
At a Glance: Knockout vs. Transgenic Models
| Feature | Metallothionein Knockout (MT-KO) Models | This compound Transgenic (MT-TG) Models |
| Genetic Alteration | Inactivation or deletion of one or more MT genes (e.g., MT-I and MT-II).[1][2] | Overexpression of a specific MT gene, often under the control of a constitutive or inducible promoter.[3][4][5] |
| Primary Application | Studying the physiological necessity and protective roles of MTs by observing the effects of their absence.[1][2] | Investigating the effects of elevated MT levels, such as enhanced detoxification or protection against stressors.[3][4] |
| Key Advantage | Provides definitive evidence for the essential functions of MTs in various biological processes.[1][2] | Allows for the study of gain-of-function scenarios and the therapeutic potential of MT overexpression.[4] |
| Key Disadvantage | Potential for compensatory mechanisms to mask the true function of the knocked-out gene. | Random integration of the transgene can lead to insertional mutagenesis or unpredictable expression patterns.[6] |
Delving Deeper: Advantages and Disadvantages
This compound Knockout Models
Advantages:
-
Clarifying Essential Roles: MT-KO mice have been instrumental in demonstrating the critical role of MTs in defending against the toxicity of heavy metals like cadmium, mercury, and arsenic.[1][2] The absence of MTs leads to increased sensitivity to these metals, providing clear evidence of their detoxifying function.
-
Investigating Oxidative Stress: These models have shown that a lack of MTs renders animals more susceptible to oxidative stress, highlighting the antioxidant properties of these proteins.[1][2]
-
Studying Metal Homeostasis: MT-KO models have been crucial in elucidating the role of MTs in zinc homeostasis.[3][7]
Disadvantages:
-
Embryonic Lethality in Some Cases: Depending on the specific gene knocked out and the genetic background, embryonic lethality can occur, complicating the study of adult phenotypes.[6]
-
Functional Redundancy: The this compound family has multiple isoforms. Knocking out one or two isoforms may not reveal a clear phenotype if other isoforms can compensate for the loss of function.
-
Altered Physiology: The complete absence of MTs can lead to broader physiological changes that may confound the interpretation of results related to a specific pathway or disease.
This compound Transgenic Models
Advantages:
-
Gain-of-Function Studies: MT-TG models are ideal for investigating the consequences of elevated MT expression. For instance, cardiac-specific overexpression of MT has been shown to protect against doxorubicin-induced cardiotoxicity.[4]
-
Controlled Expression: The use of specific promoters allows for tissue-specific or inducible overexpression of MTs, providing spatial and temporal control over gene expression.[4][5] This is particularly useful for studying the effects of MTs in specific organs or at particular developmental stages.
-
Modeling Human Diseases: Transgenic models can be used to express mutant forms of genes, which can be valuable for modeling human diseases where a gene is overexpressed or mutated.[8]
Disadvantages:
-
Positional Effects: The random insertion of the transgene into the genome can disrupt the function of endogenous genes at the insertion site, leading to unintended phenotypes.[6]
-
Unphysiological Expression Levels: The level of transgene expression can be much higher than the endogenous gene, which may not be physiologically relevant and could lead to artifacts.[4]
-
Gene Silencing: The transgene can be silenced over time, leading to a loss of the desired phenotype.
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing MT-KO and MT-TG mice, offering a direct comparison of their physiological responses under specific experimental conditions.
Table 1: Serum Zinc Concentration Following Oral Zinc Administration
| Mouse Model | Serum Zinc Concentration (relative to control) | Reference |
| This compound Knockout | 2.3 times higher | [7] |
| This compound Transgenic | One-third as much | [7] |
Table 2: Susceptibility to Doxorubicin-Induced Cardiotoxicity
| Mouse Model | Outcome | Reference |
| This compound Transgenic (cardiac-specific overexpression) | Significant resistance to morphological changes and increased serum creatine (B1669601) phosphokinase activity. | [4] |
| Wild-Type Control | Pronounced cardiac damage. | [4] |
Table 3: Body Weight Suppression After Lead Exposure
| Mouse Model | Onset of Significant Body Weight Suppression | Reference |
| This compound-null | After 54 weeks of lead exposure | [9] |
| Wild-Type | After 82 weeks of lead exposure | [9] |
Experimental Protocols
Generation of this compound Knockout Mice
The generation of MT-I/II knockout mice typically involves the following steps:
-
Targeting Vector Construction: A targeting vector is created where the MT-I and MT-II genes are replaced with a selectable marker, such as a neomycin resistance gene. Flanking regions of homology to the target locus are included to facilitate homologous recombination.
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells, commonly derived from the 129 mouse strain.
-
Selection of Targeted ES Cells: ES cells that have undergone successful homologous recombination are selected for using the neomycin resistance marker and screened by PCR and Southern blot analysis.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6).
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female. The resulting offspring will be chimeras, containing cells from both the ES cell line and the host blastocyst.
-
Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that have inherited the knockout allele from the ES cells will be heterozygous for the mutation.
-
Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous knockout mice.[1][2][10][11]
Generation of this compound Transgenic Mice
The creation of MT transgenic mice generally follows this procedure:
-
Transgene Construct Design: A DNA construct is made containing the MT gene of interest (e.g., human MT-IIa) fused to a promoter that will drive its expression. The promoter can be tissue-specific (e.g., α-myosin heavy chain promoter for cardiac-specific expression) or constitutive.[4][5]
-
Pronuclear Microinjection: The purified transgene DNA is microinjected into the pronucleus of a fertilized mouse egg.[5][12][13]
-
Embryo Transfer: The microinjected eggs are surgically transferred into the oviduct of a pseudopregnant female mouse.[5][12]
-
Identification of Founder Mice: Offspring are screened for the presence of the transgene using PCR or Southern blot analysis of tail DNA. Mice that have incorporated the transgene into their genome are known as founders.[12]
-
Establishment of Transgenic Lines: Founder mice are bred with wild-type mice to establish stable transgenic lines that transmit the transgene to their offspring.[12]
Visualizing the Concepts
To further clarify the methodologies and biological pathways discussed, the following diagrams are provided.
Caption: Workflow for generating this compound knockout mice.
Caption: Workflow for creating this compound transgenic mice.
Caption: Role of this compound in cellular stress response pathways.
Conclusion: Choosing the Right Model
The decision to use a this compound knockout or transgenic model depends entirely on the research question.
-
To understand the fundamental, physiological role of metallothioneins and the consequences of their absence, the knockout model is the superior choice. It provides a clean system to study loss-of-function.
-
To investigate the potential protective or therapeutic effects of increased this compound levels, or to study the impact of MT overexpression in a specific tissue, the transgenic model is more appropriate. This approach allows for gain-of-function studies that can have direct translational relevance.
Both models have proven to be invaluable tools in advancing our understanding of this compound biology.[3] By carefully considering the advantages and disadvantages of each, researchers can select the model that will most effectively and accurately address their scientific inquiries.
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. [Analysis of toxicity using this compound knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound transgenic and knock-out mouse models in the study of cadmium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Overexpression of this compound in the heart of transgenic mice suppresses doxorubicin cardiotoxicity. [jci.org]
- 5. Dramatic growth of mice that develop from eggs microinjected with this compound–growth hormone fusion genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transgenic Mice vs. Knockout Mice: Understanding the Differences & Research Benefits - Creative Biolabs [creative-biolabs.com]
- 7. This compound knockout and transgenic mice exhibit altered intestinal processing of zinc with uniform zinc-dependent zinc transporter-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound expression is altered in a transgenic murine model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 11. researchgate.net [researchgate.net]
- 12. Transgenic Mouse Technology: Principles and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Are Transgenic Mice Created? Methods & Technologies - Creative Biolabs [creative-biolabs.com]
comparing different quantification methods for metallothionein
A Comprehensive Guide to Metallothionein Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (MT) is crucial for a wide range of applications, from toxicology studies to cancer research. Metallothioneins are a family of low-molecular-weight, cysteine-rich proteins involved in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1] This guide provides a detailed comparison of various methods for MT quantification, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Comparison of this compound Quantification Methods
The choice of a quantification method for this compound depends on several factors, including the required sensitivity and specificity, the available equipment, cost, and the specific isoforms of interest. The following table summarizes the key characteristics of the most common MT quantification methods.
| Method | Principle | Sensitivity | Specificity | Throughput | Cost | Key Advantages | Key Disadvantages |
| Metal Saturation Assays (e.g., Silver, Cadmium) | Saturation of MT with a specific metal (e.g., Ag+, Cd2+) followed by quantification of the metal bound to MT.[2][3] | Moderate | Low (measures total metal-binding capacity, not specific to MT) | Low to Medium | Low | Simple, inexpensive.[2] | Lacks specificity, potential interference from other metal-binding molecules. The Cadmium (Cd) assay may underestimate MT content when high levels of copper-bound MT are present.[3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect and quantify MT.[4] | High (pg/well to ng/mL range)[5] | High (isoform-specific antibodies are available)[6] | High | Medium | High sensitivity and specificity, suitable for high-throughput screening. | Antibody cross-reactivity can be an issue, results can be influenced by the standard used.[5] |
| Electrochemical Methods (e.g., Polarography, Stripping Voltammetry) | Based on the electrochemical properties of the sulfhydryl groups in MT or the metals bound to it.[7][8] | Very High (zeptomole to attomole range)[9] | Moderate to High | Low to Medium | Medium | Extremely high sensitivity, suitable for very low sample volumes.[7] | Can be complex, requires specialized equipment, may be susceptible to interference from other electroactive species. |
| High-Performance Liquid Chromatography (HPLC) with Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Chromatographic separation of MT isoforms followed by sensitive elemental detection of the bound metals.[10][11][12] | High (µg/g of tissue)[10][13] | High (allows for isoform separation and quantification) | Low to Medium | High | Allows for the separation and quantification of different MT isoforms.[10][11] | Requires expensive equipment, can be time-consuming.[14] |
| Mass Spectrometry (MS)-Based Proteomics | "Bottom-up" approach involving proteolytic digestion of MT followed by quantification of unique peptides by MS.[15][16] | High | Very High (can distinguish and quantify individual isoforms) | Low | Very High | Provides absolute quantification of specific MT isoforms.[16] | Technically demanding, requires sophisticated instrumentation and expertise.[16] |
Signaling Pathways for this compound Induction
The induction of this compound expression is a key cellular response to various stressors, including heavy metals and oxidative stress. The primary regulatory pathway involves the Metal-Responsive Transcription Factor-1 (MTF-1).[17][18][19]
MTF-1 Signaling Pathway
Under normal physiological conditions, MTF-1 resides predominantly in the cytoplasm. Upon exposure to inducers such as zinc, cadmium, or reactive oxygen species (ROS), intracellular free zinc levels increase.[2] This "free" zinc binds to the zinc-finger domains of MTF-1, triggering a conformational change that exposes a nuclear localization signal.[17] The activated MTF-1 then translocates to the nucleus, where it binds to specific DNA sequences known as Metal Response Elements (MREs) in the promoter regions of MT genes.[2][20] This binding event initiates the transcription of MT mRNA, leading to the synthesis of this compound proteins.[18]
Caption: MTF-1 signaling pathway for this compound induction.
Experimental Workflows and Protocols
To provide a practical understanding of these quantification methods, this section outlines the experimental workflows and detailed protocols for three common techniques: Silver Saturation Assay, ELISA, and HPLC-AAS.
Comparative Experimental Workflow
The following diagram illustrates the general workflow for the different quantification methods, highlighting the key steps from sample preparation to data analysis.
Caption: Comparative workflow of MT quantification methods.
Detailed Experimental Protocols
Silver Saturation Assay
This protocol is adapted from the principles described in the literature for metal saturation assays.[3][21]
a. Materials:
-
Tissue homogenate (cytosolic fraction)
-
Silver nitrate (B79036) (AgNO₃) solution (e.g., 20 µg Ag+/mL)
-
Glycine buffer (0.5 M, pH 8.5)
-
Trichloroacetic acid (TCA)
-
Bovine serum albumin (BSA) standard
-
Atomic absorption spectrophotometer
b. Procedure:
-
Sample Preparation: Prepare a cytosolic fraction from the tissue homogenate by centrifugation.
-
Silver Saturation: To a known volume of the cytosolic fraction, add an excess of the silver nitrate solution. Incubate at room temperature for 10 minutes to allow for the displacement of zinc and copper from MT and saturation with silver.
-
Removal of Excess Silver: Add a solution of bovine hemoglobin to bind the excess, unbound silver. Heat the mixture to denature and precipitate the hemoglobin and other non-MT proteins. Centrifuge to pellet the precipitate.
-
Quantification: Analyze the supernatant for silver content using an atomic absorption spectrophotometer.
-
Calculation: The concentration of MT is calculated based on the amount of silver in the supernatant, assuming a specific binding stoichiometry of silver to MT (e.g., 18 moles of Ag+ per mole of MT).[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for a sandwich ELISA, a common format for MT quantification.[6]
a. Materials:
-
Microtiter plate pre-coated with a capture antibody specific for MT
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
MT standard of known concentration
-
Samples (e.g., plasma, cell lysates)
-
Detection antibody (biotinylated) specific for MT
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
b. Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the MT standard.
-
Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microtiter plate. Incubate for a specified time (e.g., 90 minutes at 37°C).[6]
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well. Incubate (e.g., 60 minutes at 37°C).[6]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well. Incubate (e.g., 30 minutes at 37°C).[6]
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well. Incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve from the absorbance values of the standards and determine the concentration of MT in the samples.
High-Performance Liquid Chromatography with Atomic Absorption Spectrophotometry (HPLC-AAS)
This protocol is based on methods developed for the separation and quantification of MT isoforms.[10][11]
a. Materials:
-
HPLC system with an anion-exchange or reversed-phase column
-
Atomic absorption spectrophotometer with a flow-through cell
-
Mobile phases (e.g., Tris-HCl buffers with a salt gradient)
-
MT standards for different isoforms
-
Samples (cytosolic fractions)
b. Procedure:
-
Sample Preparation: Prepare a heat-treated cytosolic fraction from the biological sample. Saturate the sample with cadmium to ensure all MT is in the Cd-bound form for consistent detection.[10]
-
HPLC Separation: Inject the prepared sample into the HPLC system. Elute the MT isoforms using a suitable gradient of the mobile phase.
-
AAS Detection: The eluent from the HPLC column is passed directly into the atomic absorption spectrophotometer. The AAS is set to detect the specific metal bound to MT (e.g., cadmium).
-
Data Acquisition: Record the absorbance signal from the AAS over time. The retention time of the peaks corresponds to the different MT isoforms, and the peak area is proportional to the amount of metal, and thus the amount of each MT isoform.
-
Quantification: Create a standard curve by injecting known amounts of purified MT isoform standards and plotting the peak area against the concentration. Use this curve to quantify the MT isoforms in the samples. A detection limit of 5 micrograms of MT per gram of liver has been reported for this method.[10][13]
References
- 1. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of this compound I by phenolic antioxidants requires metal-activated transcription factor 1 (MTF-1) and zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of metallothioneins by a silver-saturation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zeptomole Electrochemical Detection of Metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and quantitation of metallothioneins by high-performance liquid chromatography coupled with atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the metal composition of this compound isoforms using reversed-phase high-performance liquid chromatography with atomic absorption spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. db.cngb.org [db.cngb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of Human this compound Isoforms in Cells, Tissues, and Cerebrospinal Fluid by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypoxia acts through multiple signaling pathways to induce this compound transactivation by the metal-responsive transcription factor-1 (MTF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling events for this compound induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. Activation of this compound Transcription by 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of this compound by silver saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Metallothionein as a Therapeutic Target: A Comparative Guide for Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metallothionein (MT)-based therapeutic strategies against other alternatives in various disease models. It is designed to offer a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of MT as a therapeutic target.
Introduction
Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins with a high affinity for metal ions.[1][2] Beyond their well-established role in metal homeostasis and detoxification, MTs are potent antioxidants and cytoprotective agents.[3][4][5][6] Their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory and apoptotic pathways has positioned them as a promising therapeutic target for a range of diseases characterized by oxidative stress and inflammation, including neurodegenerative, cardiovascular, and liver diseases.[3][5][6][7][8]
MTs' protective effects are largely attributed to their thiol-rich nature, which allows them to directly neutralize free radicals.[2][3][4] The rate constant for the reaction of MT with hydroxyl radicals is estimated to be about 300-340 times higher than that of glutathione (B108866) (GSH), a major intracellular antioxidant.[3][5][9] MT expression is induced by a variety of stimuli, including metal ions (like zinc), glucocorticoids, cytokines, and oxidative stress, primarily through the activation of the metal-responsive transcription factor 1 (MTF-1).[3][4][10] This induction forms the basis for therapeutic strategies aimed at upregulating MT.
This guide will compare MT-based interventions with alternative strategies, focusing on preclinical data from disease models. A key alternative pathway often targeted for similar therapeutic goals is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which also orchestrates a broad antioxidant and cytoprotective response.[9][11][12]
Section 1: MT in Neurodegenerative Disease Models
The central nervous system is highly susceptible to oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's.[8] MTs, particularly isoforms MT-I, MT-II, and the brain-specific MT-III, play a crucial neuroprotective role by maintaining metal homeostasis, scavenging ROS, and modulating neuroinflammation.[7][8][13]
Comparative Performance: MT Induction vs. Nrf2 Activation
Therapeutic strategies often involve inducing endogenous antioxidant systems. Here, we compare the efficacy of MT induction (e.g., via zinc supplementation or caffeic acid) with direct Nrf2 activation in preclinical models of Parkinson's Disease (PD).
| Parameter | MT Induction (Caffeic Acid in Rotenone-induced PD model) | Nrf2 Activation (Sulforaphane in MPTP-induced PD model) | Reference |
| Therapeutic Agent | Caffeic Acid (CA) | Sulforaphane (SFN) | [9] |
| Model | Rotenone-exposed parkinsonian mice | MPTP-induced parkinsonian mice | |
| Target Engagement | Upregulated MT1/2 production in striatal astrocytes. | Increased Nrf2 nuclear translocation and downstream gene expression. | [9] |
| Neuroprotection | Prevented rotenone-induced dopaminergic neurodegeneration. | Attenuated MPTP-induced loss of dopaminergic neurons. | |
| Mechanism | Extracellular MTs secreted by astrocytes protect neurons. | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1). | [9] |
| Reported Efficacy | Significant protection of dopaminergic neurons. | Significant neuroprotective effects. |
Signaling Pathway: MT and Nrf2 in Neuroprotection
Both MT and Nrf2 are activated by oxidative stress and contribute to cellular defense, though through distinct primary mechanisms. MT acts as a direct scavenger and metal chelator, while Nrf2 is a master transcriptional regulator of a broad array of antioxidant genes. Interestingly, MT genes can also be downstream targets of Nrf2.[9][14]
References
- 1. Recent developments in quantification methods for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of this compound in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metallothioneins in the Pathogenesis of Liver Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles of Metallothioneins in Human Pathophysiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of this compound gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of this compound and Nrf2 pathway genes in lung cancer and cancer-surrounding tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Is Downstream of Nrf2 and Partially Mediates Sulforaphane Prevention of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metallothionein: A Step-by-Step Guide
The proper disposal of metallothionein is critical for ensuring laboratory safety and environmental protection. As a protein with a high affinity for heavy metals, its disposal procedure is dictated by its state—whether it is in its unbound form (apothis compound) or bound to metals such as cadmium, zinc, or copper.[1][2][3] Waste must be handled in accordance with local, regional, and national regulations.[4][5]
This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Step 1: Hazard Identification and Waste Classification
Before disposal, it is imperative to classify the this compound waste. The primary hazard associated with this compound waste is not typically the protein itself but the heavy metals it may have sequestered during experimental use.[6][7]
| Waste Type | Description | Primary Hazard | Disposal Category |
| Unused/Apo-Metallothionein | Lyophilized powder or solution of this compound that has not been exposed to heavy metals. | Biological Material | Non-Hazardous Biological Waste (or as per institutional guidelines) |
| Metal-Bound this compound | This compound that has been used in experiments and is bound to heavy metals (e.g., Cd, Zn, Cu, As).[2] | Heavy Metal Toxicity, Chemical Hazard | Hazardous Chemical Waste (Heavy Metal Waste) |
| Contaminated Labware | Pipette tips, tubes, gloves, and other materials that have come into contact with this compound. | Dependent on this compound Type (Unbound vs. Metal-Bound) | Segregate based on contact with metal-bound or unbound protein. |
Step 2: Personal Protective Equipment (PPE)
Regardless of the waste type, appropriate PPE must be worn when handling this compound waste to avoid contact with eyes and skin, and to prevent inhalation or ingestion.[8]
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[4][8]
-
Body Protection : Wear a lab coat or appropriate protective clothing.[8]
-
Respiratory Protection : If creating aerosols or dust, use a certified respirator or work in a ventilated area.[4]
Step 3: Segregation and Containment
Proper segregation is the most critical step in the disposal workflow.
-
Identify the Waste Stream : Determine if the waste contains metal-bound this compound or is solely unused/apo-metallothionein.
-
Use Designated Containers :
-
For Metal-Bound this compound : Place all waste (protein solutions, contaminated solids, etc.) into a clearly labeled, leak-proof hazardous waste container designated for heavy metal waste. The label must specify the type of heavy metal(s) present.
-
For Unused/Apo-Metallothionein : This can typically be disposed of as non-hazardous biological waste, according to your institution's specific guidelines. Place it in a designated biological waste container.
-
Sharps : Any contaminated needles or blades should be disposed of in a designated sharps container.
-
Step 4: Disposal Procedures
Protocol for Metal-Bound this compound Waste
This waste stream is considered hazardous due to the presence of heavy metals.
-
Aqueous Waste : Collect all liquid waste containing metal-bound this compound in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.
-
Solid Waste : Collect all contaminated labware (e.g., pipette tips, microfuge tubes, gloves) in a designated hazardous waste bag or container.[8]
-
Labeling : Ensure the container is labeled with "Hazardous Waste," the full chemical names of the heavy metals, and an accurate estimation of concentrations.
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Disposal : The final disposal must be carried out by a licensed hazardous waste management company, arranged through your EHS office.
Protocol for Unused/Apo-Metallothionein Waste
This waste can generally be treated as standard biological waste.
-
Decontamination (if required) : Some institutional biosafety protocols may require the decontamination of protein solutions with a suitable disinfectant (e.g., a fresh 10% bleach solution) before disposal. Check with your safety officer.
-
Aqueous Waste : After any required decontamination, aqueous solutions can typically be drain-disposed, followed by flushing with ample water, provided this is permitted by local and institutional regulations.
-
Solid Waste : Place uncontaminated or decontaminated solid waste into the appropriate biological waste stream.
-
Consult Institutional Guidelines : Always default to your institution's specific procedures for non-hazardous biological waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is a this compound and Its Role in Heavy Metal Detoxification? → Learn [pollution.sustainability-directory.com]
- 4. specialmetals.com [specialmetals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound and Cadmium Toxicology—Historical Review and Commentary | MDPI [mdpi.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Essential Safety and Operational Guide for Handling Metallothionein
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Metallothionein. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Metallothioneins are low-molecular-weight proteins with a high affinity for heavy metals, playing a role in both metal detoxification and homeostasis.[1][2] While vital for biological processes, they can present hazards in a laboratory setting. Some sources indicate that this compound may be harmful if ingested or absorbed through the skin, can cause irritation, and is a possible carcinogen.[1]
Hazard Identification and Mitigation
The primary hazards associated with this compound are summarized below, along with measures to mitigate these risks.
| Hazard Type | Description | Mitigation Measures |
| Acute Toxicity (Oral & Dermal) | Harmful if swallowed or in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid creating dust. Handle in a well-ventilated area. |
| Carcinogenicity | Suspected of causing cancer. | Use engineering controls such as a chemical fume hood. Follow strict hygiene protocols. |
| Eye Irritation | May cause eye irritation.[1] | Wear safety glasses or goggles. |
| Skin Irritation | May cause skin irritation upon contact.[1] | Wear compatible chemical-resistant gloves.[3] |
| Respiratory Irritation | Inhalation of powder may cause respiratory irritation. | Handle in a well-ventilated area or chemical fume hood to minimize dust generation. |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is crucial for protection against the potential hazards of this compound. The following table outlines the minimum PPE requirements.
| PPE Type | Standard/Specification | Details |
| Eyes/Face | ANSI Z87.1 or European Standard EN166 | Safety glasses with side shields or chemical safety goggles are required. A face shield should be used in situations with a splash hazard. |
| Hands | Compatible chemical-resistant gloves | Disposable nitrile gloves are generally suitable. Double-gloving is recommended when handling higher concentrations or for prolonged periods. |
| Body | Long-sleeved laboratory coat | A lab coat that closes in the back with tight-fitting cuffs is recommended to provide maximum coverage. |
| Respiratory | NIOSH-approved respirator | A type P3 (EN 143) respirator cartridge is recommended, especially when handling the powder form outside of a chemical fume hood. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation :
-
Ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Put on all required PPE before handling the material.
-
-
Weighing and Aliquoting :
-
Handle the powdered form of this compound in a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools, such as spatulas, to handle the solid material and minimize dust creation.
-
If preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
-
Experimental Use :
-
Clearly label all containers with the contents, concentration, and hazard information.
-
Keep containers sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove and dispose of contaminated PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill and Disposal Plan
Spill Cleanup Protocol
-
Alert Personnel : Immediately notify others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area : Restrict access to the spill area.
-
PPE : Don the appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Containment and Cleanup :
-
For solid spills, carefully cover with an absorbent material like sand or vermiculite (B1170534) to avoid generating dust.[3] Scoop the material into a sealable container.
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
-
-
Decontamination : Clean the spill area with an appropriate decontaminating solution.
-
Waste Disposal : Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, sealed, and labeled waste container.
-
Disposal Method : Follow all federal, state, and local environmental regulations for hazardous waste disposal.[3] One suggested method for disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
